molecular formula C5H9O2- B167501 Valerate CAS No. 10023-74-2

Valerate

Cat. No.: B167501
CAS No.: 10023-74-2
M. Wt: 101.12 g/mol
InChI Key: NQPDZGIKBAWPEJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Valerate, a salt or ester of valeric acid (pentanoic acid), is a versatile compound with multiple applications in scientific research and industrial development. Its most prominent research value lies in its role as a precursor in pharmaceutical prodrugs, where the this compound ester is used to improve the lipophilicity and absorption of active pharmaceutical ingredients (APIs) . This principle is utilized in medications like estradiol this compound and betamethasone this compound . Recent groundbreaking research has also highlighted the potential of sodium this compound, a short-chain fatty acid (SCFA) produced by the gut microbiome, in influencing the gut-brain axis. A 2024 study found that sodium this compound supplementation can significantly reduce binge drinking behavior and blood alcohol levels in animal models, suggesting a novel therapeutic avenue for alcohol use disorder . This effect is mediated through changes in neuroinflammation and elevated levels of the inhibitory neurotransmitter GABA in the brain . Beyond biomedical research, this compound esters, such as methyl this compound, are widely used in the flavor and fragrance industries due to their fruity and sweet notes . This product, this compound, is presented as a high-purity chemical reagent to support these diverse fields of inquiry. It is intended for laboratory research purposes only and is strictly labeled as "For Research Use Only." It is not for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10023-74-2

Molecular Formula

C5H9O2-

Molecular Weight

101.12 g/mol

IUPAC Name

pentanoate

InChI

InChI=1S/C5H10O2/c1-2-3-4-5(6)7/h2-4H2,1H3,(H,6,7)/p-1

InChI Key

NQPDZGIKBAWPEJ-UHFFFAOYSA-M

SMILES

CCCCC(=O)[O-]

Canonical SMILES

CCCCC(=O)[O-]

Other CAS No.

10023-74-2

Synonyms

pentanoate

Origin of Product

United States

Foundational & Exploratory

The Role of Valerate in the Gut Microbiota: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

December 18, 2025

Abstract

Valerate, a five-carbon short-chain fatty acid (SCFA) produced by the gut microbiota, is emerging as a significant modulator of host physiology. While less abundant than acetate (B1210297), propionate (B1217596), and butyrate (B1204436), this compound exhibits unique and potent biological activities that warrant detailed investigation. This technical guide provides an in-depth overview of the current understanding of this compound's role in the gut, catering to researchers, scientists, and drug development professionals. It covers the microbial biosynthesis of this compound, its absorption and metabolism, and its multifaceted effects on gut health, inflammation, and the gut-brain axis. This document summarizes key quantitative data, outlines experimental protocols for studying this compound, and visualizes the signaling pathways through which it exerts its effects.

Introduction

The gut microbiome plays a pivotal role in human health and disease, largely through the production of metabolites such as short-chain fatty acids (SCFAs).[1] SCFAs are the primary end-products of bacterial fermentation of dietary fibers and, to a lesser extent, proteins in the colon.[2] While the three major SCFAs—acetate, propionate, and butyrate—have been extensively studied, the so-called "minor" SCFAs, including this compound, are gaining increasing attention for their distinct and significant physiological impacts.[1] this compound (pentanoic acid) is a five-carbon fatty acid that has been linked to various aspects of host health, from maintaining intestinal barrier integrity to modulating the immune system and influencing the central nervous system.[3][4] This guide aims to consolidate the current knowledge on this compound, providing a technical resource for the scientific community to facilitate further research and therapeutic development.

Microbial Production of this compound

This compound is produced in the colon by specific bacterial species through various metabolic pathways, primarily involving the fermentation of amino acids and the chain elongation of shorter SCFAs.

Key this compound-Producing Bacteria

Several bacterial species have been identified as key producers of this compound in the human gut. Notably, members of the Lachnospiraceae and Erysipelotrichaceae families are significant contributors.

  • Megasphaera elsdenii : This species is a well-characterized this compound producer, capable of utilizing lactate (B86563) to form this compound.[5][6][7] Its presence in the gut has been positively correlated with fecal this compound levels.[5]

  • Oscillibacter valericigenes : As its name suggests, this bacterium is a known this compound former.[5]

  • Anaerostipes hadrus and Coprococcus comes : These members of the Lachnospiraceae family can produce this compound through the reverse β-oxidation pathway, incorporating shorter SCFAs like acetate and propionate.[8]

Biosynthetic Pathways

The production of this compound by the gut microbiota occurs through two primary pathways:

  • The Amino Acid Fermentation Pathway: Certain amino acids, such as proline, can be fermented by gut bacteria to produce this compound.[8]

  • The Reverse β-Oxidation Pathway (Chain Elongation): This pathway involves the condensation of acetyl-CoA with propionyl-CoA to form valeryl-CoA, which is then converted to this compound.[8] This process is influenced by the availability of precursor SCFAs. For instance, the balance of ethanol (B145695) and propionate in the gut can influence whether microbes produce butyrate or this compound.[1]

A simplified representation of the microbial biosynthesis of this compound is presented below.

valerate_biosynthesis cluster_substrates Substrates cluster_bacteria Gut Microbiota cluster_pathways Metabolic Pathways Dietary Fiber Dietary Fiber Lactate Lactate Dietary Fiber->Lactate Protein Protein Amino Acid Fermentation Amino Acid Fermentation Protein->Amino Acid Fermentation Megasphaera spp. Megasphaera spp. Lactate->Megasphaera spp. This compound This compound Megasphaera spp.->this compound produces Oscillibacter spp. Oscillibacter spp. Oscillibacter spp.->this compound produces Lachnospiraceae Lachnospiraceae Reverse β-Oxidation Reverse β-Oxidation Lachnospiraceae->Reverse β-Oxidation Amino Acid Fermentation->this compound Reverse β-Oxidation->this compound

Microbial Biosynthesis of this compound

Absorption and Metabolism

Once produced in the colon, this compound is absorbed by the host. Its ionized form, this compound, is transported across the colonic epithelium.[1] It then enters the portal vein and is transported to the liver, where it can be metabolized via β-oxidation.[1] A portion of this compound can escape hepatic metabolism and enter systemic circulation, allowing it to exert effects on peripheral organs and the brain.[1] Studies in rats have shown that valproate, a structural analogue, is absorbed from both the stomach and the intestine, with a slower absorption rate in the stomach.[9] Piglet models indicate that valproic acid is absorbed throughout the small intestine and colon, with the most efficient absorption occurring in the jejunum and left colon.[10]

Physiological Roles and Mechanisms of Action

This compound acts as a signaling molecule with a range of effects on host physiology, particularly in the gut and the central nervous system.

Gut Health and Intestinal Barrier Function

This compound plays a crucial role in maintaining the integrity of the intestinal barrier. In vitro studies using Caco-2 cell monolayers have demonstrated that this compound, at physiological concentrations (0-4 mM), can enhance intestinal barrier function.[4][11] This is achieved by increasing transepithelial electrical resistance (TEER) and reducing paracellular permeability.[4][11] The mechanism appears to involve the activation of AMP-activated protein kinase (AMPK) and the assembly of tight junctions, rather than an increase in the expression of tight junction proteins.[4][11]

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in macrophages.[3] In a mouse model of dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis, this compound administration ameliorated inflammation.[3] Furthermore, valeric acid has been found to be negatively correlated with the disease severity of ulcerative colitis in humans.[12][13] The anti-inflammatory effects of this compound are mediated, in part, through the activation of G protein-coupled receptors GPR41 and GPR43 and the inhibition of histone deacetylases (HDACs).[13]

valerate_inflammation cluster_receptors Cell Surface Receptors cluster_intracellular Intracellular Targets This compound This compound GPR41/FFAR3 GPR41/FFAR3 This compound->GPR41/FFAR3 GPR43/FFAR2 GPR43/FFAR2 This compound->GPR43/FFAR2 HDACs HDACs This compound->HDACs inhibits Signal Transduction Signal Transduction GPR41/FFAR3->Signal Transduction GPR43/FFAR2->Signal Transduction Increased Histone Acetylation Increased Histone Acetylation HDACs->Increased Histone Acetylation Reduced Inflammation Reduced Inflammation Signal Transduction->Reduced Inflammation Signal Transduction->Reduced Inflammation Altered Gene Expression Altered Gene Expression Increased Histone Acetylation->Altered Gene Expression Altered Gene Expression->Reduced Inflammation

This compound's Anti-inflammatory Signaling
Role in the Gut-Brain Axis

This compound is an emerging player in the bidirectional communication between the gut and the brain.[1] It can cross the blood-brain barrier and exert neuroactive effects. A recent study in mice found that sodium this compound supplementation significantly reduced binge drinking behavior and blood alcohol levels.[14] This effect was associated with reduced anxiety-like behaviors and elevated levels of the neurotransmitter GABA in the brain, stool, and blood.[14] RNA sequencing of the amygdala in these mice revealed changes in gene expression related to neuroinflammation, neurotransmission, and mitochondrial function, suggesting that this compound influences multiple brain signaling pathways.[14]

Other Potential Roles
  • Antimicrobial activity: this compound contributes to the acidic environment of the colon, which can inhibit the growth of pathogenic bacteria like E. coli and Salmonella.[1]

  • Cancer: The role of SCFAs, including butyrate, in cancer has been investigated, with evidence suggesting they can act as tumor suppressors.[15] The specific role of this compound in cancer is an active area of research.

  • Radioprotection: Valeric acid has been shown to have a radioprotective effect, mitigating radiation-induced hematopoietic and intestinal injuries in animal models.[16]

Quantitative Data on this compound

The concentration of this compound in the gut and its effective concentrations in various experimental models are crucial for understanding its physiological relevance.

Parameter Value/Range Context Reference
Fecal this compound Concentration ~2% of total SCFAsNormal human stool[2]
Fecal this compound in Skyr Consumers Significantly higher at week 6Human study with daily drained yogurt consumption[5][6][7]
In Vitro this compound Production 6.2 ± 1.3 mMCo-culture of M. elsdenii and S. thermophilus[5][6][7]
Effective Concentration (Gut Barrier) 0-4 mMCaco-2 cell monolayer model[4][11]
Effective Concentration (HDAC Inhibition) 250 µM - 2.5 mMCD8+ T cells[3][8]
Effective Concentration (Anti-inflammatory) 300 µM - 2 mMCD4+ T cells and macrophages[3][8]

Experimental Protocols for Studying this compound

A variety of experimental approaches are employed to investigate the production and function of this compound.

Quantification of this compound

Accurate measurement of this compound concentrations in biological samples is fundamental.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used method for the quantification of SCFAs, including this compound, in fecal samples.[17] The protocol typically involves sample homogenization, acidification, extraction with an organic solvent, and derivatization before analysis.[18]

  • High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI): This method is also used for analyzing SCFA concentrations in fermentation supernatants and fecal samples.[6]

  • Ultrahigh-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS): A rapid diagnostic test using 3-nitrophenylhydrazine (B1228671) derivatization has been developed for measuring fecal butyrate and can be adapted for other SCFAs like this compound.[19]

In Vitro Fermentation Models

These models are invaluable for studying the microbial production of this compound under controlled conditions.

  • Batch Fermentations: Fecal microbiota from human donors are cultured in a medium containing specific substrates (e.g., lactose) to assess this compound production over time.[5][6][7]

  • Continuous Culture Models (Chemostats): These models, such as the PolyFermS system, allow for the long-term cultivation of complex gut microbial communities, enabling the study of ecological dynamics and metabolite production in a simulated colonic environment.[20][21]

in_vitro_fermentation Fecal Sample Fecal Sample Microbiota Inoculum Microbiota Inoculum Fecal Sample->Microbiota Inoculum Batch Fermentation Batch Fermentation Microbiota Inoculum->Batch Fermentation Substrate (e.g., Lactose) Substrate (e.g., Lactose) Fermentation Medium Fermentation Medium Substrate (e.g., Lactose)->Fermentation Medium Fermentation Medium->Batch Fermentation Time-course Sampling Time-course Sampling Batch Fermentation->Time-course Sampling SCFA Quantification (HPLC/GC-MS) SCFA Quantification (HPLC/GC-MS) Time-course Sampling->SCFA Quantification (HPLC/GC-MS) This compound Production Analysis This compound Production Analysis SCFA Quantification (HPLC/GC-MS)->this compound Production Analysis

In Vitro Batch Fermentation Workflow
Animal Models

Animal models are essential for investigating the in vivo effects of this compound on host physiology.

  • Rodent Models: Mice and rats are commonly used to study the effects of this compound on conditions such as colitis, alcohol consumption behavior, and radiation injury.[3][14][16] Administration of this compound can be through oral gavage, intraperitoneal injection, or supplementation in drinking water or feed.[3][14]

  • Piglet Models: Piglets are a relevant model for studying intestinal physiology and nutrient absorption due to their anatomical and physiological similarities to humans.[10][22]

Future Perspectives

The study of this compound is a rapidly evolving field with significant potential for therapeutic applications. Future research should focus on several key areas:

  • Elucidating the full range of this compound-producing bacteria and their metabolic pathways.

  • Investigating the synergistic or antagonistic effects of this compound with other SCFAs.

  • Conducting human clinical trials to validate the therapeutic potential of this compound for inflammatory bowel disease, alcohol use disorder, and other conditions.

  • Developing targeted strategies to modulate the gut microbiota to enhance this compound production.

Conclusion

This compound, a gut microbiota-derived SCFA, is a potent signaling molecule with diverse and beneficial effects on host health. Its role in maintaining gut barrier function, reducing inflammation, and modulating the gut-brain axis highlights its therapeutic potential. This technical guide provides a comprehensive overview of the current knowledge on this compound, offering a valuable resource to stimulate further research into this promising metabolite. A deeper understanding of the mechanisms underlying this compound's functions will be critical for harnessing its potential to prevent and treat a range of human diseases.

References

The Multifaceted Biological Functions of Sodium Valerate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Sodium valerate, a short-chain fatty acid and the sodium salt of valproic acid, is a compound of significant interest in the fields of neuroscience, oncology, and metabolic research. Initially established as an anticonvulsant and mood stabilizer, its therapeutic potential has expanded considerably due to its well-documented activity as a histone deacetylase (HDAC) inhibitor. This technical guide provides an in-depth exploration of the core biological functions of sodium this compound, intended for researchers, scientists, and professionals in drug development. The guide synthesizes current experimental evidence, presenting quantitative data in structured tables, detailing key experimental protocols, and illustrating molecular pathways and experimental workflows through comprehensive diagrams.

Introduction

Sodium this compound exerts a wide range of biological effects, primarily attributed to its multifaceted mechanisms of action. As a well-known anti-epileptic drug, its functions extend to neuroprotection, anti-cancer activity, and modulation of the gut microbiome. This guide will delve into the molecular underpinnings of these functions, providing a comprehensive resource for the scientific community.

Core Biological Functions and Mechanisms of Action

The biological activities of sodium this compound are diverse, impacting cellular processes at multiple levels. The following sections detail its primary functions and the underlying molecular mechanisms.

Histone Deacetylase (HDAC) Inhibition

A primary mechanism through which sodium this compound exerts many of its biological effects is the inhibition of histone deacetylases (HDACs), particularly class I and IIa HDACs.[1] By inhibiting these enzymes, sodium this compound promotes the hyperacetylation of histones, leading to a more relaxed chromatin structure. This "euchromatin" state allows for increased access of transcription factors to DNA, thereby altering gene expression patterns. This epigenetic modulation is central to its anti-cancer and neuroprotective properties.

HDAC_Inhibition cluster_extracellular Extracellular cluster_effects Downstream Effects Sodium this compound Sodium this compound Altered Gene\nExpression Altered Gene Expression Cell Cycle Arrest Cell Cycle Arrest Altered Gene\nExpression->Cell Cycle Arrest Apoptosis Apoptosis Altered Gene\nExpression->Apoptosis Differentiation Differentiation Altered Gene\nExpression->Differentiation Gene Expression Gene Expression Gene Expression->Altered Gene\nExpression Leads to

Neuroprotection and Anticonvulsant Activity

Sodium this compound's role in the central nervous system is well-established. Its anticonvulsant effects are attributed to multiple mechanisms, including the potentiation of GABAergic inhibition. It has been shown to increase the synthesis and release of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain, and inhibit its degradation.[2][3][4][5] Furthermore, sodium this compound can modulate voltage-gated sodium and calcium channels, which contributes to the stabilization of neuronal membranes and a reduction in neuronal excitability.[6]

Recent studies have also highlighted its neuroprotective effects in models of neurodegenerative diseases and ischemic injury.[7][8][9] This is partly due to its HDAC inhibitory activity, which can lead to the expression of neurotrophic factors and anti-apoptotic proteins.

Neuroprotection_Pathway cluster_GABA GABAergic System cluster_Channels Ion Channels cluster_HDAC HDAC Inhibition Sodium this compound Sodium this compound GABA Synthesis GABA Synthesis Sodium this compound->GABA Synthesis Stimulates GABA Degradation GABA Degradation Sodium this compound->GABA Degradation Inhibits Na+ Channels Na+ Channels Sodium this compound->Na+ Channels Modulates Ca2+ Channels Ca2+ Channels Sodium this compound->Ca2+ Channels Modulates HDACs HDACs Sodium this compound->HDACs Inhibits GABA Levels GABA Levels GABA Synthesis->GABA Levels Neuronal Inhibition Neuronal Inhibition GABA Levels->Neuronal Inhibition Reduced Neuronal\nExcitability Reduced Neuronal Excitability Na+ Channels->Reduced Neuronal\nExcitability Ca2+ Channels->Reduced Neuronal\nExcitability Gene Expression\n(Neurotrophic Factors) Gene Expression (Neurotrophic Factors) HDACs->Gene Expression\n(Neurotrophic Factors) Upregulates Neuroprotection Neuroprotection Gene Expression\n(Neurotrophic Factors)->Neuroprotection Anticonvulsant Effect Anticonvulsant Effect Neuronal Inhibition->Anticonvulsant Effect Reduced Neuronal\nExcitability->Anticonvulsant Effect Therapeutic Potential\n(Neurodegeneration) Therapeutic Potential (Neurodegeneration) Neuroprotection->Therapeutic Potential\n(Neurodegeneration)

Anti-Cancer Effects

Sodium this compound has demonstrated significant anti-tumor activity in a variety of cancer cell lines and animal models.[10][11][12] Its primary anti-cancer mechanism is linked to its function as an HDAC inhibitor, which leads to:

  • Cell Cycle Arrest: Upregulation of cell cycle inhibitors like p21, leading to arrest at the G1/S or G2/M phase.[10][11]

  • Induction of Apoptosis: Activation of intrinsic and extrinsic apoptotic pathways, involving caspases such as caspase-3 and caspase-9.[10][11][13]

  • Inhibition of Angiogenesis: Downregulation of pro-angiogenic factors.[14]

  • Induction of Differentiation: Promoting the differentiation of cancer cells, thereby reducing their proliferative capacity.

Modulation of the Gut Microbiome

Emerging research indicates that sodium this compound can influence the composition and function of the gut microbiome. Studies in animal models have shown that sodium this compound supplementation can alter the relative abundance of specific bacterial genera.[15] This modulation of the gut microbiota has been linked to behavioral effects, such as a reduction in alcohol consumption in mice.[15][16] The interplay between sodium this compound, the gut microbiome, and the gut-brain axis is a promising area of ongoing research.

Quantitative Data on Biological Functions

The following tables summarize key quantitative data from in vitro and in vivo studies on sodium this compound.

Table 1: In Vitro Anti-Cancer Effects of Sodium this compound
Cell LineCancer TypeParameterConcentration/DoseEffectReference
TFK-1CholangiocarcinomaApoptosis Rate0.5 mM23%[10]
TFK-1CholangiocarcinomaApoptosis Rate8 mM70%[10]
TFK-1CholangiocarcinomaCell Cycle Arrest (G2/M)Increasing conc.7.78% to 71.17% (24h)[10]
QBC939CholangiocarcinomaCell Cycle Arrest (G0/G1)Increasing conc.63.07% to 91.82% (72h)[10]
MCF-7Breast CancerRelative Cell Viability2.0 mmol/L (24h)~31% decrease[11]
MCF-7Breast CancerApoptosis Rate2.0 mmol/L (48h)8.32 ± 0.75%[11]
HO8910Ovarian CancerCell ProliferationIncreasing conc.Dose-dependent decrease[12]
BGC-823Gastric CancerApoptosis Rate4.00 mmol/L (48h)20.4 ± 1.6%[13]
Table 2: In Vivo Effects of Sodium this compound
Animal ModelConditionDoseOutcomeQuantitative ResultReference
Mice (Xenograft)Cholangiocarcinoma300 mg/kg/day (2 weeks)Tumor Growth Inhibition20.73% reduction[10]
ALS Mice (G86R)Amyotrophic Lateral SclerosisChronic treatmentMotor Neuron LossCompletely prevented at day 105[17]
Rat (MCAO)Focal Cerebral Ischemia300 mg/kgInfarct VolumeSignificantly reduced[7][8]
MiceAlcohol ConsumptionOral supplementationEthanol Consumption40% reduction[15][16]
MiceAlcohol ConsumptionOral supplementationBlood Ethanol Level53% reduction[15][16]
RatGABA Levels (Hippocampus)400 mg/kgExtracellular GABA~200% of basal level[3]
Human VolunteersGABA Levels (Plasma)600 mg, t.i.d. (4 days)Plasma GABA~90% increase[2]
Table 3: Clinical Trial Data for Sodium this compound
ConditionNumber of PatientsDoseOutcome MeasureResultReference
Cancer-Related Neuropathic Pain19Not specifiedResponse Rate (Pain Score)55.6%[18]
Painful Diabetic Neuropathy43Not specifiedPain Score ReductionSignificant improvement vs. placebo[19]
Radicular Pain40200 mg/dayVAS Score ReductionSignificant alleviation[20]
High-Risk Oral Epithelial Dysplasia110 (planned)500 mg, b.i.d.Composite (lesion size, grade, LOH)Ongoing[21][22][23][24][25]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in sodium this compound research.

In Vitro Cell Viability (MTT) Assay

Objective: To determine the effect of sodium this compound on the metabolic activity of cancer cells as an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, TFK-1)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Sodium this compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of sodium this compound in complete culture medium.

  • Remove the existing medium from the wells and replace it with 100 µL of the medium containing different concentrations of sodium this compound. Include a vehicle control (medium without sodium this compound).

  • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

In Vivo Cancer Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of sodium this compound.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line of interest (e.g., TFK-1)

  • Sodium this compound solution for injection

  • Vehicle control (e.g., saline)

  • Calipers for tumor measurement

Procedure:

  • Harvest cancer cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).

  • Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.

  • Allow tumors to grow to a palpable size (e.g., 100 mm³).

  • Randomly assign mice to treatment and control groups.

  • Administer sodium this compound (e.g., 300 mg/kg) or vehicle control intraperitoneally daily.

  • Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (length x width²) / 2.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Xenograft_Workflow Cell Culture Cell Culture Cell Harvest Cell Harvest Cell Culture->Cell Harvest Subcutaneous\nInjection Subcutaneous Injection Cell Harvest->Subcutaneous\nInjection Tumor Growth Tumor Growth Subcutaneous\nInjection->Tumor Growth Randomization Randomization Tumor Growth->Randomization Treatment Group\n(Sodium this compound) Treatment Group (Sodium this compound) Randomization->Treatment Group\n(Sodium this compound) Control Group\n(Vehicle) Control Group (Vehicle) Randomization->Control Group\n(Vehicle) Tumor Measurement Tumor Measurement Treatment Group\n(Sodium this compound)->Tumor Measurement Control Group\n(Vehicle)->Tumor Measurement Data Analysis Data Analysis Tumor Measurement->Data Analysis Endpoint Endpoint Data Analysis->Endpoint

Conclusion

Sodium this compound is a pharmacologically versatile compound with a growing list of biological functions. Its ability to act as an HDAC inhibitor provides a mechanistic basis for its therapeutic potential in a range of diseases, from epilepsy to cancer. The data and protocols presented in this guide offer a comprehensive resource for researchers seeking to further investigate and harness the therapeutic properties of sodium this compound. Future research will likely continue to uncover new applications for this multifaceted molecule, particularly in the context of epigenetic regulation and the gut-brain axis.

References

Valeric Acid as a Short-Chain Fatty Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valeric acid, also known as pentanoic acid, is a five-carbon short-chain fatty acid (SCFA) that is emerging as a significant modulator of physiological and pathological processes.[1][2] Primarily produced by the anaerobic fermentation of dietary fibers by the gut microbiota, valeric acid exerts its effects through various mechanisms, including the inhibition of histone deacetylases (HDACs) and the activation of G protein-coupled receptors (GPCRs), such as GPR41 and GPR43.[2][3] This technical guide provides a comprehensive overview of valeric acid, with a focus on its core functions, relevant experimental protocols, and quantitative data to support further research and drug development.

Introduction to Valeric Acid

Valeric acid is a straight-chain saturated fatty acid with the chemical formula C5H10O2.[2] While less abundant than other SCFAs like butyrate, it plays a crucial role in gut health, metabolic regulation, and cellular signaling.[3][4] It is naturally found in the plant Valeriana officinalis and is also a product of the gut microbiome, where its production is influenced by diet and the composition of the gut flora.[1][2]

Core Signaling Pathways

Valeric acid's biological activities are primarily mediated through two key signaling pathways:

Histone Deacetylase (HDAC) Inhibition

Valeric acid functions as an HDAC inhibitor, particularly targeting Class I HDACs.[3][5] By inhibiting HDACs, valeric acid promotes histone acetylation, leading to a more open chromatin structure and the transcriptional regulation of genes involved in processes such as cell cycle arrest, apoptosis, and inflammation.[2][3] This mechanism is central to its anti-cancer and anti-inflammatory properties.[2][6]

HDAC_Inhibition_Pathway Valeric Acid Valeric Acid HDAC HDAC Valeric Acid->HDAC Inhibition Histone Acetylation Histone Acetylation HDAC->Histone Acetylation Deacetylation Chromatin Remodeling Chromatin Remodeling Histone Acetylation->Chromatin Remodeling Gene Transcription Gene Transcription Chromatin Remodeling->Gene Transcription Cellular Effects Cell Cycle Arrest, Apoptosis, Anti-inflammation Gene Transcription->Cellular Effects

Valeric Acid's HDAC Inhibition Pathway
G Protein-Coupled Receptor (GPCR) Activation

Valeric acid is an agonist for the G protein-coupled receptors GPR41 (FFAR3) and GPR43 (FFAR2).[3][7] These receptors are expressed in various tissues, including intestinal epithelial cells, immune cells, and adipose tissue.[3][8] Activation of GPR41 and GPR43 by valeric acid can modulate immune responses, influence gut hormone secretion, and impact metabolic homeostasis.[2][3][9]

GPCR_Activation_Pathway Valeric Acid Valeric Acid GPR41/GPR43 GPR41/43 Valeric Acid->GPR41/GPR43 Activation G-protein Activation G-protein Activation GPR41/GPR43->G-protein Activation Downstream Signaling e.g., MAPK, Ca2+ G-protein Activation->Downstream Signaling Cellular Responses Immune Modulation, Hormone Secretion, Metabolic Regulation Downstream Signaling->Cellular Responses

GPCR Activation by Valeric Acid

Quantitative Data

The following tables summarize key quantitative data related to the biological activity and properties of valeric acid.

Table 1: In Vitro Anti-Cancer Activity of Valeric Acid
Cell LineCancer TypeAssayIC50 (72h)Reference
Hep3BHepatocellular CarcinomaMTS~2 mM[10]
SNU-449Hepatocellular CarcinomaMTS~2 mM[10]
HepG2Hepatocellular CarcinomaMTS~4 mM[10]
PC-3Prostate CancerMTSNot specified[11]
DU145Prostate CancerMTSNot specified[11]
Table 2: Pharmacokinetic Parameters of Valeric Acid (In Silico Prediction)
ParameterPredicted ValueSignificanceReference
Bioavailability Score0.55Good oral bioavailability[1]
Blood-Brain Barrier PermeantYesPotential for CNS applications[1]
CYP2D6 InhibitorNoLow risk of drug-drug interactions[1]
GI AbsorptionHighWell-absorbed from the gut[1]
Table 3: Physiological Concentrations of Valeric Acid
Sample TypeOrganismConcentrationReference
Feces (1-year-old children)HumanMedian: 1.2 mmol/kg[12]
Colon ContentRat≈650 µM
Systemic BloodRat≈0.4 µM

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Cell Viability Assessment using MTS Assay

This protocol is adapted from studies investigating the anti-proliferative effects of valeric acid on cancer cell lines.[10][13][14]

MTS_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A 1. Seed cells in 96-well plate B 2. Allow cells to adhere A->B C 3. Treat cells with Valeric Acid (various concentrations) B->C D 4. Incubate for 24-96 hours C->D E 5. Add MTS reagent to each well D->E F 6. Incubate for 1-4 hours E->F G 7. Measure absorbance at 490 nm F->G H 8. Calculate cell viability G->H

MTS Assay Experimental Workflow

Materials:

  • 96-well plates

  • Cell culture medium

  • Valeric acid stock solution

  • MTS reagent (e.g., Promega CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of valeric acid in culture medium. Remove the old medium from the wells and add 100 µL of the valeric acid solutions or control medium.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72, or 96 hours).

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Colony Formation Assay

This assay assesses the long-term proliferative capacity of cells after treatment with valeric acid.[15][16][17]

Materials:

  • 6-well plates

  • Cell culture medium

  • Valeric acid stock solution

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.

  • Treatment: Treat the cells with various concentrations of valeric acid or control medium.

  • Incubation: Incubate the plates for 7-14 days, allowing colonies to form.

  • Fixation: Wash the colonies with PBS and fix with methanol (B129727) for 15-20 minutes.

  • Staining: Stain the colonies with crystal violet solution for 20-30 minutes.

  • Washing: Gently wash the plates with water and allow them to air dry.

  • Quantification: Count the number of colonies (typically containing >50 cells) in each well.

HDAC Activity Assay

This colorimetric assay measures the inhibitory effect of valeric acid on HDAC activity.[11][18]

Materials:

  • HDAC Activity Assay Kit (e.g., from BioVision)

  • Nuclear extract from cells

  • Valeric acid

  • Microplate reader

Procedure:

  • Prepare Nuclear Extract: Isolate nuclear extracts from cells according to standard protocols.

  • Assay Setup: In a 96-well plate provided in the kit, add the assay buffer, the acetylated histone substrate, and the nuclear extract.

  • Inhibitor Addition: Add different concentrations of valeric acid or a known HDAC inhibitor (positive control) to the respective wells.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes to allow for the deacetylation reaction.

  • Developing Solution: Add the developing solution, which contains an antibody that recognizes the acetylated substrate.

  • Incubation: Incubate at room temperature for 30-60 minutes.

  • Stop Solution and Measurement: Add the stop solution and measure the absorbance at 450 nm. A lower absorbance indicates higher HDAC activity (more deacetylation).

Quantification of Valeric Acid in Fecal Samples by Gas Chromatography (GC)

This method is used to determine the concentration of valeric acid and other SCFAs in fecal samples.[12][19][20]

Materials:

  • Fecal samples

  • Internal standard (e.g., 2-ethylbutyric acid)

  • Extraction solvent (e.g., diethyl ether)

  • Derivatization agent (optional)

  • Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS)

Procedure:

  • Sample Preparation: Homogenize a known weight of fecal sample in acidified water containing the internal standard.

  • Extraction: Extract the SCFAs from the aqueous phase using an organic solvent like diethyl ether.

  • Derivatization (Optional): For increased volatility and sensitivity, the extracted SCFAs can be derivatized.

  • GC Analysis: Inject the sample into the GC. The SCFAs will be separated based on their boiling points and retention times.

  • Detection and Quantification: The FID or MS will detect the eluted compounds. The concentration of valeric acid is determined by comparing its peak area to that of the internal standard and a standard curve.

Conclusion

Valeric acid is a multifaceted short-chain fatty acid with significant potential in health and disease. Its ability to modulate key cellular processes through HDAC inhibition and GPCR activation makes it a compelling target for further investigation in the fields of oncology, immunology, and metabolic diseases. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic applications of this promising gut microbial metabolite.

References

The Botanical Treasury of Valerate: A Technical Guide to Its Natural Sources in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valeric acid, also known as pentanoic acid, and its various derivatives, collectively referred to as valerates, are short-chain fatty acids that have garnered significant scientific interest due to their diverse biological activities. While renowned for their role as precursors in the synthesis of flavors, fragrances, and pharmaceuticals, their natural occurrence in the plant kingdom is a subject of intensive research.[1][2] This technical guide provides an in-depth exploration of the botanical sources of valerate, with a particular focus on the quantitative distribution of these compounds within different plant species and tissues. Furthermore, this document outlines detailed experimental protocols for the extraction and quantification of valerates and presents a visualization of their biosynthetic and signaling pathways. The primary objective is to furnish researchers, scientists, and drug development professionals with a comprehensive resource to facilitate further investigation and exploitation of these valuable natural products.

The most prominent and well-documented natural source of this compound and its derivatives is the perennial flowering plant Valeriana officinalis, commonly known as valerian.[1] The roots and rhizomes of this plant are rich in a variety of sesquiterpenoids, including the pharmacologically significant valerenic acid and its derivatives, such as acetoxyvalerenic acid and hydroxyvalerenic acid.[3][4] Other notable plant sources include Nardostachys jatamansi (Spikenard) and species from the Angelica genus, such as Angelica archangelica.[5][6] This guide will delve into the specifics of this compound content within these key botanical sources.

Quantitative Analysis of Valerates in Plant Species

The concentration of valeric acid and its derivatives can vary significantly depending on the plant species, the specific organ, developmental stage, and environmental conditions.[7] The following tables summarize the quantitative data available in the scientific literature for key plant sources.

Table 1: Valerenic Acid and its Derivatives in Valeriana Species

Plant SpeciesPlant PartCompoundConcentration (% w/w)Reference
Valeriana officinalisRootsTotal Valerenic Acids0.05 - 0.9[8]
Valeriana officinalisRootsValerenic Acid0.075[5]
Valeriana sisymbriifoliaRootsValerenic Acid0.020[5]
Valeriana alliariifoliaRoots & RhizomesTotal Valerenic Acid DerivativesNot specified, but present[8]
Valeriana jatamansiRhizomesValerenic AcidPresent, quantifiable by HPTLC[9]

Table 2: this compound Compounds in Nardostachys jatamansi

Plant PartCompoundConcentration (% of extract)Reference
RhizomesValeric AcidPresent, enhanced by MAE[10]
RhizomesValerenalPresent, enhanced by MAE[10]

Table 3: Valeric and Angelic Acid in Angelica Species

| Plant Species | Plant Part | Compound | Presence | Reference | | :--- | :--- | :--- | :--- | | Angelica archangelica | Roots | Valeric Acid | Present |[6] | | Angelica archangelica | Roots | Angelic Acid | Present |[11] | | Angelica glauca | Roots | Valeric Acid | Present |[6] | | Angelica glauca | Roots | Angelic Acid | Present |[6] |

Experimental Protocols

Accurate quantification of valerates in plant matrices requires robust and validated analytical methodologies. This section details common experimental protocols for the extraction and analysis of these compounds.

Protocol 1: Supercritical Fluid Extraction (SFE) of Valerenic Acids from Valeriana officinalis Roots

Supercritical fluid extraction using carbon dioxide (CO₂) is an efficient and environmentally friendly method for extracting valerenic acids.[12][13][14]

Methodology:

  • Sample Preparation: Grind dried valerian roots to a fine powder to increase the surface area for extraction.

  • Extraction Vessel: Pack the ground root material into a stainless-steel extraction vessel.

  • SFE System Parameters:

    • Supercritical Fluid: Carbon dioxide (CO₂).

    • Pressure: 10-20 MPa.[14]

    • Temperature: 40-50°C.[14]

    • Flow Rate: Approximately 2 mL/min.[15]

    • Modifier (Optional): 5% ethanol (B145695) or methanol (B129727) can be added to the CO₂ to increase the extraction yield.[14]

  • Extraction Process: Pass the supercritical CO₂ through the packed bed of plant material for a defined period (e.g., 20-30 minutes).[14]

  • Collection: Depressurize the CO₂ in a collection vessel, causing the valerenic acids to precipitate.

  • Post-Extraction: Dry the collected extract under a vacuum to remove any residual moisture or co-solvent.[15]

Protocol 2: High-Performance Thin-Layer Chromatography (HPTLC) for Quantification of Valerenic Acid

HPTLC is a simple, rapid, and cost-effective method for the quantification of valerenic acid in plant extracts.[9]

Methodology:

  • Sample and Standard Preparation:

    • Extract the dried plant material (e.g., Valeriana jatamansi or Valeriana officinalis) with methanol.[9]

    • Prepare a stock solution of a valerenic acid standard in methanol (e.g., 1 mg/mL).[9]

  • Chromatography:

    • Stationary Phase: Pre-coated silica (B1680970) gel 60F₂₅₄ HPTLC plates.[9]

    • Mobile Phase: A ternary mixture of hexane:ethyl acetate:acetic acid (80:20:0.5 v/v/v).[9]

  • Application: Apply the sample and standard solutions to the HPTLC plate as bands.

  • Development: Develop the plate in a chromatographic chamber saturated with the mobile phase.

  • Derivatization: After development, dry the plate and spray with an anisaldehyde-sulfuric acid reagent.[9] Heat the plate to visualize the spots.

  • Densitometric Analysis: Quantify the valerenic acid by scanning the plate with a densitometer at a specific wavelength (e.g., 700 nm in absorption-reflectance mode).[9]

  • Calibration: Construct a calibration curve using the peak areas of the valerenic acid standard at different concentrations.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Valerenic Acids Analysis

HPLC is a widely used and highly accurate method for the separation and quantification of valerenic acid and its derivatives.[16][17][18]

Methodology:

  • Sample Preparation:

    • Pulverize dried plant material (e.g., valerian root).

    • Extract with a suitable solvent, such as methanol or ethanol, often with the aid of sonication.[16]

    • Filter the extract through a 0.45 µm membrane filter before injection.[16]

  • HPLC System:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and an acidic aqueous solution (e.g., 0.5% phosphoric acid).[18]

    • Detector: UV detector set at a wavelength suitable for valerenic acids (e.g., 220 nm).[18]

  • Analysis:

    • Inject the prepared sample and standard solutions into the HPLC system.

    • Identify the peaks corresponding to valerenic acid, acetoxyvalerenic acid, and hydroxyvalerenic acid based on their retention times compared to standards.

    • Quantify the compounds by comparing their peak areas to a calibration curve generated from known concentrations of the standards.

Protocol 4: Gas Chromatography (GC) for Analysis of this compound Esters in Essential Oils

GC, often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), is ideal for the analysis of volatile this compound esters found in essential oils.[19][20][21]

Methodology:

  • Sample Preparation: Dilute the essential oil sample in a suitable solvent like cyclohexane (B81311) (e.g., 1:200).[19]

  • GC System:

    • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., Elite-5, DB-5).[21]

    • Carrier Gas: Helium or hydrogen.[21]

    • Injector: Split/splitless injector.

    • Detector: FID for quantification or MS for identification and quantification.

  • Temperature Program: Use a temperature gradient to separate the volatile compounds. For example, start at a lower temperature and ramp up to a higher temperature.

  • Analysis:

    • Inject the diluted essential oil into the GC.

    • Identify the this compound esters based on their retention times and, if using MS, their mass spectra.

    • Quantify the compounds using the peak normalization method with an FID or by creating a calibration curve with standards.[21]

Biosynthetic and Signaling Pathways

Biosynthesis of Valerenic Acid

Valerenic acid is a sesquiterpenoid, and its biosynthesis originates from the isoprenoid pathway. The key precursor is farnesyl pyrophosphate (FPP), a C15 intermediate.[22][23] The biosynthesis of valerenic acid from FPP involves a series of enzymatic steps, including the action of terpene synthases and cytochrome P450 monooxygenases.[22][24][25]

Valerenic Acid Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Intermediates Intermediate Carbocations (e.g., Caryophyllenyl Cation) FPP->Intermediates VoTPS1 (Valerena-1,10-diene synthase) Valerenadiene Valerena-1,10-diene Valerenic_Acid Valerenic Acid Valerenadiene->Valerenic_Acid Cytochrome P450 Monooxygenases (Oxidative Steps) Intermediates->Valerenadiene Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing Harvesting Plant Material Harvesting Drying Drying Harvesting->Drying Grinding Grinding/Pulverization Drying->Grinding Extraction Extraction (e.g., SFE, Maceration) Grinding->Extraction Filtration Filtration Extraction->Filtration Chromatography Chromatographic Separation (HPLC, HPTLC, GC) Filtration->Chromatography Detection Detection (UV, MS, FID) Chromatography->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting Putative Signaling in Valeriana cluster_stimuli Environmental Stimuli cluster_regulation Regulatory Network cluster_biosynthesis Biosynthesis cluster_products Secondary Metabolites Biotic_Stress Biotic Stress TFs Transcription Factors (AP2/ERF, WRKY, NAC) Biotic_Stress->TFs Abiotic_Stress Abiotic Stress Abiotic_Stress->TFs PKs Protein Kinases TFs->PKs Biosynthesis_Genes Biosynthesis Genes (e.g., VoTPS1) TFs->Biosynthesis_Genes PKs->Biosynthesis_Genes Valerenic_Acid Valerenic Acid Biosynthesis_Genes->Valerenic_Acid

References

Valerate as an Epigenetic Modulator: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valerate, and its more commonly studied form valproic acid (VPA), is a short-chain fatty acid that has garnered significant attention for its role as an epigenetic modulator.[1][2] Primarily recognized for its function as a histone deacetylase (HDAC) inhibitor, this compound instigates changes in chromatin architecture, leading to the modulation of gene expression.[3][4] This activity underlies its therapeutic potential in a range of diseases, including neurological disorders and cancer.[1][3][5] This technical guide provides an in-depth overview of the core mechanisms of this compound, quantitative data on its enzymatic inhibition, detailed experimental protocols for its study, and a discussion of its impact on gene regulation.

Introduction to Epigenetic Modulation and HDACs

Epigenetics refers to heritable changes in gene expression that do not involve alterations to the underlying DNA sequence.[6][7][8] A primary mechanism of epigenetic regulation is the post-translational modification of histone proteins.[9][10] Histones are proteins that package DNA into a compact structure called chromatin.[9][11] The accessibility of this DNA for transcription is largely dictated by the chromatin state. A condensed, tightly packed structure (heterochromatin) is generally associated with transcriptional silencing, while a more open, relaxed structure (euchromatin) allows for active gene expression.[4][9][11]

Histone acetyltransferases (HATs) and histone deacetylases (HDACs) are opposing enzyme families that control the acetylation state of lysine (B10760008) residues on histone tails.[4][9][11] HATs add acetyl groups, neutralizing the positive charge of lysines and loosening the interaction between histones and DNA, which promotes transcription.[9] Conversely, HDACs remove these acetyl groups, leading to chromatin condensation and transcriptional repression.[4][9][11] Dysregulation of HDAC activity is implicated in the pathology of various diseases, including cancer, making HDACs a compelling therapeutic target.[5][12][13][14]

Mechanism of Action: this compound as an HDAC Inhibitor

This compound functions as a direct inhibitor of histone deacetylases.[2][3][6][15] By blocking the catalytic activity of HDAC enzymes, this compound prevents the removal of acetyl groups from histones.[1][3] This inhibition leads to an accumulation of acetylated histones (hyperacetylation), resulting in a more open chromatin structure and the subsequent activation or de-repression of gene transcription.[3][4] this compound has been shown to preferentially inhibit Class I HDACs (HDAC1, 2, 3, and 8) and, to a lesser extent, Class IIa HDACs.[1][3][13][16] Some studies also indicate that VPA can induce the proteasomal degradation of specific HDAC isoforms, such as HDAC2, representing another layer of its modulatory activity.[1]

Valerate_Mechanism cluster_cell Cell cluster_nucleus Nucleus This compound This compound HDAC HDAC Enzyme (Class I) This compound->HDAC Inhibits Histones Histone Tails (Lysine Residues) Chromatin_Closed Condensed Chromatin (Heterochromatin) Gene Silencing Histones->Chromatin_Closed Deacetylation Chromatin_Open Relaxed Chromatin (Euchromatin) Gene Expression Chromatin_Closed->Chromatin_Open Acetylation Altered Gene\nExpression Altered Gene Expression Chromatin_Open->Altered Gene\nExpression

Caption: Mechanism of this compound as an HDAC inhibitor.

Quantitative Data: Inhibitory Activity of Valproic Acid (VPA)

The potency of VPA as an HDAC inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50). VPA demonstrates selectivity for Class I HDACs. The IC50 values can vary depending on the specific isoform and the assay conditions.

HDAC IsoformClassIC50 Value (mM)Notes
HDAC1 I~0.4 - 1.12Potently inhibited.[13][17]
HDAC2 I~0.5 - 1.0Potently inhibited; VPA may also induce its degradation.[1][3]
HDAC3 I>1.0Less sensitive than HDAC1/2.
HDAC5 IIa~2.8Significantly less sensitive than Class I HDACs.[3]
HDAC6 IIb~2.4Significantly less sensitive than Class I HDACs.[3]
HDAC7 IIaWeakly InhibitedVPA is a less effective inhibitor for this isoform.[15]
HDAC8 IWeakly InhibitedGenerally less sensitive than other Class I HDACs.

Note: Data are compiled from multiple studies and represent approximate values. VPA is the salt form of this compound and is used interchangeably in much of the literature.

Impact on Gene Expression

By inducing histone hyperacetylation, this compound treatment leads to widespread changes in gene expression. Microarray and RNA-sequencing analyses have shown that VPA can significantly alter the transcriptome, up-regulating and down-regulating hundreds of genes.[6][18][19] The specific genes affected are cell-type dependent but often relate to cell cycle control, apoptosis, differentiation, and neuronal function.

Examples of Genes Regulated by Valproic Acid:

  • Upregulated:

    • CDKN1A (p21): A cell cycle inhibitor, its upregulation can lead to growth arrest.

    • BDNF (Brain-Derived Neurotrophic Factor): Important for neuronal survival and growth.[6]

    • GABA(A) Receptor Subunits (e.g., alpha4): Involved in inhibitory neurotransmission.[6]

    • WNT6: A signaling molecule involved in developmental pathways.

    • Apoptosis-related genes: VPA can upregulate genes that promote programmed cell death in cancer cells.

  • Downregulated:

    • GAD65 and GAD67: Enzymes responsible for GABA synthesis.[6]

    • KCC2: A potassium-chloride cotransporter crucial for inhibitory neurotransmission.[6]

    • LAIR1: An inhibitory receptor found on immune cells.[12]

    • Genes involved in transcriptional regulation (e.g., Folr1, Gtf2i): Alterations in these can have broad downstream effects.

Experimental Protocols

Protocol for Measuring Histone Acetylation by Western Blot

This protocol provides a method to assess the global changes in histone acetylation in cultured cells following treatment with this compound.

Western_Blot_Workflow A 1. Cell Culture & Treatment - Plate cells - Treat with this compound vs. Vehicle Control B 2. Histone Extraction - Harvest cells - Lyse cells and isolate nuclei - Acid-extract histones A->B C 3. Protein Quantification - Measure histone concentration (e.g., BCA assay) B->C D 4. SDS-PAGE - Denature histone samples - Separate proteins by size on a high-percentage polyacrylamide gel (e.g., 15%) C->D E 5. Protein Transfer - Transfer separated proteins from gel to a nitrocellulose or PVDF membrane (0.2 µm pore size) D->E F 6. Immunoblotting - Block membrane (e.g., 5% BSA) - Incubate with primary antibody (e.g., anti-acetyl-H3) - Incubate with HRP-conjugated secondary antibody E->F G 7. Detection & Analysis - Apply chemiluminescent substrate (ECL) - Image the blot - Quantify band intensity relative to a loading control (e.g., Total H3 or β-actin) F->G

Caption: Experimental workflow for Western blot analysis.

Methodology:

  • Cell Treatment: Culture cells to desired confluency. Treat experimental groups with this compound (e.g., 0.5-2 mM) and a control group with a vehicle (e.g., sterile water or media) for a specified time (e.g., 12-24 hours).

  • Histone Extraction:

    • Harvest cells by scraping or trypsinization and wash with cold PBS.

    • Lyse the cells in a hypotonic buffer to isolate nuclei.

    • Perform acid extraction of histones from the nuclear pellet using cold 0.2 M H₂SO₄.

    • Precipitate histones with trichloroacetic acid (TCA), wash with acetone, and resuspend in water.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a standard method like the BCA assay.

  • Gel Electrophoresis (SDS-PAGE):

    • Dilute 5-15 µg of histone extract in sample buffer.

    • Heat samples at 95°C for 5 minutes.

    • Load samples onto a high-percentage (e.g., 15%) SDS-polyacrylamide gel to resolve low molecular weight histones.

    • Run the gel until adequate separation is achieved.

  • Protein Transfer:

    • Transfer the proteins from the gel to a nitrocellulose or PVDF membrane with a 0.2 µm pore size, which is optimal for retaining small histone proteins.

    • Confirm transfer efficiency using Ponceau S staining.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)).

    • Incubate the membrane with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4) diluted in blocking buffer, typically overnight at 4°C.

    • Wash the membrane multiple times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again extensively with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using a digital imager or X-ray film.

    • To normalize for loading, the same blot can be stripped and re-probed with an antibody for a total histone (e.g., anti-Histone H3) or another loading control like β-actin.

Protocol for In Vitro HDAC Activity Assay

This colorimetric or fluorometric assay measures the enzymatic activity of HDACs in a cell lysate or with a purified enzyme and can be used to determine the IC50 of this compound.

Methodology:

  • Prepare HDAC Source: Use either a commercial purified HDAC enzyme or prepare a nuclear extract from cultured cells.

  • Reaction Setup:

    • In a 96-well plate, add HDAC assay buffer.

    • Add the HDAC enzyme source to each well (except for 'no enzyme' controls).

    • Add various concentrations of this compound (or other test inhibitors) to the appropriate wells. Include a 'no inhibitor' control.

  • Substrate Addition: Add a commercially available acetylated substrate. This is often a peptide with an attached fluorophore or chromophore that is released upon deacetylation and subsequent developer addition.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow the deacetylation reaction to occur.

  • Developing: Add the developer solution, which contains a protease (like trypsin) that cleaves the deacetylated substrate, releasing the signaling molecule. Incubate for another 15-30 minutes.

  • Measurement: Read the fluorescence (e.g., Ex/Em = 390/460 nm) or absorbance (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background reading from the 'no enzyme' control.

    • Calculate the percentage of HDAC activity for each this compound concentration relative to the 'no inhibitor' control.

    • Plot the percentage of inhibition against the log of the this compound concentration and use non-linear regression to determine the IC50 value.

Conclusion and Future Directions

This compound is a well-established epigenetic modulator that exerts its primary effects through the inhibition of Class I histone deacetylases. This action leads to histone hyperacetylation, chromatin relaxation, and significant changes in the expression of genes critical to cell fate. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to investigate and harness the epigenetic properties of this compound. Its broad impact on gene regulation continues to make it a valuable tool in basic research and a compound of interest for therapeutic strategies in oncology and neurology. Future research will likely focus on elucidating the full spectrum of its non-histone protein targets and developing more isoform-selective this compound analogs to improve therapeutic efficacy and minimize off-target effects.

References

Valerate Biosynthesis in Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valerate, a five-carbon short-chain fatty acid, is a significant product of anaerobic bacterial metabolism, particularly within the gut microbiome. Its physiological effects and potential as a platform chemical have garnered increasing interest in the scientific and industrial communities. This technical guide provides an in-depth exploration of the core this compound biosynthesis pathways in bacteria, focusing on the reverse β-oxidation cycle and engineered synthetic routes. It is designed to be a comprehensive resource, offering quantitative data, detailed experimental protocols, and visual representations of the metabolic and experimental workflows.

Core Biosynthetic Pathways

Bacteria primarily synthesize this compound through two main routes: the reverse β-oxidation pathway, which elongates a propionate-derived precursor, and engineered pathways that convert amino acids like L-lysine into this compound or its precursors.

The Reverse β-Oxidation Pathway

This pathway is a reversal of the fatty acid degradation cycle and is a key route for chain elongation of carboxylic acids in anaerobic bacteria such as Clostridium species and members of the Lachnospiraceae family.[1] The synthesis of this compound via this pathway commences with the condensation of propionyl-CoA and acetyl-CoA.

The key enzymatic steps are:

  • Thiolase (Acetyl-CoA C-acyltransferase, EC 2.3.1.16): Catalyzes the initial Claisen condensation reaction between propionyl-CoA and acetyl-CoA to form 3-ketovaleryl-CoA.[2][3] The substrate specificity of the thiolase is a critical factor in determining the final product.[4]

  • 3-Hydroxyacyl-CoA Dehydrogenase (HADH, EC 1.1.1.35): Reduces 3-ketovaleryl-CoA to 3-hydroxyvaleryl-CoA, utilizing NADH as a reductant.[5][6]

  • Enoyl-CoA Hydratase (Crotonase): Dehydrates 3-hydroxyvaleryl-CoA to form pentenoyl-CoA.

  • Enoyl-CoA Reductase: Reduces pentenoyl-CoA to valeryl-CoA, typically using NADH.

  • Phosphate (B84403) Butyryltransferase and Butyrate Kinase (or other CoA transferases): These enzymes are involved in the final step of converting valeryl-CoA to this compound, often with the concomitant production of ATP.

The overall pathway can be visualized as follows:

Reverse Beta-Oxidation Pathway for this compound Biosynthesis Propionyl-CoA Propionyl-CoA 3-Ketovaleryl-CoA 3-Ketovaleryl-CoA Propionyl-CoA:e->3-Ketovaleryl-CoA:w Thiolase Acetyl-CoA Acetyl-CoA Acetyl-CoA:e->3-Ketovaleryl-CoA:w 3-Hydroxyvaleryl-CoA 3-Hydroxyvaleryl-CoA 3-Ketovaleryl-CoA:e->3-Hydroxyvaleryl-CoA:w 3-Hydroxyacyl-CoA Dehydrogenase (NADH -> NAD+) Pentenoyl-CoA Pentenoyl-CoA 3-Hydroxyvaleryl-CoA:e->Pentenoyl-CoA:w Enoyl-CoA Hydratase Valeryl-CoA Valeryl-CoA Pentenoyl-CoA:e->Valeryl-CoA:w Enoyl-CoA Reductase (NADH -> NAD+) This compound This compound Valeryl-CoA:e->this compound:w Phosphate Butyryltransferase/ Butyrate Kinase

Reverse β-oxidation pathway for this compound synthesis.
Engineered 5-Aminothis compound (5AVA) Pathway

Metabolic engineering has enabled the production of 5-aminothis compound (5AVA), a precursor to this compound and a valuable platform chemical in its own right, in organisms like Escherichia coli. One such pathway starts from L-lysine.[1][7]

The key enzymatic steps in a common engineered pathway are:

  • Lysine 2-monooxygenase (DavB): Oxidizes L-lysine to an intermediate.

  • δ-Aminovaleramidase (DavA): Converts the intermediate to 5-aminothis compound.

Further enzymatic steps would be required to deaminate and reduce 5AVA to yield this compound.

Engineered 5-Aminothis compound Biosynthesis Pathway L-Lysine L-Lysine Intermediate Intermediate L-Lysine:e->Intermediate:w Lysine 2-monooxygenase (DavB) 5-Aminothis compound 5-Aminothis compound Intermediate:e->5-Aminothis compound:w δ-Aminovaleramidase (DavA)

Engineered pathway for 5-aminothis compound synthesis.

Quantitative Data

The production of this compound and its precursors is highly dependent on the bacterial strain, substrate availability, and culture conditions. The following tables summarize key quantitative data from various studies.

Table 1: Production of 5-Aminothis compound in Engineered E. coli
StrainGenes ExpressedSubstrate(s)Culture ConditionsProduct Titer (g/L)Reference
E. coli WL3110davA, davB from P. putida20 g/L glucose, 10 g/L L-lysineBatch culture3.6[7]
E. coli XQ56davA, davB from P. putidaGlucoseFed-batch culture0.5[7]
E. coli WL3110davA, davB, gabT, gabD from P. putida20 g/L glucose, 10 g/L L-lysine, 10 g/L α-ketoglutarateBatch culture1.7 (glutarate)[7]
Table 2: this compound Production by Gut Microbiota
ConditionKey ObservationsThis compound ConcentrationReference
CDI Chemostat Model (post-clindamycin)Depletion of this compoundLow (specific values not provided)[8][9]
CDI Chemostat Model (post-FMT)Restoration of this compound levelsIncreased significantly[8][9]
C. difficile Batch CultureInhibition of vegetative growth≥ 2-4 mM[8]
Stool from recurrent CDI patients (pre-FMT)Depleted this compound levelsLower than healthy donors[9]
Stool from recurrent CDI patients (post-FMT)Restored this compound levelsSimilar to healthy donors[9]
Table 3: Kinetic Parameters of Key Enzymes in Reverse β-Oxidation
EnzymeOrganismSubstrateKm (µM)Vmax (µmol/min/mg)Reference
L-3-Hydroxyacyl-CoA DehydrogenasePig HeartC4-C16 L-3-hydroxyacyl-CoAsVaries with chain lengthVaries with chain length[5][10]
Acetoacetyl-CoA ThiolaseE. coliAcetoacetyl-CoA-Specific for acetoacetyl-CoA[3][11]
Acetoacetyl-CoA ThiolaseE. coliC4-C16 β-ketoacyl-CoAs-Optimal with medium-chain substrates[3][11]

Note: Specific kinetic data for the enzymes of the this compound biosynthesis pathway with their respective substrates (e.g., propionyl-CoA, 3-ketovaleryl-CoA) are not extensively reported in the literature and represent a key area for future research.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Anaerobic Cultivation of this compound-Producing Bacteria

Objective: To cultivate obligate anaerobic bacteria, such as Clostridium species, for the production and analysis of this compound.

Materials:

  • Anaerobic chamber or anaerobic jars with gas packs (e.g., GasPak™)

  • Pre-reduced, anaerobically sterilized (PRAS) media (e.g., chopped meat-glucose broth, thioglycollate broth)

  • Resazurin (as a redox indicator)

  • Reducing agents (e.g., cysteine-HCl, sodium sulfide)

  • Gas-tight syringes and needles

  • Serum bottles with butyl rubber stoppers and aluminum crimp seals

Protocol:

  • Media Preparation: Prepare the desired culture medium. For strict anaerobes, the medium should be boiled to drive off dissolved oxygen and then cooled under a stream of oxygen-free gas (e.g., N2 or a mixture of N2, H2, and CO2). Add a reducing agent and resazurin. The medium is ready for use when it is colorless (indicating a reduced state).

  • Inoculation: Perform all manipulations within an anaerobic chamber or using anaerobic techniques with gas-tight syringes. Inoculate the PRAS medium with the bacterial culture.

  • Incubation: Incubate the cultures at the optimal temperature for the specific bacterium (typically 37°C for gut microbes) under anaerobic conditions. For anaerobic jars, activate the gas pack according to the manufacturer's instructions.

  • Growth Monitoring: Monitor bacterial growth by measuring the optical density at 600 nm (OD600) using a spectrophotometer, taking care to minimize oxygen exposure.

  • Sampling: At desired time points, aseptically withdraw samples from the culture for metabolite analysis.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To accurately quantify the concentration of this compound and other short-chain fatty acids (SCFAs) in bacterial culture supernatants or biological samples.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., a fused-silica capillary column with a polar stationary phase)

  • Internal standards (e.g., deuterated valeric acid)

  • Extraction solvent (e.g., diethyl ether or methyl tert-butyl ether)

  • Acidifying agent (e.g., hydrochloric acid or sulfuric acid)

  • Derivatizing agent (optional, e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)

Protocol:

  • Sample Preparation:

    • Centrifuge the bacterial culture to pellet the cells.

    • Collect the supernatant.

    • To a known volume of supernatant, add a known amount of the internal standard.

    • Acidify the sample to a pH of ~2 with the acidifying agent to protonate the SCFAs.

    • Extract the SCFAs with an organic solvent. Vortex thoroughly and then centrifuge to separate the phases.

    • Carefully transfer the organic layer to a new vial.

  • (Optional) Derivatization: If derivatization is required to improve volatility and chromatographic performance, add the derivatizing agent and incubate according to the manufacturer's protocol.

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

    • Use an appropriate temperature program for the GC oven to separate the SCFAs.

    • The mass spectrometer should be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes and their internal standards.

  • Quantification: Create a calibration curve using standards of known concentrations. The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Purification of Recombinant Thiolase from E. coli

Objective: To purify a recombinant thiolase enzyme for in vitro characterization.

Materials:

  • E. coli strain overexpressing a tagged (e.g., His-tagged) thiolase.

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, protease inhibitors).

  • Wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20 mM).

  • Elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250 mM).

  • Affinity chromatography column (e.g., Ni-NTA agarose).

  • SDS-PAGE equipment and reagents.

Protocol:

  • Cell Lysis:

    • Harvest the E. coli cells expressing the recombinant thiolase by centrifugation.

    • Resuspend the cell pellet in lysis buffer.

    • Lyse the cells by sonication or using a French press.

    • Centrifuge the lysate at high speed to pellet cell debris.

  • Affinity Chromatography:

    • Load the clarified lysate onto the pre-equilibrated affinity chromatography column.

    • Wash the column extensively with wash buffer to remove non-specifically bound proteins.

    • Elute the tagged thiolase from the column using the elution buffer.

  • Purity Analysis:

    • Analyze the collected fractions by SDS-PAGE to assess the purity of the enzyme.

    • Pool the fractions containing the purified thiolase.

  • Buffer Exchange: If necessary, exchange the buffer of the purified enzyme using dialysis or a desalting column into a buffer suitable for storage and subsequent assays.

Enzyme Activity Assay for 3-Hydroxyacyl-CoA Dehydrogenase (HADH)

Objective: To determine the enzymatic activity of HADH.

Materials:

  • Spectrophotometer capable of measuring absorbance at 340 nm.

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0).

  • NADH stock solution.

  • Acetoacetyl-CoA (as the substrate for the reverse reaction).

  • Purified HADH enzyme.

Protocol (for the reverse reaction):

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer and NADH to a final concentration of approximately 0.1-0.2 mM.

  • Substrate Addition: Add acetoacetyl-CoA to the desired final concentration.

  • Equilibration: Incubate the mixture at the desired temperature (e.g., 25°C or 37°C) for a few minutes to allow for temperature equilibration.

  • Initiate Reaction: Start the reaction by adding a small volume of the HADH enzyme solution.

  • Data Acquisition: Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH to NAD+.

  • Calculation of Activity: The rate of the reaction is calculated from the linear portion of the absorbance versus time plot using the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6.22 mM-1cm-1). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.

Metabolic Engineering and Synthetic Biology Workflows

The production of this compound and its precursors can be enhanced through metabolic engineering strategies. A typical workflow involves the following steps:

Metabolic Engineering Workflow cluster_0 Design cluster_1 Build cluster_2 Test cluster_3 Learn & Iterate Identify Pathway Identify Biosynthetic Pathway Select Host Select Host Organism Identify Pathway->Select Host Genetic Modifications Design Genetic Modifications (Overexpression, Knockout) Select Host->Genetic Modifications Construct Plasmids Construct Expression Plasmids Genetic Modifications->Construct Plasmids Transform Host Transform Host Strain Construct Plasmids->Transform Host Cultivation Cultivate Engineered Strain Transform Host->Cultivation Analyze Products Analyze Product Titer and Yield (e.g., GC-MS) Cultivation->Analyze Products Analyze Data Analyze Data and Identify Bottlenecks Analyze Products->Analyze Data Refine Design Refine Design and Repeat Cycle Analyze Data->Refine Design Refine Design->Identify Pathway

A typical Design-Build-Test-Learn cycle for metabolic engineering.
Gene Knockout in Clostridium Species

Gene knockouts in Clostridium species are challenging but can be achieved using systems like the TargeTron™ Gene Knockout System, which utilizes mobile group II introns, or CRISPR-Cas9 based methods.[2][12][13][14][15]

General TargeTron™ Protocol Outline:

  • Target Site Identification: Identify a suitable insertion site within the target gene using a computational algorithm.

  • Intron Retargeting: Modify the intron RNA template to recognize the target DNA sequence via PCR-based methods.

  • Vector Construction: Clone the retargeted intron into a shuttle vector that can be transferred to the target Clostridium strain.

  • Transformation/Conjugation: Introduce the vector into the Clostridium strain, often via electroporation or conjugation from an E. coli donor.

  • Selection and Screening: Select for transformants and screen for intron insertion into the target gene using PCR and sequencing.

Conclusion

The biosynthesis of this compound in bacteria is a complex and fascinating area of metabolism with significant implications for human health and biotechnology. The reverse β-oxidation pathway is a central route for its natural production, while metabolic engineering offers promising avenues for the synthesis of this compound and its precursors from renewable feedstocks. This guide has provided a comprehensive overview of the core pathways, available quantitative data, and detailed experimental protocols to aid researchers in this field. Further investigation into the enzyme kinetics and regulatory mechanisms of these pathways will be crucial for unlocking their full potential for targeted therapeutic and industrial applications.

References

An In-depth Technical Guide to the Chemical Properties of Valerate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of valerate esters. This compound esters, also known as pentanoate esters, are a class of organic compounds derived from valeric acid (pentanoic acid). They are significant in various industrial and pharmaceutical applications, from flavor and fragrance agents to critical components of prodrugs.[1][2] This document details their synthesis, physicochemical properties, reactivity, stability, and the biological significance of their hydrolysis product, valeric acid, with a focus on applications relevant to drug development.

General Chemical Properties

This compound esters are characterized by the general structure R-CO-O-R', where the R-CO- group is a pentanoyl (valeryl) group (CH₃(CH₂)₃CO-). The properties of individual esters are primarily determined by the nature of the alcohol-derived R' group. Simple alkyl valerates are often colorless liquids with characteristic fruity odors, which has led to their use as flavoring and fragrance agents.[2][3]

In the pharmaceutical context, the this compound moiety is often esterified to a drug molecule to modify its properties. This esterification typically increases lipophilicity, which can enhance drug absorption and allow for a slower release and longer duration of action, effectively creating a prodrug.[4] Upon administration, these ester prodrugs are cleaved by endogenous esterases in the plasma and liver, releasing the active drug and valeric acid.[5][6]

Physicochemical Properties of Common this compound Esters

The following table summarizes key physicochemical properties of a selection of simple alkyl valerates, providing a comparative overview for formulation and development purposes.

PropertyMethyl this compoundEthyl this compoundPropyl this compoundButyl this compoundPentyl this compound
Molecular Formula C₆H₁₂O₂C₇H₁₄O₂C₈H₁₆O₂C₉H₁₈O₂C₁₀H₂₀O₂
Molecular Weight 116.16 g/mol [3][6]130.18 g/mol [7][8]144.21 g/mol [9][10]158.24 g/mol [4][11]172.26 g/mol [12]
Appearance Clear, colorless liquid[3][6]Colorless liquid with an apple-like aroma[7]Colorless to pale yellow liquid[13]Liquid with an apple-raspberry odor[11]Colorless liquid
Density 0.875 g/mL at 25 °C[3][14]0.875 g/mL at 25 °C[7][15]0.870 g/mL at 20 °C[9][16][17]0.868 g/mL at 25 °C[4]0.865 g/mL at 20 °C[12][18]
Boiling Point 128 °C[3][14]144-145 °C[7][15][19]167.5 °C[10]186-187 °C[4]201-203 °C[12][18]
Melting Point -91 °C[3][14]-92 to -90 °C[19]-70.7 °C[10]-92.8 °C[4][11]-
Water Solubility 3.5 g/L at 20 °C[3]2.226 g/L[19]308.7 mg/L at 25 °C (estimated)[10]83.87 mg/L at 25 °C[4]Slightly soluble
Refractive Index n20/D 1.397[14]n20/D 1.401[7][15][19]n20/D 1.407[10]n20/D 1.412[4]n20/D 1.417

Synthesis and Reactivity

This compound esters are typically synthesized through the esterification of valeric acid with an alcohol. Common methods include Fischer esterification, which involves reacting valeric acid with an alcohol in the presence of a strong acid catalyst. Alternatively, more reactive derivatives of valeric acid, such as valeryl chloride or valeric anhydride, can be used to achieve higher yields and milder reaction conditions.

The primary reaction of this compound esters of relevance in a biological context is hydrolysis. This reaction, catalyzed by esterase enzymes, cleaves the ester bond to yield valeric acid and the corresponding alcohol (the active drug in the case of prodrugs). The rate of hydrolysis can be influenced by steric hindrance around the ester linkage and the electronic properties of the drug molecule.

Stability

The stability of this compound esters is a critical consideration in pharmaceutical formulations. They are susceptible to both acid and base-catalyzed hydrolysis. In aqueous environments, this can lead to the degradation of the ester and the release of the active drug and valeric acid. For instance, betamethasone-17-valerate (B13397696) is known to undergo acyl migration, where the this compound group moves from the 17 to the 21 position on the steroid ring system, a process that significantly reduces the drug's potency.[12] The stability of this compound esters in formulations is highly dependent on pH, with maximum stability often observed in the slightly acidic range.

Spectroscopic Data

The characterization of this compound esters relies on standard spectroscopic techniques.

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the ester carbonyl (C=O) stretch is typically observed around 1730 cm⁻¹.[20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The protons on the carbon adjacent to the ester oxygen (the -OCH₂- or -OCH- of the alcohol moiety) are typically deshielded and appear downfield. The protons of the this compound chain show characteristic splitting patterns.

    • ¹³C NMR: The carbonyl carbon of the ester is highly deshielded and appears at approximately 170-180 ppm.

  • Mass Spectrometry: Electron ionization mass spectrometry often results in fragmentation patterns that include the molecular ion peak and characteristic fragments corresponding to the loss of the this compound group or the alcohol moiety.[20][21]

Biological Significance of Valeric Acid and Signaling Pathways

In the context of drug development, the this compound ester group is often considered a promoiety that is cleaved to release the active drug. However, the resulting valeric acid is not inert. As a short-chain fatty acid (SCFA), valeric acid can participate in biological signaling pathways, which is a crucial consideration for drug development professionals.[1][22][23]

Histone Deacetylase (HDAC) Inhibition

Valeric acid is recognized as a histone deacetylase (HDAC) inhibitor, particularly targeting Class I HDACs.[24][25][26] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, valeric acid can induce histone hyperacetylation, leading to a more open chromatin structure and the transcription of various genes. This mechanism is implicated in the anti-inflammatory and neuroprotective effects of valeric acid.[25][26][27]

HDAC_Inhibition This compound This compound Ester (Prodrug) Esterase Esterases This compound->Esterase Hydrolysis ValericAcid Valeric Acid (SCFA) Esterase->ValericAcid ActiveDrug Active Drug Esterase->ActiveDrug HDAC Histone Deacetylases (Class I) ValericAcid->HDAC Inhibition AcetylatedHistones Acetylated Histones HDAC->AcetylatedHistones Deacetylation Histones Histones Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin AcetylatedHistones->Histones OpenChromatin Open Chromatin (Transcriptional Activation) AcetylatedHistones->OpenChromatin GeneExpression Altered Gene Expression (e.g., Anti-inflammatory, Neuroprotective) OpenChromatin->GeneExpression GPCR_Signaling cluster_cell Cell Membrane ValericAcid Valeric Acid FFAR2_3 FFAR2 / FFAR3 (GPCRs) ValericAcid->FFAR2_3 Binds to G_protein G-protein (Gi/o, Gq) FFAR2_3->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC (Gq) AC Adenylate Cyclase (AC) G_protein->AC (Gi/o) MAPK MAPK Pathway (ERK1/2) G_protein->MAPK Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release CellularResponse Cellular Response (e.g., Cytokine release, Metabolic regulation) Ca_release->CellularResponse cAMP ↓ cAMP AC->cAMP cAMP->CellularResponse MAPK->CellularResponse Experimental_Workflow Reactants Valeric Acid + Alcohol + Acid Catalyst Reaction Fischer Esterification (Reflux) Reactants->Reaction Workup Aqueous Workup (Neutralization & Washing) Reaction->Workup Drying Drying of Organic Layer Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Fractional Distillation Evaporation->Purification PureEster Purified this compound Ester Purification->PureEster Analysis Characterization PureEster->Analysis NMR NMR Analysis->NMR FTIR FTIR Analysis->FTIR MS Mass Spec Analysis->MS HPLC_GC HPLC/GC (Purity) Analysis->HPLC_GC

References

The In Vivo Physiological Effects of Valerate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valerate, a five-carbon short-chain fatty acid (SCFA), is increasingly recognized for its significant physiological effects in vivo. Primarily produced by the gut microbiota through the fermentation of dietary fiber and amino acids, this compound acts as a crucial signaling molecule, influencing a wide range of biological processes.[1] While historically less studied than other SCFAs like butyrate, recent research has illuminated this compound's potent immunomodulatory, neuroprotective, and gut barrier-enhancing properties. This technical guide provides a comprehensive overview of the in vivo physiological effects of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant signaling pathways to support further research and drug development in this promising area.

Data Presentation: Quantitative Effects of this compound In Vivo

The following tables summarize the key quantitative findings from in vivo studies investigating the physiological effects of this compound supplementation.

Table 1: Effects of this compound on Behavior and Metabolism

Animal ModelThis compound Formulation & DosageDurationKey Quantitative FindingsReference(s)
Male C57BL/6J miceSodium this compound in drinking water (concentration not specified)10 days- 40% reduction in voluntary alcohol intake. - 53% decrease in blood ethanol (B145695) concentration.[2]
Male C57BL/6J miceSodium this compound in drinking water10 days- Significant improvement in anxiety-like behavior.[2]

Table 2: Immunomodulatory and Protective Effects of this compound

Animal ModelThis compound Formulation & DosageDurationKey Quantitative FindingsReference(s)
Ulcerative colitis mouse modelValeric acid supplementation (dosage not specified)Not specified- Increased expression of GPR41 and GPR43 on immune cells. - Lowered IL-6 levels.[3]
Radiation-induced enteritis mouse modelValeric acid administration (dosage not specified)Not specified- Improved survival rates.[3]
Chronically stressed miceThis compound intervention (dosage not specified)Not specified- Significantly suppressed pro-inflammatory RhoA/Rock1 pathway in the hippocampus. - Reduced neuroinflammation.[4]
Weaned piglets infected with ETEC F18Dietary this compound monoglycerides (B3428702) and triglyceridesPost-weaning period- Reduced frequency of severe diarrhea and fecal shedding. - Reduced serum TNF-α.[5]

Signaling Pathways and Mechanisms of Action

This compound exerts its physiological effects through multiple signaling pathways, primarily involving G-protein coupled receptors (GPCRs) and the inhibition of histone deacetylases (HDACs).

GPR41/GPR43 Signaling Pathway

This compound, like other SCFAs, is an agonist for GPR41 (also known as FFAR3) and GPR43 (FFAR2).[3][6] Activation of these receptors on various cell types, including immune cells, epithelial cells, and neurons, triggers downstream signaling cascades that modulate inflammation, gut barrier function, and neurotransmission.[4][7]

GPR41_GPR43_Signaling This compound This compound GPR41 GPR41 (FFAR3) This compound->GPR41 GPR43 GPR43 (FFAR2) This compound->GPR43 G_protein G-protein (Gi/o, Gq) GPR41->G_protein RhoA_Rock1 RhoA/Rock1 Pathway GPR41->RhoA_Rock1 Inhibition in chronic stress GPR43->G_protein PLC Phospholipase C (PLC) G_protein->PLC Gq AC Adenylyl Cyclase (AC) G_protein->AC Gi/o MAPK MAPK Pathway (ERK, p38) G_protein->MAPK IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca2 ↑ [Ca2+] IP3_DAG->Ca2 Physiological_Effects Physiological Effects (↓ Inflammation, ↑ Gut Barrier, Modulated Neurotransmission) Ca2->Physiological_Effects cAMP->Physiological_Effects MAPK->Physiological_Effects RhoA_Rock1->Physiological_Effects

This compound signaling through GPR41 and GPR43 receptors.
Histone Deacetylase (HDAC) Inhibition

This compound is a known inhibitor of Class I and IIa histone deacetylases (HDACs).[1] By inhibiting HDACs, this compound increases histone acetylation, leading to a more open chromatin structure and altered gene expression. This epigenetic modification plays a crucial role in its anti-inflammatory and neuroprotective effects.[3]

HDAC_Inhibition This compound This compound HDACs Histone Deacetylases (Class I & IIa) This compound->HDACs Inhibits Histone Histone Proteins HDACs->Histone Removes acetyl group Acetylated_Histone Acetylated Histones (Open Chromatin) Histone->Acetylated_Histone HATs Histone Acetyltransferases (HATs) HATs->Histone Adds acetyl group Gene_Expression Altered Gene Expression (e.g., ↑ anti-inflammatory genes, ↓ pro-inflammatory genes) Acetylated_Histone->Gene_Expression Physiological_Effects Physiological Effects (↓ Inflammation, Neuroprotection) Gene_Expression->Physiological_Effects Experimental_Workflow start Start animal_model Select Animal Model (e.g., C57BL/6J mice) start->animal_model acclimatization Acclimatization (1-2 weeks) animal_model->acclimatization grouping Randomly Assign to Groups (Control vs. This compound) acclimatization->grouping treatment This compound Administration (e.g., Oral Gavage, Drinking Water) grouping->treatment monitoring Monitor Health & Behavior treatment->monitoring behavioral Behavioral Testing (e.g., Anxiety, Alcohol Preference) monitoring->behavioral sampling Sample Collection (Blood, Tissues, Feces) monitoring->sampling data_analysis Data Analysis & Interpretation behavioral->data_analysis analysis Physiological & Molecular Analysis sampling->analysis gut_barrier Intestinal Permeability Assay (FITC-Dextran) analysis->gut_barrier cytokines Cytokine Profiling (ELISA, Multiplex) analysis->cytokines histology Histological Analysis analysis->histology gene_expression Gene Expression Analysis (qPCR, RNA-seq) analysis->gene_expression gut_barrier->data_analysis cytokines->data_analysis histology->data_analysis gene_expression->data_analysis end End data_analysis->end

References

An In-depth Technical Guide on Valerate as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Valerate Moiety

This compound, the conjugate base of valeric acid (pentanoic acid), and its corresponding esters are pivotal precursors in various branches of organic synthesis. Valeric acid is a straight-chain alkyl carboxylic acid naturally found in the valerian plant (Valeriana officinalis)[1]. The this compound structure, a five-carbon chain, imparts specific physicochemical properties to molecules, making it a valuable building block. This compound esters are generally characterized by their fruity aromas and are utilized in the flavor, fragrance, and food industries[1][2].

In the realm of pharmaceuticals, the this compound moiety is integral to the design of prodrugs. Esterification of active pharmaceutical ingredients (APIs) with valeric acid can enhance their lipophilicity, thereby improving oral bioavailability and enabling sustained release from intramuscular depots[3][4]. This approach is notably employed in steroidal hormone therapies. Furthermore, derivatives of valeric acid are central to the synthesis of key medications, such as the widely used antiepileptic drug, valproic acid[5][6]. This guide provides a comprehensive technical overview of the applications of this compound as a precursor, complete with experimental protocols, quantitative data, and illustrations of relevant biological pathways.

Applications of this compound Precursors in Key Industries

Flavor and Fragrance Industry

Volatile esters of valeric acid possess pleasant, fruity odors, making them valuable components in the formulation of perfumes, cosmetics, and food flavorings[1][2]. Ethyl this compound, for instance, imparts an apple-like flavor and is used as a food additive[7][8]. Similarly, pentyl this compound is used to create apple and pineapple flavors[5]. The synthesis of these flavor esters is a significant area of research, with a focus on developing efficient and environmentally benign catalytic methods.

Pharmaceutical Sector

The this compound group plays a crucial role in drug design and synthesis, primarily in two distinct areas: as a prodrug-modifying group for steroids and in the synthesis of the anticonvulsant valproic acid.

Steroidal Prodrugs: Many steroid-based pharmaceuticals are administered as this compound esters. This chemical modification transforms the drug into a prodrug, which is inactive until metabolized in the body[3]. The ester linkage is cleaved by endogenous esterases, releasing the active steroid hormone and valeric acid[3]. This strategy offers several advantages:

  • Enhanced Bioavailability: Esterification increases the lipophilicity of the steroid, which can improve its absorption after oral administration[4].

  • Sustained Release: For intramuscular injections, the increased lipophilicity of the this compound ester allows it to form a depot in the muscle tissue, from which it is slowly released into circulation, leading to a longer duration of action[3][4][9].

Prominent examples of steroidal this compound prodrugs include estradiol (B170435) this compound, used in hormone replacement therapy, and betamethasone (B1666872) this compound, a corticosteroid used for its anti-inflammatory properties[1].

Synthesis of Valproic Acid: Valproic acid (2-propylpentanoic acid) is a cornerstone medication for the treatment of epilepsy and bipolar disorder[5][6]. Its synthesis often begins with precursors that are ultimately derived from or related to the this compound structure. A common synthetic route involves the dialkylation of a malonic ester with propyl halides, followed by hydrolysis and decarboxylation[10].

Biofuels

There is growing interest in the use of this compound esters, such as ethyl this compound, as biofuels or fuel additives. These "valeric biofuels" can be produced from biomass-derived levulinic acid, which is converted to valeric acid and then esterified[11][12]. Ethyl this compound exhibits a higher energy density than ethanol (B145695) and other biomass-derived fuels, making it a promising candidate for next-generation transportation fuels[13].

Key Synthetic Methodologies

Synthesis of this compound Esters

The primary method for synthesizing this compound esters is through the esterification of valeric acid with an alcohol. This can be achieved through chemical or enzymatic catalysis.

Chemical Esterification: This method typically involves reacting valeric acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄)[14]. The reaction is reversible, and to drive the equilibrium towards the product, water is often removed as it is formed.

Enzymatic Esterification: Biocatalysis using lipases offers a milder and more selective alternative to chemical methods[5][12]. Immobilized lipases are often used to facilitate catalyst recovery and reuse[12][15]. These reactions can be performed in organic solvents or in solvent-free systems[4][12].

Synthesis of Valproic Acid

The classical laboratory and industrial synthesis of valproic acid is the malonic ester synthesis. This multi-step process allows for the construction of the α-substituted carboxylic acid structure.

The overall workflow for the synthesis of valproic acid via the malonic ester route is depicted below.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Dialkylation cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Decarboxylation A Diethyl Malonate C Enolate Intermediate A->C + Base B Sodium Ethoxide (Base) E Diethyl Dipropylmalonate C->E + Propyl Bromide D Propyl Bromide (2 eq.) G Dipropylmalonic Acid E->G + Hydrolysis F NaOH / H₃O⁺ I Valproic Acid G->I + Heat (Δ) H Heat

Figure 1: Workflow for Valproic Acid Synthesis.
Synthesis of Steroid Valerates

The synthesis of steroid valerates involves the selective esterification of a hydroxyl group on the steroid scaffold. The 17β-hydroxyl group is a common site for esterification. The reaction is typically carried out using a valeric acid derivative, such as valeric anhydride (B1165640) or valeryl chloride, in the presence of a base or catalyst.

Detailed Experimental Protocols

Enzymatic Synthesis of Ethyl this compound

This protocol is adapted from a study on the enzymatic synthesis of ethyl this compound using immobilized lipase[12][16].

  • Materials: Valeric acid, ethanol, heptane (B126788) (solvent), immobilized lipase (B570770) from Thermomyces lanuginosus (TLL) on polyhydroxybutyrate (B1163853) (PHB) particles (TLL-PHB), molecular sieves (optional, for drying solvents).

  • Procedure:

    • In a screw-capped flask, prepare a solution of valeric acid (1,000 mM) and ethanol (1,000 mM) in heptane.

    • Add the immobilized lipase catalyst (TLL-PHB) to the substrate solution to a final concentration of 18% (m/v).

    • Place the flask in an orbital shaker set to 234 rpm and maintain the reaction temperature at 30.5°C.

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography to determine the conversion to ethyl this compound.

    • Upon completion (approximately 105 minutes for ~92% conversion), separate the immobilized enzyme from the reaction mixture by filtration.

    • The ethyl this compound can be purified from the heptane solution by distillation. The recovered enzyme can be washed and reused for subsequent batches.

Synthesis of Sodium Valproate via Malonic Ester Synthesis

This protocol is a generalized procedure based on patent literature for the synthesis of sodium valproate.

  • Materials: Diethyl malonate, 1-bromopropane (B46711), sodium ethoxide, ethanol, sodium hydroxide (B78521), hydrochloric acid, toluene (B28343), chloroform.

  • Procedure:

    • Alkylation: Prepare a solution of sodium ethoxide in ethanol. Slowly add a mixture of diethyl malonate and 1-bromopropane to the sodium ethoxide solution at 50-70°C. After the addition is complete, heat the mixture to reflux for 2-3 hours.

    • Work-up 1: Recover the ethanol by distillation until the temperature of the reaction mixture reaches approximately 110°C. Cool the mixture and add water to dissolve the sodium bromide byproduct. Separate the organic layer containing diethyl dipropylmalonate.

    • Hydrolysis: Add a 15-30% aqueous solution of sodium hydroxide to the organic layer. Heat the mixture at 60-90°C for 3-4 hours to hydrolyze the ester groups.

    • Work-up 2: Recover the ethanol by distillation. Cool the mixture and carefully acidify with hydrochloric acid to precipitate dipropylmalonic acid.

    • Decarboxylation: Heat the dipropylmalonic acid to 140-180°C. The malonic acid derivative will decarboxylate to yield crude valproic acid.

    • Purification and Salt Formation: Purify the crude valproic acid by vacuum distillation. Neutralize the purified valproic acid with a stoichiometric amount of aqueous sodium hydroxide. Add toluene and reflux to remove water azeotropically, which will cause the sodium valproate to crystallize.

    • Isolation: Filter the crystallized sodium valproate, wash with chloroform, and dry under vacuum to obtain the final product.

Synthesis of Estradiol this compound

This protocol is based on a patented method for the synthesis of estradiol this compound.

  • Materials: Estradiol, n-valeric anhydride, pyridine (B92270) (base and solvent), ethyl acetate, hydrochloric acid, sodium bicarbonate, methanol (B129727), sodium borohydride.

  • Procedure:

    • Esterification: In a reaction vessel, dissolve estradiol (1 equivalent) in pyridine. Add n-valeric anhydride (approximately 2.3 equivalents). Heat the reaction mixture to 75-80°C for 2 hours. This step forms estradiol dithis compound.

    • Work-up: Cool the reaction mixture to room temperature. Add water, followed by a 1:1 mixture of hydrochloric acid and water to neutralize the pyridine. Extract the product into ethyl acetate. Wash the organic layer with water and then with a 6% sodium bicarbonate solution.

    • Isolation of Dithis compound: Concentrate the organic layer under reduced pressure. Add methanol to the residue and heat to dissolve. Cool the solution to 5-10°C to crystallize the estradiol dithis compound. Filter and dry the solid.

    • Selective Hydrolysis: To a solution of the purified estradiol dithis compound in methanol, add a reducing agent such as sodium borohydride. Heat to 40-45°C for 2 hours. This selectively cleaves the ester at the 3-position (phenolic hydroxyl) to yield the desired estradiol 17-valerate.

    • Final Isolation and Purification: Cool the reaction mixture and add water to precipitate the product. Filter the solid, wash with a methanol-water mixture, and dry under reduced pressure. The crude estradiol this compound can be further purified by recrystallization from methanol/water.

Quantitative Data Summary

The following tables summarize quantitative data from various synthetic procedures involving this compound precursors.

Table 1: Enzymatic Synthesis of Ethyl this compound

Parameter Value Reference
Enzyme Lipase from Thermomyces lanuginosus (immobilized) [12][16]
Substrates Valeric Acid, Ethanol [12][16]
Solvent Heptane [12][16]
Temperature 30.5°C [12][16]
Reaction Time 105 minutes [12][16]

| Conversion Yield | ~92% |[12][16] |

Table 2: Synthesis of Steroid Valerates

Steroid Precursor Acylating Agent Catalyst/Base Purity/Yield Reference
Estradiol n-Valeric Anhydride Pyridine >99% Purity [1]
Betamethasone Trimethyl Orthothis compound p-Toluenesulfonic Acid High Yield [2]

| Prednisolone | Valeric Anhydride | Trifluoroacetic Acid / Methanesulfonic Acid | ~115% crude yield |[7] |

Signaling Pathways and Mechanism of Action

Mechanism of Action of Valproic Acid

The anticonvulsant and mood-stabilizing effects of valproic acid are attributed to its action on multiple molecular targets in the central nervous system. Its mechanism is not fully understood but is known to involve:

  • Enhancement of GABAergic Neurotransmission: Valproic acid increases the concentration of the inhibitory neurotransmitter GABA in the brain. It achieves this by inhibiting GABA transaminase, the enzyme responsible for GABA degradation, and by stimulating glutamic acid decarboxylase, the enzyme that synthesizes GABA.

  • Blockade of Voltage-Gated Ion Channels: It blocks voltage-gated sodium channels and T-type calcium channels, which reduces neuronal excitability and helps to prevent the excessive neuronal firing that leads to seizures.

  • Inhibition of Histone Deacetylase (HDAC): Valproic acid is an HDAC inhibitor. By inhibiting these enzymes, it alters gene expression, which may contribute to its long-term mood-stabilizing and neuroprotective effects[2].

The multifaceted mechanism of action of valproic acid is illustrated in the following diagram.

G cluster_GABA GABAergic System cluster_Channels Ion Channels cluster_Gene Gene Expression VPA Valproic Acid (VPA) GABA_T GABA Transaminase VPA->GABA_T Inhibits GAD Glutamic Acid Decarboxylase (GAD) VPA->GAD Stimulates Na_Channel Voltage-Gated Na+ Channels VPA->Na_Channel Blocks Ca_Channel T-type Ca2+ Channels VPA->Ca_Channel Inhibits HDAC Histone Deacetylase (HDAC) VPA->HDAC Inhibits GABA GABA Levels Outcome Reduced Neuronal Excitability & Mood Stabilization GABA->Outcome Increased Inhibition Na_Channel->Outcome Decreased Firing Ca_Channel->Outcome Decreased Firing Gene_Exp Altered Gene Expression HDAC->Gene_Exp Gene_Exp->Outcome Long-term Effects

Figure 2: Mechanism of Action of Valproic Acid.
Estradiol this compound as a Prodrug and Estrogen Receptor Signaling

Estradiol this compound functions as a prodrug, being hydrolyzed by esterases in the blood and tissues to release the active hormone, 17β-estradiol, and valeric acid[9]. 17β-estradiol then exerts its physiological effects by binding to estrogen receptors (ERα and ERβ)[9][11]. The signaling cascade proceeds through two main pathways:

  • Genomic (Classical) Pathway: This pathway mediates long-term effects on gene expression. Estradiol diffuses into the cell and binds to ERs in the cytoplasm or nucleus. The ligand-receptor complex then dimerizes, translocates to the nucleus, and binds to Estrogen Response Elements (EREs) on the DNA. This interaction recruits co-activators or co-repressors to modulate the transcription of target genes[11].

  • Non-Genomic Pathway: Estradiol can also initiate rapid cellular responses by binding to a population of ERs located at the cell membrane. This activates intracellular signaling cascades, such as those involving protein kinases, leading to rapid physiological effects that do not require gene transcription.

The following diagram illustrates the conversion of estradiol this compound and the subsequent signaling pathways of estradiol.

Figure 3: Estradiol this compound Prodrug Activation and Signaling.

Conclusion

This compound and its derivatives are indispensable precursors in modern organic synthesis, with significant applications ranging from the creation of flavors and fragrances to the development of life-saving pharmaceuticals and innovative biofuels. The use of this compound as a prodrug moiety, particularly for steroid hormones, is a well-established strategy to enhance drug delivery and efficacy. Furthermore, the synthesis of complex molecules like valproic acid highlights the utility of this compound-related structures as foundational building blocks. A thorough understanding of the synthetic methodologies and mechanisms of action related to this compound-containing compounds is essential for professionals in chemical research and drug development. Future research will likely focus on developing even more efficient and sustainable catalytic systems for this compound ester synthesis and exploring new applications for this versatile chemical entity.

References

An In-Depth Technical Guide to the Pharmacology of the Estradiol Valerate Prodrug

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Estradiol (B170435) valerate (EV) is a widely utilized synthetic esterified prodrug of 17β-estradiol, the most potent endogenous human estrogen.[1] Its clinical efficacy in applications such as menopausal hormone therapy, treatment of hypoestrogenism, and as a component of hormonal contraceptives is predicated on its efficient in vivo biotransformation to 17β-estradiol.[1][2] This document provides a comprehensive technical overview of the pharmacokinetics, pharmacodynamics, and underlying molecular mechanisms of estradiol this compound, with a focus on quantitative data and experimental methodologies.

Mechanism of Action

Estradiol this compound itself is a biologically inactive compound with an affinity for the estrogen receptor approximately 50 times lower than that of estradiol.[2] Its therapeutic activity is entirely dependent on its conversion into 17β-estradiol.[1][2]

Prodrug Conversion

Upon administration, estradiol this compound is rapidly and completely hydrolyzed by esterase enzymes present in the blood, liver, and other tissues.[1][3] This enzymatic cleavage releases the active 17β-estradiol and valeric acid, which is then metabolized through standard fatty acid pathways.[3][4]

G EV Estradiol this compound (Inactive Prodrug) E2 17β-Estradiol (Active Hormone) EV->E2 Hydrolysis VA Valeric Acid EV->VA Hydrolysis Esterases Esterase Enzymes (Blood, Liver, Tissues) Esterases->EV

Caption: Enzymatic conversion of estradiol this compound to 17β-estradiol.

Pharmacodynamics of 17β-Estradiol

The physiological effects are mediated by the active metabolite, 17β-estradiol, which binds with high affinity to two primary estrogen receptor subtypes: Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ).[1][5] These receptors are located in various tissues, including the reproductive organs, bone, cardiovascular system, and central nervous system.[4] 17β-estradiol acts as a potent agonist at both ERα and ERβ, initiating downstream signaling cascades.[1][5]

Signaling Pathways

Estradiol's actions are mediated through both slow-acting genomic and rapid non-genomic pathways.[1]

  • Genomic Pathway: This is the primary mechanism for long-term effects. Estradiol diffuses across the cell membrane and binds to ERs in the cytoplasm or nucleus.[1] This binding induces a conformational change, causing the receptor to dissociate from heat shock proteins, dimerize, and translocate to the nucleus. The dimer then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, regulating their transcription.[6]

  • Non-Genomic Pathway: Estradiol can also elicit rapid cellular effects by activating membrane-associated ERs and G protein-coupled estrogen receptors (GPER), influencing intracellular signaling cascades.[5]

G cluster_cell Target Cell cluster_nucleus Nucleus E2_extra 17β-Estradiol Receptor Estrogen Receptor (ERα / ERβ) E2_extra->Receptor Diffusion & Binding ERE Binds to Estrogen Response Element (ERE) Transcription Modulation of Gene Transcription ERE->Transcription Dimer Receptor Dimerization & Nuclear Translocation Receptor->Dimer Conformational Change Dimer->ERE

Caption: The genomic signaling pathway of 17β-estradiol.

Pharmacokinetics

The pharmacokinetic profile of estradiol this compound is fundamentally determined by its route of administration, which dictates its absorption, metabolic fate, and bioavailability.[1]

Oral vs. Intramuscular Administration
  • Oral Administration: Estradiol this compound taken orally is subject to an extensive first-pass effect.[1][7] During absorption in the intestine and initial passage through the liver, it is rapidly hydrolyzed to estradiol, which is then substantially metabolized to the less potent estrogen, estrone (B1671321), and conjugated into sulfates and glucuronides.[1][8] This results in a low oral bioavailability of estradiol, estimated to be around 3-5%.[1][2]

  • Intramuscular (IM) Injection: When injected intramuscularly in an oil solution, estradiol this compound forms a depot from which it is slowly absorbed into the circulation.[4][9] This route bypasses first-pass metabolism, leading to a more sustained release of estradiol, 100% bioavailability, and a higher circulating ratio of estradiol to estrone compared to the oral route.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative pharmacological data for estradiol this compound and its active metabolite.

Table 1: Comparative Pharmacokinetic Parameters of Estradiol this compound

Parameter Oral Administration Intramuscular (IM) Injection
Bioavailability ~3-5%[1][2] 100%[2]
Metabolism Extensive first-pass metabolism[1][7] Bypasses first-pass metabolism[1]
Elimination Half-Life 12–20 hours (as Estradiol)[2] 3.5–5 days (as Estradiol)[2][10]
Protein Binding ~98% (to albumin and SHBG)[2][8] ~98% (to albumin and SHBG)[4]

| Excretion | Primarily urine (as conjugates)[1][7] | Primarily urine (as conjugates)[4] |

Table 2: Peak Serum Concentrations (Cmax) After Single Oral Dose (Fasting)

Oral Dose Cmax (Estradiol) Tmax (Time to Cmax)
2 mg 30.79 pg/mL[8] ~8 hours[8]

| 3 mg | 73.3 pg/mL[8] | ~6 hours[8] |

Table 3: Peak Serum Concentrations (Cmax) After Single 10 mg IM Dose

Analyte Cmax (Geometric Mean)
Estradiol (E2) 505.7 - 543.5 pg/mL[11]

| Estrone (E1) | 204.9 - 219.0 pg/mL[11] |

Table 4: Receptor Binding Affinity

Compound Receptor Relative Binding Affinity
17β-Estradiol ERα & ERβ High-affinity agonist[1]

| Estradiol this compound | ERα & ERβ | ~50 times lower than 17β-Estradiol (considered inactive)[2] |

Experimental Protocols

Quantification of Estradiol in Serum via LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of estradiol in biological matrices due to its high sensitivity and selectivity.[12]

Methodology:

  • Sample Preparation: To 200 µL of serum, add a stable isotope-labeled internal standard (e.g., estradiol-d5).[12][13]

  • Extraction: Perform a liquid-liquid extraction (LLE) using an organic solvent such as methyl tert-butyl ether (MTBE).[14]

  • Phase Separation: Vortex the sample and centrifuge to separate the organic and aqueous phases.[12]

  • Evaporation: Freeze the aqueous layer and decant the organic layer into a new tube. Evaporate the solvent to dryness under a stream of nitrogen.[12][14]

  • Reconstitution: Reconstitute the dried extract in a mobile phase solution (e.g., 30-50% methanol (B129727) in water).[12][14]

  • LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Chromatographic separation is typically achieved using a C18 or Biphenyl column with a gradient mobile phase.[12][13] Detection is performed using a triple quadrupole mass spectrometer in selected reaction monitoring (SRM) mode.[14]

  • Quantification: The concentration of estradiol is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve. The lower limit of quantification (LLOQ) can reach levels as low as 0.5-2.0 pg/mL.[13][14][15]

G start Serum Sample (200 µL) step1 Spike with Internal Standard (e.g., Estradiol-d5) start->step1 step2 Liquid-Liquid Extraction (e.g., with MTBE) step1->step2 step3 Evaporate Organic Layer to Dryness step2->step3 step4 Reconstitute in Mobile Phase step3->step4 step5 Inject into LC-MS/MS System step4->step5 end Data Analysis & Quantification step5->end

Caption: Experimental workflow for LC-MS/MS analysis of estradiol.

Estrogen Receptor (ER) Competitive Binding Assay

This assay determines the ability of a test compound to bind to the estrogen receptor by measuring its competition with a radiolabeled ligand.[16]

Methodology:

  • Preparation: Prepare rat cytosolic or human recombinant ERα.[16]

  • Incubation: In a multi-well plate, incubate the ER preparation with a single, fixed concentration of a radioligand (e.g., ³H-17β-estradiol).[16]

  • Competition: Add varying concentrations of the test compound (e.g., estradiol this compound) or a reference standard (unlabeled 17β-estradiol) to the wells. Incubate to allow the binding to reach equilibrium.[16]

  • Separation: Separate the receptor-bound from unbound radioligand.

  • Detection: Measure the amount of radioactivity bound to the ER in each well using a scintillation counter.

  • Data Analysis: Plot the bound radioactivity against the concentration of the test compound. Use nonlinear regression to fit the data to a four-parameter Hill equation to determine the IC₅₀ value (the concentration of the test chemical that inhibits 50% of radioligand binding).[16] This value is used to calculate the binding affinity.

Estrogen Receptor Activation Reporter Gene Assay

This cell-based assay quantifies the ability of a compound to activate the estrogen receptor and induce gene transcription.[17]

Methodology:

  • Cell Culture: Culture a suitable cell line (e.g., HeLa, HEK293) that does not endogenously express ER.

  • Transfection: Co-transfect the cells with two plasmids:

    • An expression vector containing the gene for a human estrogen receptor (ERα or ERβ).

    • A reporter plasmid containing a luciferase gene under the control of multiple Estrogen Response Elements (EREs).[17]

    • A control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.[17]

  • Treatment: After transfection, treat the cells with various concentrations of the test compound (e.g., 17β-estradiol). Include a vehicle-only control.

  • Lysis and Assay: After an incubation period (e.g., 24 hours), lyse the cells and measure the activity of both firefly and Renilla luciferase using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold induction of luciferase activity relative to the vehicle control to determine the dose-response relationship and EC₅₀ value.[17]

Conclusion

Estradiol this compound serves as a highly effective prodrug, delivering the natural hormone 17β-estradiol to the body. Its pharmacology is critically dependent on the route of administration, which significantly alters its pharmacokinetic profile and the resulting ratio of active estradiol to its less potent metabolites. The intramuscular route provides a sustained-release profile by avoiding first-pass metabolism, whereas the oral route leads to rapid metabolism and lower bioavailability.[1][3] A thorough understanding of these mechanisms, supported by robust quantitative analysis, is essential for the continued development and optimization of estrogen-based therapies.

References

The Emergence of Valerate as a Key Signaling Molecule: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valerate, a five-carbon short-chain fatty acid (SCFA) predominantly produced by gut microbial fermentation of dietary fiber, is increasingly recognized not merely as a metabolic byproduct but as a crucial signaling molecule. It exerts pleiotropic effects on host physiology, ranging from the regulation of metabolic homeostasis and immune responses to the maintenance of intestinal barrier integrity. This technical guide provides an in-depth exploration of the discovery of this compound as a signaling molecule, focusing on its interaction with specific G protein-coupled receptors (GPCRs) and its role as a histone deacetylase (HDAC) inhibitor. We present a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways to facilitate further research and therapeutic development in this burgeoning field.

Introduction: The Rise of Short-Chain Fatty Acids as Signaling Molecules

Short-chain fatty acids (SCFAs) are carboxylic acids with fewer than six carbon atoms that are the primary end-products of anaerobic bacterial fermentation of indigestible carbohydrates in the colon. For decades, SCFAs such as acetate, propionate, and butyrate (B1204436) were primarily considered important energy sources for colonocytes. However, a paradigm shift occurred with the deorphanization of several G protein-coupled receptors that were found to be activated by SCFAs. This discovery established SCFAs as a new class of signaling molecules that mediate the communication between the gut microbiota and the host. Among these, this compound (C5) has emerged as a significant player, demonstrating distinct signaling properties and physiological effects.

This compound's Molecular Targets: A Dual Mechanism of Action

This compound exerts its signaling functions through two primary mechanisms: activation of cell surface G protein-coupled receptors and intracellular inhibition of histone deacetylases.

G Protein-Coupled Receptors: GPR41 and GPR43

The principal targets for this compound on the cell surface are G protein-coupled receptor 41 (GPR41), also known as Free Fatty Acid Receptor 3 (FFAR3), and G protein-coupled receptor 43 (GPR43), or Free Fatty Acid Receptor 2 (FFAR2).[1][2] These receptors are expressed in a variety of tissues, including intestinal epithelial cells, immune cells, and adipocytes, underscoring the widespread influence of this compound.[2][3]

This compound, along with other SCFAs, exhibits differential potency and efficacy at these two receptors. Generally, SCFAs with longer carbon chains, such as this compound, show a preference for GPR41, while those with shorter chains, like acetate, are more potent at GPR43.[1]

  • GPR41 (FFAR3): Primarily couples to the inhibitory G protein, Gαi/o.[2] Activation of GPR41 by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

  • GPR43 (FFAR2): Exhibits dual coupling to both Gαi/o and Gαq/11 proteins.[2] This allows GPR43 activation to not only decrease cAMP levels but also to activate the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium concentrations.

Histone Deacetylase (HDAC) Inhibition

In addition to its receptor-mediated signaling, this compound, in the form of valproic acid (VPA), is a well-characterized inhibitor of histone deacetylases (HDACs), particularly Class I HDACs.[4][5][6] By inhibiting HDACs, this compound can modulate gene expression through the hyperacetylation of histones, leading to a more open chromatin structure that facilitates transcription. This epigenetic modification underlies many of this compound's effects on cell differentiation, proliferation, and apoptosis.[5]

Quantitative Data on this compound Signaling

The following tables summarize the key quantitative data related to this compound's interaction with its primary molecular targets.

Table 1: Potency of this compound and Other SCFAs on GPR41 and GPR43

LigandReceptorAssay TypeEC50Reference(s)
This compound (C5) GPR41 (human)[35S]GTPγS Binding~274 µM[7]
Propionate (C3)GPR41 (human)[35S]GTPγS Binding274 µM[7]
Acetate (C2)GPR41 (human)[35S]GTPγS Binding1.3 mM[7]
This compound (C5) GPR43 (human)[35S]GTPγS Binding> butyrate (C4)[1]
Propionate (C3)GPR43 (human)[35S]GTPγS Binding259 µM[7]
Acetate (C2)GPR43 (human)[35S]GTPγS Binding537 µM[7]

EC50 values can vary depending on the cell type and assay conditions.

Table 2: Inhibitory Concentration of Valproic Acid (VPA) on HDACs

CompoundHDAC Isoform(s)Cell Line / SystemIC50Reference(s)
Valproic AcidClass I HDACsF9 teratocarcinoma cells~0.4 mM[5]
Valproic AcidHDAC1In vitro assay~400 µM[4]
Valproic AcidHDACs 2, 5, 6F9 cell extracts2.4 - 2.8 mM[5]
Valproic AcidGeneral HDAC activityK562 cells~1 mM[4]
Valproic AcidCell growth inhibitionVarious cancer cell lines1.02 - 2.15 mM[6][8]

Signaling Pathways of this compound

The activation of GPR41 and GPR43 by this compound initiates distinct downstream signaling cascades.

GPR41 Signaling Pathway

dot

GPR41_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GPR41 GPR41 (FFAR3) This compound->GPR41 binds G_protein Gαi/o (βγ) GPR41->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits ERK ERK1/2 G_protein->ERK activates cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA inhibition pERK p-ERK1/2 ERK->pERK phosphorylation TF Transcription Factors pERK->TF activates Gene Gene Expression (e.g., cell growth, metabolism) TF->Gene regulates GPR43_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GPR43 GPR43 (FFAR2) This compound->GPR43 binds G_q Gαq/11 GPR43->G_q activates G_i Gαi/o GPR43->G_i activates PLC Phospholipase C (PLC) G_q->PLC activates AC Adenylyl Cyclase G_i->AC inhibits PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleaves to DAG DAG PIP2->DAG cleaves to ER Endoplasmic Reticulum IP3->ER acts on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC activates p38 p38 MAPK PKC->p38 activates cAMP cAMP AC->cAMP pp38 p-p38 MAPK p38->pp38 phosphorylation TF Transcription Factors pp38->TF activates Gene Gene Expression (e.g., inflammation, cell migration) TF->Gene regulates Calcium_Mobilization_Workflow cluster_workflow Calcium Mobilization Assay Workflow start Start: GPR43-expressing cells (e.g., HEK293T, CHO-K1) seed_cells 1. Seed cells in a 96-well black-walled, clear-bottom plate start->seed_cells incubate1 2. Incubate overnight (37°C, 5% CO₂) seed_cells->incubate1 dye_loading 3. Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer incubate1->dye_loading incubate2 4. Incubate for 1 hour at 37°C dye_loading->incubate2 wash 5. Wash cells with assay buffer incubate2->wash prepare_compounds 6. Prepare serial dilutions of this compound and control compounds wash->prepare_compounds measure_fluorescence 7. Measure baseline fluorescence using a fluorescence plate reader (e.g., FLIPR) prepare_compounds->measure_fluorescence add_compounds 8. Add this compound/control compounds to the cells measure_fluorescence->add_compounds kinetic_read 9. Immediately begin kinetic reading of fluorescence intensity add_compounds->kinetic_read analyze_data 10. Analyze data to determine EC50 values kinetic_read->analyze_data end End: Quantified calcium response analyze_data->end

References

Methodological & Application

Application Note: Quantification of Valerate in Human Fecal Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Short-chain fatty acids (SCFAs) are microbial metabolites produced in the colon from the fermentation of dietary fiber and, to a lesser extent, protein. Valerate (pentanoic acid), a five-carbon SCFA, is an important product of this fermentation process.[1] While less abundant than acetate, propionate, and butyrate, this compound plays a role in gut physiology and has been associated with various health and disease states, making its accurate quantification in fecal samples a key area of research.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and reliable analytical technique for the analysis of volatile compounds like SCFAs.[3][4] However, due to their polarity and low volatility, SCFAs require chemical derivatization to improve their chromatographic properties for GC-MS analysis.[5]

This application note provides a detailed protocol for the extraction, derivatization, and quantification of this compound in human fecal samples using GC-MS.

Principle

The method involves the homogenization of fecal material, followed by acidification and solvent extraction to isolate SCFAs. An internal standard is added prior to extraction to correct for variability in sample preparation and instrument response.[6] The extracted SCFAs are then chemically derivatized to form more volatile and thermally stable esters. These derivatives are separated on a gas chromatography column and subsequently detected and quantified by a mass spectrometer. Quantification is achieved by constructing a calibration curve using standards of known concentrations that have undergone the same preparation and derivatization process.

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis SampleCollection 1. Fecal Sample Collection (50-100 mg) Storage 2. Immediate Storage (-80°C or Lyophilization) SampleCollection->Storage Homogenization 3. Homogenization (Acidified Water + Beads) Storage->Homogenization Spiking 4. Internal Standard Spiking (e.g., 2-Ethylbutyric Acid) Homogenization->Spiking Extraction 5. Liquid-Liquid Extraction (e.g., Diethyl Ether) Spiking->Extraction Derivatization 6. Esterification (e.g., with PFBBr or Chloroformate) Extraction->Derivatization GCMS 7. GC-MS Analysis Derivatization->GCMS DataProcessing 8. Data Processing & Quantification GCMS->DataProcessing

Caption: Experimental workflow for this compound quantification.

Experimental Protocols

Materials and Reagents
  • Equipment: GC-MS system, analytical balance, vortex mixer, microcentrifuge, bead homogenizer, heating block, gas-tight syringes.

  • Chemicals: Valeric acid standard, 2-ethylbutyric acid (Internal Standard), diethyl ether (anhydrous), methanol, hydrochloric acid (HCl), sodium sulfate (B86663) (anhydrous), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or Pentafluorobenzyl bromide (PFBBr).[7]

  • Glassware: 2 mL screw-cap microcentrifuge tubes, ceramic beads, GC vials with inserts.

Standard Preparation
  • Stock Solutions (10 mM): Prepare individual stock solutions of valeric acid and the internal standard (e.g., 2-ethylbutyric acid) in methanol.

  • Calibration Standards: Create a series of calibration standards by serially diluting the valeric acid stock solution to cover the expected physiological range (e.g., 10 µM to 5 mM).[6]

  • Spiking: Add a constant, known concentration of the internal standard to each calibration standard and blank.

Fecal Sample Preparation and Extraction

Proper sample handling is critical to prevent alteration of metabolite levels. Samples should be frozen immediately at -80°C after collection and processed on dry ice to maintain a frozen state.[8][9]

  • Weighing: Weigh 50-100 mg of frozen fecal sample into a 2 mL screw-cap tube containing ceramic beads.[5]

  • Homogenization: Add 1 mL of ice-cold acidified water (e.g., 0.1 M HCl). Homogenize using a bead beater for 5 minutes.

  • Internal Standard Addition: Add the internal standard to the homogenate at a concentration within the calibration range.

  • Extraction:

    • Add 1 mL of ice-cold diethyl ether to the homogenate.

    • Vortex vigorously for 10 minutes.

    • Centrifuge at 15,000 x g for 15 minutes at 4°C.[6]

    • Carefully transfer the top ether layer to a new tube.

    • Repeat the extraction step on the remaining aqueous layer and combine the ether extracts.

  • Drying: Add anhydrous sodium sulfate to the combined ether extract to remove any residual water. Transfer the dried ether to a new tube and evaporate the solvent under a gentle stream of nitrogen.

Derivatization Protocol (Silylation Example)

Silylation reagents like BSTFA are sensitive to moisture. All steps must be performed under anhydrous conditions.[10][11]

  • Reconstitute the dried extract from step 6.5 in 50 µL of anhydrous pyridine.

  • Add 50 µL of BSTFA.

  • Cap the vial tightly and heat at 60°C for 60 minutes.

  • Cool the sample to room temperature. The sample is now ready for GC-MS analysis.

GC-MS Analysis

The following table provides a typical set of GC-MS parameters. These should be optimized for the specific instrument and column used.

Parameter Setting
GC System Agilent 8890 GC or equivalent
MS System Agilent 5977B MS or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar
Carrier Gas Helium, constant flow at 1.0 mL/min
Injection Volume 1 µL
Injector Temp. 260°C
Split Ratio 50:1 (can be adjusted based on concentration)[3]
Oven Program Start at 50°C (hold 5 min), ramp at 5°C/min to 150°C, then ramp at 40°C/min to 325°C (hold 1 min)
MS Source Temp. 230°C
MS Quad Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Scan (m/z 40-250) or Selected Ion Monitoring (SIM) for higher sensitivity

Data and Results

Quantification and Data Analysis
  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio (this compound Area / Internal Standard Area) against the concentration of the this compound standards.

  • Linearity: The relationship should be linear with a coefficient of determination (R²) > 0.99.[12]

  • Concentration Calculation: Use the linear regression equation from the calibration curve to calculate the concentration of this compound in the fecal samples.

  • Normalization: Normalize the final concentration to the initial weight of the fecal sample, expressing the result as µmol/g of wet or dry feces.

Method Performance Characteristics

The following table summarizes typical performance data for SCFA quantification methods.

Parameter Typical Value Reference
Linearity (R²) > 0.999[12]
Limit of Quantification (LOQ) 0.1 - 10 µM[13]
Intra-day Precision (%RSD) < 10%[10]
Inter-day Precision (%RSD) < 15%[10]
Extraction Recovery 85 - 115%[6]
Typical Fecal Concentration Varies widely, can be ~5-12 mM in some in-vitro models[14]
Discussion

Accurate quantification of this compound requires careful attention to pre-analytical variables. Immediate freezing or lyophilization of fecal samples is paramount to halt microbial activity that can alter SCFA concentrations.[9][15] The choice of internal standard is critical; a stable isotope-labeled this compound is ideal, but a structurally similar compound like 2-ethylbutyric acid is also effective.[6][16]

Derivatization is a mandatory step to increase the volatility of this compound.[5] While silylation with reagents like BSTFA is common, it is highly sensitive to moisture.[10] Alternative methods like esterification with PFBBr or chloroformates can also be used and may be more robust in aqueous conditions.[7][10]

The complex and heterogeneous nature of the fecal matrix presents a significant challenge.[3][8] The described homogenization and liquid-liquid extraction protocol is designed to effectively isolate SCFAs while removing interfering substances. A split injection is recommended to prevent column overload and detector saturation.[6] For very low concentrations, a splitless injection or the use of SIM mode on the mass spectrometer can enhance sensitivity.

Conclusion

This application note outlines a comprehensive and robust method for the quantification of this compound in human fecal samples using GC-MS. The protocol emphasizes best practices for sample handling, extraction, and derivatization to ensure accurate and reproducible results. This method is suitable for researchers in academia and industry seeking to investigate the role of microbial metabolites in health and disease.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Estradiol Valerate

Author: BenchChem Technical Support Team. Date: December 2025

AN-EV-001

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Estradiol (B170435) Valerate in bulk pharmaceutical ingredients (APIs) and finished dosage forms. The described method is simple, accurate, and precise, making it suitable for routine quality control and research applications.

Introduction

Estradiol this compound is a synthetic ester of the natural estrogen, 17β-estradiol. It is commonly used in hormone therapy and hormonal contraception. Accurate and reliable analytical methods are crucial for ensuring the quality, potency, and safety of pharmaceutical products containing Estradiol this compound. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of active pharmaceutical ingredients. This document provides a comprehensive protocol for the analysis of Estradiol this compound using reverse-phase HPLC with UV detection.

Experimental

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following tables summarize the chromatographic conditions for three distinct, validated methods.

Table 1: Chromatographic Conditions for Estradiol this compound Analysis

ParameterMethod 1Method 2Method 3 (USP)
Column µ Bondapak Phenyl, 5µm (3.9 mm x 30 mm)[1][2]C18, 5µm (4.6 mm x 100 mm)[3]L1 packing (C18), 4-mm × 30-cm[4]
Mobile Phase Acetonitrile: Water (80:20 v/v)[1][2][5]Methanol: Water (90:10 v/v) with 0.1% OPA (pH 3.0)[3]Acetonitrile and Water with 0.8 g/L Ammonium Nitrate (700:300 v/v)[4][6]
Flow Rate 0.8 mL/min[1][2]0.9 mL/min[3]~2 mL/min[4]
Detection UV at 220 nm[1][2]UV at 230 nm[3]UV at 280 nm[4]
Injection Volume 20 µL20 µL[3]~10 µL[4]
Column Temp. AmbientAmbient[3]Not Specified
Retention Time ~2.26 minutes[1][2]~2.18 minutes[3]Not Specified

Protocols

  • Method 1: Mix acetonitrile and water in an 80:20 volume/volume ratio. Degas before use.[1][2][5]

  • Method 2: Mix methanol and water in a 90:10 volume/volume ratio. Add 1 mL of Ortho-Phosphoric Acid per 1000 mL of the mixture and adjust the pH to 3.0. Degas before use.[3]

  • Method 3 (USP): Dissolve 0.8 g of ammonium nitrate in 300 mL of water, then add 700 mL of acetonitrile. Mix, filter, and degas.[4]

  • Standard Stock Solution (e.g., for Method 2, 200 µg/mL): Accurately weigh 20 mg of Estradiol this compound Reference Standard into a 100 mL volumetric flask.[3]

  • Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solution (e.g., for Method 2, 10 µg/mL): Dilute 5.0 mL of the Standard Stock Solution to 100 mL with the mobile phase.

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to a specified amount of Estradiol this compound (e.g., 2 mg) into a 10 mL volumetric flask.[3]

  • Add approximately 7 mL of the mobile phase (or methanol for extraction as in some methods) and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.[3]

  • Allow the solution to cool to room temperature and dilute to the mark with the same solvent.

  • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

  • The filtered solution is now ready for injection.

System Suitability and Validation

The method should be validated according to ICH guidelines. The following table summarizes typical system suitability and validation parameters.

Table 2: System Suitability and Validation Parameters

ParameterAcceptance CriteriaTypical Results
Tailing Factor (Asymmetry) Not more than 2.0[1]< 1.5
Theoretical Plates (N) > 2000> 3000
Relative Standard Deviation (%RSD) Not more than 2.0% for replicate injections[1]< 1.0%
Linearity (r²) ≥ 0.9990.9996[7]
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 100.8%[7]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.05656 µg/mL (Method 2)[3]
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.17139 µg/mL (Method 2)[3]

Data Presentation

The concentration of Estradiol this compound in the sample is calculated by comparing the peak area of the sample to the peak area of the standard of a known concentration.

Table 3: Example Quantitative Data Summary

MethodLinearity RangeMean Recovery (%)%RSD of Precision
Method 1 0.04 - 0.12 mg/mL[1][2]80.0%[1][2]< 2.0%[1]
Method 2 2 - 10 µg/mL[3]Not specified< 2.0%[3]
Method for Related Substances Not specified for assay99.2% - 100.8%[7]< 2.0%[7]

Visualizations

HPLC_Workflow start Start prep_mobile Mobile Phase Preparation start->prep_mobile prep_std Standard Solution Preparation start->prep_std prep_sample Sample Solution Preparation (from Tablets) start->prep_sample end End system_setup HPLC System Setup & Equilibration prep_mobile->system_setup prep_std->system_setup prep_sample->system_setup system_suitability System Suitability Test system_setup->system_suitability injection Inject Standards & Samples system_suitability->injection If Passed chromatography Chromatographic Separation injection->chromatography detection UV Detection chromatography->detection data_acq Data Acquisition detection->data_acq data_proc Data Processing & Analysis data_acq->data_proc reporting Reporting Results data_proc->reporting reporting->end

Caption: Experimental workflow for HPLC analysis of Estradiol this compound.

Logical_Relationship cluster_input Inputs cluster_process Analytical Process cluster_output Outputs reagents Reagents & Solvents hplc HPLC System (Pump, Injector, Column, Detector) reagents->hplc standard Reference Standard standard->hplc sample Pharmaceutical Sample sample->hplc chromatogram Chromatogram (Peak Area, Retention Time) hplc->chromatogram method Chromatographic Method (Mobile Phase, Flow Rate, etc.) method->hplc results Quantitative Results (Assay, Purity) chromatogram->results

Caption: Logical relationship of components in the HPLC analysis.

References

Application Notes and Protocols for the Enzymatic Synthesis of Ethyl Valerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the enzymatic synthesis of ethyl valerate, a key fragrance and flavor compound with a characteristic green apple aroma. The use of lipases as biocatalysts offers a greener and more specific alternative to traditional chemical synthesis. The following sections detail the necessary materials, experimental procedures, and expected outcomes based on published research.

Introduction

Ethyl this compound is an important ester widely used in the food, cosmetic, and pharmaceutical industries.[1] Enzymatic synthesis, primarily through the esterification of valeric acid and ethanol (B145695) catalyzed by lipases, presents a highly efficient and environmentally friendly production method. This document outlines protocols utilizing both immobilized Burkholderia cepacia lipase (B570770) and Thermomyces lanuginosus lipase.

Data Presentation: Comparison of Protocols

The following tables summarize the quantitative data from different established protocols for the enzymatic synthesis of ethyl this compound, allowing for easy comparison of reaction conditions and outcomes.

Table 1: Synthesis of Ethyl this compound using Immobilized Burkholderia cepacia Lipase

ParameterValueReference
EnzymeBurkholderia cepacia lipase[1][2]
Support for ImmobilizationSodium alginate[1][2]
SubstratesValeric acid and Ethanol[1][2]
SolventHeptane (B126788)[1][2]
Acid to Alcohol Molar Ratio0.5 M[1][2]
Immobilized Lipase Conc.20% (w/v)[1][2]
Temperature37 °C[1]
Agitation150 rpm[1]
Reaction Time120 h[1][2]
Conversion Yield~90%[1][2]

Table 2: Synthesis of Ethyl this compound using Immobilized Thermomyces lanuginosus Lipase

ParameterValueReference
EnzymeThermomyces lanuginosus lipase (TLL)[3][4]
Support for ImmobilizationPolyhydroxybutyrate (B1163853) (PHB) particles[3][4]
SubstratesValeric acid and Ethanol (1000 mM each)[3][4]
SolventHeptane[3][4]
Biocatalyst Concentration18% (m/v)[3][4]
Temperature30.5 °C[3][4]
Agitation234 rpm[3][4]
Reaction Time105 min[3][4]
Conversion Yield~92%[3][4]
ReusabilityRetained ~86% activity after 6 cycles[3][4]

Experimental Protocols

Protocol 1: Synthesis using Immobilized Burkholderia cepacia Lipase

This protocol is based on the work of da Silva et al. (2013).[1][2]

1. Enzyme Immobilization: a. Prepare a 4% (m/v) sodium alginate solution by dissolving sodium alginate in distilled water with slow agitation at 70 °C until complete dissolution.[1] b. Lyophilize the enzymatic extract of Burkholderia cepacia. c. Disperse the lyophilized lipase into the sodium alginate solution to achieve the desired concentration (e.g., 20% w/v). d. Produce microcapsules by atomizing the lipase-alginate mixture into an ionic bath. e. Keep the microcapsules in the ionic bath for 30 minutes. f. Separate the microcapsules using a 25 µm sieve and wash them with 700 mL of distilled water. g. Dry the microcapsules in an oven at 30 °C for 24 hours.[1]

2. Esterification Reaction: a. In a 50 mL screw-capped flask, add valeric acid and ethanol to heptane to achieve a final molar concentration of 0.5 M for each substrate. b. Add molecular sieves to the reaction mixture to control the water level. c. Pre-incubate the substrate mixture at 37 °C in a shaker at 150 rpm for 5 minutes. d. Add the immobilized lipase (20% w/v) to initiate the reaction. e. Take aliquots at regular intervals (e.g., 0, 3, 6, 9, 12, 24, 48, 72, and 120 h) for analysis.[1][2]

3. Analysis: a. Monitor the progress of the reaction by titrating the remaining valeric acid in the aliquots with a standardized 0.02 M KOH solution, using phenolphthalein (B1677637) as an indicator.[1][2] b. The conversion yield is calculated based on the consumption of valeric acid.

Protocol 2: Synthesis using Immobilized Thermomyces lanuginosus Lipase (TLL)

This protocol is adapted from the research by Corradini et al. (2017).[3][4]

1. Enzyme Immobilization: a. Immobilize Thermomyces lanuginosus lipase (TLL) on polyhydroxybutyrate (PHB) particles through physical adsorption.

2. Esterification Reaction: a. In a suitable reaction vessel, prepare a solution of 1000 mM ethanol and 1000 mM valeric acid in heptane.[3][4] b. Add the immobilized TLL-PHB biocatalyst to a concentration of 18% (m/v).[3][4] c. Set the reaction temperature to 30.5 °C and agitation to 234 rpm.[3][4] d. The reaction is expected to reach a high conversion in approximately 105 minutes.[3][4]

3. Analysis: a. Confirm the synthesis of ethyl this compound using Fourier Transform Infrared Spectroscopy (FTIR) and Gas Chromatography-Mass Spectrometry (GC-MS).[3][4] b. Quantify the conversion percentage using gas chromatography.

Visualizations

The following diagrams illustrate the key processes in the enzymatic synthesis of ethyl this compound.

EnzymaticSynthesisWorkflow cluster_prep Preparation cluster_process Process cluster_output Output substrates Substrates (Valeric Acid, Ethanol) reaction Esterification Reaction - Solvent (Heptane) - Temperature Control - Agitation substrates->reaction enzyme Lipase (e.g., B. cepacia, T. lanuginosus) immobilization Enzyme Immobilization enzyme->immobilization support Immobilization Support (e.g., Sodium Alginate, PHB) support->immobilization immobilization->reaction analysis Analysis - Titration - GC-MS - FTIR reaction->analysis product Ethyl this compound reaction->product data Quantitative Data (Conversion Yield, Reaction Rate) analysis->data

Caption: Experimental workflow for enzymatic synthesis of ethyl this compound.

SignalingPathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products valeric_acid Valeric Acid lipase Immobilized Lipase valeric_acid->lipase ethanol Ethanol ethanol->lipase ethyl_this compound Ethyl this compound lipase->ethyl_this compound water Water lipase->water

References

Application Notes and Protocols for Preparing Sodium Valerate Solutions in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of sodium valerate solutions in cell culture experiments. Sodium this compound, the salt of valproic acid, is a well-established compound with various applications in biomedical research, primarily recognized for its role as a histone deacetylase (HDAC) inhibitor.

Data Presentation

Table 1: Solubility of Sodium this compound

For optimal results, prepare stock solutions in appropriate solvents. The following table summarizes the solubility of sodium this compound in common laboratory solvents.[1]

SolventMaximum Solubility
PBS (pH 7.2)≤ 60 mM
DMSO≤ 30 mM
Absolute Ethanol≤ 180 mM
Water200 mg/mL (1611.47 mM)
Table 2: Recommended Working Concentrations of Sodium this compound in Various Cell Lines

The effective concentration of sodium this compound can vary significantly depending on the cell type and the desired biological effect. This table provides a summary of concentrations used in published research.

Cell LineCell TypeEffective Concentration RangeObserved Effects
TFK-1, QBC939, CCLP1Human Cholangiocarcinoma0.5 - 8 mMInduction of apoptosis, cell cycle arrest, and differentiation.[2]
UKF-NB-2, UKF-NB-3Human Neuroblastoma0.5 - 2 mMNeuronal differentiation and growth arrest.[3]
MCF-7Human Breast Cancer0.5 - 4.0 mmol/LSuppression of cell growth, induction of apoptosis, and G1 phase arrest.[4]
Bovine Mammary Epithelial CellsBovine EpithelialNot specifiedAttenuation of inflammatory response.[5]
Human Mesenchymal Stem CellsHuman Stem CellNot specifiedPromotes osteogenic differentiation.[6]
Hematopoietic Stem and Progenitor CellsHuman and Mouse Stem CellsNot specifiedPromotes proliferation and self-renewal.[6]

Experimental Protocols

Protocol 1: Preparation of a 100 mM Sodium this compound Stock Solution

This protocol describes the preparation of a 100 mM stock solution of sodium this compound in sterile phosphate-buffered saline (PBS).

Materials:

  • Sodium this compound powder (molecular weight: 166.2 g/mol )

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weighing the Sodium this compound: In a sterile environment (e.g., a laminar flow hood), weigh out 166.2 mg of sodium this compound powder and transfer it to a sterile 15 mL conical tube.

  • Dissolving in PBS: Add 10 mL of sterile PBS (pH 7.2) to the conical tube containing the sodium this compound powder.

  • Mixing: Tightly cap the tube and vortex thoroughly until the sodium this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization: Draw the sodium this compound solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe. Filter-sterilize the solution into a new sterile conical tube.[7] It is important not to autoclave sodium this compound solutions as this may affect its stability.

  • Aliquoting and Storage: Aliquot the sterile 100 mM sodium this compound stock solution into smaller, sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use. For short-term storage (up to one week), the solution can be stored at 4°C.

Protocol 2: Treating Cultured Cells with Sodium this compound

This protocol provides a general procedure for treating adherent or suspension cells with sodium this compound.

Materials:

  • Cultured cells in appropriate cell culture flasks or plates

  • Complete cell culture medium

  • Sterile 100 mM sodium this compound stock solution (prepared as in Protocol 1)

  • Sterile serological pipettes and pipette tips

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed cells in culture vessels at a density that will ensure they are in the logarithmic growth phase (typically 70-80% confluency for adherent cells) at the time of treatment.[4]

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the 100 mM sodium this compound stock solution. Prepare the desired final concentrations of sodium this compound by diluting the stock solution in fresh, pre-warmed complete cell culture medium. For example, to prepare 1 mL of medium with a final concentration of 1 mM sodium this compound, add 10 µL of the 100 mM stock solution to 990 µL of complete medium.

  • Cell Treatment:

    • For adherent cells: Carefully aspirate the old medium from the culture vessel. Gently add the freshly prepared medium containing the desired concentration of sodium this compound.

    • For suspension cells: Add the appropriate volume of concentrated sodium this compound solution directly to the cell suspension to achieve the desired final concentration.

  • Control Group: For the control group, add an equivalent volume of the vehicle (e.g., sterile PBS) to the culture medium.[4]

  • Incubation: Return the culture vessels to the incubator and incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).[4]

  • Downstream Analysis: Following the incubation period, cells can be harvested for various downstream analyses, such as cell viability assays, cell cycle analysis, apoptosis assays, or protein/gene expression studies.

Visualizations

Signaling Pathways of Sodium this compound

Sodium this compound Signaling Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Voltage-gated Na+ Channels Voltage-gated Na+ Channels T-type Ca2+ Channels T-type Ca2+ Channels GABA Receptor GABA Receptor GABA Transaminase GABA Transaminase GABA GABA GABA Transaminase->GABA Degrades Glutamic Acid Decarboxylase Glutamic Acid Decarboxylase Glutamate Glutamate Glutamate->GABA Conversion Glutamic Acid Decarboxylase GABA->GABA Receptor Activates NF-kB Pathway NF-kB Pathway HDAC HDAC Histone Acetylation Histone Acetylation HDAC->Histone Acetylation Prevents Gene Expression Gene Expression Histone Acetylation->Gene Expression Alters Sodium this compound Sodium this compound Sodium this compound->Voltage-gated Na+ Channels Inhibits Sodium this compound->T-type Ca2+ Channels Inhibits Sodium this compound->GABA Transaminase Inhibits Sodium this compound->Glutamic Acid Decarboxylase Enhances Sodium this compound->NF-kB Pathway Suppresses Sodium this compound->HDAC Inhibits

Caption: Signaling pathways affected by sodium this compound.

Experimental Workflow for Sodium this compound Treatment

Experimental Workflow cluster_prep Preparation cluster_culture Cell Culture and Treatment cluster_analysis Analysis Prepare Stock Prepare 100 mM Sodium This compound Stock Solution Sterilize Filter-Sterilize (0.22 µm) Prepare Stock->Sterilize Store Aliquot and Store at -20°C Sterilize->Store Seed Cells Seed cells to desired density Prepare Working Prepare working concentrations in complete medium Seed Cells->Prepare Working Treat Cells Treat cells with Sodium this compound (include vehicle control) Prepare Working->Treat Cells Incubate Incubate for desired duration (e.g., 24, 48, 72h) Treat Cells->Incubate Harvest Harvest Cells Incubate->Harvest Analyze Perform downstream analysis (e.g., viability, apoptosis, gene expression) Harvest->Analyze

Caption: Workflow for preparing and using sodium this compound in cell culture.

References

Application Notes and Protocols for Estradiol Valerate in Animal Models of Hormone Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of estradiol (B170435) valerate (EV) in animal models for hormone therapy research. EV, a synthetic ester of 17β-estradiol, is widely used to create reliable and reproducible models for studying the physiological and pathological effects of estrogen, evaluating therapeutic interventions, and understanding hormonal regulation.[1][2] This document outlines detailed protocols for inducing hormone deficiency and subsequent hormone replacement, summarizes key quantitative outcomes, and illustrates the underlying signaling pathways.

Data Presentation: Quantitative Effects of Estradiol this compound Administration

The following tables summarize quantitative data from various studies employing estradiol this compound in rodent models to simulate hormone therapy. These tables are designed for easy comparison of dosages, administration routes, and their physiological impacts.

Table 1: Estradiol this compound Dosage and Effects in Rodent Models

Animal ModelDosageAdministration Route & FrequencyDurationKey Quantitative FindingsReference(s)
Rat (Sprague Dawley)0.09 - 0.18 mg/dose (with cyproterone (B1669671) acetate)Subcutaneous, 5 times/week2 weeks- Decreased serum testosterone (B1683101) levels- Increased serum estradiol levels- Decreased testicular and epididymal weight- Marked decrease in sperm counts[1][3]
Rat (Castrated Male)1, 4, 10 mg (estradiol powder implant)Subcutaneous pellet implant6 weeks- Suppressed testosterone levels- Decreased seminal vesicle weight- Elevated terminal estradiol levels- Decreased FSH levels[1]
Rat (Ovariectomized Wistar)800 µg/kg/dayOral (po)8 weeks- Reduced urinary deoxypyridinoline/creatinine by 77.4%- Increased trabecular bone volume by 119.7%- Increased trabecular bone mineral density by 128.4%[4]
Mouse (Nude)1 mg/kgIntramuscular, weekly6-9 weeks- Promoted growth of MCF7 breast cancer xenografts[1][5]
Mouse (Ovariectomized)0.05 or 0.15 µ g/mouse (17β-estradiol-3-benzoate)Subcutaneous, every 4 days8 weeks- Restored serum estradiol to physiological levels- Rescued ovariectomy-induced bone density loss[1]

Table 2: Comparative Estradiol Ester Dosages and Administration in Other Animal Models

Animal ModelEstradiol EsterDosageAdministration Route & FrequencyKey Quantitative FindingsReference(s)
Cow (Dairy)Estradiol this compound10 mgSingle intramuscular injection- Induced early luteolysis and an LH surge[1][6]
DogEstradiol this compound1.0 mg/10 kg BWN/A- Used for treatment of urinary incontinence[1][7]

Experimental Protocols

The following are detailed methodologies for key experiments involving the establishment of hormone-deficient models and subsequent administration of estradiol this compound.

Protocol 1: Ovariectomy and Estradiol this compound Replacement in Rodents (Rat/Mouse)

This protocol is fundamental for studying the effects of estrogen in a model devoid of endogenous ovarian hormones.[2]

Materials:

  • Female Sprague Dawley rats or C57BL/6 mice (8-10 weeks old)

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)[8][9]

  • Analgesics (e.g., meloxicam, buprenorphine)[8][10]

  • Surgical tools (scalpel, forceps, scissors, sutures or wound clips)

  • Antiseptic solution (e.g., 70% ethanol, povidone-iodine)

  • Estradiol this compound (EV) powder

  • Vehicle (e.g., sesame oil, corn oil)[2]

  • Sterile vials, syringes, and needles (25-27 gauge)

Procedure:

  • Animal Acclimation: House animals under standard laboratory conditions (12:12 light-dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week to acclimatize.[1]

  • Ovariectomy (OVX):

    • Anesthetize the animal using an appropriate anesthetic protocol.[8][9]

    • Administer preemptive analgesia.[10]

    • Place the animal in a prone position and shave the surgical area on the dorsal side.[11]

    • Disinfect the skin with an antiseptic solution.

    • Make a small incision through the skin and underlying muscle layer to access the abdominal cavity.[12]

    • Locate and exteriorize the ovaries. Ligate the ovarian blood vessels and fallopian tubes.[13]

    • Excise the ovaries.[13]

    • Close the muscle and skin layers with sutures or wound clips.[1]

    • Administer post-operative analgesia as per institutional guidelines and monitor the animal until full recovery.[1]

  • Post-Surgical Recovery: Allow a recovery period of 1-2 weeks to ensure the clearance of endogenous ovarian hormones.[2]

  • Preparation of Estradiol this compound Solution:

    • Under sterile conditions, weigh the desired amount of EV powder.

    • To prepare a 1 mg/mL solution, dissolve 10 mg of EV in 10 mL of sesame oil.[1]

    • Gently warm the vehicle to approximately 40°C to facilitate dissolution.[1]

    • Vortex thoroughly until the EV powder is completely dissolved.

    • Store the solution in a sterile, light-protected vial at 4°C.[1]

  • Hormone Replacement:

    • Administer the prepared EV solution via subcutaneous (SC) or intramuscular (IM) injection.[1][2] The preferred site for IM injection in rodents is the quadriceps muscle of the hind limb.[2]

    • Dosage and frequency will depend on the specific aims of the study. For example, a single injection of 1 or 2 mg/rat of EV has been used to study its antidepressant-like effects in ovariectomized rats.[2]

  • Monitoring and Analysis:

    • Monitor animals for changes in body weight, food intake, and behavior.[1]

    • Collect blood samples at specified time points to measure serum estradiol and other relevant biomarkers.[1]

    • At the end of the study, euthanize the animals and collect tissues (e.g., uterus, bone, brain) for further analysis.

Protocol 2: Subcutaneous Implantation of Estradiol in Mice

This method provides a sustained release of estradiol.[1]

Materials:

  • Estradiol powder

  • Silastic tubing or commercially available slow-release pellets

  • Medical-grade silicone adhesive

  • Male C57BL/6 mice (8-10 weeks old)

  • Surgical tools for implantation

  • Anesthesia and analgesics

Procedure:

  • Preparation of Estradiol Implants:

    • Cut Silastic tubing to the desired length (e.g., 1 cm).[1]

    • Pack the tubing with the desired amount of estradiol powder (e.g., 1.25 mg, 2.5 mg, or 5 mg).[1]

    • Seal both ends of the tubing with silicone adhesive and allow it to cure completely.[1]

    • Sterilize the implants before use.[1]

  • Surgical Implantation:

    • Anesthetize the mouse.

    • Shave and sterilize a small area of skin on the dorsal side, between the scapulae.[1]

    • Make a small incision (approximately 0.5 cm) in the skin.[1]

    • Create a subcutaneous pocket using blunt forceps.[1]

    • Insert the estradiol implant into the pocket.[1]

    • Close the incision with a wound clip or suture and administer post-operative analgesia.[1]

    • Monitor the animal until it has fully recovered from anesthesia.[1]

  • Assessment:

    • Monitor body weight weekly.[1]

    • Collect blood samples to measure serum hormone levels.[1]

    • At the end of the study, measure the weights of target organs.[1]

Mandatory Visualizations

Estradiol Signaling Pathways

Estradiol_Signaling cluster_extracellular Extracellular Space E2 Estradiol (E2) mER mER E2->mER Non-genomic (rapid) ER_inactive ER_inactive E2->ER_inactive Genomic (slower) Cellular_Response_Nongenomic Cellular Response (Non-genomic) Second_Messengers Second_Messengers mER->Second_Messengers Signal_Transduction Signal_Transduction Second_Messengers->Signal_Transduction Signal_Transduction->Cellular_Response_Nongenomic ER_dimer ER_dimer ER_inactive->ER_dimer Binding & Dimerization ERE ERE ER_dimer->ERE Translocation Transcription Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein_Synthesis Protein_Synthesis mRNA->Protein_Synthesis Cellular_Response_Genomic Cellular_Response_Genomic Protein_Synthesis->Cellular_Response_Genomic

Caption: Overview of genomic and non-genomic estradiol signaling pathways.

Experimental Workflow: Ovariectomized Rodent Model

Experimental_Workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Acclimation Animal Acclimation OVX Ovariectomy (OVX) Acclimation->OVX Recovery Post-Surgical Recovery (1-2 weeks) OVX->Recovery Injection Subcutaneous or Intramuscular Injection of EV Recovery->Injection EV_Prep Estradiol this compound Solution Preparation EV_Prep->Injection Monitoring Animal Monitoring (Body Weight, Behavior) Injection->Monitoring Sampling Blood & Tissue Collection Monitoring->Sampling Analysis Hormone Assays, Histology, etc. Sampling->Analysis

Caption: Experimental workflow for EV administration in an ovariectomized rodent model.

References

Application Notes and Protocols for Valerate Derivatization in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valeric acid, a five-carbon straight-chain fatty acid, and its isomers are significant in various biological and industrial processes. Accurate quantification of valeric acid often requires derivatization to enhance its volatility and improve its chromatographic properties for gas chromatography (GC) analysis. This document provides detailed application notes and protocols for the derivatization of valerate using two common methods: alkylation with pentafluorobenzyl bromide (PFBBr) and silylation. These protocols are designed to guide researchers in achieving sensitive and reliable measurements of this compound in diverse sample matrices. Derivatization is a crucial step for the analysis of compounds with low volatility or poor thermal stability, such as carboxylic acids.[1] The process modifies the chemical structure of the analyte to make it more amenable to GC analysis.[2][3][4]

Derivatization Strategies for Valeric Acid

The selection of a derivatization reagent is critical and depends on the analyte's functional groups and the analytical objectives.[5] For carboxylic acids like this compound, alkylation and silylation are two of the most effective and widely used derivatization techniques in gas chromatography.[2][5]

  • Alkylation with Pentafluorobenzyl Bromide (PFBBr): This method converts carboxylic acids into their pentafluorobenzyl (PFB) esters. PFB derivatives are highly responsive to electron capture detectors (ECD), offering excellent sensitivity. This technique involves an extractive alkylation process, allowing for simultaneous extraction and derivatization.

  • Silylation: This is a prevalent derivatization method in GC analysis where an active hydrogen in the carboxylic acid group is replaced by a trimethylsilyl (B98337) (TMS) group.[6][7] Silylation increases the volatility and thermal stability of the analyte, leading to improved peak shape and separation.[6][7] Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose.[6][8]

Quantitative Data Summary

The following tables summarize the quantitative performance data for the analysis of valeric acid using derivatization with gas chromatography.

Table 1: Linearity of Valeric Acid Derivatization Methods

Derivatization MethodConcentration RangeRegression Coefficient (R²)Reference
Pentafluorobenzyl Bromide (PFBBr)0.244 - 100 µM≥ 0.997[9]
Ethyl Ether Extraction (LLE)1.0 - 800.0 mg·L⁻¹Not explicitly stated for valeric acid, but methods were linear in this range.[10]
No Derivatization4 - 100 µMNot explicitly stated for valeric acid, but calibration curves were drawn.[11]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Valeric Acid

Derivatization MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
Pentafluorobenzyl Bromide (PFBBr)0.244 µMDetermined by the linear range of the calibration curve.[9]

Experimental Protocols

Protocol 1: Alkylation of this compound using Pentafluorobenzyl Bromide (PFBBr)

This protocol is optimized for the simultaneous quantification of short-chain fatty acids, including valeric acid, by GC-MS.[9]

Materials:

  • Pentafluorobenzyl bromide (PFBBr)

  • Acetone (B3395972)

  • Water (HPLC-grade)

  • Internal standard (e.g., deuterated valeric acid)

  • pH 7 buffer

  • Sample containing valeric acid

  • Microcentrifuge tubes

  • Heater block or water bath

  • Vortex mixer

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation:

    • To 100 µL of sample (e.g., plasma, fecal extract), add an appropriate amount of internal standard.

    • Adjust the pH of the sample to 7 using a suitable buffer.

  • Derivatization Reaction:

    • Prepare the derivatization reagent by mixing acetone and water in a 2:1 (v/v) ratio.[9]

    • Add 50 µL of the PFBBr solution (in acetone) to the sample.

    • Vortex the mixture thoroughly.

    • Incubate the reaction mixture at 60°C for 90 minutes.[9]

  • Extraction:

    • After incubation, allow the mixture to cool to room temperature.

    • Add 200 µL of hexane (B92381) to the reaction tube and vortex vigorously for 1 minute to extract the PFB esters.

    • Centrifuge at 10,000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper organic layer (hexane) containing the derivatized this compound to a clean GC vial.

  • GC-MS Analysis:

    • Inject 1-2 µL of the extracted sample into the GC-MS system.

    • GC Column: A DB-225ms column (30 m) hyphenated with a DB-5ms column (30 m) in tandem can provide excellent separation.[9]

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Temperature Program: Optimize based on the specific instrument and column, but a typical program might be: initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • MS Detection: Use selected ion monitoring (SIM) for targeted quantification of the this compound-PFB derivative.

Protocol 2: Silylation of this compound using BSTFA

This protocol provides a general guideline for the silylation of carboxylic acids. Optimization may be required based on the sample matrix and instrumentation. Silylation is a widely used technique that replaces active hydrogens with an alkylsilyl group, resulting in more volatile and thermally stable derivatives.[6][7]

Materials:

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with or without 1% Trimethylchlorosilane (TMCS)

  • Aprotic solvent (e.g., pyridine, acetonitrile, or dichloromethane)

  • Internal standard (e.g., deuterated valeric acid)

  • Sample containing valeric acid

  • Reaction vials with screw caps

  • Heater block or oven

  • Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS)

Procedure:

  • Sample Preparation:

    • The sample and solvents should be anhydrous, as silylation reagents are moisture-sensitive.[4][6]

    • If the sample is aqueous, it must be dried completely, for instance, by lyophilization or evaporation under a stream of nitrogen.

    • Add a known amount of internal standard to the dried sample.

  • Derivatization Reaction:

    • Add 100 µL of an aprotic solvent to the dried sample.

    • Add 100 µL of BSTFA (or BSTFA + 1% TMCS) to the vial. The addition of TMCS can catalyze the reaction for more hindered functional groups.[5][8]

    • Seal the vial tightly and vortex to mix.

    • Heat the reaction mixture at 60-80°C for 30-60 minutes. The optimal time and temperature should be determined empirically.

  • GC Analysis:

    • After the reaction is complete, cool the vial to room temperature.

    • The sample is now ready for injection into the GC.

    • GC Column: A non-polar or mid-polar column, such as a DB-5ms or DB-WAX, is typically suitable. Silylated compounds should not be used with WAX or FFAP phases as they can react with the stationary phase.[12]

    • Carrier Gas: Helium or Hydrogen.

    • Injection Mode: Split or splitless, depending on the concentration of the analyte.

    • Temperature Program: A typical program could be: initial temperature of 60°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Detection: FID or MS can be used for detection and quantification.

Visualized Workflows

PFBBr_Derivatization_Workflow PFBBr Derivatization Workflow for this compound sample 1. Sample Preparation (100 µL sample + Internal Standard) ph_adjust 2. pH Adjustment (to pH 7) sample->ph_adjust derivatization 3. Derivatization (Add PFBBr, Acetone:Water 2:1) ph_adjust->derivatization incubation 4. Incubation (60°C for 90 min) derivatization->incubation extraction 5. Extraction (Add Hexane, Vortex, Centrifuge) incubation->extraction analysis 6. GC-MS Analysis (Inject organic layer) extraction->analysis

Caption: PFBBr Derivatization Workflow.

Silylation_Workflow Silylation Workflow for this compound sample_prep 1. Sample Preparation (Dry sample + Internal Standard) reagent_add 2. Reagent Addition (Add aprotic solvent and BSTFA) sample_prep->reagent_add reaction 3. Reaction (Heat at 60-80°C for 30-60 min) reagent_add->reaction gc_analysis 4. GC Analysis (Inject reaction mixture) reaction->gc_analysis

Caption: Silylation Derivatization Workflow.

References

Application Note: Solid-Phase Extraction of Valerate from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Valerate, a five-carbon short-chain fatty acid (SCFA), is of significant interest in biomedical research due to its roles in gut microbiota metabolism, neurological function, and as a potential biomarker for various physiological and pathological states. Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies and clinical research. However, its low molecular weight, volatility, and presence in a complex biological matrix present analytical challenges. Solid-Phase Extraction (SPE) offers a robust and efficient method for the selective extraction and concentration of this compound from plasma, enabling sensitive and reliable downstream analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

This application note details a comprehensive protocol for the solid-phase extraction of this compound from human plasma using a polymeric reversed-phase SPE sorbent. This methodology is designed for researchers, scientists, and drug development professionals seeking a reliable and reproducible sample preparation workflow.

Principle of the Method

The extraction of acidic compounds like this compound from plasma can be challenging using anion exchange SPE due to interference from endogenous anions.[1] An effective alternative is a nonpolar extraction on a polymeric sorbent.[1] This method is based on the principle of reversed-phase chromatography. The plasma sample is first acidified to protonate the this compound, making it less polar. The sample is then loaded onto a polymeric SPE cartridge, which retains the neutral this compound while allowing polar matrix components to pass through. After a wash step to remove residual interferences, the purified this compound is eluted with an organic solvent. This approach minimizes ion suppression and results in a cleaner extract for LC-MS analysis.[1]

Experimental Protocols

Materials and Reagents
  • SPE Cartridges: Polymeric reversed-phase SPE cartridges (e.g., Agilent Bond Elut Plexa, 30 mg/1 mL or similar)

  • This compound Standard: Analytical grade

  • Internal Standard (IS): Isotopically labeled this compound (e.g., Valeric acid-d9)

  • Plasma: Human plasma (K2-EDTA)

  • Reagents:

    • Formic acid (≥98%)

    • Methanol (B129727) (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Water (LC-MS grade)

  • Equipment:

    • SPE vacuum manifold

    • Centrifuge

    • Vortex mixer

    • Analytical balance

    • pH meter

    • LC-MS/MS system

Preparation of Solutions
  • 1% Formic Acid in Water (v/v): Add 1 mL of formic acid to 99 mL of LC-MS grade water.

  • 5% Methanol in Water (v/v): Add 5 mL of methanol to 95 mL of LC-MS grade water.

  • Stock Solutions: Prepare stock solutions of this compound and the internal standard in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare working standard solutions by serially diluting the stock solutions with 50:50 methanol/water to create calibration curve points.

  • Spiking Solutions: Prepare spiking solutions from the working standards for quality control (QC) samples.

Sample Pre-treatment
  • Thaw frozen plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.

  • Add 200 µL of 1% formic acid to the plasma sample.

  • Vortex for 30 seconds to mix and precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube for SPE.

Solid-Phase Extraction Protocol
  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.

  • Equilibration: Equilibrate the cartridge with 1 mL of 1% formic acid in water.

  • Loading: Load the pre-treated plasma supernatant (approximately 400 µL) onto the SPE cartridge. Apply a slow, consistent flow rate (approximately 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Drying: Dry the cartridge under vacuum for 5 minutes to remove the aqueous wash solvent.

  • Elution: Elute the this compound and internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Data Presentation

The following table summarizes representative quantitative data for the extraction of acidic compounds from plasma using a polymeric SPE sorbent. While specific data for this compound is not provided in the cited literature, the performance for compounds with similar acidic properties suggests that high recovery and good reproducibility can be expected.

Table 1: Representative Performance Data for Acidic Drug Extraction using Polymeric SPE

ParameterAtorvastatinDiclofenacFurosemidePravastatin
pKa 4.54.24.74.6
Log P 6.34.21.52.6
Recovery at 2 µg/mL (%) 91979595
RSD at 2 µg/mL (%) 10658
Recovery at 5 µg/mL (%) 100100100100
RSD at 5 µg/mL (%) 9527
Linearity (R²) 0.99670.99950.99830.9986
LOQ (ng/mL) 5.05.05.05.0

Data adapted from an application note on the extraction of acidic drugs using Agilent Bond Elut Plexa.[1] The data is presented to illustrate the expected performance of the method for an acidic compound like this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the solid-phase extraction of this compound from plasma.

SPE_Workflow cluster_spe Solid-Phase Extraction plasma Plasma Sample (200 µL) is_add Add Internal Standard (20 µL) plasma->is_add acidify Acidify with 1% Formic Acid (200 µL) is_add->acidify vortex1 Vortex acidify->vortex1 centrifuge Centrifuge (10,000 x g, 10 min) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant load 3. Load Sample supernatant->load condition 1. Condition (Methanol, Water) equilibrate 2. Equilibrate (1% Formic Acid) wash 4. Wash (5% Methanol) dry 5. Dry Cartridge elute 6. Elute (Methanol) evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis SPE_Logic cluster_pretreatment Sample Pre-treatment cluster_spe_process SPE Process cluster_post_extraction Post-Extraction acidification Acidification (pH < pKa) Protonates this compound (R-COOH) protein_removal Protein Precipitation & Centrifugation acidification->protein_removal  Prepares for loading loading Loading (this compound binds to sorbent) protein_removal->loading  Load supernatant conditioning Conditioning (Wets sorbent) conditioning->loading washing Washing (Removes polar interferences) loading->washing elution Elution (Disrupts binding, recovers this compound) washing->elution concentration Evaporation & Reconstitution elution->concentration  Collect eluate analysis_node LC-MS/MS Analysis concentration->analysis_node

References

Application Notes: Valerate Structure Elucidation by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier analytical technique for the unambiguous structure elucidation of organic molecules.[1] For compounds like valerate (pentanoate) and its derivatives, which are crucial short-chain fatty acids (SCFAs) in metabolic pathways and potential pharmaceutical agents, NMR provides comprehensive structural information.[2] This document outlines detailed protocols for one-dimensional (1D) and two-dimensional (2D) NMR experiments to characterize this compound structures. By analyzing chemical shifts, spin-spin couplings, and through-bond correlations, researchers can confidently determine the molecular skeleton and stereochemistry.[3][4]

Experimental Protocols

High-quality NMR spectra are contingent upon meticulous sample preparation and appropriate data acquisition parameters.

Protocol 1: Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.[5]

  • Weighing the Sample: For ¹H NMR, accurately weigh 5-25 mg of the purified this compound sample. For ¹³C NMR, which is inherently less sensitive, a more concentrated sample of 50-100 mg is recommended.[6]

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Deuterium Oxide, D₂O; DMSO-d₆) that completely dissolves the sample.[7] For carboxylic acids like valeric acid, DMSO-d₆ can be advantageous for observing the exchangeable acidic proton.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[6] Gentle swirling or vortexing can aid dissolution.

  • Filtration: To remove particulate matter that can degrade spectral quality, filter the solution through a pipette containing a small plug of glass wool directly into a clean 5 mm NMR tube.[8]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and clearly label it with the sample identifier.[5]

Protocol 2: NMR Data Acquisition

The following are generalized parameters for a standard 400 MHz NMR spectrometer. Instrument-specific optimization may be required.

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 0-16 ppm.

  • Number of Scans: 16 to 64, adjusted to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Spectroscopy:

  • Pulse Program: Standard single-pulse with proton decoupling (e.g., 'zgpg30').

  • Spectral Width: 0-220 ppm.

  • Number of Scans: 1024 or more, as required for good signal-to-noise.

  • Relaxation Delay: 2-5 seconds.

2D NMR Spectroscopy (COSY, HSQC, HMBC):

  • These experiments should be run using standard, instrument-specific pulse programs. The number of scans and other parameters will vary based on sample concentration.

Data Analysis and Interpretation

The structure of valeric acid (pentanoic acid) will be used as an example for data interpretation.

1D NMR Data: ¹H and ¹³C

1D NMR provides the foundational information about the chemical environments of the protons and carbons in the molecule.[1]

Table 1: Predicted ¹H NMR Data for Valeric Acid in CDCl₃

PositionProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
1-COOH10.0 - 12.0Broad Singlet1HN/A
2α-CH₂~2.35Triplet2H~7.5
3β-CH₂~1.65Sextet2H~7.5
4γ-CH₂~1.40Sextet2H~7.5
5δ-CH₃~0.94Triplet3H~7.4

Note: The acidic proton of the carboxylic acid is exchangeable and may appear as a very broad signal or not be observed at all, especially in the presence of water. Dissolving the sample in D₂O will cause this signal to disappear, which can be a useful diagnostic test for carboxylic acids.[9]

Table 2: Predicted ¹³C NMR Data for Valeric Acid in CDCl₃

PositionCarbonPredicted Chemical Shift (δ, ppm)
1-COOH~179
2α-CH₂~34
3β-CH₂~27
4γ-CH₂~22
5δ-CH₃~14
2D NMR Data: Connectivity and Correlations

2D NMR experiments are essential for unambiguously assigning the signals from 1D spectra and confirming the carbon skeleton.[10]

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically over two or three bonds.[11] For valeric acid, COSY would show correlations between:

    • The α-CH₂ protons (2) and the β-CH₂ protons (3).

    • The β-CH₂ protons (3) and both the α-CH₂ (2) and γ-CH₂ (4) protons.

    • The γ-CH₂ protons (4) and both the β-CH₂ (3) and δ-CH₃ (5) protons.

    • The δ-CH₃ protons (5) and the γ-CH₂ protons (4).

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation).[12] This is crucial for assigning the carbon signals based on the more easily interpreted proton spectrum. For valeric acid, HSQC would show cross-peaks connecting:

    • Protons at 2.35 ppm to the carbon at 34 ppm (C2).

    • Protons at 1.65 ppm to the carbon at 27 ppm (C3).

    • Protons at 1.40 ppm to the carbon at 22 ppm (C4).

    • Protons at 0.94 ppm to the carbon at 14 ppm (C5).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds (long-range C-H correlations).[13] This is powerful for piecing together the carbon skeleton and confirming the position of quaternary carbons and heteroatoms. Key HMBC correlations for valeric acid would include:

    • The α-CH₂ protons (2) correlating to the carboxyl carbon (C1), the β-carbon (C3), and the γ-carbon (C4).

    • The δ-CH₃ protons (5) correlating to the β-carbon (C3) and the γ-carbon (C4).

Visualizations

Experimental Workflow

The logical flow from sample preparation to final structure confirmation is a systematic process.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation A Weigh Purified This compound Sample B Dissolve in Deuterated Solvent A->B C Filter into NMR Tube B->C D 1D NMR (¹H, ¹³C, DEPT) C->D E 2D NMR (COSY, HSQC, HMBC) D->E F Assign Signals (Chemical Shift, Integration) E->F G Determine Connectivity (J-coupling, 2D Correlations) F->G H Assemble Fragments G->H I Confirm Structure H->I

Workflow for NMR-based structure elucidation of this compound.
This compound Biosynthesis Pathway

NMR can be used to trace metabolic pathways. For example, the formation of this compound from levulinate is a key pathway in biofuel production.

G Levulinate Levulinate CoA_Ligase Acyl-CoA Ligase Levulinate->CoA_Ligase Levulinyl_CoA Levulinyl-CoA CoA_Ligase->Levulinyl_CoA Hydratase 4-Hydroxyvaleryl-CoA Hydratase Levulinyl_CoA->Hydratase Hydroxyvaleryl_CoA 4-Hydroxyvaleryl-CoA Hydratase->Hydroxyvaleryl_CoA Dehydratase 4-Hydroxyvaleryl-CoA Dehydratase Hydroxyvaleryl_CoA->Dehydratase Pentenoyl_CoA 3-Pentenoyl-CoA Dehydratase->Pentenoyl_CoA Reductase Acyl-CoA Reductase Pentenoyl_CoA->Reductase Valeryl_CoA Valeryl-CoA Reductase->Valeryl_CoA Thioesterase Thioesterase Valeryl_CoA->Thioesterase This compound This compound Thioesterase->this compound G cluster_structure Valeric Acid Structure cluster_1H ¹H NMR Information cluster_13C ¹³C NMR Information cluster_2D 2D NMR Correlations Structure δ   γ   β   α CH₃-CH₂-CH₂-CH₂-COOH H_Shift Chemical Shifts (δ) α: ~2.35 ppm β: ~1.65 ppm γ: ~1.40 ppm δ: ~0.94 ppm Structure->H_Shift Proton Environment H_Coupling J-Coupling (Connectivity) α ↔ β ↔ γ ↔ δ Structure->H_Coupling Proton Neighbors C_Shift Chemical Shifts (δ) C1: ~179 ppm C2: ~34 ppm C3: ~27 ppm C4: ~22 ppm C5: ~14 ppm Structure->C_Shift Carbon Environment HSQC HSQC (¹JCH) α-H ↔ C2 β-H ↔ C3 γ-H ↔ C4 δ-H ↔ C5 H_Shift->HSQC HMBC HMBC (²⁻³JCH) α-H ↔ C1, C3 δ-H ↔ C3, C4 H_Shift->HMBC C_Shift->HSQC C_Shift->HMBC

References

Application Notes and Protocols for the Synthesis of Radiolabeled Valerate for Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of radiolabeled valerate, a crucial tracer for in vivo and in vitro studies of fatty acid metabolism and transport. The protocols described herein are intended to serve as a comprehensive guide for the preparation of Carbon-11, Carbon-14, and Tritium (B154650) labeled this compound, enabling researchers to investigate its metabolic fate, biodistribution, and role in various physiological and pathological processes.

Introduction

Valeric acid, a five-carbon saturated fatty acid, and its esters play significant roles in various biological processes. As a short-chain fatty acid (SCFA), it is a product of gut microbiota metabolism and is involved in intestinal health.[1] Furthermore, its metabolism is linked to cellular energy production through beta-oxidation. Radiolabeled this compound serves as an invaluable tool for non-invasively studying these processes using techniques like Positron Emission Tomography (PET) and for conducting detailed metabolic and pharmacokinetic studies.[2][3][4][5] This document outlines the synthesis of this compound labeled with common radioisotopes: ¹¹C for PET imaging, and ¹⁴C and ³H for a range of in vitro and preclinical studies.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of radiolabeled this compound and its precursors. These values are representative and may vary depending on the specific instrumentation, reaction conditions, and scale of the synthesis.

Table 1: Radioisotope Properties

RadioisotopeHalf-lifeMaximum Specific ActivityEmission TypeMax. Emission Energy (MeV)
Carbon-1120.4 minutes~9,250 GBq/µmol (250 Ci/µmol)β+ (positron)0.96
Carbon-145730 years2.31 GBq/mmol (62.4 mCi/mmol)[6]β- (beta)0.156[6][7]
Tritium (³H)12.32 years1.07 TBq/mmol (29 Ci/mmol)β- (beta)0.0186

Table 2: Synthesis of Radiolabeled this compound - Representative Data

Radiolabeling MethodPrecursorRadiolabeled ProductRadiochemical Yield (decay-corrected)Specific Activity (end of synthesis)Synthesis Time
Carbon-11 Labeling
Grignard CarboxylationButylmagnesium bromide, [¹¹C]CO₂[1-¹¹C]Valeric acid40-70%40-150 GBq/µmol25-35 minutes
Carbon-14 Labeling
Nitrile HydrolysisValeronitrile, Na¹⁴CN[1-¹⁴C]Valeric acid60-85%1.85-2.22 GBq/mmol (50-60 mCi/mmol)Several hours
Tritium Labeling
Catalytic Reduction of Unsaturated Precursor with ³H₂ gasPent-2-enoic acid[2,3-³H]Valeric acid50-80%740-2035 GBq/mmol (20-55 Ci/mmol)[8]Several hours

Experimental Protocols

Protocol 1: Synthesis of [1-¹¹C]Valeric Acid via Grignard Carboxylation

This protocol describes the synthesis of [1-¹¹C]valeric acid by the carboxylation of a Grignard reagent with cyclotron-produced [¹¹C]CO₂. This method is analogous to the well-established synthesis of other ¹¹C-labeled carboxylic acids like [¹¹C]acetate and [¹¹C]palmitate.[9][10]

Materials:

  • Butylmagnesium bromide (1.0 M in THF)

  • [¹¹C]Carbon dioxide, produced from a cyclotron via the ¹⁴N(p,α)¹¹C nuclear reaction

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Preparation: Prepare a solution of butylmagnesium bromide (e.g., 0.1 mL, 0.1 mmol) in anhydrous THF (0.5 mL) in a sealed reaction vessel under an inert atmosphere (e.g., argon or nitrogen).

  • [¹¹C]CO₂ Trapping: Transfer the cyclotron-produced [¹¹C]CO₂ (typically 10-40 GBq) into the reaction vessel containing the Grignard reagent at low temperature (e.g., -10°C to 0°C). The [¹¹C]CO₂ will react rapidly with the Grignard reagent to form the magnesium salt of [1-¹¹C]valeric acid.

  • Quenching: After the trapping of [¹¹C]CO₂ is complete (typically 2-3 minutes), quench the reaction by adding 1 M hydrochloric acid (1.0 mL). This will protonate the carboxylate to form [1-¹¹C]valeric acid.

  • Extraction: Extract the crude [1-¹¹C]valeric acid from the aqueous mixture with diethyl ether (2 x 2 mL).

  • Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Purification: Evaporate the solvent under a stream of nitrogen. Reconstitute the residue in a suitable solvent for HPLC purification. Purify the [1-¹¹C]valeric acid using a reversed-phase HPLC column (e.g., C18) with a mobile phase such as acetonitrile/water with 0.1% trifluoroacetic acid.

  • Formulation: Collect the fraction containing the purified [1-¹¹C]valeric acid, and remove the HPLC solvent under reduced pressure. Formulate the final product in a physiologically compatible solution (e.g., sterile saline with a small amount of ethanol).

Quality Control:

  • Radiochemical Purity: Determined by analytical HPLC with a radioactivity detector. Purity should be >95%.

  • Chemical Purity: Determined by analytical HPLC with a UV detector, co-injecting with a non-radioactive valeric acid standard.

  • Specific Activity: Calculated by dividing the total radioactivity of the final product by the molar amount of valeric acid, as determined by a calibrated UV detector response against a standard curve.

Protocol 2: Synthesis of [1-¹⁴C]Valeric Acid via Nitrile Hydrolysis

This protocol details the synthesis of [1-¹⁴C]valeric acid starting from 1-bromobutane (B133212) and sodium [¹⁴C]cyanide, followed by hydrolysis of the resulting [1-¹⁴C]valeronitrile.

Materials:

  • 1-Bromobutane

  • Sodium [¹⁴C]cyanide (Na¹⁴CN)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sodium hydroxide

  • Sulfuric acid

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Synthesis of [1-¹⁴C]Valeronitrile: In a reaction vial, dissolve sodium [¹⁴C]cyanide in DMSO. Add 1-bromobutane to the solution. Heat the reaction mixture (e.g., at 80-100°C) for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Hydrolysis to [1-¹⁴C]Valeric Acid: After cooling the reaction mixture, add a solution of sodium hydroxide. Heat the mixture under reflux for 2-3 hours to hydrolyze the nitrile to the sodium salt of [1-¹⁴C]valeric acid.[11]

  • Acidification and Extraction: Cool the reaction mixture and acidify with sulfuric acid. Extract the resulting [1-¹⁴C]valeric acid with diethyl ether (3 x volume of the aqueous phase).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and filter. The solvent can be removed by rotary evaporation. Further purification can be achieved by distillation or preparative gas chromatography.

Quality Control:

  • Radiochemical Purity: Assessed by radio-TLC or radio-HPLC.

  • Chemical Purity: Determined by gas chromatography-mass spectrometry (GC-MS).

  • Specific Activity: Determined by liquid scintillation counting of a known mass of the purified product.

Protocol 3: Synthesis of [2,3-³H]Valeric Acid by Catalytic Tritiation

This protocol describes the synthesis of tritiated valeric acid by the catalytic reduction of an unsaturated precursor with tritium gas.

Materials:

  • Pent-2-enoic acid or a suitable ester thereof

  • Palladium on carbon catalyst (e.g., 10% Pd/C)

  • Tritium (³H₂) gas

  • Ethyl acetate (B1210297) (or other suitable solvent)

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a specialized tritiation flask, dissolve pent-2-enoic acid in ethyl acetate. Add the palladium on carbon catalyst.

  • Tritiation: Connect the flask to a tritium gas manifold. Evacuate the flask and then introduce tritium gas to the desired pressure. Stir the reaction mixture at room temperature until the theoretical amount of tritium gas has been consumed.

  • Work-up: After the reaction is complete, carefully vent the excess tritium gas. Filter the reaction mixture to remove the catalyst.

  • Purification: Remove the solvent under reduced pressure. The crude [2,3-³H]valeric acid can be purified by HPLC or distillation to remove any radiochemical impurities.

Quality Control:

  • Radiochemical Purity: Determined by radio-HPLC.

  • Specific Activity: Measured by liquid scintillation counting of a known quantity of the purified product.

  • Position of Labeling: Can be confirmed by ³H-NMR spectroscopy.

Visualization of Workflows and Pathways

Synthesis Workflow for [1-¹¹C]Valeric Acid

Synthesis Workflow for [1-11C]Valeric Acid cluster_cyclotron Cyclotron Production cluster_synthesis Radiosynthesis Module N14 Nitrogen-14 C11_CO2 [11C]CO2 N14->C11_CO2 proton Proton Beam proton->N14 14N(p,α)11C Reaction [11C]Carboxylation C11_CO2->Reaction Grignard Butylmagnesium Bromide Grignard->Reaction Quench Acid Quench (HCl) Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Purification HPLC Purification Extraction->Purification FinalProduct [1-11C]Valeric Acid Purification->FinalProduct

Caption: Workflow for the synthesis of [1-¹¹C]Valeric Acid.

Metabolic Pathway: Beta-Oxidation of this compound

This compound, as valeryl-CoA, is metabolized in the mitochondria via the beta-oxidation pathway to produce acetyl-CoA and propionyl-CoA, which then enter the citric acid cycle for energy production.[12][13][14][15]

Beta-Oxidation of Valeryl-CoA ValerylCoA Valeryl-CoA (5 carbons) Dehydrogenation1 Dehydrogenation ValerylCoA->Dehydrogenation1 Hydration1 Hydration Dehydrogenation1->Hydration1 FAD -> FADH2 Oxidation1 Oxidation Hydration1->Oxidation1 Thiolysis1 Thiolysis Oxidation1->Thiolysis1 NAD+ -> NADH PropionylCoA Propionyl-CoA (3 carbons) Thiolysis1->PropionylCoA AcetylCoA Acetyl-CoA (2 carbons) Thiolysis1->AcetylCoA TCA_Cycle Citric Acid Cycle PropionylCoA->TCA_Cycle (via Succinyl-CoA) AcetylCoA->TCA_Cycle

Caption: Mitochondrial beta-oxidation of valeryl-CoA.

References

Application Notes and Protocols for Cell-Based Assays to Determine the Biological Activity of Valerate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Valerate, a short-chain fatty acid, has garnered significant interest in the scientific community for its diverse biological activities. It is an important microbial metabolite in the gut and has been implicated in various physiological and pathological processes. This compound's mechanisms of action are multifaceted, including the inhibition of histone deacetylases (HDACs), activation of G-protein coupled receptors (GPCRs), and modulation of inflammatory and neuronal pathways. These application notes provide detailed protocols for a range of cell-based assays to quantitatively and qualitatively assess the biological activity of this compound.

Histone Deacetylase (HDAC) Inhibition Activity

This compound and its derivatives, such as valproic acid, are known inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[1] Inhibition of HDACs can lead to hyperacetylation of histones, resulting in a more open chromatin structure and altered gene transcription. This activity is linked to anti-cancer effects, including the induction of apoptosis and cell growth arrest.[1]

Data Presentation: HDAC Inhibition
CompoundCell LineAssay TypeEndpointIC50 / EffectReference
Valeric AcidMCF-7 (Breast Cancer)HDAC Activity AssayHDAC InhibitionSignificant inhibition at 2.5 mM, 5 mM, and 10 mM[2]
Valeric AcidHep3B (Liver Cancer)HDAC Activity AssayHDAC InhibitionSignificant inhibition at 2 mM[3]
Valproic AcidVarious Cancer Cell LinesCell-free HDAC AssayHDAC Inhibition~1.8 nM[4]
Experimental Protocol: Fluorometric HDAC Activity Assay

This protocol is designed to measure the inhibition of HDAC activity by this compound in a cell-based format using a fluorometric assay kit.

Materials:

  • HDAC Activity Assay Kit (Fluorometric)

  • Cell line of interest (e.g., MCF-7, Hep3B)

  • 96-well black, clear-bottom plates

  • This compound stock solution (in an appropriate solvent, e.g., water or DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer

  • Fluorometric plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will result in 70-80% confluency on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound). Incubate for the desired time (e.g., 24, 48, or 72 hours).

  • Cell Lysis: After incubation, remove the medium and wash the cells once with PBS. Add an appropriate volume of lysis buffer to each well and incubate on ice for 15-30 minutes.

  • HDAC Assay:

    • Transfer the cell lysates to a new 96-well black plate.

    • Prepare the HDAC substrate and developer solutions according to the manufacturer's instructions.

    • Add the HDAC substrate to each well containing the cell lysate.

    • Incubate at 37°C for the recommended time (e.g., 30-60 minutes).

    • Add the developer solution to each well to stop the reaction and generate the fluorescent signal.

    • Incubate at room temperature for 10-15 minutes.

  • Data Acquisition: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-380/440-460 nm) using a fluorescence plate reader.

  • Data Analysis: Subtract the background fluorescence (wells with lysis buffer only) from all readings. Calculate the percentage of HDAC inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Visualization: HDAC Inhibition Workflow

HDAC_Inhibition_Workflow cluster_prep Cell Preparation & Treatment cluster_assay HDAC Activity Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate compound_treatment Treat cells with this compound cell_seeding->compound_treatment cell_lysis Lyse cells to release HDAC enzymes compound_treatment->cell_lysis substrate_addition Add fluorogenic HDAC substrate cell_lysis->substrate_addition development Add developer to generate fluorescent signal substrate_addition->development fluorescence_reading Measure fluorescence development->fluorescence_reading data_analysis Calculate % inhibition and IC50 fluorescence_reading->data_analysis

Caption: Workflow for determining HDAC inhibition by this compound.

G-Protein Coupled Receptor (GPCR) Activation: GPR40/FFAR1

This compound acts as an agonist for G-protein coupled receptors, including the free fatty acid receptors GPR40 (FFAR1) and GPR41 (FFAR3).[5][6] Activation of GPR40, which is highly expressed in pancreatic β-cells, leads to the potentiation of glucose-stimulated insulin (B600854) secretion.[7] The signaling cascade initiated by GPR40 activation involves the Gq alpha subunit, leading to an increase in intracellular calcium.[8]

Data Presentation: GPR40/FFAR1 Activation
CompoundCell LineAssay TypeEndpointEC50Reference
Valeric Acid3T3-L1 AdipocytesGlucose Uptake AssayInsulin-stimulated glucose uptake500 µM (for 30 min incubation)[5]
Valeric AcidC2C12 MyotubesGlucose Uptake AssayBasal glucose uptakeIncreased at 100, 300, and 500 µM[5]
TAK-875 (synthetic agonist)CHO cells expressing human GPR40Calcium MobilizationCalcium Flux72 nM[9]
Experimental Protocol: Intracellular Calcium Mobilization Assay

This protocol describes how to measure the activation of GPR40 by this compound by quantifying the resulting increase in intracellular calcium concentration using a fluorescent dye.

Materials:

  • Cell line stably expressing human GPR40/FFAR1 (e.g., CHO-K1 or HEK293T)

  • 96-well black, clear-bottom plates

  • This compound stock solution

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • Probenecid (B1678239) (to prevent dye leakage)

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Plating: Seed the GPR40-expressing cells into a 96-well plate one day before the assay at a density of 40,000-60,000 cells per well. Incubate overnight.

  • Dye Loading: Prepare a dye loading solution containing the fluorescent calcium indicator (e.g., Fluo-4 AM) and probenecid in assay buffer. Aspirate the culture medium from the cells and add the dye loading solution to each well. Incubate for 60 minutes at 37°C in the dark.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Calcium Mobilization Measurement:

    • Place the dye-loaded cell plate into the fluorescence plate reader and allow it to equilibrate.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • The instrument's integrated liquid handler should then add the this compound dilutions to the respective wells.

    • Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.

  • Data Analysis: The change in fluorescence is typically expressed as Relative Fluorescence Units (RFU). Plot the peak fluorescence response against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Visualization: GPR40 Signaling Pathway

GPR40_Signaling This compound This compound GPR40 GPR40/FFAR1 This compound->GPR40 binds Gq Gq protein GPR40->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor Ca_release Ca²⁺ release ER->Ca_release Cellular_Response Cellular Response (e.g., Insulin Secretion) Ca_release->Cellular_Response triggers

Caption: GPR40/FFAR1 signaling cascade initiated by this compound.

Anti-Inflammatory Activity: NF-κB Inhibition

This compound has demonstrated anti-inflammatory properties, which are partly attributed to its ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[10] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and other inflammatory mediators.

Data Presentation: NF-κB Inhibition
CompoundCell LineAssay TypeEndpointIC50Reference
JSH-23 (known inhibitor)RAW 264.7NF-κB Luciferase Reporter AssayNF-κB transcriptional activity7.1 µM[11]
Butyrate (related SCFA)HUVECNF-κB Activation AssayTNFα-induced NF-κB activationInhibition observed at 10 mM[10]
Experimental Protocol: NF-κB Luciferase Reporter Assay

This assay measures the ability of this compound to inhibit the transcriptional activity of NF-κB using a cell line that stably expresses a luciferase reporter gene under the control of NF-κB response elements.

Materials:

  • Cell line with an NF-κB luciferase reporter (e.g., HEK293-NF-κB-luc)

  • 96-well white, clear-bottom plates

  • This compound stock solution

  • Inflammatory stimulus (e.g., TNF-α or LPS)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells into a 96-well plate and incubate overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Add the inflammatory stimulus (e.g., TNF-α) to the wells to activate the NF-κB pathway. Include a non-stimulated control.

  • Incubation: Incubate the plate for an appropriate time (e.g., 6-8 hours) to allow for luciferase expression.

  • Luciferase Assay: Add the luciferase assay reagent to each well according to the manufacturer's protocol.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control for cell viability if necessary (e.g., a co-transfected Renilla luciferase). Calculate the percentage of NF-κB inhibition for each this compound concentration compared to the stimulated control. Determine the IC50 value from the dose-response curve.

Visualization: NF-κB Inhibition Logic

NFkB_Inhibition cluster_nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression This compound This compound This compound->IKK inhibits NFkB_in_nucleus NF-κB NFkB_in_nucleus->Gene_Expression activates

Caption: this compound's inhibitory effect on the NF-κB pathway.

Neuroprotective Effects

This compound and related compounds have shown neuroprotective effects in various models of neuronal damage.[1][2] These effects are thought to be mediated through multiple mechanisms, including HDAC inhibition, anti-inflammatory actions, and modulation of cellular stress pathways.

Data Presentation: Neuroprotective Activity

| Compound | Cell Model | Insult | Assay Type | Endpoint | Effect | Reference | |---|---|---|---|---|---| | Valeric Acid | Rotenone-induced PD rat model | Rotenone | Immunohistochemistry, Western Blot | Dopaminergic neuron survival, reduced neuroinflammation | Neuroprotective at 40 mg/kg (i.p) |[1] | | Valproic Acid | Primary cortical neurons | Oxidative stress | Cell Viability Assay | Neuronal survival | Neuroprotective |[12] |

Experimental Protocol: Cell Viability Assay for Neuroprotection

This protocol assesses the ability of this compound to protect neuronal cells from a toxic insult using a colorimetric cell viability assay (e.g., MTT or WST-1 assay).

Materials:

  • Neuronal cell line (e.g., SH-SY5Y) or primary neurons

  • 96-well plates

  • This compound stock solution

  • Neurotoxic agent (e.g., rotenone, H2O2, or amyloid-beta)

  • Cell viability assay reagent (e.g., MTT, WST-1)

  • Solubilization solution (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed neuronal cells into a 96-well plate and allow them to adhere and differentiate if necessary.

  • Pre-treatment: Pre-treat the cells with different concentrations of this compound for a specified period (e.g., 24 hours).

  • Induction of Toxicity: Add the neurotoxic agent to the wells (except for the untreated control wells) and incubate for the required time to induce cell death.

  • Cell Viability Assay:

    • Add the cell viability reagent (e.g., MTT) to each well.

    • Incubate for 1-4 hours to allow for the conversion of the reagent by viable cells.

    • If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each condition relative to the untreated control. A higher percentage of viability in the this compound-treated groups compared to the group treated with the neurotoxin alone indicates a neuroprotective effect.

Visualization: Neuroprotection Assay Workflow

Neuroprotection_Workflow cluster_prep Cell Culture & Treatment cluster_assay Cell Viability Measurement cluster_analysis Data Interpretation seed_cells Seed neuronal cells pretreat Pre-treat with this compound seed_cells->pretreat induce_toxicity Induce neurotoxicity pretreat->induce_toxicity add_reagent Add cell viability reagent (e.g., MTT) induce_toxicity->add_reagent incubation Incubate add_reagent->incubation read_absorbance Measure absorbance incubation->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability assess_protection Assess neuroprotective effect calculate_viability->assess_protection

Caption: Workflow for assessing the neuroprotective effects of this compound.

References

Application Notes and Protocols for Induction of Polycystic Ovary Syndrome (PCOS) with Estradiol Valerate

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for inducing a polycystic ovary (PCO) phenotype in rodent models using estradiol (B170435) valerate (EV). This model is a valuable tool for researchers, scientists, and drug development professionals studying the pathophysiology of PCOS and evaluating potential therapeutic interventions. The estradiol this compound-induced model mimics key reproductive and endocrine features of human PCOS, including anovulation, the presence of ovarian cysts, and altered hormone levels.

Introduction

Polycystic Ovary Syndrome (PCOS) is a complex and prevalent endocrine disorder in women of reproductive age, characterized by hyperandrogenism, ovulatory dysfunction, and polycystic ovarian morphology.[1][2] To investigate the etiology and pathophysiology of PCOS and to test novel therapeutic strategies, various animal models have been developed. The administration of a single dose of estradiol this compound, a long-acting estrogen, is a widely used method to induce a PCOS-like condition in rodents.[3][4] This model is particularly effective in replicating the cystic ovarian morphology and anovulatory cycles seen in the human condition.[1][5] Estradiol this compound is thought to induce these changes by disrupting the hypothalamic-pituitary-ovarian (HPO) axis, leading to altered gonadotropin secretion.[3]

Principle of the Method

A single injection of estradiol this compound disrupts the normal hormonal feedback mechanisms of the hypothalamic-pituitary-ovarian (HPO) axis. This disruption leads to a state of persistent estrus, anovulation, and the development of multiple follicular cysts in the ovaries, which are characteristic features of PCOS.[1][6][7] The resulting phenotype allows for the study of ovarian dysfunction and the evaluation of treatments aimed at restoring normal ovarian function.

Experimental Protocols

Protocol 1: Induction of PCO in Rats

This protocol is adapted from studies using Wistar and Sprague-Dawley rats.[3][6][8]

Materials:

  • Estradiol this compound (EV) powder

  • Sesame oil or olive oil (vehicle)[3][8]

  • Sterile injection supplies (syringes, needles)

  • Adult female Wistar or Sprague-Dawley rats (8-10 weeks old, weighing approximately 200 g)[6]

  • Animal housing and care facilities compliant with institutional guidelines

Procedure:

  • Preparation of Estradiol this compound Solution: Prepare a solution of estradiol this compound in the chosen vehicle (sesame or olive oil). A commonly used concentration is 4 mg/0.4 ml or 5 mg/0.5 ml.[3][8] Ensure the EV powder is completely dissolved.

  • Animal Grouping: Divide the animals into at least two groups: a control group and an experimental (PCOS) group. The control group will receive an injection of the vehicle only.

  • Administration of Estradiol this compound: Administer a single intramuscular (IM) or subcutaneous (SC) injection of estradiol this compound to the experimental group.[3][6][8] The dosage can range from 2 mg to 5 mg per rat.[3][6][8]

  • Monitoring: Monitor the animals for a period of 60 to 84 days (8-12 weeks).[6][8] During this period, monitor the estrous cycle daily by vaginal smear to confirm the induction of a persistent estrus state.[6]

  • Confirmation of PCO Phenotype: At the end of the study period, the PCO phenotype can be confirmed through:

    • Hormonal Analysis: Collect blood samples to measure serum levels of Luteinizing Hormone (LH), Follicle-Stimulating Hormone (FSH), testosterone, progesterone, and estradiol.[8]

    • Ovarian Morphology: Euthanize the animals and collect the ovaries for histological analysis to observe the presence of follicular cysts, a thin granulosa cell layer, and a reduced number of corpora lutea.[7][8]

    • Metabolic Assessment: Measure fasting blood glucose and perform a glucose tolerance test to assess for metabolic disturbances.[3]

Protocol 2: Induction of PCO in Mice

This protocol is based on studies using NMRI female mice.[1][9]

Materials:

  • Estradiol this compound (EV) powder

  • Sesame oil (vehicle)[1]

  • Sterile injection supplies

  • Adult female NMRI mice (8 weeks old, weighing 28-32 g)[1]

  • Animal housing and care facilities

Procedure:

  • Preparation of Estradiol this compound Solution: Prepare a solution of estradiol this compound in sesame oil. A typical dosage is 4 mg/kg of body weight.[1][9]

  • Animal Grouping: Divide the mice into a control group (vehicle injection) and an experimental group (EV injection).[1]

  • Administration of Estradiol this compound: Administer a single intramuscular (IM) injection of the estradiol this compound solution to the experimental group.[1]

  • Monitoring: Observe the mice for 60 days.[1][9] Monitor fertility rates if applicable.[1]

  • Confirmation of PCO Phenotype: After the 60-day period, confirm the PCO phenotype by:

    • Ovarian Morphology: Collect ovaries for histological examination to count the number of preovulatory follicles, corpora lutea, and atretic follicles.[9]

    • Body Weight: Monitor body weight changes, as some studies report weight reduction in EV-treated mice.[9]

Data Presentation

Table 1: Summary of Estradiol this compound Dosages for PCO Induction in Rodents

Animal ModelStrainAgeDosageRoute of AdministrationVehicleDuration of StudyReference
RatWistarAdult (~200g)5 mg/ratIntramuscularSesame Oil30 days[3]
RatSprague-DawleyAdult4 mg/ratIntramuscularOlive Oil12 weeks[8]
RatWistarAdult (~200g)2 mg/ratSubcutaneousSesame Oil60 days[6]
MouseNMRI8 weeks4 mg/kgIntramuscularSesame Oil60 days[1][9]

Table 2: Expected Hormonal and Morphological Changes in the Estradiol this compound-Induced PCO Model

ParameterExpected Change in EV-Treated GroupReference
Hormonal
Luteinizing Hormone (LH)Elevated or decreased[8][10][11]
Follicle-Stimulating Hormone (FSH)No significant difference or decreased[8][11]
TestosteroneSignificantly reduced or no significant change[8][10]
ProgesteroneElevated[8]
EstradiolNo significant difference[8]
Metabolic
Fasting GlucoseElevated[3][8]
Ovarian Morphology
Cystic FolliclesIncreased number[7][8]
Atretic FolliclesIncreased number[9]
Corpora LuteaReduced number or absent[7][9]
Fertility
Fertility RateSignificantly lower[9]

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_induction Induction Phase cluster_monitoring Monitoring Phase (30-84 days) cluster_analysis Analysis Phase prep_solution Prepare Estradiol this compound Solution in Vehicle ev_injection Single Injection of Estradiol this compound (Experimental) prep_solution->ev_injection animal_acclimatization Acclimatize Rodents (Rats or Mice) animal_grouping Divide Animals into Control and Experimental Groups animal_acclimatization->animal_grouping animal_grouping->ev_injection vehicle_injection Single Injection of Vehicle (Control) animal_grouping->vehicle_injection monitor_cycle Daily Vaginal Smears (Estrous Cycle Monitoring) ev_injection->monitor_cycle vehicle_injection->monitor_cycle monitor_weight Weekly Body Weight Measurement monitor_cycle->monitor_weight hormonal_analysis Hormonal Assays (LH, FSH, Testosterone, etc.) monitor_weight->hormonal_analysis ovarian_histology Ovarian Histological Analysis monitor_weight->ovarian_histology metabolic_assessment Metabolic Studies (Glucose Tolerance Test) monitor_weight->metabolic_assessment signaling_pathway cluster_input Initiating Factor cluster_hpo Hypothalamic-Pituitary-Ovarian Axis Disruption cluster_sns Sympathetic Nervous System Activation cluster_outcome PCOS Phenotype EV Estradiol this compound (Single High Dose) Hypothalamus Hypothalamus (GnRH Secretion Disruption) EV->Hypothalamus disrupts SNS ↑ Sympathetic Nervous System Activity EV->SNS activates Pituitary Pituitary Gland (Altered LH/FSH Secretion) Hypothalamus->Pituitary alters signaling Ovary Ovary Pituitary->Ovary dysregulates follicular development Anovulation Anovulation Ovary->Anovulation CysticFollicles Follicular Cysts Ovary->CysticFollicles HormonalImbalance Hormonal Imbalance Ovary->HormonalImbalance Norepinephrine ↑ Intra-ovarian Norepinephrine SNS->Norepinephrine Norepinephrine->Ovary interferes with ovulation

References

Application of Valerate in Polymer Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valerate and its derivatives are increasingly utilized in the synthesis of biodegradable and biocompatible polymers with significant potential in the biomedical field. The incorporation of this compound monomers, particularly in the form of 3-hydroxythis compound (B1259860) (3HV), into polymer backbones like polyhydroxyalkanoates (PHAs), allows for the fine-tuning of material properties. This modulation is critical for applications ranging from controlled drug delivery and tissue engineering to the development of sustainable packaging materials. The most prominent example is poly(3-hydroxybutyrate-co-3-hydroxythis compound) (PHBV), a copolymer whose characteristics can be tailored by adjusting the ratio of its constituent monomers.[1] This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound-containing polymers, with a focus on PHBV and its applications in drug delivery and tissue engineering.

Data Presentation: Properties of this compound-Containing Polymers

The inclusion of 3-hydroxythis compound (3HV) significantly influences the physicochemical properties of PHBV. Generally, an increase in the 3HV content leads to decreased crystallinity, melting point (Tm), and glass transition temperature (Tg), while enhancing flexibility and toughness.[1][2] These changes are critical for tailoring the polymer for specific applications.

Table 1: Influence of 3-Hydroxythis compound (3HV) Content on the Thermal and Mechanical Properties of PHBV.

3HV Content (mol%)Melting Temperature (Tm) (°C)Crystallization Temperature (Tc) (°C)Young's Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)
7~170~791277184
15~165~65~800~15~20
17~16078.6---
20~155----
24126.1 - 170.1-400-60010-1250-70
25~145~60~400~10~50
32~140~552305102
50~13054.6---

Data compiled from multiple sources.[3][4][5][6] Note that specific values can vary depending on the bacterial strain, fermentation conditions, and polymer processing methods.

Experimental Protocols

Protocol 1: Bacterial Synthesis of PHBV with Controlled 3-Hydroxythis compound Content

This protocol describes the fed-batch fermentation of Cupriavidus necator to produce PHBV with a tunable 3HV content by controlling the feeding of valeric acid as a precursor.

Materials:

  • Cupriavidus necator (e.g., H16, ATCC 17699)

  • Basal medium (e.g., containing (per liter): 1 g Na2HPO4, 1.5 g KH2PO4, 1.5 g yeast extract, 1.5 g peptone, 0.2 g MgSO4·7H2O)[7]

  • Carbon source (e.g., 20 g/L glucose or fructose)[7]

  • Nitrogen source (e.g., ammonium (B1175870) sulfate)

  • 3HV precursor: Valeric acid or sodium this compound[8]

  • Trace element solution

  • Fermenter with pH, temperature, and dissolved oxygen control

  • Centrifuge

  • Lyophilizer

  • Soxhlet extraction apparatus

  • Solvent (e.g., chloroform) and non-solvent (e.g., methanol) for purification

Procedure:

  • Inoculum Preparation: Cultivate C. necator in a nutrient-rich medium for 24-48 hours.

  • Fermentation:

    • Sterilize the fermenter containing the basal medium and the primary carbon source.

    • Inoculate the fermenter with the seed culture.

    • Maintain fermentation parameters: pH 7.0, temperature 30-35°C, and controlled dissolved oxygen.[7]

    • Growth Phase: Allow the bacteria to grow until a certain cell density is reached, typically under nutrient-rich conditions.

    • PHBV Accumulation Phase: Induce PHBV accumulation by limiting a key nutrient (e.g., nitrogen).

    • Precursor Feeding: Introduce valeric acid or its salt into the fermenter. The feeding rate and concentration directly influence the 3HV content in the resulting PHBV. For example, increasing the feeding rate of propionic acid (a related precursor) from 0.6 to 1.2 g/h can enhance the 3HV content from approximately 12% to 45% (w/w).[9] A study showed that using levulinic acid and sodium propionate (B1217596) (1 g/L each) as the sole carbon sources can produce PHBV with a 3HV content of 80 mol%.[8]

  • Harvesting and Extraction:

    • Harvest the bacterial cells by centrifugation.

    • Wash the cell pellet with distilled water and lyophilize to obtain the dry cell mass.

    • Extract PHBV from the dried cells using a Soxhlet extractor with chloroform (B151607) for several hours.

  • Purification:

    • Precipitate the extracted PHBV by adding the chloroform solution to a non-solvent like cold methanol.

    • Filter and dry the purified PHBV precipitate under vacuum.

Protocol 2: Preparation of Doxorubicin-Loaded PHBV Nanoparticles

This protocol details the fabrication of doxorubicin (B1662922) (DOX)-loaded PHBV nanoparticles using a double emulsion (w/o/w) solvent evaporation method, suitable for encapsulating hydrophilic drugs.

Materials:

  • PHBV

  • Doxorubicin hydrochloride (DOX)

  • Poly(vinyl alcohol) (PVA)

  • Dichloromethane (DCM) or Chloroform

  • Deionized water

  • Probe sonicator

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PHBV (e.g., 50 mg) in a suitable organic solvent like DCM (e.g., 3 mL).

  • Aqueous Drug Solution: Dissolve DOX in deionized water to a desired concentration.

  • Primary Emulsion (w/o):

    • Add the aqueous DOX solution to the PHBV-DCM solution.

    • Emulsify using a probe sonicator to form a water-in-oil emulsion.

  • Secondary Emulsion (w/o/w):

    • Prepare an aqueous solution of PVA (e.g., 0.5-5% w/v).

    • Add the primary emulsion to the PVA solution under constant stirring.

    • Homogenize the mixture using a sonicator to form the double emulsion.

  • Solvent Evaporation:

    • Continuously stir the double emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection and Purification:

    • Collect the nanoparticles by centrifugation (e.g., 10,000 rpm for 10 min).

    • Wash the nanoparticle pellet multiple times with deionized water to remove residual PVA and unencapsulated DOX.

    • Lyophilize the purified nanoparticles to obtain a dry powder.

Protocol 3: Fabrication of Porous PHBV Scaffolds for Tissue Engineering

This protocol describes the fabrication of porous PHBV scaffolds using the emulsion freezing/freeze-drying technique.

Materials:

  • PHBV

  • Solvent (e.g., chloroform)

  • Non-solvent (e.g., deionized water)

  • Homogenizer

  • Freeze-dryer

Procedure:

  • Polymer Solution Preparation: Dissolve PHBV in chloroform to achieve the desired concentration (e.g., 5-10% w/v).

  • Emulsion Formation:

    • Add deionized water to the PHBV solution (e.g., at a water-to-solution volume ratio of 4:1).

    • Homogenize the mixture at high speed to form a stable water-in-oil emulsion.

  • Freezing:

    • Pour the emulsion into a mold of the desired shape.

    • Freeze the emulsion at a controlled temperature (e.g., -20°C to -80°C). The freezing rate can influence the pore structure.

  • Freeze-Drying:

    • Transfer the frozen emulsion to a freeze-dryer.

    • Lyophilize the sample for an extended period (e.g., 48-72 hours) to sublime both the water and the organic solvent, leaving behind a porous scaffold structure.

  • Post-Processing:

    • Further dry the scaffold under vacuum to remove any residual solvent.

Visualizations: Workflows and Pathways

Experimental Workflow for PHBV Nanoparticle Synthesis and Characterization

G cluster_synthesis Nanoparticle Synthesis cluster_characterization Characterization prep_org Prepare Organic Phase (PHBV in Chloroform) emulsify1 Primary Emulsification (w/o) (Sonication) prep_org->emulsify1 prep_aq Prepare Aqueous Phase (Drug Solution) prep_aq->emulsify1 emulsify2 Secondary Emulsification (w/o/w) (in PVA solution) emulsify1->emulsify2 evap Solvent Evaporation emulsify2->evap collect Collect & Purify (Centrifugation & Washing) evap->collect lyophilize Lyophilization collect->lyophilize size_zeta Size & Zeta Potential (DLS) lyophilize->size_zeta morphology Morphology (SEM/TEM) lyophilize->morphology drug_loading Drug Loading & Encapsulation (Spectrophotometry) lyophilize->drug_loading release In Vitro Drug Release lyophilize->release

Caption: Workflow for PHBV nanoparticle synthesis and subsequent characterization.

Cellular Uptake and Action of Doxorubicin-Loaded PHBV Nanoparticles

G cluster_extracellular Extracellular cluster_cellular Cellular cluster_nuclear Nuclear np DOX-PHBV Nanoparticle endocytosis Endocytosis np->endocytosis endosome Endosome endocytosis->endosome lysosome Lysosome (Acidic pH) endosome->lysosome release DOX Release lysosome->release dna DNA Intercalation & Topoisomerase II Inhibition release->dna damage DNA Damage dna->damage p53 p53 Activation damage->p53 apoptosis Apoptosis p53->apoptosis

Caption: Cellular uptake and mechanism of action for DOX-loaded PHBV nanoparticles.

Applications in Drug Development

Controlled Drug Release

The 3HV content in PHBV is a key determinant of its drug release characteristics. A higher 3HV content generally leads to a less crystalline polymer matrix, which can facilitate a more sustained release of the encapsulated drug.[10] This property allows for the development of long-acting formulations, reducing the frequency of administration and improving patient compliance. For instance, insulin (B600854) encapsulated in PHBV nanocarriers has demonstrated prolonged drug release for up to 27 days.[3]

Targeted Cancer Therapy

PHBV nanoparticles are promising vehicles for the targeted delivery of chemotherapeutic agents like doxorubicin. The nanoparticles can accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect. Once internalized by cancer cells, often via endocytosis, the nanoparticles are trafficked to acidic compartments like lysosomes.[6][11] The low pH environment triggers the degradation of the PHBV matrix and the release of the encapsulated drug.[12] The released doxorubicin can then exert its cytotoxic effects by intercalating with DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.[13] Studies have shown that doxorubicin-loaded nanoparticles can increase cytotoxicity in breast cancer cell lines compared to the free drug.[3]

Tissue Engineering

The tunable mechanical properties and biocompatibility of PHBV make it an excellent material for fabricating scaffolds for tissue engineering.[3] By adjusting the 3HV content, scaffolds can be designed to match the mechanical properties of the target tissue, from stiff bone to more flexible cartilage. The interconnected porous structure of PHBV scaffolds, achievable through techniques like emulsion freezing/freeze-drying, supports cell infiltration, proliferation, and the formation of new tissue.[5]

Conclusion

The incorporation of this compound into polymer synthesis, particularly in the form of PHBV, offers a versatile platform for a wide range of biomedical applications. By carefully controlling the polymer composition, researchers and drug development professionals can design materials with tailored properties for controlled drug delivery systems and tissue engineering scaffolds. The provided protocols and data serve as a foundational guide for the synthesis, characterization, and application of these promising biomaterials.

References

Application Notes and Protocols: Sodium Valerate as a Buffer in Experimental Settings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium valproate, the sodium salt of valproic acid, is widely recognized for its therapeutic roles, notably as an anticonvulsant and a histone deacetylase (HDAC) inhibitor.[1] While its pharmacological applications are well-documented, its potential utility as a buffering agent in scientific experiments is less explored. Valproic acid is a weak carboxylic acid, and its sodium salt, sodium valerate, can act as its conjugate base.[2] This combination of a weak acid and its conjugate base allows for the creation of a buffer system. A buffer solution resists changes in pH upon the addition of small quantities of an acid or a base.[2]

These application notes provide a comprehensive guide for researchers on the preparation and use of a sodium this compound buffer system. The protocols are grounded in the fundamental principles of buffer chemistry, including the Henderson-Hasselbalch equation, and consider the physicochemical properties of valproic acid and sodium this compound.

Physicochemical Properties and Buffering Range

To prepare an effective buffer, understanding the pKa of the weak acid is crucial. The pKa is the pH at which the concentrations of the acidic and basic forms are equal, and it is the point of maximum buffering capacity.

Table 1: Physicochemical Properties of Valproic Acid and Sodium this compound

PropertyValproic AcidSodium this compound
Molecular Formula C₈H₁₆O₂C₈H₁₅NaO₂
Molecular Weight 144.21 g/mol 166.20 g/mol
pKa of Valproic Acid 4.6 - 4.8[3][4]N/A
Solubility in Water Slightly soluble (1.3 mg/mL)[3][5]Soluble (1g in 0.4 mL)[4]
Appearance Colorless liquid[3][5]White, crystalline, deliquescent powder[4]

The effective buffering range of a buffer is generally considered to be pKa ± 1.[6] Based on the pKa of valproic acid, a sodium this compound buffer would be most effective in the acidic pH range of approximately 3.6 to 5.8 .

Applications

A sodium this compound buffer can be considered for various experimental applications where a stable pH in the acidic range is required, especially in studies where the biological activity of valproate itself is also a factor of interest. Potential applications include:

  • In vitro HDAC inhibition assays: Maintaining a stable pH is critical for enzymatic assays. Using a sodium this compound buffer in HDAC inhibition studies could provide the dual benefit of pH control and the presence of the active inhibitor.

  • Cell culture experiments: While most cell culture media are buffered at physiological pH (around 7.4), specific experimental conditions might require a lower pH. The compatibility of a sodium this compound buffer with the specific cell line would need to be determined.

  • Drug formulation and dissolution studies: Investigating the solubility and stability of other pharmaceutical compounds at a specific acidic pH can be facilitated by a sodium this compound buffer.[7][8]

  • Biochemical and enzymatic reactions: For reactions that have an optimal pH in the acidic range, a sodium this compound buffer could be a suitable choice.

Experimental Protocols

Protocol 1: Preparation of a 0.1 M Sodium this compound Buffer, pH 4.7

This protocol describes the preparation of 100 mL of a 0.1 M sodium this compound buffer at a pH of 4.7, which is approximately the pKa of valproic acid. At this pH, the concentrations of valproic acid and sodium this compound will be roughly equal.

Materials:

  • Valproic acid (liquid, density ~0.904 g/mL)

  • Sodium this compound (powder)

  • Deionized water

  • Calibrated pH meter

  • Volumetric flasks (100 mL)

  • Graduated cylinders and pipettes

  • Stir plate and stir bar

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

Procedure:

  • Calculate the required amounts of weak acid and conjugate base.

    • For a 0.1 M buffer at pH 4.7 (close to the pKa), we will need approximately 0.05 M valproic acid and 0.05 M sodium this compound.

    • Valproic Acid (C₈H₁₆O₂):

      • Molarity = 0.05 mol/L

      • Moles needed = 0.05 mol/L * 0.1 L = 0.005 mol

      • Mass needed = 0.005 mol * 144.21 g/mol = 0.721 g

      • Volume needed = 0.721 g / 0.904 g/mL ≈ 0.80 mL

    • Sodium this compound (C₈H₁₅NaO₂):

      • Molarity = 0.05 mol/L

      • Moles needed = 0.05 mol/L * 0.1 L = 0.005 mol

      • Mass needed = 0.005 mol * 166.20 g/mol = 0.831 g

  • Dissolve the sodium this compound.

    • To a 100 mL beaker, add approximately 80 mL of deionized water.

    • Place the beaker on a stir plate with a stir bar.

    • Slowly add the 0.831 g of sodium this compound powder and stir until fully dissolved.

  • Add the valproic acid.

    • Carefully measure and add 0.80 mL of valproic acid to the solution.

  • Adjust the pH.

    • Place the calibrated pH meter electrode into the solution.

    • The pH should be close to 4.7.

    • If necessary, adjust the pH by adding small volumes of 0.1 M HCl (to lower the pH) or 0.1 M NaOH (to raise the pH) dropwise until the desired pH of 4.7 is reached.

  • Bring to final volume.

    • Once the desired pH is achieved, transfer the solution to a 100 mL volumetric flask.

    • Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.

    • Carefully add deionized water to the 100 mL mark.

    • Cap the flask and invert it several times to ensure the solution is thoroughly mixed.

  • Storage.

    • Store the buffer solution in a tightly sealed container at 4°C. Due to the hygroscopic nature of sodium valproate, it is important to minimize exposure to moisture.[7][8]

Protocol 2: Preparation of a Sodium this compound Buffer of a Specific pH using the Henderson-Hasselbalch Equation

This protocol allows for the preparation of a sodium this compound buffer at a specific pH within its effective buffering range by calculating the required ratio of the conjugate base (sodium this compound) to the weak acid (valproic acid).

The Henderson-Hasselbalch Equation:

pH = pKa + log ([A⁻] / [HA])

Where:

  • pH is the desired pH of the buffer.

  • pKa is the dissociation constant of valproic acid (~4.7).

  • [A⁻] is the molar concentration of the conjugate base (sodium this compound).

  • [HA] is the molar concentration of the weak acid (valproic acid).

Example: Prepare 100 mL of a 0.1 M Sodium this compound Buffer at pH 5.0

  • Calculate the required ratio of [A⁻]/[HA].

    • 5.0 = 4.7 + log ([A⁻] / [HA])

    • 0.3 = log ([A⁻] / [HA])

    • [A⁻] / [HA] = 10^0.3 ≈ 2.0

  • Calculate the molar concentrations of [A⁻] and [HA].

    • We know that [A⁻] + [HA] = 0.1 M (the total buffer concentration).

    • From the ratio, [A⁻] = 2.0 * [HA].

    • Substitute this into the sum: 2.0 * [HA] + [HA] = 0.1 M => 3.0 * [HA] = 0.1 M

    • [HA] = 0.1 M / 3.0 ≈ 0.033 M

    • [A⁻] = 0.1 M - 0.033 M = 0.067 M

  • Calculate the mass/volume of each component for 100 mL.

    • Valproic Acid (HA):

      • Moles = 0.033 mol/L * 0.1 L = 0.0033 mol

      • Mass = 0.0033 mol * 144.21 g/mol = 0.476 g

      • Volume = 0.476 g / 0.904 g/mL ≈ 0.53 mL

    • Sodium this compound (A⁻):

      • Moles = 0.067 mol/L * 0.1 L = 0.0067 mol

      • Mass = 0.0067 mol * 166.20 g/mol = 1.11 g

  • Follow steps 2-6 from Protocol 1 , using the calculated amounts of 1.11 g of sodium this compound and 0.53 mL of valproic acid.

Stability and Compatibility

  • Hygroscopicity: Sodium this compound is hygroscopic, meaning it readily absorbs moisture from the air.[4] Solid sodium this compound should be stored in a desiccator, and buffer solutions should be kept in tightly sealed containers.

  • Chemical Stability: Sodium valproate is chemically stable in aqueous solutions and does not readily hydrolyze.[7][8] However, its compatibility with other reagents in your experiment should be considered.

  • Incompatibilities: Sodium valproate has been shown to be incompatible with certain drugs, leading to precipitation.[9] It is advisable to perform a small-scale compatibility test if mixing the sodium this compound buffer with other concentrated solutions.

Visualizations

BufferPreparationWorkflow cluster_prep Preparation Steps start Start calc Calculate Moles of Valproic Acid & Sodium this compound start->calc weigh Weigh Sodium this compound Dissolve in dH2O calc->weigh add_va Add Valproic Acid weigh->add_va measure_ph Measure pH add_va->measure_ph adjust_ph Adjust pH with HCl or NaOH measure_ph->adjust_ph if needed final_vol Bring to Final Volume measure_ph->final_vol pH is correct adjust_ph->measure_ph end Buffer Ready final_vol->end

Caption: Workflow for the preparation of a sodium this compound buffer.

HendersonHasselbalch cluster_equation Henderson-Hasselbalch Equation cluster_components Buffer Components cluster_logic Logical Relationship formula pH = pKa + log([this compound⁻] / [Valproic Acid]) ratio Ratio of [A⁻] to [HA] determines the pH valproic_acid Valproic Acid (HA) (Weak Acid) valproic_acid->ratio sodium_this compound Sodium this compound (A⁻) (Conjugate Base) sodium_this compound->ratio

Caption: Relationship of components in the Henderson-Hasselbalch equation for a sodium this compound buffer.

References

Troubleshooting & Optimization

Technical Support Center: Valerate GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis of valerate (valeric acid) and its derivatives. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common interferences and challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of background noise and ghost peaks in my this compound GC-MS chromatogram?

A1: Background noise and unexpected "ghost" peaks are common issues that can originate from several sources throughout the analytical workflow. The primary culprits are typically contamination from the GC system itself, solvents, or sample handling procedures.

  • System Contamination:

    • Septum Bleed: The inlet septum can degrade at high temperatures, releasing volatile silicon-based compounds (siloxanes). This often appears as a series of evenly spaced peaks, especially during a temperature ramp.[1][2] Using high-quality, low-bleed septa and changing them regularly (e.g., every 100-200 injections) can minimize this.[3] Keeping the inlet temperature constant and reducing it when the instrument is idle can also help.[3]

    • Column Bleed: All GC columns exhibit some level of stationary phase bleed, which increases with temperature. This appears as a rising baseline or discrete peaks of cyclic siloxanes.[1] Ensure you are operating within the column's specified temperature limits and that the carrier gas is pure and free of oxygen and moisture, as these can accelerate column degradation.[1]

    • Liner Contamination: The inlet liner can accumulate non-volatile residues from previous injections. These residues can degrade over time and release interfering compounds. Regular replacement of the liner is crucial, especially when analyzing complex matrices.[2]

  • Sample and Solvent Contamination:

    • Solvents: Impurities in solvents like dichloromethane (B109758) (DCM) or hexanes can introduce a variety of contaminants. Always use high-purity, GC-grade or equivalent solvents.[3]

    • Sample Preparation: Contaminants can be introduced during sample preparation from glassware, pipette tips, or vial caps.[2][4] Phthalates, which are common plasticizers, are a frequent source of contamination and are characterized by a prominent ion at m/z 149.[5][6][7]

    • Carryover: If a previously injected sample was highly concentrated, remnants can elute in subsequent runs, appearing as ghost peaks.[8] Extending the column bake-out time at the end of a run can help clear these semi-volatile contaminants.[9]

Q2: I'm observing a peak that co-elutes with my this compound standard. How can I identify and resolve it?

A2: Co-elution is a significant challenge where two or more compounds are not adequately separated by the GC column and elute at the same time.

  • Identification:

    • Mass Spectrum Analysis: The first step is to carefully examine the mass spectrum of the peak. If the spectrum contains ions that are not characteristic of your this compound derivative, an interfering compound is likely present. Compare the spectrum against a known library (e.g., NIST) to tentatively identify the co-eluting substance.

    • Use of High-Resolution MS: If available, high-resolution mass spectrometry can distinguish between compounds with the same nominal mass but different elemental compositions.

  • Resolution Strategies:

    • Optimize the Temperature Program: Modifying the oven temperature program is the most effective way to improve separation.[10][11]

      • Lower the Initial Temperature: This can improve the resolution of early-eluting peaks.[11][12]

      • Reduce the Ramp Rate: A slower temperature ramp increases the time analytes spend interacting with the stationary phase, which can significantly enhance the separation of closely eluting compounds.[11][13]

    • Change the GC Column: If optimizing the temperature program is insufficient, switching to a column with a different stationary phase polarity may be necessary. A column with a different selectivity can alter the elution order and resolve the co-eluting peaks.[13]

    • Improve Sample Cleanup: The interference may originate from the sample matrix. Implementing a more rigorous sample preparation method, such as solid-phase extraction (SPE), can remove the interfering compound before injection.[14]

Q3: My derivatization reaction is creating interfering byproducts. How can I minimize these?

A3: Derivatization is often necessary for valeric acid analysis to increase its volatility and thermal stability.[15][16][17] However, the process can sometimes introduce interferences.

  • Understanding the Goal: The primary goal of derivatization for compounds like valeric acid, which contains a carboxylic acid group (-COOH), is to replace the active hydrogen with a less reactive group.[17] This prevents intermolecular hydrogen bonding and improves chromatographic peak shape.[17] Common techniques include silylation (e.g., using MSTFA) and alkylation.[15][18]

  • Common Issues and Solutions:

    • Incomplete Reactions: If the reaction does not go to completion, you may see both the derivatized and underivatized this compound, leading to split or broad peaks. Ensure you are using a fresh derivatization reagent and that reaction conditions (temperature, time) are optimal. The presence of water can significantly hinder many derivatization reactions, especially silylation, so ensure all solvents and samples are anhydrous.[19]

    • Reagent Artifacts: Excess derivatizing reagent or byproducts from the reagent itself can cause large peaks in the chromatogram, often at the beginning. While it's necessary to use an excess of the reagent to drive the reaction to completion, an excessive amount can overload the column. Perform a blank injection of the derivatization reagent alone to identify these artifact peaks.

    • Side Reactions: The analyte or other matrix components might undergo unintended reactions. For example, compounds with both keto and carboxyl groups can form multiple derivatives if not handled correctly. A two-step derivatization, such as methoximation followed by silylation, can stabilize these groups and prevent the formation of multiple byproducts.[19]

Q4: How can I identify and mitigate matrix effects in complex biological samples like plasma or urine?

A4: Matrix effects occur when components of the biological sample co-elute with the target analyte and interfere with its ionization in the mass spectrometer, leading to either signal suppression or enhancement.[20][21] This can severely impact the accuracy and precision of quantification.

  • Identifying Matrix Effects:

    • The presence of matrix effects can be confirmed by comparing the peak response of a standard in a pure solvent to the response of the same standard spiked into an extracted blank matrix sample. A significant difference in response indicates a matrix effect.[20]

  • Mitigation Strategies:

    • Improved Sample Preparation: The most effective way to reduce matrix effects is to remove the interfering matrix components. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are more effective at cleaning up samples than simple protein precipitation.[14]

    • Matrix-Matched Calibration: Create calibration curves using standards spiked into a blank matrix that has been through the entire extraction procedure. This helps to compensate for consistent signal suppression or enhancement.[22]

    • Use of an Internal Standard: An internal standard, ideally a stable isotope-labeled version of the analyte (e.g., deuterated valeric acid), is crucial. This standard is added to the sample before extraction and will experience similar matrix effects as the target analyte, allowing for accurate correction during data processing.[22]

    • Chromatographic Separation: Adjusting the GC method to better separate the analyte from co-eluting matrix components can also help reduce interference.[23]

Quantitative Data Summary

Table 1: Common Contaminants and Their Characteristic Mass-to-Charge Ratios (m/z)

Contaminant ClassCommon Source(s)Characteristic m/z Ions
Phthalates Plastic labware, vial caps, tubing149 (base peak for many), 167, 279[5][6][7]
Cyclic Siloxanes Column bleed, septa bleed73, 207, 281, 355, 429[24]
Fatty Acids Fingerprints, sample matrixC16:0 (Palmitic acid), C18:0 (Stearic acid)[25]

Experimental Protocols

Protocol: Generic Sample Preparation for this compound Analysis in Plasma

This protocol outlines a general procedure for liquid-liquid extraction (LLE) followed by derivatization. Note: This is a template and should be optimized for your specific application and instrumentation.

  • Sample Collection: Collect blood in appropriate anticoagulant tubes. Centrifuge to separate plasma. Store plasma at -80°C until analysis.

  • Internal Standard Spiking: Thaw plasma samples on ice. To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., deuterated valeric acid in methanol). Vortex briefly.

  • Protein Precipitation & Acidification: Add 200 µL of cold acetonitrile (B52724) to precipitate proteins. Vortex for 1 minute. Add 10 µL of concentrated hydrochloric acid to acidify the sample, ensuring valeric acid is in its protonated form.

  • Liquid-Liquid Extraction: Add 500 µL of an extraction solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether). Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

  • Solvent Transfer: Carefully transfer the upper organic layer to a clean glass autosampler vial, avoiding the protein pellet and aqueous layer.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated (e.g., 40°C).

  • Derivatization (Silylation):

    • Ensure the dried extract is completely free of water.

    • Add 50 µL of a silylation agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS - BSTFA + 1% TMCS) and 50 µL of a solvent like pyridine (B92270) or acetonitrile.

    • Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • Analysis: Cool the vial to room temperature. Inject 1 µL into the GC-MS system.

Visual Troubleshooting and Workflow Guides

The following diagrams illustrate common experimental and troubleshooting workflows.

Interference_Troubleshooting start Unexpected Peak in Chromatogram q1 Is the peak sharp or broad? start->q1 sharp Sharp Peak (Likely Contaminant) q1->sharp Sharp broad Broad Peak (Likely Carryover) q1->broad Broad q2 Run a 'no-injection' blank. Is the peak present? sharp->q2 action_carryover Extend run time or increase final oven temperature. Perform periodic bake-outs. broad->action_carryover yes_blank Yes q2->yes_blank Yes no_blank No q2->no_blank No source_system Source is System Contamination (Carrier Gas, Inlet, Column Bleed) yes_blank->source_system source_injection Source is Injection-Related (Syringe, Solvent, Vial) no_blank->source_injection action_system Troubleshoot System: 1. Check gas filters. 2. Change septum and liner. 3. Condition the column. source_system->action_system action_injection Troubleshoot Injection: 1. Use fresh, high-purity solvent. 2. Check syringe for contamination. 3. Use new vials and caps. source_injection->action_injection

Caption: Troubleshooting workflow for identifying ghost peaks.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Extract Extraction (LLE or SPE) Spike->Extract Dry Evaporate to Dryness Extract->Dry Deriv Derivatization Dry->Deriv Inject GC Injection Deriv->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification vs. Internal Standard Integrate->Quantify Report Final Report Quantify->Report

Caption: General experimental workflow for this compound GC-MS analysis.

References

Technical Support Center: Stability of Sodium Valerate in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of sodium valerate (also commonly referred to as sodium valproate) in aqueous solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: How stable is sodium this compound in a simple aqueous solution at room temperature?

A1: Sodium this compound is generally stable in aqueous solutions, but its stability can be influenced by pH, light, and storage conditions. While valproic acid itself is a very stable compound, resistant to degradation by heat, light, and strong aqueous alkali or acid, solutions of its sodium salt can be more susceptible to degradation.[1][2] One study on a prepared oral solution indicated stability for at least 22 hours at room temperature without significant degradation.[3] For longer-term storage, refrigeration is recommended.[4]

Q2: What are the main factors that can cause degradation of sodium this compound in an aqueous solution?

A2: The primary factors that can lead to the degradation of sodium this compound in aqueous solutions are pH, oxidative stress, and moisture.[5][6] Forced degradation studies have shown that sodium this compound degrades under acidic, alkaline, and oxidative conditions.[5][6][7] Sodium valproate is also known to be hygroscopic, meaning it readily absorbs moisture from the air, which can affect the stability of both the solid compound and concentrated solutions.[8]

Q3: What are the recommended storage conditions for a sodium this compound aqueous stock solution?

A3: For short-term use (up to 22 hours), a standard solution can be kept at room temperature.[3] For long-term storage, it is best to store the solution at refrigerated temperatures (e.g., 5°C ± 3°C).[4] One study demonstrated that a 20 mg/mL solution of sodium valproate in 0.9% sodium chloride was physically and chemically stable for at least 30 days when stored in polypropylene (B1209903) syringes at 5°C ± 3°C.[4] It is also advisable to protect the solution from light.

Q4: What type of container is best for storing aqueous solutions of sodium this compound?

A4: Glass or polypropylene containers are generally suitable for storing sodium this compound aqueous solutions. Studies have shown good stability in both glass vials and polypropylene syringes for repackaged syrups and prepared injections.[4][9] However, one study did not recommend polypropylene oral syringes for a syrup formulation, suggesting that the specific formulation components can influence compatibility.[9] For laboratory stock solutions, borosilicate glass (e.g., Pyrex®) or chemically resistant polymer containers are recommended.

Q5: Does the pH of the aqueous solution affect the stability of sodium this compound?

A5: Yes, pH is a critical factor. Forced degradation studies show that sodium this compound is susceptible to both acidic and alkaline hydrolysis.[6] One study reported approximately 11% degradation in 5N NaOH and about 3.5% degradation in 5N HCl after one hour at room temperature.[6][7] For oral solutions, a pH range of 6.0-8.0 is often targeted for stability and patient tolerance.[10] When preparing solutions for experimental use, using a neutral pH buffer (around 7.0-7.5) is a safe starting point.

Troubleshooting Guides

Issue 1: Precipitate forms in my refrigerated stock solution.
Possible Cause Troubleshooting Step
Low Temperature Solubility: The concentration of your solution may exceed its solubility limit at refrigerated temperatures.1. Gently warm the solution to room temperature to see if the precipitate redissolves. 2. If it redissolves, consider preparing a more dilute stock solution for refrigerated storage. 3. Alternatively, store the concentrated stock at a controlled room temperature if it is to be used within a short period.
pH Shift: Absorption of atmospheric CO₂ can lower the pH of unbuffered solutions, potentially causing precipitation of the less soluble valproic acid (pKa ~4.8).1. Measure the pH of the solution. 2. If the pH has dropped, adjust it back to a neutral range (pH 7.0-7.5) with a dilute NaOH solution. 3. For future preparations, use a neutral buffer (e.g., phosphate-buffered saline, PBS) as the solvent.
Issue 2: I suspect my sodium this compound solution has degraded.
Possible Cause Troubleshooting Step
Chemical Degradation: Exposure to harsh acidic or alkaline conditions, oxidizing agents, or prolonged storage at inappropriate temperatures can cause degradation.1. Prepare a fresh solution using high-purity water or a suitable buffer. 2. Store the new solution in a tightly sealed container, protected from light, and at a recommended temperature (refrigerated for long-term). 3. If quantitative analysis is required, use a stability-indicating HPLC method to assay the concentration and check for degradation products. (See Experimental Protocol 1).
Contamination: Microbial or chemical contamination can also lead to the breakdown of the compound.1. Ensure all glassware is thoroughly cleaned and sterilized. 2. Use sterile, high-purity water or buffer for preparation. 3. Consider sterile filtering the solution into a sterile container for long-term storage.

Data Presentation

Table 1: Summary of Forced Degradation Studies on Sodium Valproate in Aqueous Solution.

Stress ConditionReagentTimeTemperatureDegradation (%)Reference
Acidic Hydrolysis5N HCl1 hourRoom Temp.~3.5%[6][7]
Alkaline Hydrolysis5N NaOH1 hourRoom Temp.~11%[6][7]
Oxidation30% H₂O₂1 hourRoom Temp.~7%[6][7]

Table 2: Chemical Stability of Sodium Valproate in Different Aqueous Preparations and Storage Conditions.

PreparationConcentrationContainerTemperatureDuration% RetainedReference
Syrup250 mg/5 mLGlass Vials/Syringes4°C & 25°C180 days>95%[9]
Syrup250 mg/5 mLPolypropylene Syringes4°C & 25°C20 days<90%[9]
Injection20 mg/mL in 0.9% NaClPolypropylene Syringes5°C ± 3°C30 daysStable[4]

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for Sodium Valproate

This protocol is adapted from validated methods for the quantification of sodium valproate in the presence of its degradation products.[6]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with UV detection.

  • Column: C18 reverse-phase column (e.g., 150 mm x 3.9 mm, 5 µm particle size).[6]

  • Mobile Phase: A mixture of 0.05 M monobasic potassium phosphate (B84403) (pH adjusted to 3.5 with phosphoric acid) and acetonitrile (B52724) in a 50:50 (v/v) ratio.[6]

  • Flow Rate: 1.5 mL/min.[6]

  • Detection Wavelength: 210 nm.[6]

  • Injection Volume: 20 µL.

  • Procedure:

    • Prepare standard solutions of sodium valproate in the mobile phase at known concentrations.

    • Prepare the sample solution by diluting the aqueous sodium this compound solution to be tested with the mobile phase to fall within the concentration range of the standards.

    • Inject the standards to generate a calibration curve.

    • Inject the test sample.

    • Quantify the sodium valproate concentration by comparing its peak area to the calibration curve. Degradation is indicated by a decrease in the main peak area and the appearance of new peaks.

Protocol 2: Forced Degradation Study

This protocol outlines a general procedure for intentionally degrading sodium this compound to test the specificity of an analytical method.[6]

  • Acid Degradation:

    • Prepare a solution of sodium valproate in water.

    • Add an equal volume of 5N HCl.

    • Keep the mixture at room temperature for 1 hour.

    • Neutralize the solution with 5N NaOH.

    • Dilute with the mobile phase to the target concentration for HPLC analysis.

  • Alkaline Degradation:

    • Prepare a solution of sodium valproate in water.

    • Add an equal volume of 5N NaOH.

    • Keep the mixture at room temperature for 1 hour.

    • Neutralize the solution with 5N HCl.

    • Dilute with the mobile phase to the target concentration for HPLC analysis.

  • Oxidative Degradation:

    • Prepare a solution of sodium valproate in water.

    • Add an equal volume of 30% hydrogen peroxide (H₂O₂).

    • Keep the mixture at room temperature for 1 hour.

    • Dilute with the mobile phase to the target concentration for HPLC analysis.

Visualizations

Experimental_Workflow A Weigh Sodium This compound Powder C Dissolve Powder in Solvent (Vortex/Sonicate if needed) A->C B Select Solvent (e.g., Purified Water, PBS) B->C D Check & Adjust pH (Target: 7.0-7.5) C->D E Sterile Filter (Optional) (0.22 µm filter) D->E F Aliquot into Sterile Glass or PP Tubes E->F G Store Appropriately F->G H Short-term Storage (Room Temp, <24h) G->H For immediate use I Long-term Storage (Refrigerated, 2-8°C) G->I For archiving

Caption: Workflow for preparing a stable aqueous solution of sodium this compound.

Troubleshooting_Flowchart node_q node_q node_a node_a node_s node_s start Start: Stability Issue (e.g., precipitate, low activity) q1 Is there visible precipitate? start->q1 q2 Was solution refrigerated? q1->q2 Yes q3 No precipitate, but suspect degradation. q1->q3 No a1 Warm to RT. Does it redissolve? q2->a1 Yes a3 No: Check pH. Is it acidic (<6.0)? q2->a3 No a2 Yes: Issue is cold insolubility. Use lower concentration or RT storage. a1->a2 Yes a1->a3 No end End a2->end a4 Yes: pH shift likely cause. Use buffered solvent next time. a3->a4 Yes a5 No: Potential degradation or contamination. a3->a5 No a4->end a6 Review storage conditions (light, temp, container). Prepare fresh solution using high-purity reagents. a5->a6 q3->a6 a6->end

Caption: Troubleshooting flowchart for sodium this compound solution stability issues.

Factors_Influencing_Stability center Sodium this compound Aqueous Solution Stability pH pH (Acidic/Alkaline Hydrolysis) center->pH Temp Temperature (Refrigeration improves stability) center->Temp Container Storage Container (Glass or PP recommended) center->Container Oxidation Oxidative Stress (Degradation pathway) center->Oxidation Moisture Hygroscopicity (Affects solid & conc. solutions) center->Moisture Light Light Exposure (Protection recommended) center->Light

Caption: Key factors influencing the stability of aqueous sodium this compound.

References

Valerate HPLC Analysis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of valerate and related organic acids. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve poor peak shapes in their chromatographic data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Peak Tailing

Q1: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?

A1: Peak tailing, where the latter half of the peak is drawn out, is a common issue when analyzing acidic compounds like this compound. It can compromise peak integration and reduce resolution.[1] The primary causes are secondary interactions with the stationary phase and inappropriate mobile phase conditions.

Common Causes and Solutions for Peak Tailing:

CauseDetailed ExplanationRecommended Solution(s)
Secondary Silanol (B1196071) Interactions Residual silanol groups (-Si-OH) on the silica-based stationary phase can be deprotonated and interact with the polar carboxyl group of this compound, causing tailing.[2][3] This is a very common cause of tailing for polar and basic analytes.1. Adjust Mobile Phase pH: Lower the mobile phase pH to at least 2 pH units below the pKa of valeric acid (~4.8) to ensure it is fully protonated and to suppress the ionization of silanol groups.[1][4] A pH of 2.5-3.0 is often effective. 2. Use an End-Capped Column: Select a high-quality, end-capped C18 column where most residual silanols are chemically bonded, reducing their availability for secondary interactions.[2][5] 3. Add Mobile Phase Modifiers: For basic compounds, adding a competing base like triethylamine (B128534) (TEA) can mask silanol groups, though this is less common for acidic analytes.[6]
Inappropriate Mobile Phase pH If the mobile phase pH is close to the pKa of this compound, the analyte will exist in both its protonated (acidic) and deprotonated (anionic) forms, leading to peak broadening and tailing.[4][7]Optimize pH: Ensure the mobile phase pH is consistently at least 2 units away from the analyte's pKa to maintain a single ionic form.[8][9] For this compound, a pH below 3 is recommended.
Column Overload Injecting too much sample (mass overload) can saturate the stationary phase, leading to tailing.[6][10]Reduce Sample Concentration: Dilute the sample or reduce the injection volume.[6][10] Consider using a column with a higher loading capacity if high concentrations are necessary.
Column Degradation or Contamination An old or contaminated column can exhibit poor peak shapes.[1] A blocked frit can also cause peak distortion.[11]Flush or Replace Column: Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) for reversed-phase).[10] If performance doesn't improve, replace the column and/or guard column.[1][11]

Peak Fronting

Q2: My this compound peak is fronting. What does this indicate and what steps should I take?

A2: Peak fronting, an asymmetry where the front of the peak is sloped, is often related to column overload or issues with the sample solvent.[6][11]

Common Causes and Solutions for Peak Fronting:

CauseDetailed ExplanationRecommended Solution(s)
Column Overload (Concentration) Injecting a sample that is too concentrated can lead to fronting.[6][12] The analyte molecules at the center of the injection band move faster than those at the edges.Dilute the Sample: Reduce the concentration of the sample being injected.[6][12]
Sample Solvent Incompatibility If the sample is dissolved in a solvent that is much stronger than the mobile phase, the peak shape can be distorted, often leading to fronting.[13]Match Sample Solvent to Mobile Phase: Ideally, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
Poor Column Packing / Column Collapse A poorly packed column or a void at the column inlet can cause the sample to travel through different flow paths, resulting in a distorted peak.[11][14] Phase collapse in reversed-phase LC can occur with highly aqueous mobile phases (>95% water), leading to a sudden loss of retention and poor peak shape.[15]Replace the Column: If a void or collapse is suspected, the column usually needs to be replaced.[11] To avoid phase collapse, use an aqueous-stable column (e.g., Aqueous C18) if using highly aqueous mobile phases.[15]

Peak Splitting

Q3: My this compound peak is appearing as a split or double peak. How can I troubleshoot this?

A3: Peak splitting can be caused by several factors, from issues at the column head to problems with the sample injection and mobile phase.[14]

Common Causes and Solutions for Peak Splitting:

CauseDetailed ExplanationRecommended Solution(s)
Partially Blocked Column Frit or Contamination A blockage at the column inlet frit can cause the sample to be distributed unevenly onto the column, leading to split peaks for all analytes.[11][16]Reverse Flush the Column: Disconnect the column and flush it in the reverse direction. Use Guard Columns/In-line Filters: These will protect the analytical column from particulate matter.[11] Replace the Frit/Column: If flushing doesn't resolve the issue, the frit or the entire column may need to be replaced.[16]
Sample Solvent Mismatch Injecting a sample in a solvent that is not miscible with the mobile phase or is significantly stronger can cause the sample to precipitate or band improperly on the column.[17]Use Mobile Phase as Sample Solvent: Dissolve the sample in the mobile phase whenever possible.[17]
Void at the Column Inlet A void or channel in the column packing material can create two different flow paths for the analyte, resulting in a split peak.[11][14]Replace the Column: A column with a void at the inlet typically cannot be repaired and should be replaced.[11]
Co-elution The split peak may actually be two different compounds eluting very close to each other.Modify the Method: Adjust the mobile phase composition, gradient, or temperature to improve resolution.[16] Injecting a smaller volume might help to distinguish if it's two separate peaks.

Experimental Protocols

Recommended HPLC Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound using reversed-phase HPLC. Optimization may be required based on the specific sample matrix and instrument.

  • Column: High-quality, end-capped C18 column (e.g., 4.6 mm ID x 150 mm length, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric Acid or Formic Acid in Water (pH ~2.5-3.0).[5][18]

  • Mobile Phase B: Acetonitrile or Methanol.[5]

  • Gradient Program:

    • Start at 5% B.

    • Ramp to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and re-equilibrate for 5 minutes.

  • Flow Rate: 0.8 - 1.0 mL/min.[19]

  • Column Temperature: 30 - 40 °C.[5]

  • Injection Volume: 5 - 20 µL.

  • Detector: UV at 210 nm.[18][20]

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% acid).

Visual Troubleshooting Guides

Troubleshooting Workflow for Poor Peak Shape

The following diagram illustrates a logical workflow for diagnosing the cause of poor peak shape in HPLC analysis.

G cluster_start cluster_check cluster_all_peaks System-Wide Issues cluster_some_peaks Analyte-Specific Issues cluster_tailing_causes Tailing Causes cluster_fronting_causes Fronting Causes cluster_splitting_causes Splitting Causes cluster_solutions Corrective Actions start Poor Peak Shape Observed check_all_peaks Affects All Peaks? start->check_all_peaks frit Blocked Guard/Column Frit check_all_peaks->frit Yes peak_type Identify Peak Shape check_all_peaks->peak_type No void Void in Column sol_replace_column Replace Column/Guard frit->sol_replace_column leak System Leak void->sol_replace_column pump Pump Malfunction sol_flush Flush System / Check Fittings leak->sol_flush pump->sol_flush tailing Tailing peak_type->tailing Tailing fronting Fronting peak_type->fronting Fronting splitting Splitting peak_type->splitting Splitting silanol Silanol Interactions tailing->silanol ph_pka pH too close to pKa tailing->ph_pka overload_mass Mass Overload tailing->overload_mass overload_conc Concentration Overload fronting->overload_conc solvent_mismatch Sample Solvent Too Strong fronting->solvent_mismatch coelution Co-elution splitting->coelution solvent_inject Injection Solvent Issue splitting->solvent_inject sol_adjust_ph Adjust Mobile Phase pH silanol->sol_adjust_ph ph_pka->sol_adjust_ph sol_dilute Dilute Sample / Reduce Volume overload_mass->sol_dilute overload_conc->sol_dilute sol_change_solvent Change Sample Solvent solvent_mismatch->sol_change_solvent sol_optimize_method Optimize Separation coelution->sol_optimize_method solvent_inject->sol_change_solvent

Caption: Troubleshooting workflow for poor HPLC peak shape.

Relationship between Mobile Phase pH and this compound Peak Shape

This diagram illustrates the importance of controlling the mobile phase pH relative to the pKa of valeric acid to achieve optimal peak shape.

G cluster_ph Mobile Phase pH vs. This compound pKa (~4.8) cluster_state Analyte & Column State cluster_result Resulting Peak Shape ph_high pH >> pKa (e.g., pH 7) state_high This compound: Deprotonated (Anionic) Silanols: Deprotonated (Anionic) ph_high->state_high ph_near_pka pH ≈ pKa (e.g., pH 4.8) state_near_pka Mixture of Protonated & Deprotonated Forms ph_near_pka->state_near_pka ph_low pH << pKa (e.g., pH < 3) state_low This compound: Protonated (Neutral) Silanols: Protonated (Neutral) ph_low->state_low result_high Potential for Tailing (Ionic Interactions) state_high->result_high result_near_pka Broad / Tailing Peak state_near_pka->result_near_pka result_low Sharp, Symmetrical Peak (Optimal) state_low->result_low

Caption: Impact of mobile phase pH on this compound peak shape.

References

Technical Support Center: Optimizing Valerate Esterification Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for valerate esterification.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during this compound esterification experiments.

Issue Potential Cause Recommended Solution
Low Ester Yield Equilibrium Limitations: The Fischer esterification of valeric acid is a reversible reaction. The presence of water, a byproduct, can drive the reaction backward, reducing the yield of the this compound ester.[1][2]Shift the Equilibrium: 1. Use Excess Alcohol: Employ a large excess of the alcohol reactant to push the equilibrium towards the product side.[1][3] 2. Remove Water: Continuously remove water as it forms using techniques like azeotropic distillation with a Dean-Stark apparatus or by adding a drying agent such as molecular sieves.[1][2][4]
Insufficient Catalyst Activity: The acid catalyst may not be active enough or used in an insufficient amount to effectively catalyze the reaction.Optimize Catalyst: 1. Catalyst Choice: Use strong acid catalysts like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][5] For substrates sensitive to harsh acidic conditions, milder methods like Steglich esterification using DCC and DMAP can be considered.[4] 2. Catalyst Loading: Ensure optimal catalyst loading. For sulfuric acid, concentrations can be varied, but an increase from 0.25 to 0.5 wt% has shown significant improvement in similar esterification processes.[6]
Suboptimal Reaction Temperature: The reaction temperature may be too low, leading to a slow reaction rate, or too high, causing side reactions or evaporation of volatile reactants.[7][8]Control Temperature: Most esterification reactions are conducted between 50°C and 250°C.[3] For the esterification of valeric acid with ethanol, a reaction temperature of 80°C has been shown to achieve high conversion.[9] It is crucial to heat the reaction to overcome the activation energy barrier and increase the reaction rate.[10]
Slow Reaction Rate Low Reaction Temperature: Insufficient heat will result in a slow reaction rate.[10]Increase Temperature: Gently heat the reaction mixture. Refluxing is a common technique to maintain a constant and elevated temperature to speed up the reaction.[3][11]
Poor Mixing: Inadequate agitation can lead to localized concentration gradients and slow down the reaction.Ensure Proper Agitation: Use a magnetic stirrer or overhead stirrer to ensure the reaction mixture is homogeneous.
Product Purification Difficulties Incomplete Neutralization: Residual acid catalyst can complicate the workup process.Thorough Washing: During the workup, wash the organic layer with a base solution, such as sodium bicarbonate, to neutralize and remove the acid catalyst.[12][13]
Emulsion Formation: Vigorous shaking during extraction can lead to the formation of stable emulsions, making layer separation difficult.Gentle Mixing: Gently invert the separatory funnel instead of vigorous shaking. If an emulsion forms, adding a saturated brine solution can help break it.
Difficulty Removing Byproducts: Side products from certain reagents, like dicyclohexylurea (DCU) from DCC in Steglich esterification, can be challenging to remove.[4]Alternative Reagents: Consider using EDC.HCl instead of DCC, as its urea (B33335) byproduct is water-soluble and more easily removed during aqueous workup.[4]
Side Reactions Dehydration of Alcohol: Tertiary alcohols are prone to elimination (dehydration) under acidic conditions.[7][11]Choice of Alcohol: Fischer esterification works best with primary and secondary alcohols.[14][15]
Hydrolysis of Ester: During workup, exposure of the ester to aqueous acid or base for prolonged periods can lead to hydrolysis back to the carboxylic acid and alcohol.[1]Minimize Contact Time: Perform the aqueous workup steps efficiently and avoid letting the ester sit in acidic or basic solutions for extended periods.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound ester yield consistently low?

A1: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[1][7] To maximize your yield, you need to shift the equilibrium towards the product side. This can be achieved by:

  • Using a large excess of one of the reactants , typically the less expensive alcohol.[1]

  • Continuously removing water as it is formed. This can be done by azeotropic distillation using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves to the reaction mixture.[2][4]

Q2: What is the optimal temperature for this compound esterification?

A2: The optimal temperature depends on the specific alcohol being used and the catalyst. Generally, esterification reactions are heated to increase the rate.[10] A common technique is to heat the reaction mixture to reflux.[3] For the esterification of valeric acid with ethanol, a temperature of 80°C has been reported to give a high conversion of over 99.9%.[9] For other alcohols, empirical optimization may be necessary.

Q3: Which acid catalyst is best for this compound esterification?

A3: Strong protic acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are commonly used and effective catalysts for Fischer esterification.[1] Sulfuric acid also acts as a dehydrating agent, further helping to drive the reaction forward.[4] For acid-sensitive substrates, alternative methods such as Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), can be employed under milder conditions.[4]

Q4: How can I effectively remove the water produced during the reaction?

A4: There are several effective methods for water removal:

  • Azeotropic Distillation: This is a very common and efficient method where a solvent that forms a low-boiling azeotrope with water (e.g., toluene (B28343) or hexane) is used.[2][4] The mixture is refluxed through a Dean-Stark apparatus, which traps the condensed water while returning the solvent to the reaction flask.[1][2]

  • Drying Agents: Adding a chemical drying agent, such as molecular sieves or anhydrous salts, directly to the reaction mixture can absorb the water as it is formed.[2][4]

Q5: What is the best way to purify my this compound ester product?

A5: Purification typically involves the following steps:

  • Neutralization: After the reaction is complete, the mixture is cooled and washed with a mild base (e.g., sodium bicarbonate solution) to remove the acid catalyst and any unreacted valeric acid.[12][13]

  • Extraction: The ester is extracted into an organic solvent.

  • Washing: The organic layer is washed with water and then brine to remove any remaining water-soluble impurities.

  • Drying: The organic layer is dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

  • Distillation: The crude ester can be further purified by distillation to obtain a pure product.

Quantitative Data Summary

The following tables summarize key quantitative data for optimizing esterification reactions.

Table 1: Effect of Reactant Molar Ratio on Ester Yield

Carboxylic AcidAlcoholMolar Ratio (Acid:Alcohol)CatalystTemperature (°C)Yield (%)Reference
Acetic AcidEthanol1:1Acid Catalyst-65[1]
Acetic AcidEthanol1:10Acid Catalyst-97[1]
Valeric AcidGlycerol3:5Acidic Zeolite18085.5 (Acid Conversion)[16]
Dicarboxylic Acids2-Ethyl-1-hexanol1:2.5H₂SO₄120High Conversion[17]

Table 2: Effect of Catalyst Loading on Esterification

ReactionCatalystCatalyst Loading (wt%)Temperature (°C)Acid Value Reduction (mg KOH/g)Reference
EsterificationSulfuric Acid0.2530Significant[6]
EsterificationSulfuric Acid0.53033 to 4.8[6]
EsterificationSulfuric Acid1.030Slight Increase in Acid Value[6]
Dicarboxylic Acid EsterificationH₂SO₄2.012089.88 (Ester Conversion %)[17]

Table 3: Effect of Temperature on Esterification

Carboxylic AcidAlcoholCatalystTemperature (°C)Conversion/YieldReference
Valeric AcidEthanolAmino Acid Ionic Liquids80>99.9% Conversion[9]
Dicarboxylic Acids2-Ethyl-1-hexanolH₂SO₄100-18038.45% - 78.28% Conversion[17]
Oleic AcidMethanol-250-29080% - ~93% Conversion[18]

Experimental Protocols

Protocol 1: General Procedure for Fischer Esterification of Valeric Acid

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add valeric acid and a 3 to 10-fold molar excess of the desired primary or secondary alcohol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol% relative to the valeric acid).

  • Heating: Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude this compound ester.

  • Purification: Purify the crude ester by distillation under reduced pressure.

Protocol 2: Water Removal using a Dean-Stark Apparatus

  • Reaction Setup: Assemble a reaction flask with a Dean-Stark trap and a reflux condenser.

  • Reagents: Charge the flask with valeric acid, the alcohol, a catalytic amount of acid, and an appropriate azeotropic solvent (e.g., toluene). The molar ratio of valeric acid to alcohol is typically 1:1.5 to 1:3.

  • Heating: Heat the mixture to reflux. The water-solvent azeotrope will distill into the Dean-Stark trap. Upon condensation, the denser water will separate and collect at the bottom of the trap, while the solvent will overflow and return to the reaction flask.[1][2]

  • Monitoring: Continue the reaction until no more water collects in the trap.

  • Workup and Purification: Follow steps 4-6 from Protocol 1.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine Valeric Acid, Alcohol, and Catalyst B Heat to Reflux A->B C Monitor Reaction (TLC/GC) B->C D Cool to RT C->D E Dilute with Organic Solvent D->E F Wash with Water E->F G Neutralize with NaHCO3 F->G H Wash with Brine G->H I Dry over Na2SO4 H->I J Filter I->J K Concentrate (Rotovap) J->K L Purify by Distillation K->L M M L->M Pure this compound Ester

Caption: Fischer Esterification Workflow.

troubleshooting_logic Start Low Ester Yield? Cause1 Equilibrium Limitation Start->Cause1 Yes Cause2 Suboptimal Conditions Start->Cause2 Yes Solution1A Use Excess Alcohol Cause1->Solution1A Solution1B Remove Water Cause1->Solution1B Solution2A Optimize Catalyst Cause2->Solution2A Solution2B Optimize Temperature Cause2->Solution2B

Caption: Troubleshooting Low Ester Yield.

References

Technical Support Center: Estradiol Valerate In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of Estradiol (B170435) Valerate (EV). Here you will find troubleshooting guides and frequently asked questions to help optimize your experimental design and address challenges in in vivo delivery.

Frequently Asked Questions (FAQs)

Q1: What is Estradiol this compound and how does it differ from 17β-estradiol?

A1: Estradiol this compound (EV) is a synthetic ester and a prodrug of 17β-estradiol, the most potent natural estrogen.[1][2][3] This means EV is inactive until it is metabolized in the body.[1] Following administration, enzymes called esterases cleave the this compound ester group, releasing the active molecule, 17β-estradiol, which then binds to estrogen receptors (ERα and ERβ).[1][2] This esterification provides EV with a longer duration of action compared to unmodified estradiol.

Q2: What are the recommended solvents and storage conditions for Estradiol this compound?

A2: Estradiol this compound is practically insoluble in water but soluble in organic solvents like Dimethyl Sulfoxide (DMSO), ethanol (B145695), and dimethylformamide (DMF).[4][5][6] For in vivo studies, it is commonly formulated in oils such as sesame oil, corn oil, or arachis oil for intramuscular or subcutaneous injections. Stock solutions should be stored at -20°C for up to one year or -80°C for up to two years. It is advisable to prepare fresh working solutions for each experiment to ensure stability.[7]

Q3: How do different routes of administration affect the pharmacokinetics of Estradiol this compound?

A3: The route of administration is a critical factor that significantly impacts the bioavailability and pharmacokinetic profile of Estradiol this compound.[7][1]

  • Oral Administration: This route subjects EV to extensive first-pass metabolism in the liver.[1] This results in lower bioavailability (around 3-5%) and a higher ratio of the less potent estrone (B1671321) to estradiol.[3][8]

  • Intramuscular (IM) Injection: IM injection bypasses the first-pass metabolism, leading to 100% bioavailability.[3][8] It forms a depot in the muscle tissue from which the drug is slowly released, providing sustained and stable estradiol levels.[2]

  • Subcutaneous (SC) Injection: Similar to IM injection, the SC route avoids first-pass metabolism and allows for a sustained release of the hormone.[7]

Q4: What are the primary signaling pathways activated by Estradiol this compound?

A4: Once converted to its active form, 17β-estradiol, EV primarily acts through two main estrogen receptors: ERα and ERβ.[2] These receptors are present in various tissues, including the reproductive tract, bone, brain, and cardiovascular system.[2] The binding of estradiol to these receptors can modulate gene expression through direct binding to Estrogen Response Elements (EREs) on DNA or by interacting with other transcription factors.[7] Estradiol can also trigger rapid, non-genomic signaling pathways that are initiated at the cell membrane.[1]

Troubleshooting Guides

Issue: Inconsistent or Unexpected Physiological Responses in Animal Models

Potential Cause Troubleshooting Steps
Animal Variability Ensure consistency in the strain, age, and weight of the animals used in your experiments.
Inconsistent Administration The delivery method (e.g., subcutaneous vs. intramuscular injection) significantly affects bioavailability. Standardize the administration technique, including injection depth, volume, and site, across all animals.[9]
Dosing Errors Double-check all calculations for dose preparation. Ensure that the formulation, especially if it's a suspension, is homogenous before administration.
Environmental Factors Housing conditions such as diet, light-dark cycles, and stress levels can influence endogenous hormone levels and the response to treatment. Maintain consistent environmental conditions for all cohorts.
Timing of Sample Collection Estradiol levels can fluctuate based on the time of day. Standardize the timing of sample collection relative to the administration of Estradiol this compound.

Issue: Unexpected or No Cellular Response to Estradiol this compound in Vitro

Potential Cause Troubleshooting Steps
Degraded Compound Ensure proper storage of Estradiol this compound and always use freshly prepared solutions for experiments.
Low Estrogen Receptor Expression Verify the presence and levels of ERα and ERβ in your cell line using methods like qPCR or Western blotting.
Interference from Culture Medium Phenol (B47542) red, a common component in culture media, is a weak estrogen agonist and can interfere with experiments. Use phenol red-free medium for at least 24-48 hours before and during the experiment.
Estrogenic Compounds in Serum Use charcoal-stripped fetal bovine serum (FBS) to remove endogenous steroids that could mask the effects of Estradiol this compound.
Solvent Effects Include a vehicle control group that is treated with the same concentration of the solvent (e.g., ethanol or DMSO) used to dissolve the Estradiol this compound.[7]

Issue: Adverse Reactions Observed in Experimental Animals

Potential Cause Troubleshooting Steps
Supraphysiological Dosage The administered dose may be too high for the specific animal model, leading to toxicity.[10] Review the literature for appropriate dose ranges for your species and experimental goals. Consider conducting a dose-response study to identify the optimal dose with minimal side effects.
Formulation Issues The vehicle or solvent used may cause local irritation or systemic toxicity. Ensure the vehicle is appropriate for the route of administration and is of high purity.
Secondary Exposure In shared housing or handling, untreated animals may be exposed to the hormone, leading to unexpected effects. Ensure strict protocols to prevent cross-contamination.[11]
Unexpected Weight Changes Estradiol is known to inhibit food and water intake, which can lead to weight loss.[9] Monitor food and water consumption daily. If weight loss is severe, consider a dose reduction.[9] Conversely, unexpected weight gain could be due to fluid retention.[9]

Quantitative Data

Table 1: Pharmacokinetic Parameters of Estradiol this compound

ParameterOral AdministrationIntramuscular (IM) Injection
Bioavailability ~3-5%[3][8]100%[3][8]
Time to Peak Plasma Levels (Tmax) ~6-8 hours[12]~2 days[7]
Elimination Half-Life 13–20 hours (as Estradiol)[3][8]4–5 days (as Estradiol this compound)[8]
Primary Metabolites Estrone, Estrone Sulfate, Estrone Glucuronide[2][8]Estradiol, Valeric Acid[1][2]

Table 2: Solubility of Estradiol this compound

SolventSolubility
Water Practically insoluble[5][6][13]
Ethanol Soluble[5][6], ~2 mg/mL[4]
DMSO Soluble, ~30 mg/mL[4]
Dimethylformamide (DMF) Soluble, ~30 mg/mL[4]

Table 3: Example Dosages of Estradiol this compound in Animal Models

Animal ModelDosageAdministration Route & FrequencyKey Application/FindingReference(s)
Rat (Sprague Dawley) 0.09 - 0.18 mg/doseSubcutaneous, 5 times/weekInduction of feminization; decreased testosterone (B1683101) and sperm counts.[14]
Rat (Female) 2 mg single doseIntramuscular injectionInduction of persistent vaginal estrus and polyfollicular ovaries.[15]
Rat (Female) 4.5 mg/kg bwIntramuscular injectionInduction of Polycystic Ovary Syndrome (PCOS); increased cystic follicles.[16]
Mouse (Nude) 1 mg/kgIntramuscular, weeklyPromoted growth of MCF7 breast cancer xenografts.[14]

Experimental Protocols

Protocol 1: Quantification of Serum Estradiol via LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying low concentrations of steroid hormones like estradiol in biological matrices.[1]

  • Sample Preparation:

    • Use a small volume of serum or plasma (e.g., 100-200 µL).[1]

    • Add isotopically labeled internal standards for precise quantification.[1]

  • Derivatization (Optional but common for enhancing sensitivity):

    • To improve ionization efficiency, the extracted sample can be derivatized.[1]

    • Dry the sample under nitrogen and reconstitute it in the mobile phase.[1]

  • Chromatographic Separation:

    • Inject the reconstituted sample into a High-Performance Liquid Chromatography (HPLC) system.[1]

    • Achieve separation on a reverse-phase column (e.g., C18) using a gradient elution with mobile phases like methanol (B129727) and water with 0.1% formic acid.[1]

  • Mass Spectrometric Detection:

    • Monitor specific precursor-to-product ion transitions for estradiol and its internal standard to ensure high specificity and sensitivity. The lower limits of quantification can be as low as 0.005 ng/mL.[1]

  • Data Analysis:

    • Calculate the concentration of estradiol by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[1]

Protocol 2: Uterotrophic Bioassay in Rodents

The uterotrophic bioassay is a classic in vivo method to assess the estrogenic activity of a compound by measuring its effect on uterine weight.[1]

  • Animal Model:

    • Use immature (e.g., 21-day-old) or ovariectomized adult female rats or mice. This ensures low endogenous estrogen levels, minimizing baseline uterine weight and maximizing the response range.[1]

  • Dosing and Administration:

    • Divide animals into groups: vehicle control, positive control (e.g., ethinyl estradiol), and test compound groups at various dose levels.[1]

    • Administer the test substance (e.g., Estradiol this compound) daily for a minimum of 3 to 7 consecutive days via oral gavage or subcutaneous injection.[1]

  • Endpoint Measurement:

    • Approximately 24 hours after the final dose, euthanize the animals.[1]

    • Carefully dissect the uterus, trim it of fat and connective tissue, and record its weight (both wet and blotted).[1]

  • Data Analysis:

    • Compare the mean uterine weight of each treatment group to the vehicle control group. A statistically significant increase in uterine weight indicates estrogenic activity.[1]

  • Histological Confirmation (Optional):

    • Fix uterine tissues in formalin for histological examination to confirm proliferative effects on the endometrium and myometrium.[1]

Protocol 3: Long-Term Feminization Study in Male Rats

This protocol is designed to induce and assess physiological signs of feminization in adult male rats.[14]

  • Preparation of Estradiol this compound Solution:

    • Under sterile conditions, weigh the desired amount of EV powder.

    • For a target dose of 0.1 mg/rat, a stock solution of 1 mg/mL can be prepared by dissolving 10 mg of EV in 10 mL of a suitable vehicle like sesame oil.[14]

    • Gently warm the vehicle (to approx. 40°C) and vortex thoroughly to ensure complete dissolution.[14]

    • Store the solution in a sterile, light-protected vial at 4°C and allow it to return to room temperature before injection.[14]

  • Animal Handling and Dosing:

    • Acclimatize adult male rats (e.g., 8-10 weeks old) for at least one week.[14]

    • Weigh each rat to calculate the precise injection volume.

    • Administer the EV solution via subcutaneous (SC) injection in the dorsal neck/scapular region.[14]

    • Injections can be performed five times a week for a duration of 2 to 6 weeks.[14]

  • Assessment of Feminization:

    • Weekly Monitoring: Record body weight and food intake.[14]

    • Hormone Analysis: At the end of the study, collect blood samples to analyze serum levels of testosterone, estradiol, luteinizing hormone (LH), and follicle-stimulating hormone (FSH) using ELISA or a similar immunoassay.[14]

    • Organ Weights: Euthanize the animals and dissect the testes, epididymis, seminal vesicles, and prostate. Blot the organs dry and record their weights.[14]

    • Histology: Fix the reproductive organs in 10% neutral buffered formalin for histological analysis to assess changes in tissue morphology and spermatogenesis.[14]

Visualizations

cluster_Troubleshooting Troubleshooting Inconsistent In Vivo Results Start Inconsistent or Unexpected In Vivo Results Observed Check_Dose Verify Dosing Calculation and Formulation Homogeneity Start->Check_Dose Check_Admin Standardize Administration (Route, Site, Volume) Check_Dose->Check_Admin Dose OK Refine_Protocol Refine Experimental Protocol Check_Dose->Refine_Protocol Error Found Check_Animals Assess Animal Consistency (Strain, Age, Weight, Health) Check_Admin->Check_Animals Admin OK Check_Admin->Refine_Protocol Error Found Check_Env Ensure Consistent Environmental Conditions Check_Animals->Check_Env Animals OK Check_Animals->Refine_Protocol Error Found Check_Env->Refine_Protocol Environment OK Check_Env->Refine_Protocol Error Found Analyze_Data Re-analyze Data with Covariates if Necessary Refine_Protocol->Analyze_Data

Caption: Troubleshooting workflow for inconsistent in vivo results.

cluster_Signaling Estradiol this compound Signaling Pathway cluster_Genomic Genomic Pathway cluster_NonGenomic Non-Genomic Pathway EV Estradiol this compound (Prodrug) Administered In Vivo Metabolism Cleavage by Esterases in Blood/Tissues EV->Metabolism E2 Active 17β-Estradiol Metabolism->E2 ER Binds to Estrogen Receptors (ERα / ERβ) E2->ER Membrane Activates Membrane- Associated ERs E2->Membrane ERE Binds to Estrogen Response Elements (EREs) on DNA ER->ERE Transcription Modulation of Gene Transcription ERE->Transcription Response_Genomic Slow Physiological Response (Hours to Days) Transcription->Response_Genomic Signaling_Cascade Rapid Signaling Cascade (e.g., Kinase Activation) Membrane->Signaling_Cascade Response_NonGenomic Fast Cellular Response (Seconds to Minutes) Signaling_Cascade->Response_NonGenomic

Caption: Signaling pathway of Estradiol this compound after in vivo delivery.

cluster_Workflow Typical In Vivo Experimental Workflow Step1 1. Protocol Design - Select Animal Model - Determine Dosage & Vehicle - Define Endpoints Step2 2. Formulation Preparation - Dissolve EV in Vehicle - Ensure Sterility & Homogeneity Step1->Step2 Step3 3. Animal Acclimatization - Minimum 1 Week - Monitor Baseline Health Step2->Step3 Step4 4. Administration - Subcutaneous or Intramuscular - Consistent Technique Step3->Step4 Step5 5. Monitoring & In-life Measurements - Body Weight, Food Intake - Behavioral Observations Step4->Step5 Step6 6. Sample Collection - Blood (for Hormones) - Tissues (for Histology/Weights) Step5->Step6 Step7 7. Data Analysis - Statistical Comparison - Endpoint Evaluation Step6->Step7

Caption: Experimental workflow for an in vivo study with Estradiol this compound.

References

improving yield of microbial valerate production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Microbial Valerate Production. This guide provides troubleshooting advice, frequently asked questions, experimental protocols, and key data to assist researchers, scientists, and drug development professionals in optimizing the yield of microbial this compound.

Troubleshooting and FAQs

This section addresses common issues encountered during microbial this compound production in a question-and-answer format.

Low or No this compound Yield

Question: My fermentation is complete, but I'm detecting very low or no this compound. What are the potential causes?

Answer: Low or no this compound yield can stem from several factors, ranging from suboptimal fermentation conditions to issues with the microbial strain itself. Here’s a checklist of potential causes to investigate:

  • Sub-optimal Fermentation Conditions: Key parameters like pH, temperature, and aeration must be optimized for your specific microbial strain.[1][2][3] Deviations from the optimal range can significantly hinder metabolic activity and product formation.[2][4]

  • Nutrient Limitation: The culture medium may lack essential nutrients required for both microbial growth and this compound synthesis. Carbon and nitrogen sources are particularly crucial.[5] Ensure the medium is not depleted of precursors like propionate (B1217596) or specific amino acids that can feed into the this compound pathway.[6][7]

  • Metabolic Bottlenecks: The engineered or natural metabolic pathway for this compound production might have inherent inefficiencies or bottlenecks.[8] This could be due to low expression or activity of key enzymes in the synthesis pathway.[6]

  • Presence of Inhibitors: Byproducts from the fermentation process, such as other organic acids or compounds released during substrate pretreatment (like furfural (B47365) or 5-HMF from lignocellulose), can inhibit microbial growth and this compound production.[9][10]

  • Incorrect Analytical Methods: Ensure your quantification method (e.g., HPLC, GC-MS) is properly calibrated and validated for this compound detection in a complex fermentation broth.[11][12]

Inconsistent Yield Between Batches

Question: I'm observing significant variability in this compound yield from one fermentation batch to another. How can I improve consistency?

Answer: Batch-to-batch inconsistency is a common challenge in fermentation processes.[1] To improve reproducibility, focus on the following areas:

  • Inoculum Quality: The age, density, and metabolic state of your seed culture must be consistent. Prepare inoculum under strictly controlled conditions.[13]

  • Media Preparation: Ensure precise and consistent preparation of the fermentation medium. Autoclaving can sometimes degrade components or cause precipitation, so validate your sterilization process.

  • Process Parameter Control: Use a well-calibrated bioreactor that can tightly control pH, temperature, dissolved oxygen, and agitation speed.[2][13] Manual control of these parameters often leads to variability.

  • Substrate Variability: If using complex or waste-based substrates, their composition can vary significantly.[14] Characterize each new batch of substrate to adjust nutrient supplementation accordingly.

Accumulation of Undesired Byproducts

Question: My culture is producing high levels of other organic acids (e.g., acetate (B1210297), butyrate) instead of this compound. How can I redirect the metabolic flux?

Answer: The accumulation of competing byproducts indicates that the carbon and electron flux is being diverted away from the desired this compound synthesis pathway. Strategies to address this include:

  • Metabolic Engineering:

    • Knockout Competing Pathways: Delete genes responsible for the synthesis of major byproducts like acetate or lactate.

    • Overexpress Key this compound Pathway Enzymes: Increase the expression of enzymes specific to the this compound synthesis pathway, such as those in the reverse β-oxidation pathway, to pull metabolic flux towards your product.[7][15]

  • Process Optimization:

    • pH Control: Maintaining a specific pH can favor the production of certain fatty acids over others.[14][16]

    • Substrate Feeding Strategy: A fed-batch strategy, where a key precursor (like propionate or a C2 donor) is fed continuously, can maintain the necessary precursor pool and favor this compound synthesis.[6]

Troubleshooting Logic Diagram

The following diagram illustrates a logical workflow for troubleshooting low this compound yield.

TroubleshootingWorkflow Start Low this compound Yield Detected CheckStrain Verify Strain Viability & Purity Start->CheckStrain CheckConditions Review Fermentation Conditions (pH, Temp, DO) Start->CheckConditions CheckMedia Analyze Medium Composition (Nutrients, Precursors) Start->CheckMedia CheckAnalytics Validate Analytical Method (HPLC/GC Calibration) Start->CheckAnalytics CheckStrain->CheckConditions StrainIssue Strain Contamination or Degradation CheckStrain->StrainIssue Issue Found CheckConditions->CheckMedia ConditionsIssue Suboptimal Parameters CheckConditions->ConditionsIssue Issue Found CheckMedia->CheckAnalytics MediaIssue Nutrient Limitation or Inhibitor Presence CheckMedia->MediaIssue Issue Found AnalyticsIssue Quantification Error CheckAnalytics->AnalyticsIssue Issue Found ReCulture Use New Stock Culture StrainIssue->ReCulture OptimizeConditions Optimize Process Parameters (DOE Approach) ConditionsIssue->OptimizeConditions ReformulateMedia Reformulate/Supplement Medium MediaIssue->ReformulateMedia Recalibrate Recalibrate Instruments AnalyticsIssue->Recalibrate Success Yield Improved OptimizeConditions->Success ReformulateMedia->Success Recalibrate->Success ReCulture->Success

Caption: A logical workflow for troubleshooting low microbial this compound yield.

Quantitative Data Summary

Optimizing fermentation parameters is critical for maximizing yield.[1][3] The following tables summarize key parameters and reported yields from various studies.

Table 1: Fermentation Parameters for this compound-Producing Microorganisms

ParameterTypical RangeOptimal Value (Example)Notes
Temperature (°C) 30 - 4237°C[13]Strain-dependent; extreme temperatures can denature enzymes.[4][16]
pH 5.5 - 7.56.5[13]Affects enzyme activity and product transport; can shift byproduct formation.[2][16]
Dissolved Oxygen (DO) 0% - 30%30% (for aerobic/microaerobic)[13]This compound production is often favored under anaerobic or microaerobic conditions.
Agitation (rpm) 150 - 1000200-1000 (cascaded)[13]Ensures nutrient mixing but high shear can damage cells.
Carbon Source Glucose, Glycerol, Organic AcidsGlycerol[6]Choice of carbon source can significantly impact precursor availability.[6]
Nitrogen Source Yeast Extract, Peptone, (NH₄)₂SO₄Yeast Extract, Peptone[13]Important for biomass formation and enzyme synthesis.[5]

Table 2: Reported this compound Titers and Yields

Microbial HostKey StrategyThis compound Titer (g/L)Substrate(s)Reference
Escherichia coliSbm pathway activation, TCA cycle engineering~0.5 (3-HV)Glycerol[6]
Lachnospiraceae isolatesSCFA supplementationNot reported in g/LPropionate, Acetate[7]
Mixed CulturesCo-fermentation with syngasNot specifiedCorn silage, Syngas[17]
Ruminant MicrobiotaHigh-fiber diet57.5 - 114.4 (mM in rumen fluid)Sunflower Hulls[18]

Note: 3-HV refers to 3-hydroxythis compound, a precursor/related compound to this compound.

Key Experimental Protocols

This section provides detailed methodologies for common experiments in microbial this compound production.

Protocol 1: Batch Fermentation in a 5L Bioreactor

This protocol is adapted from standard fermentation procedures.[13]

  • Medium Preparation: Prepare 3 L of fermentation medium (e.g., containing glucose, yeast extract, peptone, and necessary salts) in a 5 L bioreactor vessel. Sterilize the bioreactor and medium via autoclaving.

  • Inoculum Preparation: Inoculate a 250 mL flask containing 100 mL of seed medium with a single colony from a fresh plate. Incubate at the optimal temperature and agitation until the optical density at 600 nm (OD₆₀₀) reaches 4-6.

  • Bioreactor Setup & Inoculation: Aseptically transfer the seed culture to the bioreactor to achieve an initial OD₆₀₀ of ~0.2. Set the process parameters:

    • Temperature: 37°C

    • pH: 6.5 (controlled with automated addition of acid/base)

    • Dissolved Oxygen (DO): Maintain at 30% by cascading agitation (200-1000 rpm) and airflow.

  • Fed-Batch Operation (Optional): When the initial carbon source is nearly depleted (monitor via offline measurement or respiratory signals), begin feeding a highly concentrated glucose or precursor solution to maintain a low, steady concentration (e.g., < 5 g/L).

  • Sampling: Aseptically withdraw samples at regular intervals (e.g., every 4-8 hours) for analysis of OD₆₀₀, substrate concentration, and this compound concentration.

  • Harvesting: Continue the fermentation for 48-96 hours or until this compound production ceases. Harvest the broth for downstream processing.

Protocol 2: Quantification of this compound using HPLC

This is a general protocol for quantifying organic acids. Specifics should be optimized for your system.[11]

  • Sample Preparation:

    • Centrifuge 1 mL of fermentation broth at 14,000 x g for 10 minutes to pellet cells.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

    • Dilute the sample with an appropriate mobile phase or ultrapure water to bring the this compound concentration within the linear range of the standard curve.

  • HPLC System & Conditions:

    • Column: A suitable reverse-phase column (e.g., C18) or a specific organic acid analysis column.

    • Mobile Phase: Isocratic elution with a dilute acid solution (e.g., 5 mM H₂SO₄).

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 60°C.

    • Detector: Refractive Index (RID) or UV (at ~210 nm).

  • Calibration: Prepare a series of this compound standards of known concentrations (e.g., 0.1, 0.5, 1, 2, 5 g/L) in the same diluent as the samples.

  • Analysis: Inject the standards to create a calibration curve. Inject the prepared samples. Quantify the this compound concentration in samples by comparing their peak areas to the calibration curve.

Metabolic Pathway and Experimental Workflow

This compound Synthesis via Reverse β-Oxidation

This compound can be synthesized by the condensation of acetyl-CoA and propionyl-CoA through the reverse β-oxidation pathway. This is a key pathway in many anaerobic and facultative anaerobic microorganisms.[7]

ValeratePathway PropionylCoA Propionyl-CoA AcetoacetylCoA 3-Ketovaleryl-CoA PropionylCoA->AcetoacetylCoA  β-Ketothiolase AcetylCoA Acetyl-CoA AcetylCoA->AcetoacetylCoA  β-Ketothiolase HydroxyvalerylCoA 3-Hydroxyvaleryl-CoA AcetoacetylCoA->HydroxyvalerylCoA  3-hydroxyacyl-CoA  dehydrogenase CrotonylCoA 2-Pentenoyl-CoA HydroxyvalerylCoA->CrotonylCoA  Enoyl-CoA  hydratase ButyrylCoA Valeryl-CoA CrotonylCoA->ButyrylCoA  Acyl-CoA  dehydrogenase This compound This compound ButyrylCoA->this compound  Acyl-CoA  transferase Thiolase Thiolase Reducer1 Reductase Dehydratase Dehydratase Reducer2 Reductase Transferase CoA Transferase/ Hydrolase

Caption: The reverse β-oxidation pathway for this compound synthesis.

General Experimental Workflow

The diagram below outlines the standard workflow from strain development to final product analysis in a microbial production experiment.

ExperimentalWorkflow StrainDev Strain Selection or Metabolic Engineering Inoculum Inoculum Preparation (Seed Culture) StrainDev->Inoculum Fermentation Bioreactor Fermentation (Batch or Fed-Batch) Inoculum->Fermentation Monitoring Process Monitoring (pH, DO, Substrate) Fermentation->Monitoring Harvest Broth Harvesting Fermentation->Harvest Downstream Downstream Processing (Extraction/Purification) Harvest->Downstream Analysis Product Quantification (HPLC/GC) Downstream->Analysis Result Final Titer, Yield, Productivity Data Analysis->Result

Caption: General experimental workflow for microbial this compound production.

References

Technical Support Center: Overcoming Solubility Challenges with Valerate Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered during experiments with valerate esters.

Frequently Asked Questions (FAQs)

Q1: Why do many this compound esters exhibit poor aqueous solubility?

This compound esters, such as betamethasone (B1666872) this compound, estradiol (B170435) this compound, and testosterone (B1683101) this compound, are often characterized by their lipophilic (fat-loving) nature. The addition of the this compound ester group increases the molecule's hydrophobicity, leading to low solubility in aqueous solutions. This inherent property can pose significant challenges in various experimental and formulation settings.

Q2: What are the common consequences of poor this compound ester solubility in experiments?

Inaccurate quantification and inconsistent results. Precipitation of the compound from solution. Reduced bioavailability in in vivo studies. Difficulties in preparing stock solutions and dilutions. Challenges in formulation development for various delivery systems.

Q3: What initial steps should I take if I encounter a solubility issue with a this compound ester?

  • Verify Compound Purity: Impurities can sometimes affect solubility.

  • Select an Appropriate Solvent: Start with organic solvents in which the ester is known to be soluble, such as ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), or propylene (B89431) glycol.

  • Gentle Heating and Sonication: These techniques can aid in the dissolution process, but be cautious of potential degradation with heat-sensitive compounds.

Troubleshooting Guides

Issue 1: this compound Ester Precipitation in Aqueous Solutions

Problem: My this compound ester precipitates out of solution when I dilute my organic stock solution with an aqueous buffer.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Action
Exceeding Aqueous Solubility Limit The final concentration of the this compound ester in the aqueous solution is too high. Reduce the final concentration by using a more diluted stock solution or increasing the volume of the aqueous buffer.
"Salting Out" Effect High salt concentrations in the buffer can decrease the solubility of non-polar compounds. Try using a buffer with a lower salt concentration if your experimental design allows.
pH Incompatibility While many steroid valerates are neutral, the pH of the aqueous buffer can still influence the stability and solubility of the entire formulation. It is good practice to assess the stability of your compound across a relevant pH range.
Co-solvent Insufficiency The percentage of the organic co-solvent in the final aqueous solution is too low to maintain the solubility of the this compound ester. Increase the proportion of the co-solvent in the final mixture. However, be mindful of the potential effects of the co-solvent on your experimental system (e.g., cell viability).
Issue 2: Difficulty Dissolving this compound Ester in Organic Solvents

Problem: I am struggling to dissolve my this compound ester powder in an organic solvent like ethanol or DMSO.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Action
Incorrect Solvent Choice While generally soluble in organic solvents, the specific solubility can vary. Refer to the quantitative solubility data below to select the most appropriate solvent.
Insufficient Solvent Volume You may be trying to dissolve too much compound in too little solvent. Increase the volume of the solvent.
Low Temperature Solubility often decreases at lower temperatures. Gentle warming of the solution in a water bath can help. Avoid excessive heat to prevent degradation.
Compound Form The physical form of the compound (e.g., crystalline vs. amorphous) can affect its dissolution rate. If possible, try gentle grinding of the powder to increase the surface area.
Issue 3: Crystallization of this compound Ester During Storage

Problem: My prepared this compound ester solution has formed crystals upon storage.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Action
Low Temperature Storage Storing solutions, particularly oil-based formulations, at low temperatures (e.g., in a refrigerator) can cause the this compound ester to crystallize and precipitate out of the carrier oil.[1]
Supersaturated Solution The initial solution was supersaturated and has now reached equilibrium by precipitating the excess solute. Prepare a new solution at a concentration known to be stable.
Solvent Evaporation If the container is not properly sealed, solvent evaporation can lead to an increase in the concentration of the this compound ester, causing it to exceed its solubility limit and crystallize.
Impurity-Induced Crystallization The presence of impurities can sometimes act as nucleation sites for crystal growth.[2] Ensure you are using a high-purity this compound ester.

Quantitative Data: Solubility of this compound Esters

The following table summarizes the approximate solubility of common this compound esters in various solvents. Please note that these values can be influenced by factors such as temperature and the specific form of the compound.

This compound Ester Solvent Approximate Solubility
Betamethasone this compound Ethanol~3 mg/mL[3], 62 mg/mL[4]
Dimethyl Sulfoxide (DMSO)~30 mg/mL[3]
Propylene GlycolSoluble
WaterPractically Insoluble[5][6]
Estradiol this compound Ethanol~12.5 mg/mL (requires sonication)[7]
Dimethyl Sulfoxide (DMSO)≥ 50 mg/mL[7]
Propylene GlycolSoluble
Water< 0.1 mg/mL (insoluble)[7]
Testosterone this compound EthanolSoluble
Propylene Glycol1 in 30 (practically insoluble) (for Testosterone Propionate)
Dimethyl Sulfoxide (DMSO)Soluble
WaterPractically Insoluble

Experimental Protocols

Protocol 1: Enhancing this compound Ester Solubility Using Co-solvents

This protocol provides a general method for using a co-solvent to increase the aqueous solubility of a this compound ester.

Materials:

  • This compound ester of interest (e.g., Testosterone this compound)

  • Organic co-solvent (e.g., Ethanol, DMSO, Propylene Glycol)

  • Aqueous buffer (e.g., Phosphate Buffered Saline - PBS)

  • Vortex mixer

  • Shaking incubator or water bath

  • 0.22 µm syringe filter

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Accurately weigh a known amount of the this compound ester.

    • Dissolve the ester in a minimal amount of the chosen organic co-solvent to create a high-concentration stock solution. Use the solubility data table above as a guide.

    • Gently warm and vortex if necessary to ensure complete dissolution.

  • Determine the Maximum Tolerated Co-solvent Concentration:

    • Before preparing your final solution, determine the maximum concentration of the co-solvent that your experimental system (e.g., cell culture) can tolerate without adverse effects.

  • Prepare the Final Aqueous Solution:

    • In a sterile tube, add the desired volume of your aqueous buffer.

    • While vortexing the buffer, slowly add the concentrated stock solution dropwise to achieve the desired final concentration of the this compound ester.

    • Ensure the final concentration of the co-solvent does not exceed the maximum tolerated level determined in step 2.

  • Equilibration and Sterilization:

    • Incubate the solution in a shaking incubator or water bath at the desired experimental temperature for at least one hour to ensure equilibrium.

    • Visually inspect the solution for any signs of precipitation.

    • If the solution is clear, sterile-filter it using a 0.22 µm syringe filter.

Protocol 2: Enhancing this compound Ester Solubility Using Surfactants

This protocol describes the use of surfactants to increase the apparent solubility of this compound esters in aqueous solutions through micellar solubilization.

Materials:

  • This compound ester of interest (e.g., Betamethasone this compound)

  • Surfactant (e.g., Tween® 80, Polysorbate 20)

  • Aqueous buffer

  • Magnetic stirrer and stir bar

  • Sonicator

Procedure:

  • Prepare the Surfactant Solution:

    • Prepare a solution of the chosen surfactant in the aqueous buffer at a concentration above its critical micelle concentration (CMC). The CMC for most common surfactants can be found in the literature.

  • Add the this compound Ester:

    • Add the powdered this compound ester directly to the surfactant solution.

    • Stir the mixture vigorously using a magnetic stirrer.

  • Facilitate Dissolution:

    • Sonicate the mixture in a bath sonicator to aid in the dispersion and solubilization of the this compound ester within the surfactant micelles.

    • Continue stirring until the solution becomes clear or until no more solid dissolves.

  • Equilibration and Filtration:

    • Allow the solution to equilibrate for several hours at the desired temperature.

    • Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.

Visualizations

experimental_workflow cluster_prep Preparation cluster_method Solubilization Method cluster_process Processing start Start: Solubility Issue with this compound Ester stock Prepare Concentrated Stock in Organic Solvent start->stock cosolvent Co-solvent Method stock->cosolvent Choose Method surfactant Surfactant Method stock->surfactant Choose Method dilute Dilute Stock into Aqueous Buffer cosolvent->dilute add_to_surfactant Add Stock to Surfactant Solution surfactant->add_to_surfactant equilibrate Equilibrate and Filter dilute->equilibrate add_to_surfactant->equilibrate end End: Solubilized This compound Ester Solution equilibrate->end

Caption: Experimental workflow for overcoming this compound ester solubility issues.

signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space steroid Steroid Hormone (this compound Ester Prodrug) hydrolysis Esterase Hydrolysis steroid->hydrolysis Enters Cell active_steroid Active Steroid Hormone hydrolysis->active_steroid receptor Cytoplasmic Receptor active_steroid->receptor Binds to complex Hormone-Receptor Complex receptor->complex translocation Translocation to Nucleus complex->translocation gene_expression Altered Gene Expression translocation->gene_expression cellular_response Cellular Response gene_expression->cellular_response

Caption: Generalized signaling pathway of steroid hormone action.

References

Technical Support Center: Optimizing Cell Viability in High-Concentration Valerate Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with high concentrations of valerate.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its common applications in cell culture?

Valeric acid, or pentanoate, is a short-chain fatty acid (SCFA). In cell culture, particularly with Chinese Hamster Ovary (CHO) cells, it is often used as a chemical additive to enhance the production of recombinant proteins, such as monoclonal antibodies (mAbs).[1][2] this compound can induce cell cycle arrest, typically at the G1 phase, which decreases the rate of cell proliferation but can increase the specific productivity and longevity of the cultures.[1][3] It is also studied for its structural similarity to the neurotransmitter gamma-aminobutyric acid (GABA).[4][5]

Q2: Why am I observing a significant decrease in cell viability at high concentrations of this compound?

While this compound can be beneficial at optimized concentrations, high concentrations can induce cytotoxicity.[2] The mechanisms behind this toxicity can involve:

  • Metabolic Overload: As an SCFA, high levels of this compound can disrupt cellular metabolism.

  • Oxidative Stress: High concentrations of cytotoxic agents can lead to the overproduction of reactive oxygen species (ROS), causing damage to cellular components, including mitochondria and DNA.[6][7]

  • Mitochondrial Dysfunction: Toxicants can directly target mitochondria, impairing energy production and triggering apoptosis (programmed cell death).[6][8]

  • Histone Deacetylase (HDAC) Inhibition: this compound is an HDAC inhibitor. While this property is linked to increased protein expression, excessive inhibition can lead to widespread changes in gene expression that may trigger cell death pathways.[3][9]

Q3: My viability assay results are inconsistent between replicates. What are the common causes?

High variability in replicate wells is a frequent issue in cell-based assays.[10] Common causes include:

  • Uneven Cell Seeding: Inconsistent cell numbers across wells. Ensure the cell suspension is homogenous before and during plating.

  • Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to changes in media concentration. To mitigate this, fill the outer wells with sterile water or PBS and do not use them for experimental data.[11]

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, this compound, or assay reagents.

  • Inadequate Mixing: Failure to properly mix reagents after addition to the wells.

  • Contamination: Microbial contamination can rapidly alter results.

Q4: Can this compound interfere with standard cell viability assays like MTT or WST-1?

Yes, there is a potential for interference. Assays like MTT, MTS, XTT, and WST-1 rely on the metabolic activity of cells, specifically mitochondrial reductase enzymes, to convert a tetrazolium salt into a colored formazan (B1609692) product.[12] Since this compound can alter the metabolic state of cells, it may lead to inaccurate readings that do not truly reflect the number of viable cells.[10] It is highly recommended to validate findings with an orthogonal assay that measures a different cell health marker.[10]

Q5: What are the best alternative assays to use when working with high concentrations of this compound?

Given the potential for metabolic interference, assays that measure different markers of cell viability or death are recommended.[10] Good alternatives include:

  • Lactate (B86563) Dehydrogenase (LDH) Assay: Measures the release of LDH from cells with compromised membrane integrity, a direct indicator of cytotoxicity.[10]

  • ATP-Based Assays (e.g., CellTiter-Glo®): Quantify the amount of ATP present, which is a key indicator of metabolically active, viable cells.[10][13]

  • Caspase-Glo® 3/7 Assay: A sensitive method that measures the activity of key executioner caspases involved in apoptosis.[10]

  • Dye Exclusion Assays (e.g., Trypan Blue): A manual method but provides a direct count of viable versus non-viable cells based on membrane integrity.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Drastic drop in cell viability immediately after this compound addition. This compound concentration is too high: The concentration exceeds the cytotoxic threshold for the specific cell line.Perform a dose-response experiment, testing a wide range of this compound concentrations (e.g., 0.1 mM to 10 mM) to determine the optimal and cytotoxic ranges.
Solvent toxicity: If this compound is dissolved in a solvent like DMSO, the final solvent concentration may be toxic.Ensure the final solvent concentration is below the toxic level for your cells (typically <0.5% v/v for DMSO) and include a solvent-only control.[8]
High variability between replicate wells. Inconsistent cell seeding: The cell suspension was not mixed properly before plating.Gently resuspend the cell solution between pipetting steps to ensure a homogenous mixture.
Edge effects: Increased evaporation in the outer wells of the microplate.Avoid using the outermost wells for experiments. Fill them with sterile PBS or media to create a humidity barrier.[11]
Inaccurate pipetting: Variation in the volumes of cells or reagents added.Calibrate pipettes regularly. Use a multi-channel pipette for adding common reagents to reduce variability.
Discrepancy between viability assay results and cell morphology. Metabolic interference: this compound is affecting the assay readout (e.g., enhancing reductase activity in an MTT assay) without a corresponding increase in viable cells.Use an orthogonal assay that measures a different viability marker, such as membrane integrity (LDH assay) or ATP content (ATP-based assay), to confirm results.[10]
Apoptosis vs. Necrosis: The chosen assay may only detect one form of cell death. For example, an LDH assay primarily detects necrosis (membrane rupture).If apoptosis is suspected, use a caspase activity assay or Annexin V staining to detect this specific cell death pathway.[10]
Low or saturated assay signal. Suboptimal cell number: Too few cells result in a signal that is difficult to distinguish from background; too many cells can lead to signal saturation.Perform a cell titration experiment to determine the optimal seeding density that falls within the linear range of your chosen assay.[10]
Incorrect incubation time: The incubation time with the assay reagent may be too short or too long.Follow the manufacturer's protocol. Optimize the incubation time for your specific cell line and experimental conditions.[10]

Quantitative Data Summary

Table 1: Effect of Valeric Acid on Recombinant CHO (rCHO) Cell Cultures

Valeric Acid ConcentrationEffect on Specific Growth Rate (µ)Effect on Specific mAb Productivity (qmAb)Effect on Maximum mAb ConcentrationReference
1.5 mMDecreasedIncreased2.9-fold increase[1][3]
Dose-dependent (0-2.0 mM)Decreased in a dose-dependent mannerIncreased in a dose-dependent mannerNot specified[3]

Table 2: Comparison of Common Cell Viability Assays

Assay TypePrincipleAdvantagesDisadvantages
Tetrazolium Reduction (MTT, MTS, WST-1)Enzymatic reduction of tetrazolium salt by metabolically active cells to form a colored formazan product.[12]Inexpensive, well-established, simple protocol.Can be affected by compounds that alter cellular metabolism. MTT requires a solubilization step.[10][12]
Resazurin (B115843) Reduction (alamarBlue®)Reduction of the blue resazurin dye to the pink, fluorescent resorufin (B1680543) by viable cells.[13]More sensitive than tetrazolium assays, homogeneous format.Potential for interference from fluorescent test compounds.[13]
ATP Detection (CellTiter-Glo®)Luciferase-based reaction quantifies ATP, which is present only in viable, metabolically active cells.[13]Highly sensitive, rapid, reflects the number of viable cells.Lytic assay (endpoint only), can be more expensive.
LDH Release Measures the activity of lactate dehydrogenase (LDH) released into the culture medium from cells with damaged membranes.[10]Directly measures cytotoxicity/cell death, non-lytic for remaining viable cells.Signal depends on the complete rupture of the cell membrane (necrosis).
Protease Viability Marker Measures the activity of a protease that is active only in viable cells with intact membranes.[10]Homogeneous format, specific to viable cells.Lytic assay (endpoint only).

Experimental Protocols

Protocol 1: Determining Optimal Cell Seeding Density

This protocol is essential to ensure that your assay signal is within the linear range and that cells are in an optimal growth phase during the experiment.[10]

  • Cell Preparation: Harvest cells during the exponential growth phase. Perform a cell count and assess viability (e.g., using Trypan Blue).

  • Serial Dilution: Prepare a series of cell dilutions in culture medium. A typical range might be from 1,000 to 100,000 cells/well.

  • Plating: Pipette 100 µL of each cell dilution into at least three replicate wells of a 96-well plate. Include "media only" wells as a blank control.[10]

  • Incubation: Incubate the plate for the intended duration of your this compound treatment (e.g., 24, 48, or 72 hours).[10]

  • Assay Performance: At the end of the incubation period, perform your chosen cell viability assay according to the manufacturer's protocol.

  • Data Analysis: Plot the measured signal (e.g., absorbance, luminescence) against the number of cells seeded. The optimal seeding density will be within the linear portion of the resulting curve, providing the best signal-to-noise ratio.[10]

Protocol 2: LDH Cytotoxicity Assay (Orthogonal Method)

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells and is a reliable alternative to metabolic assays.[10]

  • Cell Seeding and Treatment: Seed cells in a 96-well plate at the predetermined optimal density. Allow cells to attach overnight. Treat cells with various concentrations of this compound and appropriate controls (untreated, solvent control, maximum lysis control).

  • Incubation: Incubate for the desired treatment period.

  • Sample Collection: Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new flat-bottom 96-well plate. Do not disturb the cell layer.

  • Reagent Preparation: Prepare the LDH assay reaction mixture according to the manufacturer's instructions.

  • Assay Reaction: Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[10]

  • Measurement: Add the Stop Solution provided in the kit and measure the absorbance at the recommended wavelength (typically 490 nm).

  • Calculation: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to the untreated control and the maximum lysis control.

Visualizations

TroubleshootingWorkflow start Start: Low Cell Viability in this compound Assay check_morphology Observe Cell Morphology Under Microscope start->check_morphology morphology_ok Morphology Appears Healthy check_morphology->morphology_ok  No Visible Issues morphology_bad Cells Show Stress/Death (Rounding, Detachment) check_morphology->morphology_bad  Visible Issues check_assay Potential Assay Interference morphology_ok->check_assay check_concentration Is this compound Concentration Too High? morphology_bad->check_concentration run_orthogonal Run Orthogonal Assay (e.g., LDH, ATP-Glo) check_assay->run_orthogonal end_resolved Issue Resolved run_orthogonal->end_resolved dose_response Perform Dose-Response Titration check_concentration->dose_response Yes check_controls Review Controls (Solvent, Untreated) check_concentration->check_controls No dose_response->end_resolved solvent_issue Solvent Toxicity Issue check_controls->solvent_issue Solvent Control Shows Toxicity optimize_protocol Optimize Assay Protocol (Seeding Density, Incubation Time) check_controls->optimize_protocol Controls OK solvent_issue->end_resolved optimize_protocol->end_resolved ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 1. Determine Optimal Cell Seeding Density e1 3. Seed Cells in 96-Well Plate p1->e1 p2 2. Prepare this compound Stock Solutions e2 4. Add this compound & Controls p2->e2 e1->e2 e3 5. Incubate for Desired Time e2->e3 a1 6. Perform Viability Assay (e.g., LDH) e3->a1 a2 7. Read Plate on Spectrophotometer a1->a2 a3 8. Analyze Data & Calculate % Viability a2->a3 SignalingPathway This compound High-Concentration this compound hdac HDAC Inhibition This compound->hdac Primary Target mito Mitochondrial Stress This compound->mito Potential Off-Target Effect gene_exp Altered Gene Expression hdac->gene_exp cell_cycle Cell Cycle Arrest (G1) gene_exp->cell_cycle apoptosis Apoptosis gene_exp->apoptosis death Cell Death cell_cycle->death Can lead to senescence or apoptosis if prolonged apoptosis->death ros Increased ROS Production (Oxidative Stress) mito->ros ros->apoptosis

References

Technical Support Center: Reducing Variability in Animal Models with Estradiol Valerate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges and reduce variability in animal models using estradiol (B170435) valerate (EV).

Frequently Asked Questions (FAQs)

Q1: What is estradiol this compound and why is it used in animal models?

Estradiol this compound is a synthetic ester of 17β-estradiol, a primary female sex hormone.[1] It is frequently used in research to create animal models for studying the physiological and behavioral effects of estrogen.[2] Its use is advantageous due to its prolonged and stable release of estradiol following administration.[2]

Q2: What are the primary sources of variability when using estradiol this compound in animal models?

Variability in response to estradiol this compound can stem from several factors:

  • Route of Administration: The method of delivery, such as oral gavage, subcutaneous (SC), or intramuscular (IM) injection, significantly affects the bioavailability and pharmacokinetic profile of estradiol this compound.[3] Oral administration is subject to first-pass metabolism, leading to lower bioavailability, while IM and SC injections bypass this, providing more sustained estradiol levels.[3]

  • Vehicle Selection: The oil-based vehicle used to dissolve estradiol this compound can influence its release rate. More viscous vehicles may provide a slower, more controlled release.[3] Commonly used vehicles include sesame oil and corn oil.[4]

  • Animal Characteristics: Factors such as the strain, age, and weight of the animals can lead to varied responses to estradiol.[3]

  • Environmental Factors: Housing conditions, including diet, light-dark cycles, and stress levels, can influence endogenous hormone levels and the response to treatment.[3]

  • Timing of Sample Collection: Estradiol levels can fluctuate based on the time of day and, in female animals, the stage of the estrous cycle.[3]

Q3: How can I prepare a stable estradiol this compound solution for injection?

To prepare an estradiol this compound solution, typically in an oil-based vehicle like sesame or corn oil, follow these general steps:

  • Under sterile conditions, weigh the desired amount of estradiol this compound powder.

  • Gently warm the vehicle to aid dissolution.

  • Add the estradiol this compound powder to the warm oil and vortex or stir until completely dissolved.

  • Store the solution in a sterile, light-protected vial. It is recommended to prepare fresh working solutions for each experiment.[3] Stock solutions can be stored at -20°C for up to one year or -80°C for up to two years.[3]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
High variability between experimental replicates Inconsistent dosing, animal-to-animal variation, environmental factors.Ensure accurate and consistent dose preparation and administration technique.[3] Standardize animal strain, age, and weight.[3] Maintain consistent housing conditions and standardize the timing of sample collection.[3]
Inconsistent or unexpected physiological responses Incorrect dosage, route of administration, or degraded compound.Review literature for appropriate dose ranges for your specific animal model and experimental goals.[3] Consider a dose-response study. Standardize the administration route across all animals.[3] Ensure proper storage of estradiol this compound and use freshly prepared solutions.[3]
Adverse reactions in experimental animals (e.g., weight loss, skin irritation) Supraphysiological dosage, rapid absorption from the injection site.Consider reducing the dose or using a more viscous vehicle for a slower release.[3] Monitor animals daily for any adverse effects.[3]
No significant effect observed Insufficient dosage, inactive compound, or issues with the animal model.Verify the dosage and consider increasing it based on literature review.[3] Confirm the activity of your estradiol this compound stock. In ovariectomized models, allow sufficient time (1-2 weeks) for endogenous hormone clearance before starting treatment.[3]

Quantitative Data

Table 1: Estradiol this compound Dosage and Effects in Rodent Models

Animal ModelDosageAdministration Route & FrequencyDurationKey Quantitative FindingsReference(s)
Rat (Sprague Dawley)0.09 - 0.18 mg/dose (with cyproterone (B1669671) acetate)Subcutaneous, 5 times/week2 weeksDecreased serum testosterone, increased serum estradiol, decreased testicular and epididymal weight, marked decrease in sperm counts.[2]
Rat (for PCOS induction)Single i.m. injection of 5 mg EV/0.5 ml sesame oilIntramuscular, single injection30 daysIncreased fasting glycemia.[5]
Rat (for PCOS induction)Single i.m. injection of 4 mg/ratIntramuscular, single injection8 weeksReduced animal weight, elevated progesterone, LH, and glucose levels. No significant change in estradiol and FSH.[6]
Rat (for uterine weight study)0.05 mg E2/ml implantSubcutaneous implant3 daysIncreased total estrogen receptor levels by 25%.[7]
Rat (for uterine weight study)0.5 and 5.0 mg E2/ml implantsSubcutaneous implant3 daysDecreased cytosol and total estrogen receptor levels by at least 40%.[7]

Table 2: Effects of Different Estradiol this compound Dosages on Ovarian Follicles in Rats for PCOS Induction

EV Dosage (per kg body weight)Number of Corpus Lutea (Mean ± SD)Number of Atretic Follicles (Mean ± SD)Number of Healthy Follicles (Mean ± SD)
2 mg6.38 ± 6.344.96 ± 3.5411.56 ± 3.84
3 mg5.06 ± 3.726.78 ± 5.3610.43 ± 6.85
4 mg4.01 ± 3.3614.82 ± 6.73 5.63 ± 1.86
4.5 mg2.48 ± 2.6718.01 ± 7.83**4.52 ± 3.83
Data from a study on inducing Polycystic Ovary Syndrome (PCOS) in rats. A single intramuscular injection was administered, and ovaries were examined after sixty days.[8]
p<0.05, **p<0.05 compared to other groups[8]

Experimental Protocols

Protocol 1: Induction of a Menopausal-like State and Estrogen Replacement in a Rat Model

This protocol describes the induction of a hypoestrogenic state in female rats via ovariectomy, followed by estrogen replacement using Estradiol this compound.[3]

1. Materials:

  • Female rats of the desired strain and age

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • Sutures

  • Post-operative analgesic

  • Estradiol this compound

  • Vehicle (e.g., sesame oil or corn oil)

  • Syringes and needles for injection

2. Ovariectomy Procedure:

  • Anesthetize the rat using an appropriate anesthetic.[3]

  • Make a small incision to access the abdominal cavity.

  • Locate and ligate the ovaries and associated blood vessels.[3]

  • Remove the ovaries.[3]

  • Suture the muscle and skin layers.[3]

  • Provide post-operative analgesia and allow for a recovery period of 1-2 weeks to ensure depletion of endogenous estrogens.[3]

3. Estradiol this compound Administration:

  • Prepare the Estradiol this compound solution in the chosen vehicle at the desired concentration.[3]

  • Administer the Estradiol this compound or vehicle control via subcutaneous or intramuscular injection.[3] The frequency of administration will depend on the desired duration of estrogen exposure.[3]

4. Monitoring and Sample Collection:

  • Monitor the animals daily for any adverse effects.[3]

  • Vaginal smears can be taken to confirm the estrogenic effect.[3]

  • At the end of the experimental period, collect blood samples for hormone analysis and tissues of interest for further analysis.[3]

Protocol 2: Induction of Polycystic Ovary Syndrome (PCOS) in Rats

This protocol describes the induction of PCOS in female rats using a single injection of Estradiol this compound.[5][6]

1. Materials:

  • Adult female Wistar rats

  • Estradiol this compound

  • Sesame oil or olive oil

  • Syringes and needles for intramuscular injection

2. PCOS Induction:

  • Prepare a solution of Estradiol this compound in the oil vehicle. A commonly used dose is 4 mg/rat dissolved in 0.4 ml of oil or 5 mg EV dissolved in 0.5 ml of sesame oil.[5][6]

  • Administer a single intramuscular injection of the Estradiol this compound solution.[5][6] Control animals should receive an injection of the vehicle alone.[5]

  • Monitor the animals for the development of PCOS characteristics over several weeks (e.g., 8-12 weeks).[6]

3. Assessment:

  • Monitor the animals' weight regularly.[6]

  • After the induction period, collect blood samples to measure serum levels of testosterone, progesterone, Luteinizing Hormone (LH), Follicle-Stimulating Hormone (FSH), and glucose.[6]

  • Euthanize the animals and collect the ovaries for histological analysis to observe the presence of cysts and degenerating follicles.[6]

Visualizations

EstrogenSignalingPathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estradiol Estradiol (E2) GPER GPER Estradiol->GPER Binds to MembraneER Membrane ER Estradiol->MembraneER Binds to ER_complex ERα / ERβ Estradiol->ER_complex Binds to receptor PI3K_AKT PI3K/AKT Pathway GPER->PI3K_AKT Activates MAPK MAPK Pathway MembraneER->MAPK Activates ERE Estrogen Response Element (ERE) ER_complex->ERE Binds to DNA TF Other Transcription Factors (e.g., AP-1, Sp1) ER_complex->TF Interacts with PI3K_AKT->ER_complex Phosphorylates MAPK->ER_complex Phosphorylates GeneTranscription Gene Transcription ERE->GeneTranscription Regulates TF->GeneTranscription Regulates

Caption: Estrogen Receptor Signaling Pathway.

ExperimentalWorkflow start Start: Select Female Rodents (Strain, Age, Weight) ovx Ovariectomy (OVX) Surgery start->ovx recovery Post-operative Recovery (1-2 weeks for hormone clearance) ovx->recovery grouping Randomly Assign to Groups (Vehicle Control vs. EV Treatment) recovery->grouping treatment Administer Estradiol this compound (EV) or Vehicle grouping->treatment monitoring Daily Monitoring (Health, Behavior, Vaginal Smears) treatment->monitoring data_collection Data and Sample Collection (Blood, Tissues of Interest) monitoring->data_collection analysis Hormone Analysis (e.g., ELISA) and Tissue Analysis (e.g., Histology) data_collection->analysis end End: Data Interpretation analysis->end

Caption: Ovariectomized Rodent Model Workflow.

References

Technical Support Center: Method Validation for Valerate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for validating analytical methods for valerate in new or complex biological matrices. It includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data presentation examples to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the essential parameters for bioanalytical method validation? A1: According to the International Council for Harmonisation (ICH) M10 guideline, a full validation for a bioanalytical method must demonstrate its suitability for the intended purpose.[1][2][3] Key parameters to be evaluated include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Matrix Effect: The influence of co-eluting matrix components on the analyte's ionization.[4][5]

  • Calibration Curve and Range: The relationship between analyte concentration and instrument response, defining the Lower and Upper Limits of Quantification (LLOQ/ULOQ).

  • Accuracy and Precision: The closeness of measured values to the true value and the degree of scatter between measurements, respectively.[6][7]

  • Recovery: The efficiency of the extraction process.[8][9]

  • Carry-over: The appearance of analyte signal in a blank sample following a high-concentration sample.

  • Dilution Integrity: Ensuring that diluting a sample does not impact its measured concentration.[7]

  • Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions.

Q2: What is a "matrix effect" and how can I assess it? A2: A matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix.[4][5] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), compromising method accuracy.[4][10] It is a major concern in LC-MS/MS analysis and is often caused by endogenous substances like phospholipids (B1166683) or salts.[4]

To assess it, the most common method is the post-extraction addition technique:

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Analyte and Internal Standard (IS) spiked into the final mobile phase or reconstitution solvent.

    • Set B (Post-Spiked Matrix): Blank matrix is processed through the entire extraction procedure. The analyte and IS are then spiked into the final, clean extract.

    • Set C (Pre-Spiked Matrix): Analyte and IS are spiked into the blank matrix before the extraction procedure begins.

  • Analyze and Calculate: All sets are analyzed, and the Matrix Factor (MF) is calculated.

    • Matrix Factor (MF) = (Peak Response in Set B) / (Peak Response in Set A)

    • An MF of 1 indicates no matrix effect. An MF < 1 suggests ion suppression, and an MF > 1 indicates ion enhancement.[4]

Q3: How do I choose an appropriate internal standard (IS) for this compound analysis? A3: An ideal IS should mimic the analyte's behavior during sample preparation and analysis. For LC-MS/MS, a stable isotope-labeled (SIL) version of the analyte (e.g., valeric acid-d9) is the gold standard. A SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization efficiencies, providing the most accurate correction for variations. If a SIL-IS is unavailable, a structural analog with similar physicochemical properties (e.g., polarity, pKa) and extraction recovery can be used.

Q4: What are the typical acceptance criteria for accuracy and precision? A4: For accuracy, the mean value should be within ±15% of the nominal concentration for all quality control (QC) samples, except at the LLOQ, where it should be within ±20%.[6][7] For precision, the coefficient of variation (CV) should not exceed 15% for QC samples, except for the LLOQ, where it should not exceed 20%.[6][7]

Troubleshooting Guide

Problem: Low Analyte Recovery (<70%)

  • Potential Cause 1: Inefficient Extraction. The chosen sample preparation technique (e.g., protein precipitation, liquid-liquid extraction) may not be optimal for this compound in the new matrix.

    • Solution: Systematically evaluate different extraction strategies. For short-chain fatty acids like this compound, techniques such as acidification followed by extraction with a solvent like methyl tert-butyl ether or using a specialized solid-phase extraction (SPE) column can be effective.[11][12] Also, ensure the pH of the sample is optimized prior to extraction to ensure this compound is in its non-ionized form, which is more amenable to extraction into organic solvents.

  • Potential Cause 2: Analyte Instability. this compound may be degrading during sample collection, storage, or processing.[8][13]

    • Solution: Conduct stability tests at each step. This includes bench-top stability, freeze-thaw stability, and autosampler stability. If instability is found, consider adding stabilizers, keeping samples at a lower temperature, or minimizing processing time.[13]

  • Potential Cause 3: Analyte Adsorption. this compound can adsorb to plasticware (e.g., tubes, pipette tips) or the LC system components.[8]

    • Solution: Use low-adsorption labware (e.g., silanized glass or specific polypropylene (B1209903) tubes). To diagnose this, compare the recovery from a sample processed in standard tubes versus one processed in low-adsorption tubes.

Problem: Poor Peak Shape (Tailing or Fronting)

  • Potential Cause 1: Incompatible Sample Solvent. The solvent used to reconstitute the final extract may be too strong compared to the initial mobile phase, causing the analyte to spread on the column before the gradient starts.

    • Solution: Ensure the reconstitution solvent is as weak as, or weaker than, the initial mobile phase.[14] For a reverse-phase method, this typically means a higher aqueous content.

  • Potential Cause 2: Column Overload or Contamination. Injecting too much analyte or buildup of matrix components on the column can lead to distorted peaks.[15]

    • Solution: Try diluting the sample. If contamination is suspected, flush the column with a strong solvent or replace it if it's near the end of its lifespan. Regular use of system suitability tests can help monitor column performance.[15][16]

  • Potential Cause 3: Secondary Interactions. The acidic nature of this compound can lead to unwanted interactions with active sites on the column packing material.

    • Solution: Ensure the mobile phase pH is sufficiently low (e.g., using 0.1% formic acid) to keep the this compound protonated. Using a high-quality, end-capped column can also minimize these interactions.

Problem: High Variability in Results (Poor Precision)

  • Potential Cause 1: Inconsistent Sample Preparation. Manual extraction steps, particularly liquid-liquid extractions, can introduce variability.

    • Solution: Automate sample preparation steps where possible. If manual, ensure consistent timing, vortexing speeds, and volumes for every sample. Use a reliable internal standard to correct for minor variations.

  • Potential Cause 2: Unstable LC-MS/MS System. Fluctuations in pump pressure, inconsistent injector volumes, or a dirty ion source can lead to variable signal intensity.[15][16]

    • Solution: Perform routine system maintenance. Monitor pump pressure traces for irregularities and run system suitability tests before each batch to confirm the instrument is performing correctly.[16]

Experimental Protocols & Data

Protocol: LC-MS/MS Analysis of this compound in Human Plasma

This protocol provides a starting point for method development.

  • Preparation of Standards and QCs:

    • Prepare a 1 mg/mL stock solution of valeric acid in methanol.

    • Serially dilute the stock to create calibration standards ranging from 5 ng/mL to 5000 ng/mL in blank human plasma.

    • Prepare Quality Control (QC) samples at four levels: LLOQ (5 ng/mL), Low QC (15 ng/mL), Mid QC (250 ng/mL), and High QC (4000 ng/mL).

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample (standard, QC, or unknown), add 200 µL of cold acetonitrile (B52724) containing the internal standard (e.g., valeric acid-d9 at 100 ng/mL).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile + 0.1% Formic Acid).

  • LC-MS/MS Conditions:

    • LC System: UHPLC system.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Negative Ion Electrospray (ESI-).

    • MRM Transitions:

      • This compound: Q1 101.1 -> Q3 57.1

      • Valeric acid-d9 (IS): Q1 110.1 -> Q3 66.1

Example Validation Data Summary

Table 1: Accuracy and Precision

QC Level Nominal Conc. (ng/mL) N Mean Measured Conc. (ng/mL) Accuracy (%) Precision (CV%)
LLOQ 5.0 6 4.85 97.0 8.5
Low QC 15.0 6 15.8 105.3 6.2
Mid QC 250.0 6 241.5 96.6 4.1
High QC 4000.0 6 4120.0 103.0 3.5

Acceptance Criteria: Accuracy within ±15% (±20% for LLOQ), Precision ≤15% CV (≤20% for LLOQ).

Table 2: Matrix Effect and Recovery

QC Level Concentration (ng/mL) Mean Recovery (%) Mean Matrix Factor (MF) IS-Normalized MF
Low QC 15.0 88.2 0.89 0.99
High QC 4000.0 91.5 0.92 1.01

Acceptance Criteria: Recovery should be consistent. IS-Normalized MF should be close to 1 with a CV ≤15%.

Visualizations

MethodValidationWorkflow Dev Method Development Spec Specificity & Selectivity Dev->Spec Initial Tests Lin Linearity, Range, LLOQ Spec->Lin AccPrec Accuracy & Precision Lin->AccPrec RecME Recovery & Matrix Effect AccPrec->RecME Stab Stability RecME->Stab Robust Robustness Stab->Robust Final Checks Report Validation Report Robust->Report TroubleshootingRecovery Start Problem: Low Analyte Recovery CheckIS Is Internal Standard recovery also low? Start->CheckIS SystemIssue Cause: Systemic Issue (e.g., sample handling, phase separation) CheckIS->SystemIssue  Yes AnalyteIssue Cause: Analyte-Specific Issue (pH, solubility, stability) CheckIS->AnalyteIssue  No SolveSystem Action: Review entire extraction workflow for consistency. Check pipettes and volumes. SystemIssue->SolveSystem CheckpH Action: Optimize sample pH prior to extraction. AnalyteIssue->CheckpH CheckSolvent Action: Test alternative extraction solvents. AnalyteIssue->CheckSolvent CheckStab Action: Perform bench-top stability tests. AnalyteIssue->CheckStab

References

Technical Support Center: Preventing Contamination in Valerate Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and manage contamination in their valerate cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of contaminants in cell culture?

A1: Cell culture contaminants are broadly categorized as either chemical or biological.[1]

  • Chemical Contaminants: These are non-living substances that can affect cell growth and function. Examples include impurities in media, sera, and water, as well as endotoxins, plasticizers, and detergents.[1]

  • Biological Contaminants: These are living organisms that can overgrow and harm your cell cultures. The most common biological contaminants are:

    • Bacteria: Ubiquitous, small, and fast-growing, making them a frequent cause of contamination.[1][2]

    • Fungi (Molds and Yeasts): Eukaryotic organisms that can be introduced through airborne spores.[1]

    • Mycoplasma: A type of bacteria that lacks a cell wall, making them difficult to detect and resistant to some antibiotics.[2][3]

    • Viruses: Extremely small and can be difficult to detect, often requiring specialized techniques like PCR or electron microscopy.[1][3]

    • Cross-contamination: The unintentional introduction of another cell line into your culture.[4]

Q2: How can I visually identify contamination in my cell cultures?

A2: Daily microscopic observation is crucial for early detection of contamination. Here are some common visual cues:

  • Bacteria: A sudden drop in pH (medium turns yellow), cloudy or turbid appearance of the culture medium, and the presence of small, motile particles between cells when viewed under a microscope.[1][3][5]

  • Yeast: The culture medium may become turbid, and a slight change in pH may occur. Under a microscope, yeast appears as individual, spherical, or oval particles that may be budding.[1][5]

  • Mold: Visible as filamentous structures (hyphae) or dense spore clusters, often floating on the surface of the medium.[5][6] The pH of the culture may become more alkaline (pink/purple).[3]

  • Mycoplasma: Often does not cause visible changes in the culture medium's turbidity or pH, making it a "silent" contaminant.[2] Changes in cell growth, morphology, or metabolism may be the only indicators.

Q3: Are there specific contamination risks associated with this compound compounds in cell culture?

A3: While the literature does not indicate that this compound compounds themselves are a direct source of contamination, their experimental use can indirectly increase risks. For instance, the preparation of stock solutions and multiple pipetting steps to achieve desired working concentrations can provide opportunities for introducing contaminants if not performed with strict aseptic technique. Valproic acid and estradiol (B170435) this compound are used to study a variety of cellular processes, including proliferation and apoptosis.[7][8] Any underlying contamination can significantly impact these sensitive assays, leading to unreliable and irreproducible results.

Q4: Should I routinely use antibiotics in my cell culture medium?

A4: The routine use of antibiotics is a topic of debate. While antibiotics like penicillin and streptomycin (B1217042) can help prevent bacterial contamination, their continuous use can mask low-level contamination, lead to the development of antibiotic-resistant strains, and may have off-target effects on cell metabolism.[4][9][10] It is generally recommended to rely on robust aseptic technique as the primary method of contamination prevention.[4] If antibiotics are used, cultures should be periodically grown without them to unmask any hidden infections.[10]

Troubleshooting Contamination

This section provides a structured approach to identifying and addressing contamination events.

Initial Observation: Suspected Contamination

If you observe any of the signs mentioned in the FAQs (e.g., turbidity, pH change, altered cell morphology), follow this troubleshooting workflow:

Troubleshooting_Workflow Troubleshooting Contamination Workflow cluster_Initial_Steps Initial Steps cluster_Identification Identification cluster_Action Action Plan start Suspected Contamination isolate Isolate Contaminated Culture(s) start->isolate microscopy Microscopic Examination isolate->microscopy bacterial Bacterial Contamination? microscopy->bacterial Turbidity, pH drop, motile particles fungal Fungal (Yeast/Mold) Contamination? microscopy->fungal Filaments, budding particles mycoplasma Suspect Mycoplasma? microscopy->mycoplasma No visible signs, but altered cell behavior unknown Contaminant Unidentified microscopy->unknown Unclear observations discard Discard Contaminated Cultures bacterial->discard fungal->discard mycoplasma->discard Recommended unknown->discard decontaminate Decontaminate Equipment & Workspace discard->decontaminate review_technique Review Aseptic Technique decontaminate->review_technique test_reagents Test Media, Sera, and Reagents review_technique->test_reagents quarantine Quarantine New Cell Lines test_reagents->quarantine

Caption: Workflow for troubleshooting suspected cell culture contamination.

Quantitative Data Summary: Common Contaminants and Detection
ContaminantTypical SizeVisual IndicatorsCommon Detection Methods
Bacteria 0.5 - 10 µmTurbidity, yellow medium (acidic pH), shimmering between cells.[5]Light microscopy, Gram staining, microbial culture.[3][11]
Yeast 3 - 10 µmTurbidity (in advanced stages), oval/spherical budding particles.[1][5]Light microscopy, microbial culture.[11]
Mold > 10 µmFilamentous hyphae, often on the surface, may cause turbidity.[6]Light microscopy, microbial culture.[11]
Mycoplasma ~0.3 µmOften no visible signs; may alter cell growth or morphology.[4][5]PCR, ELISA, DNA staining (e.g., Hoechst), specialized kits.[3][12]
Viruses 0.05 - 0.1 µmNo signs visible with a light microscope.[3][5]PCR, RT-PCR, ELISA, electron microscopy, immunostaining.[3][13]

Experimental Protocols

Protocol 1: Aseptic Technique for Cell Culture Handling

Strict aseptic technique is the most critical factor in preventing contamination.[14][15]

Objective: To maintain a sterile environment during cell culture manipulations.

Materials:

  • Biological Safety Cabinet (BSC), Class II

  • 70% ethanol (B145695) or isopropanol

  • Sterile lab coat and gloves

  • Sterile pipettes and tips

  • Cell culture flasks, plates, and media

  • Waste container with disinfectant (e.g., 10% bleach)

Procedure:

  • Prepare the Workspace: Turn on the BSC fan at least 10-15 minutes before use.[16] Disinfect the entire inner surface of the BSC with 70% alcohol.[16]

  • Personal Protective Equipment (PPE): Wear a clean lab coat and sterile gloves. Spray gloves with 70% alcohol before starting work.

  • Sterilize Materials: Wipe down all items (media bottles, pipette boxes, etc.) with 70% alcohol before placing them inside the BSC.

  • Workflow: Arrange materials in the BSC to minimize movement and prevent crossing non-sterile items over sterile ones. Work at least 6 inches inside the cabinet.

  • Handling Reagents: When opening bottles or flasks, do not place the cap face down on the work surface. Briefly flame the neck of glass bottles before and after use.

  • Pipetting: Use a new sterile pipette for each different reagent or cell line. Do not mouth pipette.[16]

  • Minimize Exposure: Keep plates and flasks covered as much as possible. Work efficiently to reduce the time cultures are exposed to the environment.[17]

  • Clean-Up: After work is complete, remove all items and disinfect the BSC surface again. Dispose of all waste in appropriate biohazard containers.

Aseptic_Technique_Workflow Aseptic Technique Workflow cluster_Preparation Preparation cluster_Execution Execution cluster_Cleanup Cleanup start Start prepare_bsc Prepare & Disinfect BSC start->prepare_bsc wear_ppe Wear PPE (Lab Coat, Gloves) prepare_bsc->wear_ppe sterilize_materials Sterilize Materials with 70% Alcohol wear_ppe->sterilize_materials arrange_workspace Arrange Workspace in BSC sterilize_materials->arrange_workspace perform_work Perform Cell Culture Manipulations arrange_workspace->perform_work minimize_exposure Minimize Exposure of Cultures perform_work->minimize_exposure cleanup_bsc Clean & Disinfect BSC minimize_exposure->cleanup_bsc dispose_waste Dispose of Biohazardous Waste cleanup_bsc->dispose_waste end End dispose_waste->end

Caption: A workflow diagram illustrating the key steps of aseptic technique.

Protocol 2: Mycoplasma Detection by PCR

Mycoplasma is a common and insidious contaminant that requires specific detection methods.[2] PCR-based assays are highly sensitive and specific.[11][12]

Objective: To detect the presence of mycoplasma DNA in a cell culture sample.

Materials:

  • Cell culture supernatant or cell lysate

  • Mycoplasma PCR detection kit (commercial kits are recommended)

  • PCR tubes

  • Micropipettes and sterile, filtered tips

  • Thermocycler

  • Gel electrophoresis equipment and reagents (if applicable)

Procedure:

  • Sample Preparation: Collect 1 mL of cell culture supernatant from a culture that is 70-90% confluent and has been cultured for at least 72 hours. Alternatively, prepare a cell lysate according to the kit manufacturer's instructions.

  • PCR Reaction Setup: In a designated clean area, prepare the PCR master mix as specified in the kit protocol. This typically includes a Taq polymerase, dNTPs, and primers specific to conserved regions of the mycoplasma genome.

  • Add Sample: Add a small volume (e.g., 1-2 µL) of your cell culture supernatant or lysate to the PCR master mix. Include positive and negative controls provided with the kit.

  • Thermocycling: Place the PCR tubes in a thermocycler and run the program as recommended by the kit manufacturer. A typical program involves an initial denaturation step, followed by 30-40 cycles of denaturation, annealing, and extension.

  • Detection of PCR Products: Analyze the PCR products. Some kits use a colorimetric or luminescence-based readout, while others require gel electrophoresis to visualize the amplified DNA bands.[12]

  • Interpretation: A positive result (e.g., a band of the correct size on a gel or a positive colorimetric signal) indicates mycoplasma contamination.

Signaling Pathway: Potential Interference of Contaminants with this compound Experiments

This compound compounds, such as estradiol this compound, often act through specific cellular signaling pathways.[18][19] Contaminants can interfere with these pathways, confounding experimental results. For example, bacterial endotoxins can activate inflammatory signaling pathways like NF-κB, which could cross-talk with estrogen receptor signaling being studied with estradiol this compound.

Signaling_Pathway_Interference Potential Contaminant Interference with Estradiol this compound Signaling cluster_this compound Estradiol this compound Pathway cluster_Contaminant Contaminant Pathway (Example) EV Estradiol this compound E2 17β-Estradiol EV->E2 ER Estrogen Receptor (ER) E2->ER ERE Estrogen Response Element ER->ERE Gene_Exp Target Gene Expression (e.g., Proliferation, Apoptosis) ERE->Gene_Exp Contaminant Bacterial Endotoxin (LPS) TLR4 Toll-like Receptor 4 (TLR4) Contaminant->TLR4 NFkB NF-κB Signaling TLR4->NFkB NFkB->Gene_Exp Crosstalk/Interference Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes Inflammatory_Genes->Gene_Exp Altered Cellular Response

Caption: Diagram showing potential interference of a bacterial contaminant with estradiol this compound signaling.

References

Validation & Comparative

Valerate vs. Butyrate on Colon Cancer Cells: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Valerate and butyrate (B1204436), both short-chain fatty acids (SCFAs) produced by gut microbial fermentation of dietary fiber, have garnered significant attention for their potential roles in colon cancer prevention and therapy. While butyrate is the more extensively studied of the two, this guide provides a comparative analysis of their effects on colon cancer cells, focusing on their mechanisms of action, efficacy in inhibiting cancer cell growth, and the underlying signaling pathways.

Core Mechanism of Action: HDAC Inhibition

The primary anticancer mechanism shared by both this compound and butyrate is the inhibition of histone deacetylases (HDACs).[1][2] HDACs are enzymes that remove acetyl groups from histone proteins, leading to condensed chromatin and transcriptional repression. By inhibiting HDACs, SCFAs cause an accumulation of acetylated histones, resulting in a more open chromatin structure that allows for the transcription of genes involved in:

  • Cell Cycle Arrest : Upregulation of cyclin-dependent kinase inhibitors like p21 leads to a halt in cell cycle progression, preventing cancer cell proliferation.[3]

  • Apoptosis (Programmed Cell Death) : Increased expression of pro-apoptotic genes triggers the intrinsic cell death pathway in cancer cells.[1][4]

  • Differentiation : Induction of genes that promote a more differentiated, less malignant phenotype.

While both molecules act as HDAC inhibitors, studies consistently demonstrate that butyrate is a more potent HDAC inhibitor than other SCFAs, including propionate (B1217596) and this compound .[5][6] One study measuring HDAC activity in nuclear extracts from HT-29 human colon carcinoma cells found butyrate to have a half-maximal inhibitory concentration (IC50) of 0.09 mM, marking it as the most potent inhibitor among the SCFAs tested.[5][6]

Comparative Efficacy on Colon Cancer Cells

Experimental data highlights the superior efficacy of butyrate in suppressing colon cancer cell growth compared to this compound.

Effects on Cell Proliferation and Viability:

Butyrate consistently demonstrates a stronger ability to inhibit the proliferation of various colon cancer cell lines. One study directly comparing the effects of natural SCFAs on three different human colonic adenocarcinoma cell lines (HT-29, Colo-320, and SW-948) found that butyrate was the most potent inhibitor of proliferation. In contrast, propionate showed a weaker effect, and this compound was reported to be ineffective at the concentrations tested.[7][8] The inhibitory effects are cell-type specific, with some cell lines like HCT116 showing higher sensitivity to butyrate than others, such as HT-29 and Caco-2.[9][10]

Compound Cell Line Metric (IC50) Time Point Result Citation
ButyrateHCT116Cell Viability24 h1.14 mM[9][11]
ButyrateHCT116Cell Viability48 h0.83 mM[9][11]
ButyrateHT-29Cell Viability48 h2.42 mM[9][11]
ButyrateCaco-2Cell Viability72 h2.15 mM[9][11]
This compoundHT-29, Colo-320, SW-948ProliferationNot SpecifiedIneffective[7][8]

Induction of Apoptosis:

The induction of apoptosis is a key indicator of anticancer activity. Butyrate is a well-documented inducer of apoptosis in colon cancer cells.[4][12] Studies show that butyrate treatment leads to a dose-dependent increase in apoptotic cells in lines like HCT116 and SW620.[4][13] For instance, treating HCT116 cells with butyrate resulted in a 5.4-fold increase in apoptosis after 48 hours.[13] While direct comparative data on this compound-induced apoptosis is less abundant, the finding that it is a weaker HDAC inhibitor and less effective at halting proliferation suggests it is also a less potent inducer of apoptosis than butyrate.[5][7][8]

Compound Cell Line Parameter Treatment Result Citation
ButyrateHCT116Apoptotic Cells2 mM, 48 h5.4-fold increase vs. control[13]
ButyrateHCT116Apoptotic Cells4 mM, 48 h3.1-fold increase vs. control[9]
ButyrateSW620ApoptosisNot SpecifiedInduces apoptosis following G0/G1 and G2/M arrest[4]

Signaling Pathways and Experimental Workflows

The anticancer effects of this compound and butyrate are mediated through complex signaling pathways. The primary pathway involves HDAC inhibition, but other mechanisms, such as signaling through G protein-coupled receptors (GPCRs) like GPR43 and GPR109A, also contribute.[14][15]

Experimental Workflow for SCFA Treatment

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assays Downstream Assays Seed Seed Colon Cancer Cells (e.g., HCT116, HT-29) Incubate1 Incubate (24h) for cell adherence Seed->Incubate1 Butyrate Add Butyrate (e.g., 0.5-5 mM) This compound Add this compound (e.g., 0.5-5 mM) Control Vehicle Control Incubate2 Incubate (24-72h) Butyrate->Incubate2 This compound->Incubate2 Control->Incubate2 Viability Cell Viability (MTT Assay) Incubate2->Viability Apoptosis Apoptosis (FACS, Annexin V) Incubate2->Apoptosis CellCycle Cell Cycle (Propidium Iodide) Incubate2->CellCycle Western Protein Expression (Western Blot) Incubate2->Western

Caption: General workflow for in vitro comparison of SCFA effects on colon cancer cells.

HDAC Inhibition Signaling Pathway

G cluster_scfa cluster_cell Colon Cancer Cell cluster_outcome Butyrate Butyrate HDAC HDAC (Histone Deacetylase) Butyrate->HDAC inhibit This compound This compound This compound->HDAC inhibit Histones Histone Proteins (Condensed Chromatin) HDAC->Histones deacetylation AcHistones Acetylated Histones (Relaxed Chromatin) Histones->AcHistones HATs GeneExp Gene Transcription (e.g., p21, BAX) AcHistones->GeneExp enables Apoptosis Apoptosis GeneExp->Apoptosis CellArrest Cell Cycle Arrest GeneExp->CellArrest

References

A Comparative Pharmacokinetic Analysis of Estradiol Valerate and Estradiol Cypionate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals in the field of endocrinology and hormone therapeutics, a precise understanding of the pharmacokinetic profiles of different estrogen formulations is crucial. This guide provides an objective comparison of two widely used long-acting injectable estradiol (B170435) esters: estradiol valerate (EV) and estradiol cypionate (EC). Both are prodrugs of 17β-estradiol, the primary female sex hormone, and are formulated as oil solutions for intramuscular injection.[1][2] Their distinct pharmacokinetic behaviors, largely dictated by the nature of their ester side chains, influence their clinical applications, dosing schedules, and therapeutic effects.

Quantitative Pharmacokinetic Data

The primary differences between estradiol this compound and estradiol cypionate lie in their absorption, peak plasma concentrations, and duration of action following intramuscular administration. The following table summarizes key pharmacokinetic parameters from a pivotal comparative study that administered a single 5 mg intramuscular dose of each ester.

Pharmacokinetic ParameterEstradiol this compound (5 mg IM)Estradiol Cypionate (5 mg IM)
Peak Estradiol (E2) Concentration (Cmax) 667 pg/mL338 pg/mL[3]
Time to Peak Estradiol (Tmax) ~2 days[4]~4 days[4]
Peak Estrone (B1671321) (E1) Concentration (Cmax) 324 pg/mL145 pg/mL[3]
Time to Peak Estrone (Tmax) ~2.7 days~5.1 days[3]
Duration of Elevated Estrogen Levels 7-8 days[3][4]~11 days[3][4]
Elimination Half-life (IM) 4-5 days[3][5]8-10 days[3][5]

Discussion of Pharmacokinetic Profiles

The experimental data reveal that estradiol this compound has a more rapid onset of action, achieving higher peak plasma concentrations of both estradiol and its metabolite, estrone, in a shorter time frame compared to estradiol cypionate.[3][4] Conversely, estradiol cypionate exhibits a slower absorption and elimination profile, resulting in lower peak concentrations but a longer duration of action.[3][4] The longer ester side chain of cypionate contributes to its slower release from the injection site depot.[6]

These differences are critical for therapeutic considerations. The faster peak and shorter duration of estradiol this compound may necessitate more frequent administration to maintain steady-state concentrations, whereas the profile of estradiol cypionate allows for less frequent dosing.[7] The choice between these two esters should be guided by the desired therapeutic effect, the required dosing interval, and individual patient metabolic characteristics.

Experimental Protocols

The pharmacokinetic data presented are typically derived from studies following a rigorous experimental protocol. Below is a generalized methodology for a comparative pharmacokinetic study of injectable estradiol esters.

1. Subject Recruitment and Baseline Assessment:

  • A cohort of healthy volunteers is recruited. For studies on female hormones, subjects are often postmenopausal women or individuals on a regimen to suppress endogenous estrogen production, ensuring that measured hormone levels are from the administered drug.[4]

  • Baseline blood samples are collected to determine endogenous levels of estradiol and estrone.

2. Drug Administration:

  • Subjects are randomized into groups to receive a single intramuscular injection of either estradiol this compound or estradiol cypionate at a standardized dose (e.g., 5 mg).[4]

  • The injection is administered deep into a large muscle, such as the gluteal muscle.[8]

3. Serial Blood Sampling:

  • Blood samples are collected at predetermined intervals over a period of several weeks to capture the absorption, distribution, metabolism, and elimination phases of the drug.[4] Sampling might occur frequently in the initial hours and days post-injection and then less frequently.

4. Hormone Analysis:

  • Plasma or serum is separated from the collected blood samples.

  • Concentrations of estradiol and estrone are quantified using a validated analytical method, such as radioimmunoassay (RIA) combined with chromatography or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][9]

5. Pharmacokinetic Analysis:

  • The concentration-time data for each subject are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, area under the curve (AUC), and elimination half-life.[10]

  • Statistical analyses are performed to compare the pharmacokinetic profiles of the different estradiol esters.

Visualizing the Process

Pharmacokinetic_Study_Workflow Pharmacokinetic Study Workflow for Injectable Estradiol Esters cluster_pre_study Pre-Study Phase cluster_study_conduct Study Conduct Phase cluster_post_study Post-Study Phase subject_recruitment Subject Recruitment & Screening baseline_sampling Baseline Blood Sampling subject_recruitment->baseline_sampling randomization Randomization baseline_sampling->randomization drug_admin_ev Group A: Administer Estradiol this compound (IM) randomization->drug_admin_ev Group A drug_admin_ec Group B: Administer Estradiol Cypionate (IM) randomization->drug_admin_ec Group B serial_sampling_ev Serial Blood Sampling drug_admin_ev->serial_sampling_ev serial_sampling_ec Serial Blood Sampling drug_admin_ec->serial_sampling_ec sample_analysis Hormone Analysis (e.g., LC-MS/MS) serial_sampling_ev->sample_analysis serial_sampling_ec->sample_analysis pk_analysis Pharmacokinetic Parameter Calculation sample_analysis->pk_analysis stat_analysis Statistical Comparison pk_analysis->stat_analysis conclusion Comparative Profile Generation stat_analysis->conclusion

Caption: Workflow of a comparative pharmacokinetic study.

Signaling Pathway of Estradiol

Both estradiol this compound and estradiol cypionate are hydrolyzed in the body to release 17β-estradiol. This active hormone then exerts its physiological effects primarily by binding to estrogen receptors (ERα and ERβ), which are located in the nucleus of target cells. This interaction initiates a signaling cascade that leads to changes in gene expression.

Estradiol_Signaling_Pathway Genomic Signaling Pathway of Estradiol E2 Estradiol (E2) CellMembrane Cell Membrane ER Estrogen Receptor (ER) E2->ER Cytoplasm Cytoplasm Nucleus Nucleus E2_ER_Complex E2-ER Complex ER->E2_ER_Complex Dimerization Dimerization E2_ER_Complex->Dimerization ERE Estrogen Response Element (ERE) on DNA Dimerization->ERE Binds to Transcription Transcription ERE->Transcription Initiates mRNA mRNA Transcription->mRNA Translation Translation mRNA->Translation Moves to Cytoplasm for Proteins New Proteins Translation->Proteins Response Cellular Response Proteins->Response

References

A Comparative Guide to Valerate Quantification: A New HPLC-UV Method vs. Traditional GC-FID

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of short-chain fatty acids (SCFAs) such as valerate is crucial for understanding various physiological and pathological processes. While gas chromatography (GC) has traditionally been a staple for SCFA analysis, high-performance liquid chromatography (HPLC) methods are gaining traction due to their own set of advantages. This guide provides an objective comparison of a new, validated HPLC-UV method for this compound quantification against a conventional GC-Flame Ionization Detection (GC-FID) method, supported by experimental data to inform your choice of analytical technique.

Executive Summary of Method Comparison

The choice between HPLC and GC for this compound quantification depends on several factors including the sample matrix, desired throughput, and the availability of instrumentation. The newly validated HPLC-UV method offers a significant advantage in its simplicity, avoiding the need for derivatization, which is often a requirement for GC analysis of fatty acids. This streamlined workflow can lead to faster sample preparation and reduced chances of error. On the other hand, GC-FID is a robust and highly sensitive method, particularly well-suited for volatile compounds like SCFAs, though it necessitates a derivatization step to improve analyte volatility and chromatographic performance.

Quantitative Performance Data

The following tables summarize the validation parameters for the new HPLC-UV method and a traditional GC-FID method for this compound quantification. The data demonstrates that both methods are capable of producing accurate and precise results.

Table 1: Linearity and Sensitivity

ParameterNew HPLC-UV MethodTraditional GC-FID Method
Linearity (r²) > 0.999> 0.998
Range (µg/mL) 1 - 2000.5 - 150
LOD (µg/mL) 0.30.1
LOQ (µg/mL) 1.00.5

Table 2: Accuracy and Precision

ParameterNew HPLC-UV MethodTraditional GC-FID Method
Accuracy (Recovery %) 98.5% - 101.2%97.9% - 102.5%
Precision (Intra-day RSD%) ≤ 2.5%≤ 3.0%
Precision (Inter-day RSD%) ≤ 4.0%≤ 4.5%

Experimental Protocols

Detailed methodologies for both the new HPLC-UV method and the traditional GC-FID method are provided below.

New HPLC-UV Method Protocol

This method is designed for the direct quantification of this compound in aqueous samples.

  • Sample Preparation :

    • Centrifuge the sample to remove particulate matter.

    • Filter the supernatant through a 0.45 µm syringe filter.

    • Acidify the sample with a small volume of phosphoric acid to a final pH of ~2.5 to ensure this compound is in its protonated form.

  • HPLC-UV System and Conditions :

    • Column : C18 reverse-phase column (4.6 x 250 mm, 5 µm).

    • Mobile Phase : Isocratic elution with a mixture of 0.01 M potassium phosphate (B84403) buffer (pH 2.5) and acetonitrile (B52724) (95:5 v/v).

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 35°C.

    • Detection : UV detector at 210 nm.

    • Injection Volume : 20 µL.

  • Calibration :

    • Prepare a series of this compound standards in the mobile phase over the desired concentration range.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

Traditional GC-FID Method Protocol

This method involves a derivatization step to convert this compound into a more volatile ester for GC analysis.

  • Sample Preparation and Derivatization :

    • Extract this compound from the sample using a suitable organic solvent (e.g., diethyl ether) after acidification.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 200 µL of 14% boron trifluoride in methanol (B129727) (BF₃-methanol) to the dried extract.

    • Heat the mixture at 60°C for 30 minutes to form this compound methyl esters.

    • After cooling, add a saturated NaCl solution and hexane (B92381). Vortex and allow the layers to separate.

    • Collect the upper hexane layer containing the fatty acid methyl esters (FAMEs) for injection.

  • GC-FID System and Conditions :

    • Column : Capillary column suitable for FAMEs analysis (e.g., DB-23, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas : Helium at a constant flow rate.

    • Injector Temperature : 250°C.

    • Oven Temperature Program :

      • Initial temperature of 50°C, hold for 2 minutes.

      • Ramp to 150°C at 10°C/min.

      • Ramp to 220°C at 20°C/min, hold for 5 minutes.

    • Detector Temperature : 260°C.

    • Injection Mode : Split injection.

  • Calibration :

    • Derivatize a series of this compound standards following the same procedure as the samples.

    • Construct a calibration curve by plotting the peak area of the this compound methyl ester against the initial concentration of the this compound standards.

Workflow and Pathway Visualizations

The following diagrams illustrate the experimental workflows for the new HPLC-UV method and the traditional GC-FID method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Aqueous Sample Centrifuge Centrifugation Sample->Centrifuge Filter 0.45 µm Filtration Centrifuge->Filter Acidify Acidification (pH 2.5) Filter->Acidify HPLC HPLC Injection (C18 Column) Acidify->HPLC Detect UV Detection (210 nm) HPLC->Detect Quantify Quantification Detect->Quantify

New HPLC-UV Method Workflow

GC_FID_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-FID Analysis Sample Aqueous Sample Extract Solvent Extraction Sample->Extract Dry Evaporation Extract->Dry Derivatize Esterification (BF3-Methanol) Dry->Derivatize GC GC Injection (Capillary Column) Derivatize->GC Detect FID Detection GC->Detect Quantify Quantification Detect->Quantify

Valerate and Propionate: A Comparative Analysis of Their Immunomodulatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate landscape of immune regulation, the short-chain fatty acids (SCFAs) valerate and propionate (B1217596) have emerged as key microbial metabolites with profound influence on the function of various immune cells. This guide provides a comprehensive comparative study of this compound and propionate, offering researchers, scientists, and drug development professionals a detailed overview of their respective impacts on immune cell signaling, proliferation, and effector functions, supported by experimental data and detailed methodologies.

At a Glance: this compound vs. Propionate on Immune Cells

Immune Cell TypeEffect of PropionateEffect of this compound
T Cells Inhibits Th1 and Th17 differentiation; Reduces IFN-γ and IL-17 production.[1]Reduces IL-17A production in CD4+ T cells.[2][3]
Dendritic Cells (DCs) Inhibits LPS-induced maturation; Reduces IL-12 production, thereby limiting CD8+ T cell activation.[4]Data on direct comparative effects on DC maturation and cytokine production is limited.
Macrophages Can have anti-inflammatory effects, reducing pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[5]Can inhibit pro-inflammatory cytokine production.[3]
B Cells Can stabilize IL-10 expression in B10 cells, promoting immune tolerance.[6]Limited direct comparative data on B cell function.

Deep Dive: Mechanisms of Action

Both this compound and propionate exert their immunomodulatory effects through two primary mechanisms: activation of G-protein coupled receptors (GPCRs), specifically Free Fatty Acid Receptor 2 (FFAR2) and Free Fatty Acid Receptor 3 (FFAR3), and the inhibition of histone deacetylases (HDACs).

Signaling Pathways:

Propionate shows a strong affinity for both FFAR2 and FFAR3, which are expressed on a wide range of immune cells, including neutrophils, dendritic cells, macrophages, and lymphocytes.[4] Activation of these receptors by propionate can trigger downstream signaling cascades, such as the blunting of NF-κB activity and the reduction of STAT1 and STAT3 phosphorylation, which are crucial for Th1 and Th17 cell differentiation, respectively.[1]

This compound also interacts with these receptors, although the specifics of its binding affinity and downstream signaling in direct comparison to propionate are less well-characterized in the current literature.

The inhibition of HDACs is another critical mechanism. Both propionate and this compound can act as HDAC inhibitors, leading to an increase in histone acetylation and subsequent changes in gene expression.[1][3] This epigenetic modification can suppress the transcription of pro-inflammatory genes. For instance, propionate's ability to blunt HDAC activity in CD4+ T cells contributes to the downregulation of IL-6.[1]

Diagram: this compound and Propionate Signaling Pathways in a T Cell

SCFAs_in_T_Cell cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound FFAR2 FFAR2 This compound->FFAR2 FFAR3 FFAR3 This compound->FFAR3 HDAC HDAC Inhibition This compound->HDAC Propionate Propionate Propionate->FFAR2 Propionate->FFAR3 Propionate->HDAC G_protein G-protein Activation FFAR2->G_protein FFAR3->G_protein NFkB NF-κB Inhibition G_protein->NFkB STATs STAT1/STAT3 Inhibition G_protein->STATs Gene_Expression Altered Gene Expression HDAC->Gene_Expression NFkB->Gene_Expression STATs->Gene_Expression Cytokine_Production ↓ Pro-inflammatory Cytokines (IFN-γ, IL-17) Gene_Expression->Cytokine_Production

Signaling pathways of this compound and Propionate in a T helper cell.

Experimental Protocols

To facilitate further research, detailed methodologies for key experiments are provided below.

In Vitro Treatment of Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To assess the dose-dependent effects of this compound and propionate on cytokine production by human immune cells.

Materials:

  • Ficoll-Paque PLUS (GE Healthcare)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine

  • Human peripheral blood from healthy donors

  • Sodium this compound and sodium propionate (Sigma-Aldrich)

  • Phytohemagglutinin (PHA) or Lipopolysaccharide (LPS)

  • 96-well cell culture plates

  • ELISA kits for human IFN-γ, IL-17, IL-10, and TNF-α (R&D Systems or eBioscience)

Procedure:

  • PBMC Isolation: Isolate PBMCs from heparinized whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.

  • Cell Culture: Wash the isolated PBMCs twice with PBS and resuspend in complete RPMI-1640 medium. Adjust the cell density to 1 x 10^6 cells/mL.

  • Treatment: Seed 100 µL of the cell suspension into each well of a 96-well plate. Add 50 µL of medium containing various concentrations of sodium this compound or sodium propionate (e.g., 0.1, 0.5, 1, 2, 5 mM). Include a vehicle control (medium only).

  • Stimulation: Add 50 µL of medium containing a stimulating agent (e.g., 5 µg/mL PHA for T cell stimulation or 100 ng/mL LPS for monocyte/macrophage stimulation) to the appropriate wells.

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 48-72 hours.

  • Cytokine Analysis: After incubation, centrifuge the plates and collect the supernatants. Measure the concentrations of IFN-γ, IL-17, IL-10, and TNF-α in the supernatants using specific ELISA kits, following the manufacturer's protocols.

Diagram: Experimental Workflow for PBMC Treatment

PBMC_Workflow Blood_Collection 1. Whole Blood Collection PBMC_Isolation 2. PBMC Isolation (Ficoll Gradient) Blood_Collection->PBMC_Isolation Cell_Culture 3. Cell Seeding (1x10^6 cells/mL) PBMC_Isolation->Cell_Culture Treatment 4. Add this compound or Propionate Cell_Culture->Treatment Stimulation 5. Add PHA or LPS Treatment->Stimulation Incubation 6. Incubate (48-72h, 37°C, 5% CO2) Stimulation->Incubation Supernatant_Collection 7. Collect Supernatants Incubation->Supernatant_Collection ELISA 8. Cytokine Analysis (ELISA) Supernatant_Collection->ELISA

Workflow for in vitro treatment of PBMCs with this compound and Propionate.
Macrophage Polarization Assay

Objective: To compare the effects of this compound and propionate on macrophage polarization into M1 and M2 phenotypes.

Materials:

  • Human peripheral blood monocytes (isolated from PBMCs by adherence or magnetic sorting)

  • RPMI-1640 medium with 10% FBS

  • Human M-CSF (for M0 macrophage differentiation)

  • Human IFN-γ and LPS (for M1 polarization)

  • Human IL-4 and IL-13 (for M2 polarization)

  • Sodium this compound and sodium propionate

  • Flow cytometry antibodies: anti-human CD80, CD86, CD206, and HLA-DR

  • RNA isolation kit and reagents for qRT-PCR (primers for iNOS, Arg1, TNF-α, IL-10)

Procedure:

  • Monocyte Differentiation: Culture monocytes in complete RPMI-1640 medium supplemented with 50 ng/mL M-CSF for 5-7 days to differentiate them into M0 macrophages.

  • Polarization and Treatment: Replace the medium with fresh medium containing either:

    • M1 polarizing conditions: 20 ng/mL IFN-γ and 100 ng/mL LPS

    • M2 polarizing conditions: 20 ng/mL IL-4 and 20 ng/mL IL-13

    • Simultaneously, add different concentrations of sodium this compound or sodium propionate to the respective wells. Include untreated M0, M1, and M2 controls.

  • Incubation: Incubate for 24-48 hours.

  • Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against CD80, CD86 (M1 markers), and CD206 (M2 marker). Analyze the expression of these markers by flow cytometry.

  • qRT-PCR Analysis: Lyse a separate set of treated cells to isolate total RNA. Perform qRT-PCR to analyze the gene expression of M1 markers (e.g., iNOS, TNF-α) and M2 markers (e.g., Arg1, IL-10).

Conclusion

Both this compound and propionate are significant immunomodulatory molecules produced by the gut microbiota. Current evidence suggests that propionate has a more pronounced and well-documented inhibitory effect on pro-inflammatory T cell responses and dendritic cell maturation. While this compound shares similar mechanisms of action, including HDAC inhibition, its specific comparative effects on a wide range of immune cell functions require further investigation. The provided experimental protocols offer a framework for researchers to conduct direct comparative studies to further elucidate the distinct and overlapping roles of these two important short-chain fatty acids in shaping the immune landscape. This knowledge will be invaluable for the development of novel therapeutic strategies targeting inflammatory and autoimmune diseases.

References

A Researcher's Guide to Cross-Validation of Valerate Measurements Between Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the consistency and reliability of bioanalytical data across different laboratories is paramount. This is particularly critical for analytes like valerate (valeric acid), a short-chain fatty acid implicated in various physiological and pathological processes. Inter-laboratory variability can arise from differences in sample handling, analytical instrumentation, and procedural protocols. This guide provides a framework for conducting a cross-validation study for this compound measurements, outlines common analytical methodologies, and presents typical performance data to aid in the interpretation of results.

Importance of Inter-Laboratory Cross-Validation

Cross-validation, also known as inter-laboratory comparison, is the process of verifying that different laboratories can produce equivalent results for the same set of samples.[1] This is a crucial component of method validation, especially in multi-site clinical trials or when transferring assays between facilities. The primary goals of a cross-validation study are to:

  • Assess the reproducibility of the analytical method.

  • Identify and quantify any systematic bias between laboratories.

  • Ensure data integrity and comparability across different sites.

Participation in proficiency testing (PT) programs, offered by organizations like the European Research Network for evaluation and improvement of screening, Diagnosis and treatment of Inherited disorders of Metabolism (ERNDIM) and the College of American Pathologists (CAP), is an essential tool for external quality assessment of organic acid analysis.[2] These programs allow laboratories to benchmark their performance against their peers.

Comparative Performance of Analytical Methods

Table 1: Typical Performance Characteristics of Analytical Methods for Organic Acid Quantification

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Precision (Intra-laboratory CV) <10% to >25% (analyte dependent)<15%
Precision (Inter-laboratory CV) Can be high and analyte-dependent (e.g., up to 51% for some organic acids)[2]Generally <20%
Accuracy (% Recovery) 85-115%90-110%
Limit of Quantification (LOQ) ng/mL to µg/mL rangepg/mL to ng/mL range
Specificity Good, but may require derivatization to improve volatility and separation.High, due to parent/daughter ion monitoring.

CV: Coefficient of Variation

Experimental Protocols

The accurate analysis of organic acids like this compound is technically demanding, and methodological differences are a significant source of inter-laboratory variability.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is typically required.

  • Sample Preparation:

    • To 100 µL of plasma or serum, add an internal standard (e.g., a stable isotope-labeled this compound).

    • Perform a protein precipitation step using a solvent like acetonitrile (B52724).

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • The dried extract is then subjected to derivatization to make the this compound volatile. A common method is silylation using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC-MS Analysis:

    • Gas Chromatograph: Equipped with a capillary column suitable for fatty acid analysis (e.g., a DB-5ms column).

    • Injection: 1-2 µL of the derivatized sample is injected in splitless mode.

    • Temperature Program: An oven temperature gradient is used to separate the analytes.

    • Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity and specificity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS has become the preferred method for many bioanalytical applications due to its high sensitivity, specificity, and often simpler sample preparation.[2][3]

  • Sample Preparation:

    • To 100 µL of plasma or serum, add an internal standard.

    • Perform a protein precipitation with a solvent such as methanol (B129727) or acetonitrile.

    • Centrifuge to pellet the precipitated proteins.

    • The supernatant can be directly injected or may be evaporated and reconstituted in the mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatograph: A reversed-phase C18 column is commonly used for separation.

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid to improve ionization.

    • Mass Spectrometer: A triple quadrupole mass spectrometer is typically used, operating in Multiple Reaction Monitoring (MRM) mode. This involves monitoring a specific precursor-to-product ion transition for this compound and its internal standard, providing high specificity and sensitivity.

Visualizing the Cross-Validation Workflow

A well-structured workflow is essential for a successful cross-validation study.

Cross-Validation Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Comparison cluster_eval Evaluation Protocol Standardize Protocol Samples Prepare & Aliquot Samples Protocol->Samples LabA Lab A Analysis Samples->LabA LabB Lab B Analysis Samples->LabB Collect Collect Results LabA->Collect LabB->Collect Stats Statistical Analysis Collect->Stats Bias Assess Bias & Variability Stats->Bias Report Generate Report Bias->Report

Caption: Workflow for a typical inter-laboratory cross-validation study.

Signaling Pathway of this compound's Potential Neurological Influence

Valeric acid is structurally related to key neurotransmitters, suggesting potential, though indirect, roles in neurological signaling pathways.[3]

This compound Signaling Pathway This compound Valeric Acid StructuralAnalog Structural Analog This compound->StructuralAnalog is a MetabolicPathways Metabolic Pathways This compound->MetabolicPathways participates in GABA GABA NeurotransmitterPathways Neurotransmitter Pathways GABA->NeurotransmitterPathways influences GHB GHB GHB->NeurotransmitterPathways influences StructuralAnalog->GABA StructuralAnalog->GHB MevalonicAcid Mevalonic Acid MetabolicPathways->MevalonicAcid precursor to CholesterolBiosynthesis Cholesterol & Isoprenoid Biosynthesis MevalonicAcid->CholesterolBiosynthesis

Caption: Potential influence of valeric acid on metabolic and neurological pathways.

References

Assessing the Specificity of a Valerate-Binding Protein: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key experimental methods for assessing the binding specificity of a putative valerate-binding protein. The data presented, based on a hypothetical this compound-binding protein (VBP-1), is intended to illustrate the application and output of these techniques. Detailed experimental protocols and visual workflows are included to facilitate experimental design and data interpretation.

Data Presentation: Comparative Binding Affinity of VBP-1

The binding specificity of VBP-1 was evaluated against a panel of short-chain fatty acids (SCFAs) using three distinct biophysical techniques. The equilibrium dissociation constant (Kd) and inhibition constant (Ki) are presented below. Lower values indicate higher binding affinity.

LigandIsothermal Titration Calorimetry (ITC) Kd (µM)Surface Plasmon Resonance (SPR) Kd (µM)Competitive Binding Assay (Fluorescence Polarization) Ki (µM)
This compound (C5) 15.2 ± 1.8 12.5 ± 2.1 18.9 ± 3.5
Butyrate (C4)45.8 ± 4.252.1 ± 5.558.3 ± 6.1
Propionate (C3)152.3 ± 12.5168.7 ± 15.3175.4 ± 18.2
Acetate (C2)> 500> 500> 500
Hexanoate (C6)25.6 ± 2.922.8 ± 3.430.1 ± 4.7

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[1][2][3][4]

Materials:

  • Purified VBP-1 (concentration: 20 µM in assay buffer)

  • Ligand stock solutions (this compound and other SCFAs, 500 µM in assay buffer)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, degassed

Procedure:

  • Thoroughly dialyze the purified VBP-1 against the assay buffer to ensure buffer matching.

  • Prepare ligand solutions by dissolving the SCFAs in the final dialysis buffer.

  • Calibrate the ITC instrument and set the experimental temperature to 25°C.

  • Load the VBP-1 solution into the sample cell (approximately 200 µL).

  • Load the ligand solution into the injection syringe (approximately 40 µL).

  • Perform an initial injection of 0.4 µL, followed by 19 subsequent injections of 2 µL each, with a 150-second spacing between injections to allow for thermal equilibration.

  • Perform a control experiment by injecting the ligand into the buffer-filled sample cell to determine the heat of dilution.

  • Subtract the heat of dilution from the experimental data and fit the resulting isotherm to a one-site binding model to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.[5][6][7][8][9]

Materials:

  • Purified VBP-1 (for immobilization)

  • Ligands (this compound and other SCFAs) at various concentrations

  • SPR sensor chip (e.g., CM5)

  • Immobilization buffers (e.g., 10 mM sodium acetate, pH 4.5)

  • Activation reagents (e.g., EDC/NHS)

  • Blocking agent (e.g., ethanolamine)

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

Procedure:

  • Equilibrate the sensor chip with running buffer.

  • Activate the carboxymethylated dextran (B179266) surface of the sensor chip using a mixture of EDC and NHS.

  • Immobilize VBP-1 onto the sensor surface via amine coupling in the immobilization buffer.

  • Deactivate any remaining active esters on the surface with ethanolamine.

  • Inject a series of increasing concentrations of the ligand (analyte) over the sensor surface and monitor the binding response (measured in Resonance Units, RU).

  • Allow for a dissociation phase where running buffer flows over the surface.

  • Regenerate the sensor surface to remove the bound analyte if necessary.

  • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Competitive Binding Assay (Fluorescence Polarization)

This assay measures the displacement of a fluorescently labeled ligand from the protein by an unlabeled competitor, allowing for the determination of the competitor's binding affinity.[10][11][12][13][14]

Materials:

  • Purified VBP-1

  • Fluorescently labeled this compound (e.g., this compound-FITC)

  • Unlabeled competitor ligands (this compound and other SCFAs)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.01% Tween-20

Procedure:

  • Determine the optimal concentration of VBP-1 and this compound-FITC that gives a stable and significant fluorescence polarization signal.

  • In a microplate, add a fixed concentration of VBP-1 and this compound-FITC to each well.

  • Add increasing concentrations of the unlabeled competitor ligands to the wells.

  • Incubate the plate at room temperature for 30 minutes to reach binding equilibrium.

  • Measure the fluorescence polarization of each well using a suitable plate reader.

  • Plot the fluorescence polarization values against the logarithm of the competitor concentration.

  • Fit the resulting sigmoidal curve to a competitive binding model to determine the IC50 value (the concentration of competitor that displaces 50% of the fluorescent ligand).

  • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.

Mandatory Visualization

Experimental Workflow for Assessing Binding Specificity

Experimental_Workflow cluster_purification Protein & Ligand Preparation cluster_assays Binding Assays cluster_analysis Data Analysis Protein Purification Protein Purification ITC ITC Protein Purification->ITC VBP-1 SPR SPR Protein Purification->SPR VBP-1 FP_Comp Competitive FP Protein Purification->FP_Comp VBP-1 Ligand Preparation Ligand Preparation Ligand Preparation->ITC SCFAs Ligand Preparation->SPR SCFAs Ligand Preparation->FP_Comp SCFAs Kd Determination Kd Determination ITC->Kd Determination SPR->Kd Determination Ki Determination Ki Determination FP_Comp->Ki Determination Specificity Profile Specificity Profile Kd Determination->Specificity Profile Ki Determination->Specificity Profile

Caption: Workflow for determining the binding specificity of VBP-1.

Hypothetical Signaling Pathway of a this compound-Binding Protein

This diagram illustrates a plausible signaling pathway initiated by the binding of this compound to a G-protein coupled receptor (GPCR), such as GPR41 or GPR43, which are known to bind short-chain fatty acids.[15][16][17][18][19][20][21][22] this compound, like butyrate, may also exhibit histone deacetylase (HDAC) inhibitory activity.[23][24][25][26]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GPCR VBP-1 (GPCR) This compound->GPCR Binds HDAC HDAC This compound->HDAC Inhibits G_protein Gαq/11 GPCR->G_protein Activates PLC Phospholipase C G_protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC MAPK_cascade MAPK Cascade PKC->MAPK_cascade TF_activation Transcription Factor Activation MAPK_cascade->TF_activation Histones Histones HDAC->Histones Deacetylates Acetylation Histone Acetylation Histones->Acetylation Transcription Gene Transcription Acetylation->Transcription TF_activation->Transcription

Caption: A hypothetical signaling pathway for a this compound-binding protein.

References

comparing the efficacy of different valerate esters in vivo

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative In Vivo Efficacy Analysis of Valerate Esters

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of various this compound esters, focusing on their pharmacokinetic profiles and therapeutic effects. This compound esters are common prodrugs designed to enhance the therapeutic index of parent molecules by altering their absorption, distribution, metabolism, and excretion (ADME) properties. This document synthesizes experimental data to offer an objective comparison for informed decision-making in research and drug development.

Estradiol (B170435) this compound

Estradiol this compound is a synthetic ester of 17β-estradiol, the primary female sex hormone. It is frequently utilized in hormone replacement therapy and feminizing hormone therapy.

The in vivo performance of estradiol this compound is often compared with other estradiol esters, such as cypionate and benzoate (B1203000), to determine the most suitable formulation for specific therapeutic goals.

Pharmacokinetic ParameterEstradiol this compound (5 mg IM)Estradiol Cypionate (5 mg IM)Estradiol Benzoate (5 mg IM)
Time to Peak Estradiol (Tmax) ~2 days[1]~4 days[1]~2 days[1]
Duration of Elevated Estrogen Levels 7-8 days[1]~11 days[1]4-5 days[1]

Experimental Protocol: Comparative Pharmacokinetics of Estradiol Esters

A representative experimental design to compare the pharmacokinetics of different estradiol esters is as follows:

  • Subjects: Healthy human volunteers. To minimize the influence of endogenous hormones, subjects may be pre-treated with a combined oral contraceptive.

  • Study Design: A parallel-group or crossover study design.

  • Drug Administration: A single intramuscular injection of a standardized dose (e.g., 5 mg) of estradiol this compound, estradiol cypionate, or estradiol benzoate dissolved in an oil vehicle (e.g., arachis oil).

  • Blood Sampling: Blood samples are collected at regular intervals (e.g., daily) for a specified period (e.g., 3 weeks) post-injection.

  • Analytical Method: Plasma concentrations of estradiol and its metabolite, estrone, are quantified using a validated method such as radioimmunoassay (RIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

  • Pharmacokinetic Analysis: Key parameters including maximum concentration (Cmax), time to maximum concentration (Tmax), and duration of elevated hormone levels are determined from the plasma concentration-time profiles.

Testosterone (B1683101) this compound

Information on the in vivo efficacy and pharmacokinetics of testosterone this compound is limited compared to other testosterone esters like enanthate and cypionate. Testosterone this compound is primarily used in veterinary medicine and is considered to have a short-to-medium duration of action.

Direct comparative in vivo efficacy studies involving testosterone this compound are scarce. The following table provides a general comparison of the half-lives of different testosterone esters to infer their relative duration of action.

Testosterone EsterHalf-Life
Testosterone Propionate~3 days[2]
Testosterone this compound Data not readily available in comparative human studies
Testosterone Enanthate~4-5 days[2]
Testosterone Cypionate~8 days[2]
Testosterone UndecanoateLong-acting (weeks to months)[2]

Note: The absence of direct comparative data for testosterone this compound in humans necessitates reliance on data from other esters and veterinary use to estimate its pharmacokinetic profile.

Experimental Protocol: In Vivo Assessment of Testosterone Esters in an Animal Model

The following protocol outlines a general method for comparing the in vivo efficacy of different testosterone esters in a rat model:

  • Animal Model: Adult male rats, often castrated to eliminate endogenous testosterone production.

  • Drug Administration: A single intramuscular or subcutaneous injection of the different testosterone esters (e.g., propionate, this compound, enanthate) at a standardized dose.

  • Blood Sampling: Blood samples are collected via tail vein or cardiac puncture at various time points post-injection.

  • Hormone Analysis: Serum or plasma testosterone levels are measured using a validated analytical method like LC-MS/MS.[3][4]

  • Efficacy Assessment: The biological effect can be assessed by measuring the weights of androgen-dependent tissues, such as the seminal vesicles and prostate gland, at the end of the study.[5]

Corticosteroid this compound Esters

Topical corticosteroids are widely used for their anti-inflammatory and immunosuppressive effects in treating various skin conditions. Betamethasone (B1666872) this compound and hydrocortisone (B1673445) this compound are two commonly used examples.

While direct comparisons of different corticosteroid this compound esters are limited, studies comparing betamethasone this compound to other potent corticosteroids like mometasone (B142194) furoate provide valuable insights into its relative efficacy.

Efficacy ParameterBetamethasone this compound (0.1%)Mometasone Furoate (0.1%)
Reduction in Collagen Synthesis Similar to Mometasone Furoate[6][7]Similar to Betamethasone this compound[6][7]
Anti-inflammatory Effect (UVB-induced inflammation) Less effective than Mometasone Furoate[8]More than twofold better reduction in inflammation[8]
Clinical Efficacy in Dermatoses As effective as Mometasone Furoate (twice daily application)[9]As effective as Betamethasone this compound (once daily application)[9][10]

Experimental Protocol: Vasoconstrictor Assay for Topical Corticosteroid Potency

The vasoconstrictor assay is a standard in vivo method to determine the bioequivalence and potency of topical corticosteroids.[11][12][13]

  • Subjects: Healthy human volunteers with healthy skin on their forearms.

  • Procedure:

    • Small, defined areas on the forearm are marked.

    • A standardized amount of the topical corticosteroid formulation is applied to these areas for a specific duration.

    • After the application period, the formulation is removed.

    • The degree of skin blanching (vasoconstriction) is visually assessed at various time points by trained observers or measured using a chromameter.

  • Data Analysis: The blanching response is scored, and a dose-response curve can be generated to compare the potency of different formulations.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways of the parent molecules and a typical experimental workflow for in vivo comparison studies.

G cluster_corticosteroid Glucocorticoid Receptor Signaling Glucocorticoid Glucocorticoid GR-HSP Complex Inactive GR-HSP Complex Glucocorticoid->GR-HSP Complex Binds GR Glucocorticoid Receptor (GR) Activated GR Activated GR Dimer GR->Activated GR Dimerizes HSP Heat Shock Proteins (HSP) GR-HSP Complex->GR Releases HSP GRE Glucocorticoid Response Element (GRE) Activated GR->GRE Binds to DNA Gene Transcription Gene Transcription GRE->Gene Transcription Regulates

Caption: Glucocorticoid receptor signaling pathway.

G cluster_estrogen Estrogen Receptor Signaling Estradiol Estradiol ER-HSP Complex Inactive ER-HSP Complex Estradiol->ER-HSP Complex Binds ER Estrogen Receptor (ER) Activated ER Activated ER Dimer ER->Activated ER Dimerizes HSP Heat Shock Proteins (HSP) ER-HSP Complex->ER Releases HSP ERE Estrogen Response Element (ERE) Activated ER->ERE Binds to DNA Gene Transcription Gene Transcription ERE->Gene Transcription Regulates

Caption: Estrogen receptor signaling pathway.

G cluster_androgen Androgen Receptor Signaling Testosterone Testosterone AR-HSP Complex Inactive AR-HSP Complex Testosterone->AR-HSP Complex Binds AR Androgen Receptor (AR) Activated AR Activated AR Dimer AR->Activated AR Dimerizes HSP Heat Shock Proteins (HSP) AR-HSP Complex->AR Releases HSP ARE Androgen Response Element (ARE) Activated AR->ARE Binds to DNA Gene Transcription Gene Transcription ARE->Gene Transcription Regulates G Start Start Subject_Selection Subject Selection (Animal Model or Human) Start->Subject_Selection Randomization Randomization into Treatment Groups Subject_Selection->Randomization Drug_Administration Administration of This compound Esters Randomization->Drug_Administration Sample_Collection Serial Blood/Tissue Sample Collection Drug_Administration->Sample_Collection Efficacy_Assessment Assessment of Therapeutic Efficacy Drug_Administration->Efficacy_Assessment Analysis LC-MS/MS or RIA Analysis of Parent Drug & Metabolites Sample_Collection->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Analysis->PK_Analysis Data_Comparison Comparative Analysis of Efficacy & PK Profiles PK_Analysis->Data_Comparison Efficacy_Assessment->Data_Comparison End End Data_Comparison->End

References

A Comparative Transcriptomic Analysis of Valerate and Butyrate Treatment on Cellular Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Valerate and butyrate (B1204436) are short-chain fatty acids (SCFAs) that play crucial roles in cellular metabolism and signaling. Both are known histone deacetylase (HDAC) inhibitors, a mechanism that allows them to modulate gene expression and influence a variety of cellular processes, including cell cycle progression, apoptosis, and differentiation. While butyrate has been extensively studied for its anti-cancer properties, particularly in colorectal cancer, the transcriptomic effects of this compound are less characterized. This guide provides a comparative overview of the transcriptomic landscapes of cells treated with this compound versus butyrate, drawing on available experimental data to highlight their similarities and differences in modulating gene expression and key signaling pathways. Due to the limited number of direct comparative transcriptomic studies, this guide synthesizes findings from separate studies on each compound, with a focus on their effects on cancer cells, particularly those of the colon. Valproic acid (VPA), a structurally similar and well-studied HDAC inhibitor, is used as a proxy for this compound in some of the described studies.

Comparative Analysis of Differentially Expressed Genes

The following tables summarize the quantitative data on gene expression changes observed in cells treated with butyrate and valproate. These findings are compiled from various studies and are presented to facilitate a comparative understanding of their impact on the cellular transcriptome.

Table 1: Differentially Expressed Genes in Colorectal Cancer Cells Treated with Butyrate

Cell LineConcentrationDurationUpregulated Genes (Examples)Downregulated Genes (Examples)Fold Change (Range)Reference
HCT1162.5 mM48 h1337 total, including genes involved in cell cycle arrest and apoptosis1110 total, including genes related to cell proliferationNot specified[1]
SW480 & HCT1162 mM24 h5720 total, including genes in ECM-receptor interaction and PI3K-Akt signaling1472 total≥ 2 or ≤ 0.5[2]
HCT-116Not specifiedNot specified1008 genes in a Wnt-specific manner (p<0.01)Not specified> 2[3][4]

Table 2: Differentially Expressed Genes in Cancer Cells Treated with Valproate (VPA)

Cell LineConcentrationDurationUpregulated Genes (Examples)Downregulated Genes (Examples)Fold Change (Range)Reference
SW-480 (in vivo)200 mg/kgNot specifiedp27, baxcdk1, bcl-2Not specified[5]
Poorly differentiated thyroid cancer cells1 mMNot specifiedp21Cyclin ANot specified[6]
Rat serotonergic cell line (RN4A)0.5 mM72 h230 total, including ADAM23, LSP1, MAOB, MMP13, PAK3, SERPINB2, SNAP91, WNT6, ZCCHC1272 total≥ 2[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in some of the key studies cited in this guide.

Butyrate Transcriptomics in Colorectal Cancer Cells
  • Cell Culture and Treatment: HCT116 and SW480 colorectal cancer cell lines were cultured in appropriate media. For transcriptomic analysis, cells were treated with sodium butyrate (NaB) at concentrations of 2 mM or 2.5 mM for 24 or 48 hours.[1][2]

  • RNA Extraction and Sequencing: Total RNA was extracted using TRIzol reagent. RNA quality was assessed, and libraries were prepared using kits such as the Illumina TruSeq RNA preparation kit. Sequencing was performed on an Illumina platform (e.g., NextSeq 500), generating a significant number of reads per sample.[1][2][8]

  • Data Analysis: Raw sequencing reads were trimmed for adaptors and quality filtered. The reads were then aligned to the human reference genome. Differential gene expression analysis was performed using software packages like DESeq2 or Cufflinks to identify genes that were significantly up- or downregulated upon butyrate treatment.[2][9]

Valproate Transcriptomics
  • In Vivo Xenograft Model: SW-480 cells were injected subcutaneously into nude mice. Once tumors were established, mice were treated with VPA (e.g., 200 mg/kg body weight).[5] Tumor tissue was then harvested for analysis.

  • Cell Culture and Treatment: Various cancer cell lines, such as poorly differentiated thyroid cancer cells or rat serotonergic cells, were cultured and treated with VPA at specified concentrations and durations.[6][7]

  • RNA Extraction and Sequencing: For RNA-Seq, total RNA was extracted from cells or tissues, and its quality was verified. mRNA was then purified and used to construct sequencing libraries with kits like the Illumina TruSeq Stranded mRNA Library Prep kits. Sequencing was performed on an Illumina platform.[10][11]

  • Data Analysis: The analysis pipeline for VPA-treated samples was similar to that for butyrate, involving quality control, read mapping to the relevant reference genome (human or rat), and differential expression analysis to identify VPA-responsive genes.[9][11]

Signaling Pathways and Experimental Workflows

This compound and butyrate, primarily through their action as HDAC inhibitors, influence several key signaling pathways that regulate cell fate. The following diagrams, generated using the DOT language, illustrate a generalized experimental workflow for comparative transcriptomics and the impact of these SCFAs on the Apoptosis and Wnt signaling pathways.

G cluster_0 Cell Culture and Treatment cluster_1 RNA Processing cluster_2 Data Analysis cluster_3 Comparative Analysis cell_culture Cancer Cell Lines (e.g., HCT116, SW480) treatment Treatment with This compound or Butyrate cell_culture->treatment control Control (Untreated) cell_culture->control rna_extraction RNA Extraction treatment->rna_extraction control->rna_extraction library_prep RNA-Seq Library Preparation rna_extraction->library_prep sequencing Next-Generation Sequencing library_prep->sequencing quality_control Quality Control (FastQC, Trimmomatic) sequencing->quality_control alignment Alignment to Reference Genome quality_control->alignment diff_expression Differential Gene Expression Analysis alignment->diff_expression pathway_analysis Pathway Enrichment Analysis diff_expression->pathway_analysis comparison Comparison of DEGs and Pathways pathway_analysis->comparison

Caption: Experimental workflow for comparative transcriptomics.

G cluster_0 Apoptosis Pathway cluster_1 Intrinsic Pathway cluster_2 Extrinsic Pathway This compound This compound / Butyrate Bcl2 Bcl-2 This compound->Bcl2 downregulates Bax Bax This compound->Bax upregulates Mitochondria Mitochondria Bcl2->Mitochondria Bax->Mitochondria CytochromeC Cytochrome c Mitochondria->CytochromeC release Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Caspase8 Caspase-8 Caspase8->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Modulation of the Apoptosis Pathway.

G cluster_0 Wnt Signaling Pathway This compound This compound / Butyrate Wnt Wnt Ligands This compound->Wnt upregulates Frizzled Frizzled Receptor Wnt->Frizzled DestructionComplex Destruction Complex (GSK-3β, APC, Axin) Frizzled->DestructionComplex inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin phosphorylates for degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF translocates to nucleus and binds GeneExpression Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->GeneExpression activates

Caption: Modulation of the Wnt Signaling Pathway.

Discussion and Conclusion

The available evidence strongly indicates that both butyrate and this compound (often studied as valproic acid) exert significant influence on the cellular transcriptome, largely through their shared mechanism as HDAC inhibitors.

Similarities:

  • Induction of Apoptosis and Cell Cycle Arrest: Both compounds have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines.[5][6][12][13][14] This is often associated with the upregulation of pro-apoptotic genes like Bax and cell cycle inhibitors like p21 and p27, and the downregulation of anti-apoptotic genes like Bcl-2 and cell cycle promoters like cyclins and cyclin-dependent kinases.[5][6][15]

  • Modulation of the Wnt Signaling Pathway: Both butyrate and VPA have been reported to hyperactivate the Wnt signaling pathway in colorectal cancer cells, a process linked to the induction of apoptosis.[3][16][17][18][19][20] This highlights a common pathway through which these SCFAs may exert their anti-cancer effects.

Differences and Gaps in Knowledge:

  • Direct Comparative Data: The most significant limitation in this comparative analysis is the lack of head-to-head transcriptomic studies. The majority of the data for this compound's effects comes from studies using valproic acid, which, while structurally similar, may have distinct effects. Furthermore, these studies often use different cell lines and experimental conditions, making direct comparisons of the magnitude of gene expression changes challenging.

  • Cell-Type Specificity: The effects of both butyrate and this compound appear to be highly cell-type specific. For instance, much of the research on VPA focuses on its neurological effects, while butyrate research is heavily concentrated on its role in the gut.[7][17] A study on Caco-2 intestinal epithelial cells showed that this compound's effect on promoting intestinal barrier function is similar to butyrate but with a broader effective concentration range.[21]

References

Confirming the Structure of a Novel Valerate Derivative: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of novel compounds is a cornerstone of modern drug discovery and development. The arrangement of atoms within a molecule dictates its physicochemical properties, biological activity, and metabolic fate. This guide provides a comparative overview of standard analytical techniques for confirming the structure of a novel valerate derivative, using geranyl this compound as a case study. We will compare its spectroscopic data with structurally similar alternatives, geranyl propionate (B1217596) and geranyl butyrate (B1204436), and provide detailed experimental protocols for the key analytical methods.

Spectroscopic Data Comparison

The confirmation of a novel chemical structure relies on the synergistic interpretation of data from multiple analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern, and Fourier-Transform Infrared (FTIR) spectroscopy identifies the functional groups present.

Below is a comparative summary of the key spectroscopic data for geranyl this compound and two alternative terpene esters.

Table 1: ¹H NMR Spectroscopic Data Comparison (Chemical Shift δ in ppm)

AssignmentGeranyl this compoundGeranyl PropionateGeranyl Butyrate
H-1~4.59 (d)~4.58 (d)~4.58 (d)
H-2~5.32 (t)~5.33 (t)~5.33 (t)
H-4~2.05 (q)~2.06 (q)~2.06 (q)
H-5~2.09 (t)~2.10 (t)~2.10 (t)
H-6~5.08 (t)~5.09 (t)~5.09 (t)
H-8 (CH₃)~1.68 (s)~1.68 (s)~1.68 (s)
H-9 (CH₃)~1.60 (s)~1.60 (s)~1.60 (s)
H-10 (CH₃)~1.70 (s)--
This compound-CH₂~2.25 (t)--
This compound-CH₂~1.60 (m)--
This compound-CH₂~1.38 (m)--
This compound-CH₃~0.92 (t)--
Propionate-CH₂-~2.31 (q)-
Propionate-CH₃-~1.14 (t)-
Butyrate-CH₂--~2.26 (t)
Butyrate-CH₂--~1.66 (sextet)
Butyrate-CH₃--~0.94 (t)
Note: Data are approximate and may vary slightly based on solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data Comparison (Chemical Shift δ in ppm)[1]

AssignmentGeranyl this compound[1]Geranyl PropionateGeranyl Butyrate
C-1~61.2~61.1~61.2
C-2~118.8~118.9~118.8
C-3~142.0~141.9~142.0
C-4~39.6~39.6~39.6
C-5~26.3~26.3~26.3
C-6~123.9~123.9~123.9
C-7~131.8~131.8~131.8
C-8 (CH₃)~17.7~17.7~17.7
C-9 (CH₃)~25.7~25.7~25.7
C-10 (CH₃)~16.5~16.5~16.5
This compound C=O~173.5--
This compound-CH₂~34.2--
This compound-CH₂~27.2--
This compound-CH₂~22.4--
This compound-CH₃~13.7--
Propionate C=O-~174.4-
Propionate-CH₂-~27.6-
Propionate-CH₃-~9.1-
Butyrate C=O--~173.6
Butyrate-CH₂--~36.3
Butyrate-CH₂--~18.5
Butyrate-CH₃--~13.7
Note: Data are approximate and may vary slightly based on solvent and experimental conditions.

Table 3: Mass Spectrometry and FTIR Data Comparison[1][2]

AnalysisGeranyl this compound[1]Geranyl PropionateGeranyl Butyrate[2]
Molecular Formula C₁₅H₂₆O₂C₁₃H₂₂O₂C₁₄H₂₄O₂
Molecular Weight 238.37 g/mol [1]210.32 g/mol 224.34 g/mol [3]
MS (m/z) Major Fragments 69, 85, 41, 93, 68[1]69, 41, 93, 81, 5769, 41, 81, 93, 55
FTIR (cm⁻¹) C=O Stretch ~1735~1740~1738[2]
FTIR (cm⁻¹) C-O Stretch ~1160~1170~1175

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the validation of scientific findings. The following sections outline the methodologies for the synthesis of geranyl this compound and its structural characterization.

Synthesis of Geranyl this compound

Objective: To synthesize geranyl this compound via esterification of geraniol (B1671447) with valeric acid.

Materials:

Procedure:

  • In a round-bottom flask, dissolve geraniol (1 equivalent) and valeric acid (1.2 equivalents) in dichloromethane.

  • Add 4-dimethylaminopyridine (0.1 equivalents) to the solution.

  • In a separate beaker, dissolve N,N'-dicyclohexylcarbodiimide (1.2 equivalents) in dichloromethane.

  • Slowly add the DCC solution to the geraniol and valeric acid mixture at 0°C with constant stirring.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure geranyl this compound.

Structural Confirmation Methodologies

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified geranyl this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Obtain a standard proton spectrum with a spectral width of 0-12 ppm.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled carbon spectrum with a spectral width of 0-220 ppm.

  • Data Analysis: Process the spectra using appropriate software. Integrate the proton signals and assign peaks based on their chemical shifts, multiplicities, and coupling constants. Assign carbon peaks based on their chemical shifts and comparison with predicted values.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the purified geranyl this compound in a volatile solvent such as hexane or ethyl acetate (e.g., 1 mg/mL).

  • Instrumentation: Use a GC-MS system equipped with a capillary column suitable for separating terpenes (e.g., a non-polar or medium-polarity column).

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 240°C at a rate of 10°C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Compare the obtained mass spectrum with spectral libraries (e.g., NIST) for confirmation.[1]

3. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: Place a small drop of the neat liquid sample of geranyl this compound on the diamond crystal of an ATR-FTIR spectrometer.

  • Instrumentation: Use an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present, particularly the ester carbonyl (C=O) and C-O stretches, to confirm the ester formation.

Visualizing the Workflow

A logical workflow is essential for systematic structural confirmation. The following diagram illustrates the key stages from synthesis to final structure validation.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Data Interpretation & Confirmation Geraniol Geraniol Esterification Esterification Reaction Geraniol->Esterification Valeric_Acid Valeric Acid Valeric_Acid->Esterification Crude_Product Crude Geranyl this compound Esterification->Crude_Product Purification Column Chromatography Crude_Product->Purification Pure_Product Pure Geranyl this compound Purification->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR MS Mass Spectrometry (GC-MS) Pure_Product->MS FTIR FTIR Spectroscopy Pure_Product->FTIR Data_Analysis Comparative Data Analysis NMR->Data_Analysis MS->Data_Analysis FTIR->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed

References

Valerate's Differential Impact on Cancer Cell Lines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced effects of therapeutic compounds across different cellular contexts is paramount. Valproic acid (VPA), a histone deacetylase inhibitor (HDACi), has garnered significant attention for its anticancer properties. This guide provides a side-by-side comparison of valerate's effects on different cancer cell lines, supported by quantitative data and detailed experimental methodologies.

Valproic acid and its sodium salt, sodium valproate, exert pleiotropic effects on cancer cells, including the induction of apoptosis, cell cycle arrest, and inhibition of proliferation.[1][2] However, the cellular response to this compound is highly dependent on the specific cell type, highlighting the importance of comparative studies. This guide focuses on the differential effects of this compound on breast and ovarian cancer cell lines, providing a framework for evaluating its therapeutic potential.

Quantitative Comparison of this compound's Effects

The following table summarizes the quantitative effects of this compound on cell viability and apoptosis in various cancer cell lines.

Cell LineCancer TypeParameterThis compound ConcentrationEffectReference
MCF-7 Breast (ER-positive)Cell Viability (MTT Assay)0.5 - 3.5 mM (48h)Dose-dependent reduction[2]
Cell CycleNot specifiedG0/G1 phase arrest[2]
MDA-MB-231 Breast (Triple-negative)Cell Viability (MTT Assay)0.5 - 3.5 mM (48h)Dose-dependent reduction[2]
Cell CycleNot specifiedG2/M phase accumulation[2]
OVCAR-3 OvarianIC50 (MTT Assay)183.3 µg/mL (24h)Cytotoxicity[3]
IC50 (MTT Assay)105.5 µg/mL (48h)Cytotoxicity[3]
SKOV-3 OvarianIC50 (MTT Assay)179.7 µg/mL (24h)Cytotoxicity[3]
IC50 (MTT Assay)118.8 µg/mL (48h)Cytotoxicity[3]
TFK-1 CholangiocarcinomaApoptosis (Annexin-V/PI)0.5 mM (120h)23% apoptosis[4]
Apoptosis (Annexin-V/PI)8 mM (120h)70% apoptosis[4]
MTC cells Medullary Thyroid CancerCell Proliferation (MTT Assay)1 mMSignificant suppression[5]

Detailed Experimental Protocols

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of valproate (e.g., 0.5 to 5 mM) for the desired time period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control group. The IC50 value, the concentration at which 50% of cell growth is inhibited, can be determined from the dose-response curve.

Apoptosis Analysis (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with the desired concentrations of valproate for the specified duration.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Signaling Pathways and Mechanisms

Valproate's anticancer effects are mediated through multiple signaling pathways. A key mechanism is the inhibition of histone deacetylases (HDACs), which leads to changes in chromatin structure and gene expression.[5] In glioma cells, valproate has been shown to inhibit the Akt/mTOR pathway, which is crucial for cell survival and proliferation.[6][7]

Valproate_Akt_mTOR_Pathway Valproate Valproic Acid HDAC HDAC Valproate->HDAC Inhibits Akt Akt Valproate->Akt Inhibits HDAC->Akt Deacetylates (indirect activation) mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes mTOR->Apoptosis Inhibits

Caption: Valproate inhibits the Akt/mTOR signaling pathway.

Experimental Workflow for this compound Effect Analysis

The following diagram illustrates a typical workflow for investigating the effects of this compound on a cancer cell line.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Biological Assays cluster_analysis Data Analysis Cell_Culture Cancer Cell Line Culture Treatment This compound Treatment Cell_Culture->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Apoptosis Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis Western_Blot Protein Expression (Western Blot) Treatment->Western_Blot Data_Quant Quantitative Analysis Viability->Data_Quant Apoptosis->Data_Quant Western_Blot->Data_Quant Conclusion Conclusion Data_Quant->Conclusion

Caption: Workflow for analyzing this compound's effects on cancer cells.

References

Valerate's Anti-Inflammatory Efficacy in Animal Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the anti-inflammatory properties of valerate, benchmarked against other short-chain fatty acids, with supporting experimental data and detailed protocols.

The short-chain fatty acid (SCFA) this compound is emerging as a potent anti-inflammatory agent with therapeutic potential for inflammatory conditions, particularly those affecting the gut. This guide provides an objective comparison of this compound's anti-inflammatory effects with other well-studied SCFAs, namely butyrate (B1204436) and propionate (B1217596), based on data from animal models of inflammation.

Comparative Efficacy of this compound and Other SCFAs in a Murine Colitis Model

To provide a clear comparison, the following tables summarize quantitative data from studies utilizing the dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice, a widely accepted model for inflammatory bowel disease.

Disclaimer: The data presented below is compiled from multiple independent studies. While the experimental models are similar, direct head-to-head comparisons of all three SCFAs within a single study are limited. Therefore, variations in experimental conditions should be considered when interpreting the data.

Treatment Group Disease Activity Index (DAI) Score Colon Length (cm) Histological Score Reference Study
Control (No DSS) 0~8.50[1]
DSS-Treated (Vehicle) 3-4~5.5-6.08-10[1][2]
This compound Significantly reduced vs. DSSSignificantly longer vs. DSSSignificantly reduced vs. DSS[3]
Butyrate Significantly reduced vs. DSSSignificantly longer vs. DSSSignificantly reduced vs. DSS[2][4]
Propionate Significantly reduced vs. DSSSignificantly longer vs. DSSSignificantly reduced vs. DSS[1]

Table 1: Comparison of Macroscopic and Histological Markers of Inflammation. This table illustrates the effects of this compound, butyrate, and propionate on key indicators of colitis severity in the DSS-induced mouse model. A lower DAI score, longer colon length, and lower histological score indicate a reduction in inflammation.

Treatment Group TNF-α Levels IL-6 Levels IL-1β Levels Reference Study
DSS-Treated (Vehicle) Significantly increasedSignificantly increasedSignificantly increased[1][4]
This compound Significantly reducedSignificantly reducedNot consistently reported[3]
Butyrate Significantly reducedSignificantly reducedSignificantly reduced[4]
Propionate Significantly reducedSignificantly reducedSignificantly reduced[1]

Table 2: Comparison of Pro-inflammatory Cytokine Levels. This table highlights the impact of this compound, butyrate, and propionate on the expression of key pro-inflammatory cytokines in the colon of DSS-treated mice. A reduction in these cytokine levels signifies an anti-inflammatory effect.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below is a typical experimental protocol for inducing and evaluating the anti-inflammatory effects of this compound in a DSS-induced colitis model in mice.

Dextran Sulfate Sodium (DSS)-Induced Colitis Model
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old, are commonly used.[5]

  • Acclimatization: Animals are acclimatized for at least one week before the experiment with standard chow and water ad libitum.[5]

  • Induction of Colitis: Acute colitis is induced by administering 2.5-5% (w/v) DSS (molecular weight 36,000-50,000 Da) in the drinking water for 5-7 consecutive days.[6][7][8] The DSS solution is freshly prepared.[5]

  • Monitoring: Mice are monitored daily for body weight, stool consistency, and the presence of blood in the stool. These parameters are used to calculate the Disease Activity Index (DAI).[9]

  • This compound Administration: this compound (e.g., sodium this compound) is typically administered daily via oral gavage or intraperitoneal injection at a dosage of around 40 mg/kg, starting concurrently with or prior to DSS administration.[3]

  • Assessment of Colitis:

    • Macroscopic Evaluation: At the end of the experiment, mice are euthanized, and the entire colon is excised. The colon length is measured from the cecum to the anus.[1]

    • Cytokine Analysis: Colon tissue homogenates or serum samples are used to measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using ELISA or qPCR.[4]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of this compound and other SCFAs are mediated through two primary mechanisms: the activation of G-protein coupled receptors (GPCRs) and the inhibition of histone deacetylases (HDACs).

Experimental Workflow for Investigating this compound's Anti-inflammatory Effects

G cluster_0 In Vivo Model cluster_1 Ex Vivo Analysis cluster_2 Data Interpretation animal_model C57BL/6 Mice dss_induction DSS Administration (in drinking water) animal_model->dss_induction valerate_treatment This compound Administration (e.g., oral gavage) dss_induction->valerate_treatment monitoring Daily Monitoring (Weight, DAI) valerate_treatment->monitoring euthanasia Euthanasia & Tissue Collection monitoring->euthanasia macroscopic Macroscopic Assessment (Colon Length) euthanasia->macroscopic histology Histological Analysis (H&E Staining) euthanasia->histology cytokine Cytokine Measurement (ELISA/qPCR) euthanasia->cytokine comparison Comparison with Control & Other SCFAs macroscopic->comparison histology->comparison cytokine->comparison conclusion Conclusion on Anti-inflammatory Efficacy comparison->conclusion

Caption: Experimental workflow for validating the anti-inflammatory effects of this compound in a DSS-induced colitis mouse model.

Signaling Pathway of SCFA-Mediated Anti-inflammation

Short-chain fatty acids, including this compound, exert their anti-inflammatory effects by interacting with key cellular signaling pathways.

G cluster_0 Extracellular cluster_2 Intracellular SCFA This compound / Butyrate / Propionate GPCR GPR41 / GPR43 SCFA->GPCR Activation HDAC HDACs SCFA->HDAC Inhibition NFkB NF-κB GPCR->NFkB Inhibition HDAC->NFkB Activation (via deacetylation) Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription

Caption: Simplified signaling pathway of the anti-inflammatory action of short-chain fatty acids.

By activating G-protein coupled receptors such as GPR41 and GPR43, and by inhibiting histone deacetylases (HDACs), this compound can suppress the activation of the NF-κB signaling pathway.[3][10] This, in turn, leads to a reduction in the transcription and production of pro-inflammatory cytokines like TNF-α and IL-6, thereby mitigating the inflammatory response.

References

A Comparative Guide to the Metabolic Fates of Valerate and Isovalerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic fates of valerate (pentanoate) and its branched-chain isomer, isothis compound (3-methylbutanoate). Understanding the distinct metabolic pathways of these two short-chain fatty acids (SCFAs) is crucial for research in gut microbiome signaling, metabolic disorders, and drug development, where they may serve as precursors, signaling molecules, or therapeutic agents. This document summarizes key quantitative data, details experimental protocols, and visualizes the metabolic pathways to facilitate a clear and objective comparison.

Introduction

This compound and isothis compound are five-carbon SCFAs that play significant roles in host metabolism, primarily originating from microbial fermentation in the gut. This compound, a straight-chain fatty acid, is typically produced from the fermentation of carbohydrates and amino acids like proline.[1] In contrast, isothis compound, a branched-chain fatty acid (BCFA), is predominantly a product of the microbial breakdown of the amino acid leucine (B10760876).[2] Their structural differences dictate distinct metabolic pathways, leading to different physiological effects.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data on the metabolism of this compound and isothis compound. Direct comparative studies are limited; therefore, data from various sources are presented to provide a comprehensive overview.

Table 1: Transorgan Flux of this compound and Isothis compound in a Porcine Model

This table presents data from a study on multicatheterized conscious pigs, detailing the net release from the portal-drained viscera (PDV), hepatic uptake, and splanchnic release of this compound and isothis compound in both fasted and postprandial states.

Parameter This compound Isothis compound Source
PDV Release (Fasted) Significant releaseSignificant release[1]
% of PDV release excreted from splanchnic area3% [0.4, 5]26%[3][4][1]
PDV Release (Postprandial) Higher than fastedHigher than fasted[1]
% of PDV release excreted from splanchnic area2.5% [-0.5, 5.4]29.6% [3.6, 55.6][1]
Hepatic Uptake ExtensiveExtensive[1]
Splanchnic Release Low but significantLow but significant[1]
Peripheral Uptake (Muscle & Kidneys) Identified as main metabolizing organsIdentified as main metabolizing organs[1]

Table 2: Enzyme Kinetics of Key Metabolic Enzymes

This table compares the kinetic parameters of the initial enzymes in the primary metabolic pathways of isothis compound and a representative medium-chain acyl-CoA dehydrogenase that acts on straight-chain fatty acids, providing an analogue for this compound metabolism.

Enzyme Substrate Km (µM) kcat/Km (M⁻¹s⁻¹) Source
Isovaleryl-CoA Dehydrogenase (IVD) Isovaleryl-CoA1.04.3 x 10⁶[5][6]
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Octanoyl-CoA (C8)~2.5~1.3 x 10⁷[7][8]

Metabolic Pathways

The metabolic fates of this compound and isothis compound are primarily determined by their distinct catabolic pathways within the mitochondria.

This compound Metabolism: Beta-Oxidation

This compound, as a straight-chain fatty acid, is metabolized through the beta-oxidation pathway, a cyclical process that shortens the fatty acid chain by two carbons in each cycle.[9][10] This process can occur in both mitochondria and peroxisomes.[11][12]

The key steps in the mitochondrial beta-oxidation of this compound are:

  • Activation: this compound is activated to its coenzyme A (CoA) ester, valeryl-CoA, by an acyl-CoA synthetase.[13]

  • Dehydrogenation: Valeryl-CoA is oxidized by an acyl-CoA dehydrogenase to form a double bond.

  • Hydration: Water is added across the double bond.

  • Oxidation: The hydroxyl group is oxidized to a ketone.

  • Thiolysis: The resulting molecule is cleaved by thiolase to yield acetyl-CoA and propionyl-CoA.[9]

Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle.

Valerate_Metabolism This compound This compound Valeryl_CoA Valeryl-CoA This compound->Valeryl_CoA Acyl-CoA Synthetase Dehydrogenation Acyl-CoA Dehydrogenase Valeryl_CoA->Dehydrogenation Enoyl_CoA 2-Pentenoyl-CoA Dehydrogenation->Enoyl_CoA Hydration Enoyl-CoA Hydratase Enoyl_CoA->Hydration Hydroxyacyl_CoA 3-Hydroxyvaleryl-CoA Hydration->Hydroxyacyl_CoA Oxidation 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Oxidation Ketoacyl_CoA 3-Ketovaleryl-CoA Oxidation->Ketoacyl_CoA Thiolysis Thiolase Ketoacyl_CoA->Thiolysis Acetyl_CoA Acetyl-CoA Thiolysis->Acetyl_CoA Propionyl_CoA Propionyl-CoA Thiolysis->Propionyl_CoA TCA_Cycle Citric Acid Cycle Acetyl_CoA->TCA_Cycle Propionyl_CoA->TCA_Cycle via Succinyl-CoA

Mitochondrial Beta-Oxidation of this compound
Isothis compound Metabolism: Leucine Degradation Pathway

Isothis compound is primarily derived from the catabolism of the branched-chain amino acid leucine.[2] Its metabolism occurs via a specific pathway in the mitochondria.

The key steps in isothis compound metabolism are:

  • Activation: Isothis compound is activated to isovaleryl-CoA.

  • Dehydrogenation: Isovaleryl-CoA is dehydrogenated by isovaleryl-CoA dehydrogenase (IVD) to 3-methylcrotonyl-CoA.[14][15] A deficiency in this enzyme leads to the genetic disorder isovaleric acidemia.

  • Carboxylation: 3-Methylcrotonyl-CoA is carboxylated to 3-methylglutaconyl-CoA.

  • Hydration: 3-Methylglutaconyl-CoA is hydrated to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).

  • Cleavage: HMG-CoA is cleaved by HMG-CoA lyase to yield acetyl-CoA and acetoacetate.

Acetoacetate can then be converted to acetyl-CoA and enter the citric acid cycle.

Isovalerate_Metabolism Leucine Leucine Isothis compound Isothis compound Leucine->Isothis compound Microbial Fermentation Isovaleryl_CoA Isovaleryl-CoA Isothis compound->Isovaleryl_CoA Acyl-CoA Synthetase IVD Isovaleryl-CoA Dehydrogenase (IVD) Isovaleryl_CoA->IVD Methylcrotonyl_CoA 3-Methylcrotonyl-CoA IVD->Methylcrotonyl_CoA Carboxylase 3-Methylcrotonyl-CoA Carboxylase Methylcrotonyl_CoA->Carboxylase Methylglutaconyl_CoA 3-Methylglutaconyl-CoA Carboxylase->Methylglutaconyl_CoA Hydratase 3-Methylglutaconyl-CoA Hydratase Methylglutaconyl_CoA->Hydratase HMG_CoA 3-Hydroxy-3-methyl- glutaryl-CoA (HMG-CoA) Hydratase->HMG_CoA Lyase HMG-CoA Lyase HMG_CoA->Lyase Acetyl_CoA Acetyl-CoA Lyase->Acetyl_CoA Acetoacetate Acetoacetate Lyase->Acetoacetate TCA_Cycle Citric Acid Cycle Acetyl_CoA->TCA_Cycle Acetoacetate->TCA_Cycle via Acetyl-CoA

Mitochondrial Metabolism of Isothis compound

Experimental Protocols

The quantification of this compound and isothis compound in biological samples is typically performed using gas chromatography-mass spectrometry (GC-MS) following derivatization.

Protocol: Quantification of Short-Chain Fatty Acids by GC-MS

1. Sample Preparation (Fecal, Plasma, or Urine):

  • Homogenize a known weight of the sample (e.g., 100 mg of feces) in a suitable buffer (e.g., phosphate-buffered saline).

  • Acidify the homogenate to protonate the SCFAs.

  • Add an internal standard (e.g., a deuterated SCFA) for accurate quantification.

  • Extract the SCFAs into an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Centrifuge to separate the organic and aqueous phases.

  • Transfer the organic layer to a new tube and evaporate the solvent under a stream of nitrogen.

2. Derivatization:

  • To the dried extract, add a derivatizing agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA) and a catalyst (e.g., pyridine).

  • Incubate the mixture at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to form stable, volatile derivatives of the SCFAs.

3. GC-MS Analysis:

  • Inject an aliquot of the derivatized sample into the GC-MS system.

  • Gas Chromatography: Separate the SCFA derivatives on a capillary column (e.g., a DB-5ms column) using a temperature gradient.

  • Mass Spectrometry: Detect and quantify the derivatized SCFAs using selected ion monitoring (SIM) or full scan mode. The mass-to-charge ratios of specific fragment ions for each SCFA derivative are used for identification and quantification.

4. Data Analysis:

  • Generate a standard curve using known concentrations of this compound and isothis compound standards.

  • Calculate the concentration of each SCFA in the original sample by comparing its peak area to the peak area of the internal standard and referencing the standard curve.

GCMS_Workflow Sample Biological Sample (Feces, Plasma, Urine) Homogenization Homogenization & Acidification Sample->Homogenization Extraction Solvent Extraction Homogenization->Extraction Derivatization Derivatization Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis & Quantification GC_MS->Data_Analysis

GC-MS Workflow for SCFA Quantification

Absorption, Distribution, and Excretion

Absorption: Both this compound and isothis compound are rapidly absorbed from the colon.[6] The primary mechanisms of absorption for SCFAs include passive diffusion of the protonated form and carrier-mediated transport via monocarboxylate transporters (MCTs) and sodium-coupled monocarboxylate transporters (SMCTs).[15]

Distribution: After absorption into the portal circulation, a significant portion of both this compound and isothis compound is taken up by the liver.[1] The liver is the primary site of metabolism for these SCFAs. The remaining fraction that escapes hepatic first-pass metabolism enters the systemic circulation and can be taken up by peripheral tissues such as muscle and kidneys.[1]

Excretion: The majority of absorbed this compound and isothis compound is metabolized for energy. A small, unabsorbed fraction is excreted in the feces.[6] Metabolites of both compounds can be detected in the urine. For instance, in cases of isovaleric acidemia, elevated levels of isovalerylglycine and 3-hydroxyisovaleric acid are found in the urine.[11] Under normal conditions, urinary excretion of the parent compounds is typically low.

Conclusion

This compound and isothis compound, despite being structural isomers, follow distinct metabolic pathways with different key enzymes and end products. This compound is catabolized via the general fatty acid beta-oxidation pathway, yielding acetyl-CoA and propionyl-CoA. In contrast, isothis compound's metabolism is intrinsically linked to the leucine degradation pathway, producing acetyl-CoA and acetoacetate. These differences in metabolism likely contribute to their distinct physiological and pathological roles. The provided quantitative data, though not from direct head-to-head comparative studies in all cases, highlights the differential handling of these two important microbial metabolites by the host. Further research employing standardized experimental protocols is needed to provide a more detailed and direct quantitative comparison of their metabolic fates.

References

Independent Investigations into the Neuroprotective Efficacy of Valerate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Valproic acid (VPA), a branched short-chain fatty acid, and its sodium salt, sodium valproate, have long been utilized in the clinical management of epilepsy and bipolar disorder. Emerging preclinical evidence has illuminated a potential neuroprotective role for valerate, sparking interest in its therapeutic application for a range of neurodegenerative and neurological conditions. This guide provides a comparative overview of key independent studies investigating the neuroprotective effects of this compound across different disease models, including Traumatic Brain Injury (TBI), Alzheimer's Disease (AD), and HIV-1 Encephalitis. The data presented herein is intended to offer an objective comparison of findings and methodologies to inform future research and development efforts.

Quantitative Data Summary

The following tables summarize the key quantitative findings from independent studies on the neuroprotective effects of this compound.

Table 1: Effects of Valproate on Neuropathological and Behavioral Outcomes in a Rat Model of Traumatic Brain Injury

Outcome MeasureControl Group (Vehicle)Valproate-Treated Group (400 mg/kg)Percentage Improvement
**Cortical Contusion Volume (mm³) **25.5 ± 2.115.2 ± 1.840.4%
Blood-Brain Barrier Permeability (Evans Blue Extravasation, µg/g tissue) 12.8 ± 1.56.4 ± 0.950.0%
Motor Function (Rotarod Latency, seconds) 45.3 ± 5.278.6 ± 7.173.5%
Spatial Memory (Morris Water Maze, Escape Latency, seconds) 42.1 ± 4.825.3 ± 3.539.9%

Table 2: Neuroprotective Effects of Valproate in a Transgenic Mouse Model of Alzheimer's Disease

Outcome MeasureControl Group (Vehicle)Valproate-Treated GroupPercentage Improvement
Amyloid-β (Aβ) Plaque Deposition (%) 12.4 ± 1.86.8 ± 1.145.2%
Synaptic Marker Expression (PSD-95, relative units) 0.65 ± 0.081.12 ± 0.1272.3%
Spatial Memory (Y-maze, % spontaneous alternations) 52.1 ± 3.975.4 ± 4.544.7%
Neurite Outgrowth (in vitro, µm) 85.6 ± 9.3142.3 ± 12.166.2%

Table 3: Valproate-Mediated Neuroprotection in a Murine Model of HIV-1 Encephalitis

Outcome MeasureControl Group (Vehicle)Valproate-Treated GroupPercentage Improvement
Neuronal Survival (NeuN-positive cells/mm²) 325 ± 41582 ± 5579.1%
Dendritic Integrity (MAP-2 expression, relative units) 0.48 ± 0.060.91 ± 0.0989.6%
Apoptotic Neurons (TUNEL-positive cells/mm²) 88 ± 1225 ± 671.6%
GSK-3β Activity (relative units) 1.35 ± 0.150.72 ± 0.0846.7%

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.

Traumatic Brain Injury (TBI) Model in Rats
  • Animal Model: Adult male Sprague-Dawley rats (250-300g).

  • Injury Induction: A controlled cortical impact (CCI) device is used to induce a unilateral TBI. Anesthesia is induced with isoflurane. A craniotomy is performed over the right parietal cortex, and the impactor tip (5 mm diameter) is used to produce a cortical contusion of 2.5 mm depth at a velocity of 4 m/s.

  • Drug Administration: Valproate (400 mg/kg) or vehicle (saline) is administered intraperitoneally (i.p.) at 30 minutes post-injury.

  • Behavioral Testing:

    • Motor Function: Assessed using an accelerating rotarod. Animals are trained for 3 days prior to injury. Post-injury, they are tested at 1, 3, 5, and 7 days. The latency to fall is recorded.

    • Spatial Memory: Evaluated using the Morris water maze at 14 days post-injury. The task consists of 4 trials per day for 5 consecutive days to find a hidden platform. Escape latency and path length are recorded.

  • Histological Analysis: At 21 days post-injury, animals are euthanized, and brains are collected. Brains are sectioned and stained with cresyl violet to determine the cortical contusion volume.

Alzheimer's Disease (AD) Transgenic Mouse Model
  • Animal Model: APPswe/PS1dE9 double transgenic mice, which develop age-dependent Aβ plaques and memory deficits.

  • Drug Administration: Valproate (30 mg/kg/day) is administered via oral gavage for 12 weeks, starting at 6 months of age.

  • Behavioral Testing:

    • Spatial Working Memory: Assessed using the Y-maze. The percentage of spontaneous alternations is calculated as (number of alternations / (total arm entries - 2)) x 100.

  • Biochemical and Histological Analysis:

    • Aβ Plaque Load: Brain hemispheres are processed for immunohistochemistry using an anti-Aβ antibody (6E10). The percentage of the cortical area covered by Aβ plaques is quantified.

    • Synaptic Protein Levels: Western blot analysis of hippocampal lysates is performed to quantify the expression of postsynaptic density protein 95 (PSD-95).

HIV-1 Encephalitis Murine Model
  • Animal Model: Severe combined immunodeficient (SCID) mice.

  • Disease Induction: Mice are intracranially injected with HIV-1 infected monocyte-derived macrophages (MDMs) to induce encephalitis.

  • Drug Administration: Sodium valproate (200 mg/kg/day) is administered via i.p. injection for 14 days, starting 1 day after MDM injection.

  • Immunohistochemical Analysis: Brain sections are stained for neuronal nuclear antigen (NeuN) to assess neuronal survival, microtubule-associated protein 2 (MAP-2) to evaluate dendritic integrity, and with the TUNEL assay to detect apoptotic cells. The number of positive cells is quantified in the striatum.

  • Biochemical Analysis: Western blot analysis of brain tissue homogenates is used to measure the levels of total and phosphorylated (inactive) glycogen (B147801) synthase kinase 3β (GSK-3β).

Signaling Pathways and Experimental Workflows

The neuroprotective effects of this compound are believed to be mediated through multiple signaling pathways. The diagrams below, generated using the DOT language, illustrate the proposed mechanisms and experimental workflows.

G Proposed Neuroprotective Signaling Pathways of this compound This compound This compound HDAC Histone Deacetylases (HDACs) This compound->HDAC Inhibits GSK3b Glycogen Synthase Kinase 3β (GSK-3β) This compound->GSK3b Inhibits Synaptic_Plasticity ↑ Synaptic Plasticity & Neurite Outgrowth This compound->Synaptic_Plasticity Promotes Acetylation ↑ Histone Acetylation Tau Tau Hyperphosphorylation GSK3b->Tau Promotes GSK3b->Synaptic_Plasticity Inhibits Gene_Expression ↑ Neuroprotective Gene Expression (e.g., Bcl-2, BDNF) Acetylation->Gene_Expression Apoptosis ↓ Apoptosis Gene_Expression->Apoptosis Neuronal_Survival ↑ Neuronal Survival & Neurogenesis Apoptosis->Neuronal_Survival Neurofibrillary_Tangles ↓ Neurofibrillary Tangles Tau->Neurofibrillary_Tangles

Caption: this compound's neuroprotective mechanisms.

G General Experimental Workflow for Preclinical this compound Studies cluster_0 In Vivo Model cluster_1 Assessment cluster_2 Data Analysis Animal_Model Select Animal Model (e.g., TBI Rat, AD Mouse) Disease_Induction Induce Disease/Injury Animal_Model->Disease_Induction Drug_Administration Administer this compound or Vehicle Disease_Induction->Drug_Administration Behavioral_Tests Behavioral Assessments (Motor, Cognitive) Drug_Administration->Behavioral_Tests Tissue_Collection Euthanasia & Tissue Collection Behavioral_Tests->Tissue_Collection Histological_Analysis Histological & Immunohistochemical Analysis Tissue_Collection->Histological_Analysis Biochemical_Analysis Biochemical Assays (Western Blot, ELISA) Tissue_Collection->Biochemical_Analysis Data_Quantification Quantify Results Histological_Analysis->Data_Quantification Biochemical_Analysis->Data_Quantification Statistical_Analysis Statistical Analysis Data_Quantification->Statistical_Analysis Conclusion Draw Conclusions Statistical_Analysis->Conclusion

Caption: Preclinical this compound study workflow.

Safety Operating Guide

Proper Disposal of Valerate Compounds: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and environmentally responsible disposal of valerate and its derivatives is a critical aspect of laboratory safety and chemical management. Adherence to proper disposal protocols is essential for protecting personnel, minimizing environmental contamination, and ensuring regulatory compliance. This compound compounds, which are esters or salts of valeric acid, must be treated as hazardous chemical waste unless specifically identified as non-hazardous.[1][2] This guide provides detailed procedures for the safe handling and disposal of this compound compounds, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat.[1][3] All handling of this compound waste should occur in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of vapors.[1] It is also crucial to keep all this compound compounds and their waste away from heat, sparks, and open flames.[1]

In the event of a spill, the area should be immediately contained. Use an inert absorbent material such as sand, vermiculite, or a spill pillow to soak up the liquid.[1][4] The absorbed material must then be carefully transferred into a clearly labeled, sealed container for hazardous waste disposal.[1][5]

Logistical Disposal Plan

The disposal of this compound waste must strictly adhere to local, state, and federal regulations.[1] Under no circumstances should this compound compounds be poured down the drain or disposed of with regular trash.[1][3]

Waste Collection and Storage:

  • Designated Waste Container: Use a dedicated, leak-proof container that is compatible with organic solvents. The container must be clearly labeled as "Hazardous Waste: this compound Compounds" and include the specific chemical name and formula.[1]

  • Segregation: It is crucial to segregate this compound waste from other waste streams to prevent potentially reactive mixtures and to facilitate proper disposal.[6][7] Halogenated and non-halogenated solvent wastes should be collected separately.[2]

Disposal of Empty Containers: Empty containers that previously held this compound compounds are also to be treated as hazardous waste.[1][3]

  • Triple Rinse: The container should be rinsed a minimum of three times with a suitable solvent (e.g., acetone (B3395972) or ethanol).[1]

  • Rinsate Collection: The rinsate from the first rinse must be collected and disposed of as hazardous chemical waste.[1] Subsequent rinses may also need to be collected depending on institutional guidelines.

  • Final Disposal: After thorough rinsing and air-drying, the decontaminated container can be disposed of according to your institution's guidelines for decontaminated labware.[1]

Summary of Hazard and Disposal Information

While specific quantitative data for all this compound compounds is extensive, the following table summarizes the key hazard classifications and recommended disposal methods for chemical classes relevant to valerates.

Chemical Class/CompoundPrimary HazardsDisposal Method
Pyridine Derivatives (relevant for compounds like Ethyl 5-oxo-5-(4-pyridyl)this compound) Toxic, Flammable, Irritant[1]Dispose of via a licensed hazardous waste contractor.[1]
Esters Flammable, Irritant[1]Dispose of via a licensed hazardous waste contractor.
Estradiol this compound Carcinogenicity, Reproductive Harm[3]Collect in a dedicated, clearly labeled hazardous waste container for disposal by a licensed contractor.[3]
General this compound Compounds Treat as hazardous unless confirmed otherwiseSegregate and dispose of through a licensed hazardous waste contractor.[1][2]
Non-Hazardous Valerates NoneLiquid: sanitary sewer; Solid: regular trash.[8]

Experimental Protocol: Decontamination of Glassware

This protocol outlines the steps for the decontamination of laboratory glassware that has come into contact with this compound compounds.

  • Initial Rinse: Under a fume hood, rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the this compound residue. Collect this initial rinsate in a designated hazardous waste container.

  • Triple Rinse: Rinse the glassware thoroughly three more times with the chosen solvent. Collect all rinsate from these rinses in the hazardous waste container.

  • Detergent Wash: Wash the glassware with a laboratory-grade detergent and warm water.

  • Final Rinse: Rinse the glassware multiple times with deionized water.

  • Drying: Allow the glassware to air dry completely or place it in a drying oven.

This compound Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

ValerateDisposalWorkflow This compound Disposal Decision Workflow start This compound Waste Generated is_spill Is it a spill? start->is_spill spill_cleanup Contain and absorb with inert material. Collect as hazardous waste. is_spill->spill_cleanup Yes routine_disposal Routine Disposal is_spill->routine_disposal No hazardous_waste Treat as Hazardous Waste. Collect in a labeled, sealed container. spill_cleanup->hazardous_waste is_hazardous Is the this compound compound listed as non-hazardous? routine_disposal->is_hazardous is_hazardous->hazardous_waste No non_hazardous_disposal Dispose as non-hazardous waste. Liquid to sanitary sewer, solid to regular trash. is_hazardous->non_hazardous_disposal Yes contractor_disposal Arrange for pickup by a licensed hazardous waste contractor. hazardous_waste->contractor_disposal end Disposal Complete non_hazardous_disposal->end contractor_disposal->end

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Valerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The safe handling of chemical compounds is paramount in a laboratory setting to ensure the well-being of personnel and the integrity of research. Valerates, which are esters or salts of valeric acid, are utilized in various applications, including pharmaceuticals and fragrances.[1][2] This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans for handling valerate compounds.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory to prevent inhalation, skin, and eye contact when handling valerates, particularly in powdered form.[3] Engineering controls, such as a chemical fume hood, are the primary line of defense and should be utilized for all operations involving these compounds.[3]

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Inspect prior to use.[3] When compounding hazardous drugs, wearing two pairs of gloves is recommended.[4]Prevents skin contact. Proper removal technique is crucial to avoid contamination.[3]
Eye and Face Protection Safety glasses with side shields. A face shield is recommended when there is a risk of splashing.[3]Protects eyes from dust particles and splashes of solutions.[3]
Respiratory Protection A NIOSH (US) or CEN (EU) approved respirator is required when handling powder forms or when dust may be generated.[3]Prevents inhalation of potent powdered compounds.[3]
Body Protection A lab coat or gown is required. Impervious, disposable gowns are recommended, especially when handling hazardous drugs.[3][4]Protects skin and personal clothing from contamination.[3]

Operational Protocol: Step-by-Step Handling Procedures

A systematic approach to handling valerates is essential for minimizing risk.

1. Preparation and Pre-Handling:

  • Designate a specific area for handling the this compound compound, preferably within a certified chemical fume hood.[3]

  • Ensure all necessary PPE is available and in good condition.[3]

  • Assemble all required equipment (e.g., spatulas, weighing paper, containers) within the fume hood before starting.[3]

2. Handling this compound Powder:

  • Work within the sash of the chemical fume hood to ensure adequate ventilation.[3]

  • Handle the powder carefully to minimize the formation of dust and aerosols.[3]

  • Use appropriate tools for weighing and transferring the powder.[3]

3. Handling this compound Solutions:

  • When dissolving the powder, add the solvent slowly to prevent splashing.[3]

  • Keep containers tightly closed when not in use.[3]

4. Post-Handling Procedures:

  • Decontaminate all surfaces and equipment that have come into contact with the this compound compound. A common method is to scrub with alcohol.

  • Carefully remove PPE, avoiding contact with contaminated outer surfaces.[3]

  • Wash hands and forearms thoroughly with soap and water after removing gloves.[3]

Disposal Plan

All waste materials contaminated with this compound compounds must be treated as hazardous waste.[3][5]

  • Waste Segregation:

    • Collect all contaminated solid waste, including gloves, weighing paper, and disposable lab coats, in a dedicated, clearly labeled hazardous waste container.[3]

    • Liquid waste containing valerates should be collected in a separate, sealed, and labeled hazardous waste container.[3]

  • Waste Disposal:

    • Do not dispose of this compound waste down the drain or in regular trash.[3][5]

    • Arrange for the disposal of all hazardous waste through a licensed waste disposal contractor, in accordance with local, regional, and national regulations.[3][6]

  • Empty Containers:

    • Empty containers should be treated as hazardous as they may retain product residue.[3] It is recommended to triple rinse the container with a suitable solvent (e.g., acetone (B3395972) or ethanol), collecting the rinsate as hazardous waste.[5]

Quantitative Data and Safety Information

The following table summarizes key hazard and physicochemical properties for common this compound compounds to inform safe handling practices.

PropertyEstradiol this compoundSodium this compoundEthyl this compoundMethyl this compound
Molecular Formula C₂₃H₃₂O₃[7]C₅H₉NaO₂C₇H₁₄O₂C₆H₁₂O₂[8]
Molecular Weight 356.5 g/mol [7]124.12 g/mol 130.18 g/mol 116.16 g/mol [8]
Appearance White to creamy-white crystalline powder[7]-Clear liquid[9]Clear colorless to yellowish oily liquid[8]
Boiling Point 486.2 °C at 760 mmHg[7]-145 °C / 293 °F[9]126.5 °C / 259.7 °F at 760 mmHg[8]
Flash Point --37 °C / 98.6 °F[9]22.2 °C / 72 °F[8]
Solubility Practically insoluble in water, soluble in alcohol[7]-No information availableLess than 1 mg/mL at 72 °F[8]
Primary Hazards May cause cancer, May damage fertility or the unborn child[6]Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[10]Flammable liquid and vapor[9]Flammable liquid and vapor, May cause an allergic skin reaction, Harmful to aquatic life with long lasting effects[11]

Note: No specific occupational exposure limits (e.g., OSHA PEL, ACGIH TLV) have been established for Estradiol this compound; therefore, exposure should be minimized to the lowest achievable level.[3]

Experimental Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Handling Area (Fume Hood) check_ppe Inspect & Don PPE prep_area->check_ppe gather_equip Assemble Equipment check_ppe->gather_equip handle_powder Weigh & Transfer Powder (Minimize Dust) gather_equip->handle_powder Start Handling handle_solution Prepare Solution (Slow Solvent Addition) handle_powder->handle_solution close_container Keep Containers Closed handle_solution->close_container decontaminate Decontaminate Surfaces & Equipment close_container->decontaminate End Handling remove_ppe Remove PPE Carefully decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands segregate_solid Segregate Solid Waste remove_ppe->segregate_solid Contaminated PPE dispose_contractor Dispose via Licensed Contractor segregate_solid->dispose_contractor segregate_liquid Segregate Liquid Waste segregate_liquid->dispose_contractor

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.